molecular formula C4H6<br>C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2 B7767984 1,3-Butadiene CAS No. 25339-57-5

1,3-Butadiene

Cat. No.: B7767984
CAS No.: 25339-57-5
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals.
1,3-Butadiene is a chemical made from the processing of petroleum. It is the 36th highest volume chemical produced in the United States. It is a colorless gas with a mild gasoline-like odor. About 75% of the manufactured this compound is used to make synthetic rubber. Synthetic rubber is widely used for tires on cars and trucks. This compound is also used to make plastics including acrylics. Small amounts are found in gasoline.
Buta-1,3-diene is a butadiene with unsaturation at positions 1 and 3. It has a role as a carcinogenic agent and a mutagen.
Motor vehicle exhaust is a constant source of this compound. Although this compound breaks down quickly in the atmosphere, it is usually found in ambient air at low levels in urban and suburban areas. Acute (short-term) exposure to this compound by inhalation in humans results in irritation of the eyes, nasal passages, throat, and lungs. Epidemiological studies have reported a possible association between 1,3- butadiene exposure and cardiovascular diseases. Epidemiological studies of workers in rubber plants have shown an association between this compound exposure and increased incidence of leukemia. Animal studies have reported tumors at various sites from this compound exposure. EPA has classified 1,3- butadiene as carcinogenic to humans by inhalation.
This compound is a synthetic, colorless gas that is practically insoluble in water and soluble in ethanol, ether, acetone and benzene. It is used primarily as a monomer to manufacture many different types of polymers and copolymers and as a chemical intermediate in the production of industrial chemicals. When heated, this compound emits acrid fumes and is flammable. In the presence of air, it oxidizes to form explosive peroxides. The primary route of potential human exposure to this compound is inhalation. Acute exposure to this compound can cause irritation of the eyes, nasal passages and throat. At very high concentrations, inhalation of this gas can result in headache, fatigue, decreased blood pressure and pulse rate, central nervous system damage and unconsciousness. It is known to be a human carcinogen. (NCI05)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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Record name 1,3-Butadiene, homopolymer, isotactic
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Record name Butadiene dimer
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Record name Butadiene trimer
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Impurities

Acetylene is an impurity in the ppm range.
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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Foundational & Exploratory

Introduction: The Enduring Industrial Significance of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanisms and Kinetics of 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

This compound (BD) is a cornerstone of the modern chemical industry, primarily serving as a crucial monomer in the production of synthetic rubbers and polymers.[1] Its economic importance is underscored by a global production capacity that was expected to grow from 14.2 million metric tons in 2020 to nearly 16 million metric tons by 2025.[2] The majority of this production is dedicated to manufacturing styrene-butadiene rubber (SBR), polybutadiene rubber (PBR), and adiponitrile, essential components in tires, plastics, and nylon synthesis, respectively.[1]

Historically, the synthesis of this compound has evolved in response to feedstock availability and economic drivers. While steam cracking of naphtha remains the dominant source, concerns over fossil fuel dependency and shifting feedstock landscapes have spurred significant interest in on-purpose production methods.[3][4] This guide provides a detailed exploration of the core industrial synthesis mechanisms for this compound, delving into the underlying reaction kinetics, catalytic systems, and process workflows. We will examine both established and emerging routes, offering field-proven insights into the causality behind experimental choices and process designs.

Steam Cracking of Hydrocarbons: The Incidental Giant

The vast majority of commercially available this compound is not produced intentionally but is obtained as a co-product from the steam cracking of hydrocarbons like naphtha and gas oil, a process primarily aimed at producing ethylene and propylene.[4][5][6]

Mechanism of Formation

Steam cracking is a non-catalytic, high-temperature process involving the pyrolysis of hydrocarbons in the presence of steam. The fundamental mechanism is a free-radical chain reaction. The process can be broken down into three main stages:

  • Initiation: At temperatures exceeding 800°C, the hydrocarbon feedstock undergoes thermal cracking, leading to the homolytic cleavage of C-C and C-H bonds to form highly reactive radical species.

  • Propagation: These initial radicals trigger a cascade of reactions, including hydrogen abstraction, radical addition, and β-scission, which break down larger hydrocarbon chains into a complex mixture of smaller, often unsaturated, molecules. This compound is formed through various pathways, primarily involving the decomposition of larger C4 and C5 radicals.

  • Termination: The reaction sequence concludes when radicals combine to form stable, non-radical products.

The steam acts as a diluent, reducing the partial pressure of the hydrocarbons, which in turn suppresses coke formation and shifts the equilibrium towards the formation of lighter olefins.[7]

Kinetics and Process Workflow

The kinetics of steam cracking are notoriously complex due to the vast number of simultaneous elementary reactions. Kinetic models are typically empirical or semi-empirical, based on extensive experimental data. The yield of this compound is highly dependent on the feedstock composition and the cracking severity (a function of temperature, residence time, and steam-to-hydrocarbon ratio). Heavier feedstocks, such as naphtha, generally yield higher amounts of C4 hydrocarbons and, consequently, more this compound.[6]

Experimental Protocol: Post-Cracking Butadiene Extraction

Following the cracking furnace, the product gas undergoes a series of separation and purification steps to isolate the valuable components. The crude C4 stream, containing this compound, butanes, butenes, and other C4 species, is subjected to extractive distillation.[8]

  • Feed Preparation: The crude C4 stream from the steam cracker is first treated to remove acetylenes and other impurities.

  • Extractive Distillation: The purified C4 stream is fed into an extractive distillation column. A polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is introduced near the top of the column.[4]

  • Separation: The solvent selectively increases the relative volatility of the more saturated C4 hydrocarbons (butanes and butenes), allowing them to be distilled overhead. The this compound forms a complex with the solvent and is carried to the bottom of the column.

  • Solvent Recovery: The butadiene-rich solvent stream is then sent to a stripper column where the this compound is separated from the solvent by heating.

  • Final Purification: The recovered this compound is further purified in a final distillation column to meet commercial specifications (typically >99.5% purity). The lean solvent is cooled and recycled back to the extractive distillation column.

Catalytic Dehydrogenation of n-Butane and n-Butenes

On-purpose production of this compound via the dehydrogenation of n-butane and n-butenes offers a direct route from readily available feedstocks. This endothermic process is equilibrium-limited, necessitating high temperatures and low pressures.

Houdry Catadiene Process

The Houdry process is a classic example of catalytic dehydrogenation, capable of converting n-butane or a mixture of n-butane and n-butenes to this compound.[4][9]

Mechanism and Catalysis

The process typically employs a chromium oxide-alumina (Cr₂O₃/Al₂O₃) catalyst.[10] The reaction proceeds through a series of sequential dehydrogenation steps:

  • n-butane ⇌ 1-butene + H₂

  • n-butane ⇌ 2-butene + H₂

  • 1-butene ⇌ this compound + H₂

  • 2-butene ⇌ this compound + H₂

The active sites on the catalyst facilitate the cleavage of C-H bonds. The reaction is highly endothermic, and coke deposition on the catalyst surface leads to rapid deactivation.[10]

Kinetics and Process Workflow

The kinetics of n-butane dehydrogenation are often described by a Langmuir-Hinshelwood mechanism, where the adsorption of reactants onto the catalyst surface is a key step.[11] The process operates at high temperatures (600-700°C) and low pressures (sub-atmospheric) to favor the forward reaction and minimize side reactions.[10]

Due to rapid catalyst deactivation, the Houdry process utilizes a cyclic, multi-reactor system.[10]

Workflow: Houdry Catadiene Process

  • Reaction: Preheated n-butane feed is passed through a fixed-bed reactor containing the Cr₂O₃/Al₂O₃ catalyst for a short period (typically 5-15 minutes).[10]

  • Purging: The reactor is then taken offline and purged with steam to remove residual hydrocarbons.[10]

  • Regeneration: Hot air is introduced into the reactor to burn off the coke deposits. This exothermic reaction also reheats the catalyst bed for the next reaction cycle.

  • Reduction (Optional): A reduction step may be included to ensure the chromium is in the correct oxidation state.

  • Cycling: Multiple reactors are operated in parallel, with staggered cycles of reaction, purging, and regeneration to ensure a continuous overall process.[10]

Below is a diagram illustrating the cyclic nature of the Houdry process.

Houdry_Process_Cycle cluster_reactor1 Reactor 1 cluster_reactor2 Reactor 2 cluster_reactor3 Reactor 3 R1_React Reaction (5-15 min) R1_Purge Steam Purge R1_Regen Regeneration (Coke Burn-off) R2_Regen Regeneration R2_React Reaction R2_Purge Steam Purge R3_Purge Steam Purge R3_Regen Regeneration R3_React Reaction Time0 Time = T0 Time1 Time = T0 + 10 min Time2 Time = T0 + 20 min

Caption: Cyclic operation of a three-reactor Houdry system.

Oxidative Dehydrogenation (ODH)

Oxidative dehydrogenation (ODH) of n-butenes is an alternative that overcomes the thermodynamic limitations of non-oxidative dehydrogenation. By introducing an oxidizing agent (typically air), the hydrogen produced is immediately converted to water, making the overall reaction highly exothermic and irreversible.

Mechanism and Catalysis

The reaction is typically catalyzed by bismuth molybdate (Bi₂MoO₆) or ferrite-based catalysts.[12] The Mars-van Krevelen mechanism is widely accepted for this process:

  • Butene adsorbs onto the catalyst surface and is oxidized by lattice oxygen from the metal oxide, forming this compound and water.

  • The reduced catalyst is then re-oxidized by gas-phase oxygen, replenishing the lattice oxygen and completing the catalytic cycle.

A key challenge is to achieve high selectivity for this compound without over-oxidation to carbon oxides (CO and CO₂).[3]

Kinetics

The kinetics of ODH are complex and depend on the partial pressures of both the hydrocarbon and oxygen. The reaction rate is often found to be positive order with respect to butene and zero or slightly positive order with respect to oxygen.

Parametern-Butane Dehydrogenation (Pt-based)Oxidative Dehydrogenation (Ferrite-based)
Typical Temperature 600 - 700 °C350 - 500 °C
Pressure Low (Sub-atmospheric)Atmospheric
Key Challenge Equilibrium limitation, Coke formationSelectivity, avoiding over-oxidation
Heat of Reaction EndothermicExothermic

Synthesis from Ethanol: A Renewable Pathway

The production of this compound from ethanol is a promising renewable route that has garnered significant attention.[2] Historically, two main processes were developed: the one-step Lebedev process and the two-step Ostromislensky process.[13]

Mechanism of Ethanol to Butadiene (ETB)

Modern research has shown that both the Lebedev and Ostromislensky processes likely proceed through a similar reaction network, requiring catalysts with a delicate balance of acidic, basic, and dehydrogenation/hydrogenation functionalities.[13][14] A widely accepted mechanism, often referred to as the Kagan mechanism, involves the following steps:[13][15]

  • Dehydrogenation: Ethanol is dehydrogenated to acetaldehyde on basic or metallic sites.

    • CH₃CH₂OH ⇌ CH₃CHO + H₂

  • Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation on basic sites to form acetaldol (3-hydroxybutanal).

    • 2 CH₃CHO ⇌ CH₃CH(OH)CH₂CHO

  • Dehydration: Acetaldol is dehydrated to crotonaldehyde on acidic sites.

    • CH₃CH(OH)CH₂CHO ⇌ CH₃CH=CHCHO + H₂O

  • Meerwein-Ponndorf-Verley-Oppenauer (MPVO) Reduction: Crotonaldehyde is reduced by ethanol to crotyl alcohol, which in turn oxidizes another molecule of ethanol to acetaldehyde. This step requires both acidic and basic sites.

    • CH₃CH=CHCHO + CH₃CH₂OH ⇌ CH₃CH=CHCH₂OH + CH₃CHO

  • Final Dehydration: Crotyl alcohol is dehydrated on acidic sites to yield this compound.

    • CH₃CH=CHCH₂OH ⇌ CH₂=CHCH=CH₂ + H₂O

The overall stoichiometry is: 2 CH₃CH₂OH → CH₂=CHCH=CH₂ + 2 H₂O + H₂

ETB_Mechanism Ethanol1 Ethanol Acetaldehyde Acetaldehyde Ethanol1->Acetaldehyde Dehydrogenation (-H2) Acetaldol Acetaldol Acetaldehyde->Acetaldol Aldol Condensation (+Acetaldehyde) Crotonaldehyde Crotonaldehyde Acetaldol->Crotonaldehyde Dehydration (-H2O) CrotylAlcohol Crotyl Alcohol Crotonaldehyde->CrotylAlcohol MPVO Reduction Butadiene This compound CrotylAlcohol->Butadiene Dehydration (-H2O) Ethanol2 Ethanol Ethanol2->Crotonaldehyde

Sources

A Technical Guide to the Catalytic Synthesis of 1,3-Butadiene from Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene (BD) is a critical monomer in the production of synthetic rubbers and polymers.[1] Traditionally a byproduct of petroleum steam cracking, there is a resurgent global interest in producing BD from renewable feedstocks like bioethanol.[2][3] This shift is driven by the need for sustainable chemical production and the economic volatility of fossil fuel markets.[1][4] This guide provides an in-depth technical overview of the core catalytic processes for converting ethanol to this compound (ETB). We will explore the mechanistic underpinnings of the primary catalytic pathways, delve into the principles of rational catalyst design, present a representative experimental protocol, and discuss the challenges and future outlook for this vital green chemical technology. The focus is on providing a causal understanding of experimental choices to empower researchers in this dynamic field.

Introduction: The Imperative for Bio-Based Butadiene

This compound is an indispensable building block for a vast array of materials, most notably styrene-butadiene rubber (SBR) for tires and acrylonitrile-butadiene-styrene (ABS) plastics.[1][5] The conventional production route is inextricably linked to ethylene manufacturing via naphtha steam cracking, where BD is a co-product.[1] However, the recent shift towards lighter feedstocks like shale gas for ethylene production has significantly impacted the supply of BD, creating price volatility and supply chain instability.[6]

This market dynamic, coupled with a strong global push towards a circular economy and reduced greenhouse gas (GHG) emissions, has renewed focus on the century-old catalytic conversion of ethanol to butadiene.[2][3] With the increasing availability of bioethanol from the fermentation of biomass, the ETB process represents a promising, sustainable, and economically viable alternative to petroleum-based production.[7]

Core Catalytic Pathways: From Ethanol to Diene

The conversion of ethanol to this compound is a complex cascade of reactions requiring a multifunctional catalyst.[8] Historically and in modern research, two primary process routes have been established: the one-step Lebedev process and the two-step Ostromislensky process.[2][3][9]

The Lebedev Process (One-Step)

The Lebedev process involves the direct conversion of ethanol into this compound in a single reactor over a multifunctional catalyst.[9][10] This process requires a sophisticated catalyst that can balance multiple reaction steps simultaneously.

Mechanism: While still a subject of some debate, the generally accepted pathway for the Lebedev process involves five key steps[2][5][9]:

  • Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde.

  • Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation to produce 3-hydroxybutanal (acetaldol).

  • Dehydration: Acetaldol is dehydrated to form crotonaldehyde.

  • Meerwein–Ponndorf–Verley (MPV) Reduction: Crotonaldehyde is reduced by ethanol to form crotyl alcohol, which in turn oxidizes another ethanol molecule to acetaldehyde.

  • Dehydration: Crotyl alcohol is finally dehydrated to yield this compound.

This complex reaction network necessitates a catalyst with a delicate balance of acidic, basic, and redox properties.[2]

The Ostromislensky Process (Two-Step)

The Ostromislensky process separates the initial dehydrogenation step from the subsequent condensation and dehydration reactions.[9][10]

  • Step 1: Ethanol is partially dehydrogenated to acetaldehyde in a dedicated first reactor.

  • Step 2: The resulting mixture of ethanol and acetaldehyde is then fed into a second reactor containing a different catalyst optimized for the C-C coupling and dehydration steps to form butadiene.[9][11]

While potentially more complex in terms of engineering, this approach allows for the optimization of catalysts for distinct reaction stages, which can lead to higher overall selectivity.[10]

Below is a diagram illustrating the sequential chemical transformations in the ETB process.

ETB_Pathway cluster_lebedev Lebedev Process (Single Reactor) EtOH1 Ethanol AcH Acetaldehyde EtOH1->AcH 1. Dehydrogenation (-H2) Acetaldol 3-Hydroxybutanal (Acetaldol) AcH->Acetaldol 2. Aldol Condensation Croton Crotonaldehyde Acetaldol->Croton 3. Dehydration (-H2O) CrotylOH Crotyl Alcohol Croton->CrotylOH 4. MPV Reduction (+Ethanol, -Acetaldehyde) BD This compound CrotylOH->BD 5. Dehydration (-H2O)

Caption: Generally accepted reaction pathway for the conversion of ethanol to this compound.

Principles of Bifunctional Catalyst Design

The success of the ETB conversion hinges on the rational design of the catalyst. The catalyst must possess a combination of functionalities to efficiently steer the reaction cascade towards butadiene while minimizing byproduct formation (e.g., ethylene, diethyl ether).[2][12]

  • Redox Sites: These are crucial for the initial, often rate-limiting, dehydrogenation of ethanol to acetaldehyde.[2] Metals like zinc (Zn), copper (Cu), silver (Ag), or gold (Au) are commonly incorporated to provide this functionality.[1][2] For instance, the redox properties of copper have been shown to significantly promote the dehydrogenation of ethanol.[2]

  • Basic Sites: Basic sites, often provided by metal oxides like magnesium oxide (MgO), are essential for the aldol condensation of acetaldehyde.[2] The strength and density of these sites influence the rate of C-C bond formation.

  • Acidic Sites: Acidic sites are required for the dehydration steps that convert acetaldol to crotonaldehyde and crotyl alcohol to the final this compound product.[2] Lewis acid sites, such as those on zirconia (ZrO₂) or alumina (Al₂O₃), are particularly effective.[7][13] However, an excess of strong acid sites can promote the undesirable dehydration of ethanol to ethylene.[1]

Therefore, the ideal catalyst achieves a synergistic balance. Many modern catalysts are based on mixed metal oxides like MgO-SiO₂ or ZnO-ZrO₂, often supported on high-surface-area materials like silica or zeolites.[4][13][14] Zeolites, with their tunable acidity and shape-selective properties, are particularly promising supports.[15][16]

Experimental Protocol: Synthesis and Evaluation of a Representative Catalyst

This section provides a generalized, step-by-step methodology for the synthesis, characterization, and testing of a silica-supported mixed oxide catalyst (e.g., ZnO-ZrO₂/SiO₂), a system widely studied for ETB conversion.

Catalyst Preparation (Impregnation Method)
  • Support Preparation: Begin with commercial mesoporous silica (SiO₂) and calcine it at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water and organic impurities.

  • Impregnation: Prepare an aqueous or ethanolic solution of the metal precursors (e.g., zinc nitrate and zirconium oxychloride). The concentrations should be calculated to achieve the desired metal loading on the support (e.g., 2 wt% Zn, 5 wt% Zr).

  • Incipient Wetness Impregnation: Add the precursor solution dropwise to the dried silica support until the pores are completely filled. The goal is to have just enough solution to wet the entire support without forming a slurry.

  • Drying: Dry the impregnated support in an oven, typically at 100-120 °C overnight, to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped up slowly (e.g., 5 °C/min) to a final temperature (e.g., 400-500 °C) and held for several hours.[17] This step decomposes the metal precursors into their respective oxides and anchors them to the silica surface.

Reactor Setup and Catalytic Testing

The catalytic performance is typically evaluated in a fixed-bed continuous flow reactor system.

Experimental_Workflow cluster_feed Feed System N2 N2 Carrier Gas MixVap Mixer/Vaporizer N2->MixVap EtOH_Syringe Ethanol Feed (Syringe Pump) EtOH_Syringe->MixVap Reactor Fixed-Bed Reactor (Catalyst Bed) MixVap->Reactor Condenser Condenser (Cold Trap) Reactor->Condenser GC Gas Chromatograph (Online GC-FID) Condenser->GC Vent Vent GC->Vent

Caption: Schematic of a typical lab-scale fixed-bed reactor for ETB catalytic testing.

Procedure:

  • Catalyst Loading: A precise mass of the prepared catalyst (e.g., 0.2-0.5 g) is loaded into a tubular reactor (often quartz or stainless steel) and secured with quartz wool plugs.[18]

  • Pre-treatment: The catalyst is typically pre-treated in situ by heating it under an inert gas flow (e.g., N₂, Ar) to a temperature at or above the reaction temperature to remove any remaining moisture or impurities.

  • Reaction Initiation: The reactor is brought to the desired reaction temperature (typically 300-450 °C).[7][18] Liquid ethanol is introduced via a syringe pump into a heated zone where it vaporizes and mixes with the inert carrier gas before flowing through the catalyst bed.

  • Product Collection & Analysis: The reactor effluent, now a gas mixture of unreacted ethanol, butadiene, water, and byproducts, passes through a condenser (cold trap) to separate liquid products. The gaseous stream is directed to an online gas chromatograph (GC) for analysis.[7]

  • Weight Hourly Space Velocity (WHSV): The flow rate of ethanol is a critical parameter and is often expressed as WHSV (mass of ethanol fed per mass of catalyst per hour). Typical lab-scale values range from 0.5 to 6.0 h⁻¹.[7]

Product Analysis

Quantitative analysis of the product stream is essential for determining catalyst performance. Gas chromatography is the standard method.[19][20]

  • Technique: A GC equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: An alumina PLOT (Porous Layer Open Tubular) column is often employed for its excellent ability to separate light hydrocarbons, including the various C4 isomers.[19][21][22]

  • Quantification: By injecting calibrated standards of ethanol, this compound, acetaldehyde, ethylene, and other expected products, the peak areas in the chromatogram can be converted into concentrations.[20]

Data Interpretation and Performance Metrics

To compare the efficacy of different catalysts and process conditions, several key performance indicators (KPIs) are calculated from the GC data:

  • Ethanol Conversion (%): The percentage of ethanol that has reacted.

    • Formula:(Moles of EtOH in - Moles of EtOH out) / Moles of EtOH in * 100

  • This compound Selectivity (%): The percentage of reacted ethanol that was converted into this compound, on a molar carbon basis.

    • Formula:(2 * Moles of BD out) / (Moles of C in reacted EtOH) * 100

  • This compound Yield (%): The overall process efficiency in producing butadiene from the initial ethanol feed.

    • Formula:Conversion (%) * Selectivity (%) / 100

Table 1: Representative Performance of Various ETB Catalytic Systems

Catalyst SystemTemperature (°C)WHSV (h⁻¹)EtOH Conversion (%)BD Selectivity (%)BD Yield (%)Reference
3% Au/MgO-SiO₂ (Mg/Si=1)3001.1~40High20.5[2]
10% SiO₂-ZrO₂3502.59585~80[7]
Zn-Y/Beta Zeolite375->9981>80[6]
CuO/La₂O₃/ZrO₂/SiO₂3601.045.160.227.1[5]

Note: Performance data is highly dependent on specific catalyst preparation methods and reaction conditions. This table is for comparative illustration.

Challenges and Future Outlook

Despite significant progress, several challenges remain for the industrial-scale implementation of the ETB process:

  • Catalyst Stability: Catalyst deactivation due to coke (carbon) deposition on the active sites is a primary concern, leading to a decrease in activity and selectivity over time.[2] Developing coke-resistant catalysts or efficient regeneration protocols is crucial.[10]

  • Butadiene Yield and Productivity: While high selectivities have been achieved, increasing the overall yield and the productivity (grams of BD produced per gram of catalyst per hour) is necessary for economic competitiveness.[2]

  • Process Intensification: Research into novel reactor designs, such as membrane reactors to remove hydrogen and shift the equilibrium of the dehydrogenation step, could improve process efficiency.

  • Aqueous Ethanol Feeds: Utilizing aqueous ethanol directly from fermentation without an energy-intensive purification step is a significant goal. This requires catalysts that are stable and active in the presence of water.[23]

The future of ETB catalysis lies in the design of highly stable, multifunctional catalysts through advanced material synthesis and computational modeling. Combining different metal and oxide functionalities within a single, robust architecture, such as hierarchical zeolites or ordered mesoporous materials, holds the key to unlocking the full potential of this green chemical technology.[16]

Conclusion

The catalytic synthesis of this compound from ethanol is a cornerstone technology for the transition to a sustainable, bio-based chemical industry. A deep, mechanistic understanding of the reaction pathways—from dehydrogenation and aldol condensation to MPV reduction and dehydration—is fundamental to progress. The rational design of multifunctional catalysts that expertly balance redox, acid, and base sites remains the central challenge and the most promising area of innovation. By refining catalyst stability, improving yields, and optimizing process conditions, the ETB process is poised to become a competitive and environmentally superior alternative to conventional petrochemical routes.

References

  • Pomalaza, G., et al. (2021). Recent Breakthroughs in the Conversion of Ethanol to Butadiene. MDPI. [Link]
  • Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.
  • Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.
  • Lu, H. (2020). Production of this compound from ethanol using zeolite-based catalysts. Utrecht University Repository. [Link]
  • Wang, C., et al. (2023). Recent Advances in Metal–Zeolite Catalysts for Ethanol to this compound Conversion: Active Metal Sites, Mechanisms, and Future Challenges.
  • Zhang, Y., et al. (2018). Mechanistic Insights into One-Step Catalytic Conversion of Ethanol to Butadiene over Bifunctional Zn–Y/Beta Zeolite.
  • Wang, Y., et al. (2022). Selective direct conversion of aqueous ethanol into butadiene via rational design of multifunctional catalysts.
  • Angelici, C., et al. (2014). Recent Advances in Catalysts for the Conversion of Ethanol to Butadiene.
  • Makhin, M., et al. (2023). Investigations into the conversion of ethanol to butadiene-1,3 using CuO/La2O3/ZrO2/SiO2 catalyst systems. Comptes Rendus. Chimie. [Link]
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  • Lumu, J. B., et al. (2022).
  • Schax, A., et al. (2016). Catalysts for butadiene synthesis by Ostromyslensky process developed by surface organometallic chemistry.
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  • Shokrani, M., et al. (2022). Recent Advances in Catalytic Conversion of Bioethanol to this compound: Reaction Mechanism, Catalyst Design, and Process Scalability.
  • Pomalaza, G., et al. (2020). Ethanol-to-butadiene: the reaction and its catalysts.
  • Lu, H., et al. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent. [Link]
  • ASTM D2593-93(2004). Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography.
  • Da Vinci Laboratory Solutions. (2015). The Analysis of Inhibitor, Extraction Agent and Dimer in Butadiene by On-column Chromatography with the DVLS LGI Injector.
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A Technical Guide to the Bio-Based Synthesis of 1,3-Butadiene from Renewable Resources

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Shifting the Paradigm from Petro- to Bio-refineries

1,3-Butadiene is a cornerstone of the chemical industry, an indispensable monomer primarily for the production of synthetic rubbers and thermoplastic polymers.[1][2] For decades, its synthesis has been inextricably linked to the petrochemical industry, predominantly as a byproduct of steam cracking of naphtha.[3][4] As the global imperative for sustainability intensifies, the reliance on fossil fuels presents a significant challenge. This guide provides an in-depth technical exploration of the burgeoning field of bio-based this compound synthesis, a critical step towards a circular and sustainable chemical economy. We will delve into the core microbial and chemo-catalytic strategies, offering a comprehensive resource for researchers, scientists, and drug development professionals navigating this innovative landscape.

Part 1: The Biological Blueprint: Direct Fermentative Production of this compound

The direct conversion of renewable feedstocks, such as glucose, into this compound via microbial fermentation represents a paradigm shift in chemical manufacturing. This approach leverages the intricate metabolic machinery of engineered microorganisms, offering a potential one-step synthesis route.

The Muconic Acid Pathway: A Gateway to Bio-Butadiene

A promising and well-researched biosynthetic route to this compound from glucose in engineered Escherichia coli proceeds through the intermediate cis,cis-muconic acid (ccMA).[1][5] This pathway hijacks the host's shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids.

The key steps in this engineered pathway are:

  • Overproduction of 3-dehydroshikimic acid (3DHS): Genetic modifications are introduced in the host E. coli to channel the carbon flux from glucose towards the shikimate pathway, leading to the accumulation of 3DHS.

  • Conversion of 3DHS to protocatechuic acid (PCA): The enzyme 3-dehydroshikimate dehydratase (AroZ) is introduced to convert 3DHS to PCA.

  • Decarboxylation of PCA to catechol: The enzyme protocatechuate decarboxylase (AroY) catalyzes the removal of a carboxyl group from PCA to form catechol.

  • Ring cleavage of catechol to cis,cis-muconic acid: The enzyme catechol 1,2-dioxygenase (CatA) facilitates the oxidative cleavage of the aromatic ring of catechol to yield ccMA.

  • Decarboxylation of cis,cis-muconic acid to this compound: This crucial final step is catalyzed by a tailored ferulic acid decarboxylase (FDC).[1][6] The native enzyme is engineered to efficiently recognize and decarboxylate ccMA, producing this compound.[7][8]

Muconic Acid Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway _3DHS 3-Dehydroshikimic acid (3DHS) Shikimate_Pathway->_3DHS PCA Protocatechuic acid (PCA) _3DHS->PCA AroZ Catechol Catechol PCA->Catechol AroY ccMA cis,cis-Muconic acid (ccMA) Catechol->ccMA CatA Butadiene This compound ccMA->Butadiene Engineered FDC

Figure 1: Engineered metabolic pathway for the direct biosynthesis of this compound from glucose via cis,cis-muconic acid in E. coli.
Experimental Protocol: Microbial Synthesis and Quantification of this compound

This protocol outlines a general methodology for the fermentative production and analysis of this compound from glucose using an engineered E. coli strain.

1.2.1 Strain Construction and Pre-culture Preparation

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for AroZ, AroY, CatA, and the engineered FDC. Clone these genes into suitable expression vectors under the control of inducible promoters (e.g., T7 or araBAD).

  • Host Strain Transformation: Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3) or a strain optimized for aromatic compound production).

  • Pre-culture: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

1.2.2 Fed-Batch Fermentation

  • Bioreactor Setup: Prepare a 1 L bioreactor containing a defined minimal medium with glucose as the primary carbon source.

  • Inoculation: Inoculate the bioreactor with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Cultivation Conditions: Maintain the temperature at 37°C and the pH at 7.0. Control the dissolved oxygen (DO) level, for instance, by using a DO-stat fed-batch strategy, which can be crucial for optimizing enzyme activity and cell growth.[1][9]

  • Induction: When the OD600 reaches a desired level (e.g., 10), induce the expression of the pathway enzymes by adding the appropriate inducer (e.g., IPTG or L-arabinose).

  • Fed-Batch Feeding: Feed a concentrated glucose solution to the bioreactor to maintain a constant glucose concentration and support high-density cell growth and product formation.

  • Off-gas Collection: Continuously collect the off-gas from the bioreactor for this compound analysis.

1.2.3 Quantification of this compound

  • Gas Chromatography (GC): Analyze the collected off-gas using a GC equipped with a flame ionization detector (FID).

  • Column and Conditions: Use a suitable column for separating light hydrocarbons (e.g., a PLOT Q column). The oven temperature program can be optimized to achieve good separation of this compound from other volatile compounds.

  • Calibration: Prepare a standard curve using known concentrations of this compound gas to quantify the amount produced in the fermentation.

Part 2: The Chemo-Catalytic Bridge: From Bio-alcohols to Butadiene

An alternative and industrially significant approach to bio-based this compound involves the chemical conversion of renewable platform molecules, primarily bio-ethanol and 2,3-butanediol (2,3-BDO), which are themselves produced via fermentation.

The Ethanol-to-Butadiene (ETB) Process

The conversion of ethanol to this compound can proceed through two main routes: the one-step Lebedev process and the two-step Ostromislensky process.[10] Both pathways involve a series of reactions including dehydrogenation, aldol condensation, and dehydration, requiring multifunctional catalysts.[11][12]

Ethanol_to_Butadiene cluster_lebedev One-Step (Lebedev) cluster_ostromislensky Two-Step (Ostromislensky) Ethanol1 Ethanol Butadiene1 This compound Ethanol1->Butadiene1 Multifunctional Catalyst (e.g., MgO-SiO2) Ethanol2 Ethanol Acetaldehyde Acetaldehyde Ethanol2->Acetaldehyde Dehydrogenation Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Aldol Condensation Crotyl_Alcohol Crotyl Alcohol Crotonaldehyde->Crotyl_Alcohol Hydrogenation Butadiene2 This compound Crotyl_Alcohol->Butadiene2 Dehydration

Figure 2: One-step and two-step chemo-catalytic routes for the conversion of ethanol to this compound.

Catalyst design is paramount for the ETB process, with materials like MgO-SiO2 and ZrO2-based catalysts showing promise due to their tunable acidic and basic properties.[11][13]

The 2,3-Butanediol Dehydration Route

2,3-Butanediol, readily produced from the fermentation of sugars, can be dehydrated to this compound.[14] This process typically involves a two-step dehydration, first to methyl ethyl ketone (MEK) and then to this compound, or a direct dehydration using specific catalysts.[15][16]

BDO_to_Butadiene BDO 2,3-Butanediol MEK Methyl Ethyl Ketone (MEK) BDO->MEK Dehydration (Step 1) Direct_Butadiene This compound BDO->Direct_Butadiene Direct Dehydration (e.g., Phosphate catalysts) Butadiene This compound MEK->Butadiene Dehydration (Step 2)

Figure 3: Chemo-catalytic conversion of 2,3-butanediol to this compound via indirect and direct dehydration routes.

Phosphate-based catalysts have been shown to be effective for the direct dehydration of 2,3-BDO to this compound.[14][17]

Part 3: Comparative Analysis and Future Outlook

The choice between a direct microbial or a chemo-catalytic route for bio-based this compound production depends on various factors including feedstock availability, process economics, and technological maturity.

Production RouteFeedstockKey AdvantagesKey ChallengesReported Titer/Yield
Direct Microbial Fermentation Glucose, other sugarsPotential for one-step process, mild reaction conditions.Lower titers and productivity, complex downstream processing of a gaseous product.[18][19]2.13 g/L this compound from glucose.[1][9]
Ethanol-to-Butadiene Bio-ethanolHigher potential for scalability, leverages existing bio-ethanol infrastructure.Catalyst stability and selectivity, energy-intensive separation processes.[10][20]Varies with catalyst and process.
2,3-BDO Dehydration 2,3-ButanediolHigh selectivity can be achieved with specific catalysts.Two-step process can be complex, catalyst deactivation.[21]High selectivity (>90%) reported for specific catalysts.

Table 1: Comparison of Major Bio-based this compound Production Routes.

The future of bio-based this compound production will likely involve a multi-pronged approach. Advances in synthetic biology and metabolic engineering will continue to improve the efficiency of direct microbial routes.[5][22] Concurrently, the development of more robust and selective catalysts will enhance the economic viability of chemo-catalytic conversions. Techno-economic and life-cycle assessments will be crucial in guiding research and investment towards the most sustainable and profitable pathways.[23][24][25]

Part 4: Downstream Processing: Capturing a Volatile Product

A significant challenge in the fermentative production of this compound is its recovery from the fermentation broth. Being a gas at room temperature, it requires specialized downstream processing techniques. Potential strategies include:

  • Gas Stripping: Inert gas can be sparged through the fermenter to strip the volatile this compound from the liquid phase.

  • Condensation: The stripped gas can be cooled to low temperatures to condense and collect the this compound.

  • Solvent Absorption: The off-gas can be passed through a solvent that selectively absorbs this compound, which can then be recovered by distillation.

The choice of method will depend on the scale of production and the desired purity of the final product.

Conclusion

The transition from a petroleum-based to a bio-based economy is a monumental undertaking, and the synthesis of platform chemicals like this compound from renewable resources is a critical component of this shift. While significant challenges remain, the progress in both direct microbial fermentation and chemo-catalytic conversion of bio-alcohols is highly promising. Continued innovation in enzyme engineering, metabolic pathway optimization, and catalyst design will be essential to realize the full potential of bio-based this compound and pave the way for a more sustainable chemical industry.

References

  • Cabrera Camacho, C.E., Alonso-Fariñas, B., Villanueva Perales, Á. L., Vidal-Barrero, F. y Ollero, P. (2020). Techno-economic and Life-Cycle Assessment of One-Step Production of this compound from Bioethanol Using Reaction Data under Industrial Operating Conditions. ACS Sustainable Chemistry & Engineering, 8 (27), 10201-10211. [Link]
  • Mori, Y., Noda, S., Shirai, T., & Kondo, A. (2021). Direct this compound biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant.
  • ACS Sustainable Chemistry & Engineering. (2020).
  • Recent Advances in Catalytic Conversion of Bioethanol to this compound: Reaction Mechanism, Catalyst Design, and Process Scalability. (2023).
  • Techno-economic and Life-Cycle Assessment of One-Step Production of this compound from Bioethanol Using Reaction Data under Industrial Operating Conditions. (2020).
  • Assessing the economic and environmental sustainability of bio-olefins: The case of this compound production
  • Enzymes and Microorganisms for the Production of this compound and Other Dienes. (2017).
  • Mechanistic study of the catalytic conversion of 2,3-butanediol to butenes. (2021).
  • A study of the conversion of ethanol to this compound: effects of chemical and structural heterogeneity on the activity of MgO. (2021). HUN-REN TTK. [Link]
  • Conversion of Bio-Ethanol to this compound over Grafted ZrO2/FeMgAl-Layered Double Oxide C
  • Techno-Economic Analysis of an Integrated Process Plant for the Production of this compound from Natural Gas. (2022).
  • Artificial metabolic pathway for the direct production of this compound from glucose using the UbiX–UbiD system. (2021).
  • A study of the conversion of ethanol to this compound: effects of chemical and structural heterogeneity on the activity of MgO–SiO2 mixed oxide c
  • Recent Breakthroughs in the Conversion of Ethanol to Butadiene. (2018). MDPI. [Link]
  • Stability Engineering of Ferulic Acid Decarboxylase Unlocks Enhanced Aromatic Acid Decarboxylation. (2023). Research Explorer - The University of Manchester. [Link]
  • Direct this compound biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant. (2020). SciSpace. [Link]
  • Conversion of 2,3-Butanediol over Phosphate Catalysts. (2016).
  • Protein ENgineering of Ferulic acid DeCarboxylase from Saccharomyces cerevisiae (PEN-FDC). (n.d.). UEFISCDI. [Link]
  • Direct this compound biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant. (2021). PubMed. [Link]
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  • Engineered ferulic acid decarboxylase for (de)carboxylation of (heteroaromatic) carboxylates. (2022).
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  • Synthesis of this compound and Its 2-Substituted Monomers for Synthetic Rubbers. (2022). MDPI. [Link]
  • Fermentation and Downstream Processing: The Core of Bio manufacturing. (2023). Allied Academies. [Link]
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  • Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. (2008).
  • Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. (2008). PubMed. [Link]
  • Synthesis of this compound and Its 2-Substituted Monomers for Synthetic Rubbers. (2022).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Butadiene Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Diene

To the researcher in organic synthesis, the materials scientist polymerizing elastomers, or the medicinal chemist designing novel therapeutics, 1,3-butadiene is far more than a simple C₄H₆ molecule. It is the quintessential model for π-electron conjugation, a system whose subtle structural dynamics govern its reactivity and physical properties. The rotation around its central C2-C3 single bond is not free; it is a carefully orchestrated interplay of steric and electronic effects, giving rise to distinct rotational isomers, or conformers. Understanding how to identify, quantify, and characterize these conformers is fundamental to controlling the outcomes of processes in which they are involved. This guide moves beyond textbook descriptions to provide a field-proven framework for the spectroscopic and computational investigation of the conformational landscape of this compound, emphasizing the causality behind methodological choices.

The Conformational Landscape: A Tale of Two Structures

The concept of "s-cis" and "s-trans" refers to the spatial arrangement of the two vinyl groups about the central C2-C3 sigma (σ) bond.[1][2] While this bond allows for rotation, the need to maintain p-orbital overlap for π-conjugation creates significant energy barriers, leading to distinct, observable conformers.[3]

  • The Global Minimum: s-trans-Butadiene: The most stable conformer is the s-trans form, which possesses a planar C₂ₕ symmetry.[1][4] This extended, zig-zag structure minimizes steric repulsion between the hydrogen atoms on carbons 1 and 4, making it the predominant form at room temperature.[5][6][7]

  • The Higher-Energy Conformer: s-gauche vs. Planar s-cis : For decades, the second conformer was assumed to be a planar s-cis structure. However, a significant body of modern experimental and computational work has established that this planar arrangement is not an energy minimum.[4][8] Instead, it represents the transition state for the interconversion between two equivalent, non-planar gauche conformers.[9][10] The gauche structure, which has C₂ symmetry, features a C1-C2-C3-C4 dihedral angle of approximately 30-40° to alleviate the steric strain present in the planar s-cis form.[4][10][11] For the purposes of this guide, we will refer to this higher-energy conformer as s-gauche, while acknowledging that "s-cis" is often used to describe the conformation required for specific reactions like the Diels-Alder.[12]

The energy difference (ΔE) between the s-trans and s-gauche conformers is small, making them exist in a temperature-dependent equilibrium.

Diagram: Potential Energy Surface of this compound```dot

// Energy levels E_trans [pos="0,0!", shape=point]; E_gauche [pos="3,0.5!", shape=point]; E_cis_TS [pos="4.5,1.5!", shape=point]; E_gauche2 [pos="6,0.5!", shape=point];

// Path path_start [pos="-1.5,0!", shape=point]; path_end [pos="7.5,0!", shape=point]; path_start -> E_trans [style=invis]; path_end -> E_trans [style=invis];

E_trans -> E_gauche -> E_cis_TS -> E_gauche2 [style=invis];

{ rank=same; E_trans; A; } { rank=same; E_gauche; B; } { rank=same; E_cis_TS; C; } { rank=same; E_gauche2; D; }

// Draw the curve E_trans:n -> E_cis_TS:n [splines=true, label="", constraint=false, color="#4285F4", penwidth=2, headport=n, tailport=n, pos="p,1.5,1.5 p,3,0.5"]; E_cis_TS:n -> E_gauche2:n [splines=true, label="", constraint=false, color="#4285F4", penwidth=2, headport=n, tailport=n, pos="p,6,0.5"];

// Annotations node [shape=plaintext, fontcolor="#202124"]; annot_trans [pos="0,-0.5!", label="s-trans\n(Global Minimum)"]; annot_gauche [pos="3,0!", label="s-gauche\n(Local Minimum)"]; annot_gauche2 [pos="6,0!", label="s-gauche\n(Local Minimum)"]; annot_cis [pos="4.5,1.8!", label="s-cis\n(Transition State)"];

// Energy difference labels edge [style=dashed, color="#EA4335", arrowhead=none]; E_gauche_level [pos="3,0!", shape=point]; E_trans_level [pos="0,0!", shape=point]; E_cis_level [pos="4.5,0!", shape=point];

E_gauche_level -> E_gauche [style=solid, arrowhead=none, color="#5F6368"]; E_trans_level -> annot_trans [style=invis];

edge [style="<->", color="#34A853", penwidth=1.5]; delta_E_node_1 [pos="2.2,0.25!", shape=point, style=invis]; delta_E_node_2 [pos="2.2,0!", shape=point, style=invis]; delta_E_node_1 -> delta_E_node_2 [label=" ΔE ≈ 2.5-3.0 kcal/mol", fontcolor="#34A853"];

rot_barr_node_1 [pos="1.5,1.5!", shape=point, style=invis]; rot_barr_node_2 [pos="1.5,0!", shape=point, style=invis]; rot_barr_node_1 -> rot_barr_node_2 [label=" Rotational Barrier ≈ 3.7-6.5 kcal/mol", fontcolor="#EA4335"]; }

Caption: Workflow for conformational analysis of this compound via FT-IR spectroscopy.

Electronic Spectroscopy (UV-Vis): Probing the π-System

UV-Vis spectroscopy probes the electronic transitions of the conjugated π-system. The primary transition of interest is the π → π* transition, whose energy is highly sensitive to the planarity and extent of conjugation.

  • The Dominant s-trans Signal: The main UV absorption for this compound is an intense band with a maximum (λₘₐₓ) around 217 nm in the gas phase. [13]This absorption is overwhelmingly due to the more stable and planar s-trans conformer, where p-orbital overlap is maximized. [14]

  • Deconvolving the s-gauche Spectrum: The s-gauche conformer also absorbs in this region, but its spectrum is almost entirely masked. Advanced techniques are required to isolate its contribution. By recording spectra over a wide temperature range (e.g., 5-95 °C), the equilibrium between the conformers is shifted according to the van't Hoff equation. [15]As temperature increases, the population of the higher-energy s-gauche conformer increases, leading to subtle but measurable changes in the overall absorption spectrum.

Protocol: Temperature-Dependent UV-Vis for Thermodynamic Analysis

Objective: To mathematically resolve the pure UV spectrum of the s-gauche conformer and determine the enthalpy difference (ΔH°) between the conformers.

  • Instrumentation & Sample:

    • Action: Use a dual-beam UV-Vis spectrophotometer equipped with a temperature-controlled cell holder. The sample is gaseous this compound in a sealed quartz cell. [15] * Causality: Precise temperature control is paramount, as the entire analysis relies on the systematic change in the conformer equilibrium as a function of temperature.

  • Data Acquisition:

    • Action: Record full UV absorption spectra (e.g., 190-270 nm) at multiple, equilibrated temperatures across a wide range. [15] * Self-Validation: Replicate measurements at each temperature ensure that the observed spectral changes are systematic and not due to instrumental drift. The process should be reversible upon cooling to verify equilibrium.

  • Chemometric Data Analysis:

    • Action: Assemble the temperature-dependent spectra into a data matrix. Apply Principal Component Analysis (PCA) or Singular Value Decomposition (SVD) with a self-modeling constraint based on the van't Hoff equation. [15] * Causality: PCA is a powerful statistical method that identifies the principal sources of variance in the data set. In this system, the primary variance is the population shift between the two conformers. By constraining the analysis with the known thermodynamic relationship (the van't Hoff equation), these mathematical tools can deconvolve the composite spectra into the pure, resolved spectra of the s-trans and s-gauche forms and simultaneously calculate the ΔH° of the equilibrium. [15]

Diagram: Principle of Spectral Deconvolution

G cluster_0 Input Data cluster_1 Analysis Engine cluster_2 Outputs spectra Measured Spectra (Multiple Temperatures) pca PCA / SVD + van't Hoff Constraint spectra->pca spec_trans Pure s-trans Spectrum pca->spec_trans spec_gauche Pure s-gauche Spectrum pca->spec_gauche thermo Thermodynamic Data (ΔH°) pca->thermo

Caption: Using PCA to deconvolve temperature-dependent spectra into pure components.

Implications for Research and Development

The ability to precisely characterize the conformational equilibrium of this compound and its derivatives has profound implications. In drug development, many biological targets have sterically constrained binding pockets. A molecule containing a diene may only be active in one conformation. Understanding the energetic cost of adopting that active conformation is key to rational drug design. The most famous example of conformational influence is the Diels-Alder reaction , a cornerstone of synthetic chemistry, which requires the diene to adopt a near s-cis geometry to react. [2][12]The facility with which a substituted diene can access this conformation directly impacts its reaction rate and yield.

By integrating predictive computational models with high-resolution spectroscopic techniques, researchers can build a complete and actionable understanding of the conformational behavior that underpins the chemical and physical properties of these vital molecular systems.

References

  • Chemistry LibreTexts. (2022, January 24). 16.
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computational analysis of 1,3-butadiene conformational isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Analysis of 1,3-Butadiene Conformational Isomers

Abstract

This compound, the simplest conjugated diene, serves as a quintessential model system for understanding the principles of conformational isomerism and its influence on chemical reactivity. The rotation around its central C2-C3 single bond gives rise to distinct spatial arrangements, primarily the planar s-trans and the non-planar s-gauche conformers. Understanding the energetic landscape that governs the equilibrium between these isomers is critical for predicting reaction outcomes, particularly in pericyclic reactions like the Diels-Alder, and for the rational design of molecules in materials science and drug development. This guide provides a comprehensive, technically-grounded workflow for the computational analysis of this compound's conformational isomers, blending high-level theoretical principles with practical, step-by-step protocols designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, from the selection of density functionals and basis sets to the validation of stationary points on the potential energy surface, ensuring a robust and reproducible computational study.

The Conformational Landscape of this compound

The concept of "s-cis" and "s-trans" refers to the orientation of the two double bonds relative to the intervening single (sigma) bond. While introductory texts often depict a planar s-cis conformer, extensive computational and experimental studies have revealed a more nuanced reality. The potential energy surface (PES) describing the rotation around the C2-C3 bond is characterized by two key minima and the transition states that separate them.

  • s-trans Conformer: This conformer, with a C1-C2-C3-C4 dihedral angle of 180°, represents the global energy minimum. Its enhanced stability is attributed to the minimization of steric hindrance between the terminal hydrogen atoms on C1 and C4.

  • s-gauche Conformer: High-level calculations and sophisticated spectroscopic experiments have unambiguously proven that the second stable conformer is not the planar s-cis form, but rather a twisted, non-planar gauche structure. This conformer exhibits a dihedral angle of approximately 30-40°. The deviation from planarity arises from the steric repulsion between the inner hydrogen atoms, which outweighs the slight loss of π-conjugation.

  • Planar s-cis Structure: The planar s-cis conformation (0° dihedral angle) is not an energy minimum but a transition state that connects the two equivalent, mirror-image s-gauche conformers.

The energy difference between the more stable s-trans and the s-gauche conformer is experimentally and computationally determined to be approximately 2.8 kcal/mol (about 12 kJ/mol). This energy gap is a critical parameter, as it dictates the relative populations of the conformers at a given temperature and influences the kinetics of reactions that require a cis-oid geometry, such as the Diels-Alder reaction.

G cluster_trans Global Minimum cluster_gauche Local Minimum cluster_cis Transition State cluster_ts1 Rotational Barrier s_trans s-trans (Dihedral ≈ 180°) ts1 Transition State (Dihedral ≈ 90-100°) s_trans->ts1 ΔE‡ s_gauche s-gauche (Dihedral ≈ 35°) s_cis s-cis (Dihedral = 0°) s_gauche->s_cis Tunneling Barrier ts1->s_gauche ΔE‡

Caption: Energy landscape of this compound conformers.

Rationale for Method Selection: A Hierarchical Approach

The reliability of a computational analysis hinges on the judicious selection of a theoretical method and basis set. The goal is to strike a balance between accuracy and computational expense that is appropriate for the scientific question at hand.

Levels of Theory
  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a valuable qualitative starting point. However, its core limitation is the neglect of electron correlation—the way electrons instantaneously react to each other's motion. For conjugated systems like this compound, where electron correlation significantly influences the π-system and rotational barriers, HF alone is insufficient for quantitative accuracy.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry because it incorporates electron correlation at a fraction of the cost of traditional correlated methods. Functionals like B3LYP are widely used. However, it's known that some standard DFT functionals can struggle with delocalization errors, sometimes overestimating the stability of conjugated systems and thus the rotational barriers.

  • Post-Hartree-Fock Methods (MP2, CCSD(T)): Møller-Plesset perturbation theory (MP2) is the first rung on the ladder of systematically improvable wave-function-based methods that include electron correlation. For even higher accuracy, the Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" and is used to benchmark other methods.

Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set allows for a more accurate description of the electron distribution, but at a higher computational cost.

  • Pople-style Basis Sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for geometry optimizations of organic molecules. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the non-spherical electron density in bonded atoms.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets (correlation-consistent polarized Valence Double/Triple-Zeta) are designed to systematically converge towards the complete basis set limit as you move up the series (D, T, Q, etc.). They are the preferred choice for high-accuracy energy calculations, especially when paired with post-HF methods.

Protocol: A Validated Workflow for Conformational Analysis

This section details a multi-step protocol that ensures a thorough and validated analysis of the this compound potential energy surface. This workflow is designed to be self-correcting, using lower-cost methods for exploration and higher-accuracy methods for final energy refinement.

G start Step 1: Build Initial Structures (s-trans, s-cis) geom_opt Step 2: Geometry Optimization & Frequency Calculation (DFT / 6-31G(d,p)) start->geom_opt validate_minima Validation: Check for 0 Imaginary Frequencies geom_opt->validate_minima pes_scan Step 3: Relaxed PES Scan (Scan C1-C2-C3-C4 Dihedral) validate_minima->pes_scan If Valid Minimum spe Step 5: High-Accuracy Single-Point Energy (MP2 or CCSD(T) / cc-pVTZ) validate_minima->spe If Valid Minimum ts_opt Step 4: Transition State Search (From PES Scan Peak) pes_scan->ts_opt validate_ts Validation: Check for 1 Imaginary Frequency ts_opt->validate_ts validate_ts->spe If Valid TS analysis Step 6: Data Analysis (Relative Energies, Barriers) spe->analysis

Caption: Computational workflow for conformational analysis.

Protocol 1: Geometry Optimization of Minima
  • Objective: To find the lowest energy structures for the s-trans and s-gauche conformers.

  • Methodology:

    • Structure Generation: Using a molecular builder (e.g., Avogadro, GaussView), construct an initial guess for the s-trans (dihedral ~180°) and s-gauche (dihedral ~35°) conformers.

    • Computational Setup:

      • Level of Theory: B3LYP

      • Basis Set: 6-31G(d,p)

      • Job Type: Optimization + Frequency (Opt Freq)

    • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation Protocol:

    • Upon completion, inspect the output file. A true energy minimum is confirmed only if the frequency calculation yields zero imaginary frequencies .

    • If an imaginary frequency is found, it indicates the structure is a saddle point, and the initial geometry should be adjusted (e.g., by distorting the molecule along the imaginary mode) and the optimization re-run.

Protocol 2: Potential Energy Surface (PES) Scan
  • Objective: To map the energy profile of rotation around the C2-C3 bond and identify all stationary points.

  • Methodology:

    • Structure Generation: Start with the optimized s-trans or s-cis structure.

    • Computational Setup:

      • Level of Theory: B3LYP / 6-31G(d,p)

      • Job Type: Relaxed PES Scan

      • Scan Coordinate: The dihedral angle defined by atoms C1-C2-C3-C4.

      • Scan Parameters: Start at 0°, end at 180°, with a step size of 10°. At each step, the dihedral angle is held fixed while all other coordinates are allowed to relax.

  • Validation Protocol:

    • Plot the resulting energy versus the dihedral angle. The curve should clearly show minima corresponding to the s-trans and s-gauche conformers and maxima corresponding to the transition states. The highest point on this path is the primary rotational barrier.

Protocol 3: High-Accuracy Energy Refinement
  • Objective: To obtain highly accurate relative energies for the optimized stationary points.

  • Methodology:

    • Structure Input: Use the optimized geometries obtained from Protocol 1 (for minima) and from a dedicated transition state search (for the rotational barrier).

    • Computational Setup:

      • Level of Theory: MP2 (good) or CCSD(T) (excellent)

      • Basis Set: cc-pVTZ or aug-cc-pVTZ

      • Job Type: Single Point Energy

    • Execution: This calculation does not change the geometry but computes a more accurate electronic energy for the given structure.

  • Validation Protocol:

    • Ensure the calculation converges without error. The relative energies (ΔE) are calculated by subtracting the energy of the s-trans conformer from the energies of the s-gauche and transition state structures.

Data Presentation and Interpretation

A clear presentation of quantitative data is essential for communicating results. All calculated energies should be reported relative to the most stable conformer, s-trans.

Table 1: Calculated Properties of this compound Conformers

Propertys-trans (Global Min)s-gauche (Local Min)Planar s-cis (TS)Rotational TS
Dihedral Angle (C1-C2-C3-C4) 180.0°~35° - 40°0.0°~90° - 100°
Imaginary Frequencies 0011
Relative Energy (kcal/mol) 0.002.5 - 3.0~3.5 - 4.0~6.0 - 7.0
Relative Energy (kJ/mol) 0.0010.5 - 12.6~14.6 - 16.7~25.1 - 29.3

Note: The values presented are typical ranges obtained from DFT and MP2 calculations and are consistent with high-level computational and experimental data. The exact values will vary based on the specific level of theory and basis set employed.

The analysis of these results provides a complete picture. The s-trans and s-gauche structures are confirmed as true minima by their lack of imaginary frequencies. The planar s-cis structure is confirmed as a transition state for the interconversion of the two gauche enantiomers. The primary rotational barrier (Rotational TS) dictates the rate of interconversion between the s-trans and s-gauche populations at room temperature. The calculated energy difference of ~2.5-3.0 kcal/mol is in excellent agreement with the experimentally observed value of ~2.8 kcal/mol.

Implications for Researchers and Drug Development

The conformational preference of a diene is not merely an academic curiosity; it has profound practical consequences.

  • Chemical Reactivity: The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, requires the diene to adopt an s-cis (or cis-oid) conformation to react. The energy penalty required to adopt this geometry contributes to the activation energy of the reaction. Dienes that are conformationally locked in an s-trans geometry are unreactive.

  • Drug Design: Many biologically active molecules contain diene fragments. The three-dimensional shape of a drug is critical for its ability to bind to a biological target like a protein or enzyme. Understanding and controlling the conformational equilibrium of a diene within a drug candidate can be the key to optimizing its binding affinity and selectivity. For instance, incorporating the diene into a ring system can lock it into a bioactive s-cis conformation, potentially enhancing its efficacy.

By applying the robust computational workflow detailed in this guide, researchers can confidently predict the conformational landscape of substituted dienes, providing invaluable insight into their physical properties, reactivity, and potential as therapeutic agents.

References

  • University of Calgary. (n.d.). Ch 10: Bonding in Dienes. Retrieved from University of Calgary Chemistry Pages. [Link]
  • Baraban, J. H., Martin-Drumel, M. A., Changala, P. B., Eibenberger, S., Nava, M., Patterson, D., Stanton, J. F., Ellison, G. B., & McCarthy, M. C. (2018). The molecular structure of gauche-1,3-butadiene: Experimental proof of non-planarity. Angewandte Chemie International Edition, 57(7), 1821-1825. [Link]
  • Baraban, J. H., et al. (2018). The molecular structure of gauche-1,3-butadiene: Experimental proof of non-planarity. Harvard University. [Link]
  • Chemistry Learner. (2025). S-cis S-trans Transformation in Butadiene | Conformations, Stability & Rotation Explained.
  • Brainly. (2023). When the relative energies of the s-cis and s-trans conformers of this compound are compared, one finds.
  • ResearchGate. (2023). Basis set for conjugated polymer?.
  • Murcko, M. A., Castejon, H., & Wiberg, K. B. (1996). Carbon−Carbon Rotational Barriers in Butane, 1-Butene, and this compound. Journal of the American Chemical Society. [Link]
  • Harvard University. (2018). The Molecular Structure of gauche-1,3-Butadiene: Experimental Establishment of Non-planarity.
  • ResearchGate. (2025). Carbon-Carbon Rotational Barriers in Butane, 1-Butene, and 1,3- Butadiene. Request PDF.
  • Baraban, J. H., et al. (2018). The Molecular Structure of gauche-1,3-Butadiene: Experimental Establishment of Non-planarity.
  • ResearchGate. (n.d.). Potential energy surface for rotation around the single bond of this compound as obtained with the 6-31G ) basis set.
  • Chemistry Stack Exchange. (2019). Bond rotation in buta-1,3-diene.
  • Homework.Study.com. (n.d.). Both s-cis and s-trans conformers of 1, 3-butadiene have a continuous conjugated pi system. Which....

An In-depth Technical Guide to the Thermodynamic Properties and Enthalpy of Formation of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of 1,3-butadiene, with a particular focus on its standard enthalpy of formation. As a foundational molecule in synthetic chemistry and a key building block for various polymers, a thorough understanding of its energetic landscape is crucial for process optimization, reaction design, and safety assessments in both academic and industrial research, including applications within drug development where precise energetic profiling of molecular scaffolds is essential.

This document moves beyond a simple recitation of data, offering insights into the experimental and computational methodologies used to determine these critical parameters. The causality behind experimental choices and the logic of computational workflows are explained to provide a deeper, field-proven understanding of the subject.

The Significance of this compound's Thermodynamic Profile

This compound (C₄H₆) is the simplest conjugated diene, a structural motif that imparts unique chemical and physical properties. Its thermodynamic stability, largely influenced by the delocalization of π-electrons across its four-carbon backbone, dictates its reactivity and suitability for various chemical transformations. An accurate value for its enthalpy of formation is paramount for calculating the heat of reaction for numerous processes, including polymerization, hydrogenation, and Diels-Alder reactions, which are fundamental in the synthesis of complex organic molecules.

Core Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been extensively studied and are well-documented in various databases. The following table summarizes the key thermodynamic data for gaseous this compound at standard conditions (298.15 K and 1 bar).

Thermodynamic PropertySymbolValueUnitsSource(s)
Standard Molar Enthalpy of Formation (gas) ΔfH°(g)110.2 ± 0.7kJ/mol,
Standard Molar Entropy (gas) S°(g)278.7 ± 0.2J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas) C_p(g)79.5J/(mol·K)

Experimental Determination of the Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly through combustion calorimetry. In this method, the heat of combustion (ΔcH°) is measured experimentally, and then the enthalpy of formation is calculated using Hess's Law.

The Causality Behind Experimental Choices in Bomb Calorimetry

The choice of bomb calorimetry is dictated by the need to ensure complete combustion of the volatile and gaseous this compound in a closed system to accurately measure the heat released. The use of a "bomb" (a constant-volume vessel) pressurized with excess oxygen guarantees that the reaction goes to completion, forming CO₂ and H₂O. The heat evolved is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Due to the gaseous nature of this compound at standard temperature and pressure, specialized handling techniques are required to introduce a known mass of the sample into the bomb. This often involves condensing the gas into a liquid at low temperatures and sealing it in a thin-walled glass ampoule or a gelatin capsule.

Self-Validating Protocol: Bomb Calorimetry of this compound

The following protocol outlines the key steps for the determination of the enthalpy of combustion of this compound. This protocol is designed to be self-validating through the calibration of the calorimeter with a standard substance of known heat of combustion, typically benzoic acid.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (a primary standard) of approximately 1 gram.

    • Place the pellet in the crucible inside the bomb.

    • Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with approximately 30 atm of pure oxygen.

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium, and then ignite the sample.

    • Record the temperature change of the water bath to a precision of at least 0.001 °C.

    • From the known heat of combustion of benzoic acid and the measured temperature rise, calculate the heat capacity of the calorimeter.

  • Sample Preparation and Introduction (for this compound):

    • Cool a small, thin-walled glass ampoule using a cryogen (e.g., liquid nitrogen).

    • Carefully condense a known mass of high-purity this compound gas into the cooled ampoule.

    • Seal the ampoule while it is still cold.

    • Allow the ampoule to warm to room temperature and accurately determine its mass.

    • Place the sealed ampoule in the crucible within the bomb. A fuse wire is wrapped around the ampoule to ensure it shatters upon ignition.

  • Combustion of this compound:

    • Repeat steps 3-7 from the calibration procedure using the prepared this compound sample.

  • Data Analysis and Calculation:

    • The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

    • The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV).

    • Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Experimental_Workflow cluster_calibration Calorimeter Calibration cluster_sample This compound Combustion cluster_calculation Data Analysis Cal_1 Weigh Benzoic Acid Cal_2 Assemble and Pressurize Bomb Cal_1->Cal_2 Cal_3 Combustion and Temperature Measurement Cal_2->Cal_3 Cal_4 Calculate Calorimeter Heat Capacity Cal_3->Cal_4 Sam_2 Assemble and Pressurize Bomb with Sample Cal_4->Sam_2 Use Calibrated Heat Capacity Sam_1 Prepare Sealed Ampoule of this compound Sam_1->Sam_2 Sam_3 Combustion and Temperature Measurement Sam_2->Sam_3 Calc_1 Calculate Heat of Combustion (ΔcH°) Sam_3->Calc_1 Calc_2 Apply Hess's Law Calc_1->Calc_2 Calc_3 Determine Enthalpy of Formation (ΔfH°) Calc_2->Calc_3

Caption: Experimental workflow for determining the enthalpy of formation of this compound via bomb calorimetry.

Computational Determination of the Enthalpy of Formation

In modern thermochemistry, computational quantum chemistry methods have become an indispensable tool for accurately predicting the enthalpy of formation of molecules. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO), can often provide results with "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of experimental values).

The Logic of High-Accuracy Composite Methods

These methods combine the results of several lower-level calculations to approximate the results of a much more computationally expensive, high-level calculation. The underlying principle is the additivity of electron correlation effects and basis set effects. By systematically correcting for basis set deficiencies and electron correlation errors, a highly accurate final energy can be obtained.

A Self-Validating Computational Workflow: G3 Theory

The Gaussian-3 (G3) theory is a well-established composite method for the accurate calculation of thermochemical data. The following workflow outlines the steps to calculate the standard enthalpy of formation of this compound using G3 theory, typically implemented in software packages like Gaussian.

Step-by-Step Methodology:

  • Geometry Optimization:

    • The molecular geometry of this compound is first optimized at the MP2(Full)/6-31G(d) level of theory. This provides a reliable starting geometry for subsequent single-point energy calculations.

  • Vibrational Frequency Calculation:

    • Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level using the optimized geometry. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors.

  • Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed on the optimized geometry using different levels of theory and basis sets (e.g., QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large).

  • Energy Correction and Extrapolation:

    • The results of the single-point energy calculations are combined in a specific, predefined manner to extrapolate to a high-level theoretical energy. This includes a "higher-level correction" (HLC) term, which is an empirical correction that accounts for remaining deficiencies in the method.

  • Calculation of the Enthalpy of Formation:

    • The total energy at 0 K is obtained by adding the ZPVE to the final electronic energy.

    • The enthalpy at 298.15 K is then calculated by adding the thermal correction to the 0 K energy.

    • The gas-phase enthalpy of formation is determined using the atomization energy method. This involves calculating the total enthalpy of the constituent atoms (4 carbon and 6 hydrogen atoms) and subtracting the calculated enthalpy of the this compound molecule. The difference is the atomization enthalpy, which can then be used with the known experimental enthalpies of formation of the gaseous atoms to determine the enthalpy of formation of the molecule.

Computational_Workflow cluster_geometry Molecular Structure and Vibrations cluster_energy High-Level Energy Calculation cluster_thermo Thermochemical Calculation Geom_1 Geometry Optimization (MP2/6-31G(d)) Geom_2 Vibrational Frequency Calculation (HF/6-31G(d)) Geom_1->Geom_2 Energy_1 Series of Single-Point Energy Calculations Geom_1->Energy_1 Thermo_1 Calculate Total Enthalpy at 298.15 K Geom_2->Thermo_1 Energy_2 Energy Correction and Extrapolation (G3 Theory) Energy_1->Energy_2 Energy_2->Thermo_1 Thermo_2 Calculate Atomization Enthalpy Thermo_1->Thermo_2 Thermo_3 Determine Enthalpy of Formation (ΔfH°) Thermo_2->Thermo_3

Caption: Computational workflow for determining the enthalpy of formation of this compound using G3 theory.

Conclusion

The thermodynamic properties of this compound, particularly its standard enthalpy of formation, are well-established through a combination of meticulous experimental work and sophisticated computational methods. An understanding of both the values themselves and the methodologies used to obtain them is critical for professionals in chemistry and related fields. This guide has provided an in-depth look at these aspects, emphasizing the causality behind the chosen techniques and presenting self-validating protocols for their determination. The continued refinement of both experimental and computational approaches will undoubtedly lead to even more precise and reliable thermochemical data in the future, further empowering scientific innovation.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Active Thermochemical Tables (ATcT).
  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms.The Journal of Chemical Physics, 109(18), 7764-7776. [Link]
  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for bomb calorimetry. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian.Gaussian, Inc., Wallingford, CT. [Link]

A Historical and Technical Guide to the Discovery and Early Polymerization of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical overview of the discovery of 1,3-butadiene and the seminal studies that led to its polymerization, paving the way for the synthetic rubber industry. We will delve into the key scientific breakthroughs, the geopolitical drivers of innovation, and the foundational experimental protocols that marked the dawn of a new era in materials science.

Part 1: The Genesis of a Monomer: Discovery and Initial Characterization

The story of this compound begins in the mid-19th century with its initial isolation from the pyrolysis of organic materials. In 1863, the French chemist E. Caventou is credited with first isolating a hydrocarbon from the pyrolysis of amyl alcohol, which was later identified as butadiene.[1] However, it was the English chemist Henry Edward Armstrong who, in 1886, definitively identified and isolated butadiene from the byproducts of petroleum pyrolysis, laying the groundwork for its future significance.[1] For several decades, this simple conjugated diene remained largely a laboratory curiosity.

Part 2: The Dawn of Synthetic Rubber: Early Polymerization Studies

The turn of the 20th century witnessed a growing interest in the polymerization of unsaturated hydrocarbons, driven by the desire to create a synthetic alternative to natural rubber. The unique properties of natural rubber, particularly its elasticity, were in high demand, and the reliance on a single natural source presented economic and strategic vulnerabilities.

Lebedev's Pioneering Work with Sodium Catalysis

The pivotal moment in the history of synthetic rubber arrived in 1910 when the Russian chemist Sergei Lebedev demonstrated that this compound could be polymerized to yield a rubber-like substance.[1] Lebedev's groundbreaking work utilized metallic sodium as a catalyst to initiate the polymerization of butadiene. This discovery was a monumental step forward, proving that a synthetic elastomer could be created from a simple chemical building block. The resulting polybutadiene, however, was found to be too soft for many demanding applications, including automobile tires.[1]

The geopolitical landscape of the early 20th century, particularly the lead-up to World War I, significantly accelerated research into synthetic rubber. Nations feared that their access to natural rubber plantations, largely controlled by the British Empire, could be severed during wartime. This strategic imperative fueled a global race to develop a viable synthetic rubber.

The Rise of "Buna" Rubber in Germany

In Germany, the chemical conglomerate IG Farben spearheaded the development of a commercially viable synthetic rubber. Building on the foundation of sodium-catalyzed polymerization, they developed a process to produce polybutadiene, which they named "Buna" rubber, derived from the "Bu" in butadiene and "Na" for natrium (sodium).[2] While this initial Buna rubber was an improvement, it still lacked the desired properties for widespread use.

A significant breakthrough occurred in 1929 when German chemists Eduard Tschunker and Walter Bock, working for IG Farben, developed a copolymer of butadiene and styrene.[3] This new material, dubbed Buna-S, exhibited significantly improved properties, including better wear resistance, making it a suitable substitute for natural rubber in tire production.[2]

Emulsion Polymerization: A Paradigm Shift

The early sodium-catalyzed polymerization methods were often difficult to control and produced polymers with inconsistent properties. The development of emulsion polymerization in the 1920s and its subsequent application to synthetic rubber production represented a major technological leap. This technique, where the polymerization reaction occurs in an emulsion of monomers in water, offered better control over the reaction and the resulting polymer's molecular weight.

IG Farben transitioned from the expensive and less controllable sodium polymerization to an emulsion process for producing Buna-S.[2] This method proved to be more efficient and scalable for industrial production.

The American War Effort and the Standardization of GR-S

With the outbreak of World War II and the loss of access to Southeast Asian rubber plantations, the United States faced a critical shortage of this strategic material. In response, the U.S. government launched a massive synthetic rubber program. A standardized recipe for a butadiene-styrene copolymer, known as Government Rubber-Styrene (GR-S), was developed. This recipe, a culmination of research and industrial expertise, became the backbone of the American synthetic rubber industry during the war.

Part 3: Foundational Experimental Protocols

The following sections provide an overview of the key experimental methodologies that defined the early era of this compound polymerization. It is important to note that detailed, step-by-step laboratory notebooks from this period are often scarce. The protocols presented here are reconstructed from historical accounts and later publications.

Lebedev's Sodium-Catalyzed Polymerization of this compound (Conceptual Protocol)

This protocol is a conceptual representation of the early sodium-catalyzed bulk polymerization of this compound.

Materials & Reagents:

  • This compound (liquefied)

  • Metallic Sodium (finely dispersed)

  • Reaction Vessel (sealed, pressure-resistant)

Methodology:

  • Monomer Preparation: Liquefied this compound is purified to remove inhibitors and moisture.

  • Catalyst Introduction: A dispersion of metallic sodium is introduced into the reaction vessel.

  • Polymerization: The purified, liquefied this compound is added to the reaction vessel containing the sodium catalyst. The vessel is sealed, and the reaction is allowed to proceed. The exothermic nature of the polymerization requires careful temperature control.

  • Termination: The reaction is terminated by the addition of a proton source, such as an alcohol, to quench the living anionic polymer chains.

  • Isolation: The resulting polybutadiene is isolated and purified to remove residual catalyst and unreacted monomer.

Lebedev_Polymerization cluster_setup Reaction Setup cluster_process Polymerization Process Monomer Liquefied this compound AddMonomer Add Butadiene to Vessel Monomer->AddMonomer Catalyst Metallic Sodium Catalyst->AddMonomer Vessel Sealed Reaction Vessel Polymerize Initiate Polymerization AddMonomer->Polymerize Seal Vessel Terminate Terminate with Proton Source Polymerize->Terminate Reaction Proceeds Isolate Isolate Polybutadiene Terminate->Isolate

Caption: Workflow for Lebedev's Sodium-Catalyzed Polymerization.

Early Buna-S Emulsion Copolymerization (Representative Protocol)

This protocol represents a typical "cold" emulsion polymerization process for the synthesis of Buna-S (Styrene-Butadiene Rubber), adapted from historical descriptions and later standardized recipes.

Materials & Reagents:

ComponentFunctionTypical Amount (parts by weight)
This compoundMonomer72.0
StyreneMonomer28.0
WaterReaction Medium200.0
Potassium Rosin SoapEmulsifier4.5
Tertiary Dodecyl MercaptanChain Modifier0.17
Cumene HydroperoxideInitiator (Oxidizing Agent)0.15
Ferrous Sulfate HydrateActivator0.14
Sodium HydroxidepH Buffer0.2
N-phenyl-2-naphthylamineAntioxidant1.25
Sodium Chloride & Sulfuric AcidCoagulating AgentsAs required

Methodology:

  • Emulsion Preparation: An aqueous solution is prepared containing the emulsifier (potassium rosin soap), pH buffer (sodium hydroxide), and activator (ferrous sulfate).

  • Monomer Addition: The monomers, this compound and styrene, along with the chain modifier (tertiary dodecyl mercaptan), are added to the aqueous phase under agitation to form an emulsion.

  • Initiation: The initiator (cumene hydroperoxide) is added to the emulsion. The reaction is typically carried out at a low temperature (around 5°C) for 12-15 hours.[4] The exothermic nature of the reaction requires cooling to maintain the desired temperature.

  • Termination: The polymerization is stopped at a desired conversion (typically 60-70%) by adding a "short-stop" agent.

  • Monomer Recovery: Unreacted butadiene and styrene are removed from the latex by steam stripping.

  • Coagulation and Drying: An antioxidant is added to the latex. The latex is then coagulated by adding a solution of sodium chloride and sulfuric acid. The resulting rubber crumbs are washed and dried.[4]

BunaS_Emulsion_Polymerization cluster_inputs Raw Materials cluster_process Polymerization Workflow Butadiene This compound Emulsification Emulsification Butadiene->Emulsification Styrene Styrene Styrene->Emulsification Water Water Water->Emulsification Emulsifier Emulsifier Emulsifier->Emulsification Initiator Initiator Polymerization Polymerization (5°C, 12-15h) Initiator->Polymerization Modifier Chain Modifier Modifier->Emulsification Emulsification->Polymerization Termination Termination Polymerization->Termination MonomerRecovery Monomer Recovery Termination->MonomerRecovery Coagulation Coagulation MonomerRecovery->Coagulation Drying Washing & Drying Coagulation->Drying Product Buna-S Rubber Drying->Product

Caption: Workflow for Buna-S Emulsion Copolymerization.

Part 4: Conclusion

The journey from the initial discovery of this compound to the large-scale production of synthetic rubber is a testament to the power of scientific inquiry and the profound impact of geopolitical events on technological advancement. The pioneering work of Lebedev and the industrial innovations of IG Farben laid the critical groundwork for the modern synthetic rubber industry. The development of emulsion polymerization, in particular, provided a robust and scalable method for producing high-quality synthetic elastomers. The knowledge gained during these early years continues to underpin the synthesis of a vast array of polymeric materials that are integral to our daily lives.

References

  • ELEMENTAL CHEMISTRY. (2021, January 27). BUNA - S or Styrene-Butadiene Rubber.
  • Polymer Science Learning Center. (n.d.). The Birth of Buna.
  • Google Patents. (n.d.). CN109776726B - Preparation method of styrene-butadiene rubber and styrene-butadiene rubber.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to Styrene-Butadiene Rubber (SBR)
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US5583173A - Process for preparing styrene-butadiene rubber.
  • RSC Publishing. (2023, April 12).
  • Green Gubre Group. (n.d.). How Synthetic Rubber is Made: A Step-by-Step Guide.
  • RSC Publishing. (n.d.).
  • Vedantu. (n.d.).
  • NIH. (n.d.).
  • YouTube. (2024, December 29).
  • Wikipedia. (n.d.). Butadiene.
  • ResearchGate. (2024, April).
  • ResearchGate. (2025, August 7). Synthesis of Low Molecular Weight Butadiene Polymers Using Cationic Catalytic Systems Based on Diethylaluminum Chloride | Request PDF.

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An In-Depth Technical Guide to the Reaction Pathways and Intermediates of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core reaction pathways of 1,3-butadiene, a foundational conjugated diene in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to dissect the underlying principles that govern product formation. We will delve into the nuanced interplay of intermediates, reaction conditions, and mechanistic pathways, offering field-proven insights into the causality behind experimental choices and outcomes.

The Unique Reactivity of a Conjugated Diene

This compound (CH₂=CH-CH=CH₂) possesses a unique electronic structure that dictates its chemical behavior. The alternating double and single bonds create a conjugated π-system, where the p-orbitals of all four carbon atoms overlap. This delocalization of π-electrons results in a resonance-stabilized molecule and, more importantly, a resonance-stabilized allylic carbocation upon electrophilic attack. This stability of the intermediate is the cornerstone of this compound's diverse reactivity, leading to characteristic 1,2- and 1,4-addition products.

The principal reaction pathways we will explore are:

  • Electrophilic Additions: Reactions with agents like HBr and Br₂ that proceed through a common allylic carbocation intermediate.

  • Cycloadditions: The archetypal Diels-Alder reaction, a powerful tool for the stereospecific formation of six-membered rings.

  • Polymerization: The formation of macromolecular chains, leading to economically significant synthetic rubbers.

Electrophilic Addition: A Tale of Two Products

A defining feature of conjugated dienes is their reaction with electrophiles, which invariably yields a mixture of products. The addition of hydrogen halides (HX) or halogens (X₂) to this compound results in both 1,2-addition and 1,4-addition products.[1][2] This outcome is a direct consequence of the resonance-stabilized allylic carbocation intermediate formed in the first step of the reaction.[1][3]

The Allylic Carbocation Intermediate: The Heart of the Mechanism

The reaction is initiated by the electrophilic attack of H⁺ (from HBr) or Br⁺ (from Br₂) on one of the terminal double bonds. This follows Markovnikov's rule, where the electrophile adds to the carbon that results in the more stable carbocation.[1][4] Protonation of C1 yields a secondary, allylic carbocation that is stabilized by resonance, delocalizing the positive charge between C2 and C4.[3][4]

Electrophilic_Addition_Intermediate

The bromide ion (Br⁻) can then attack either of the electron-deficient carbons (C2 or C4).[4]

  • Attack at C2 leads to the 1,2-addition product .

  • Attack at C4 leads to the 1,4-addition product , with a concurrent shift of the double bond to the C2-C3 position.

Kinetic vs. Thermodynamic Control: The Decisive Role of Temperature

The ratio of 1,2- to 1,4-addition products is exquisitely sensitive to the reaction temperature, a classic example of kinetic versus thermodynamic control.[5][6]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -78°C to 0°C), the reaction is irreversible. The major product is the one that is formed fastest—the kinetic product . The transition state leading to the 1,2-adduct is lower in energy because the positive charge in the allylic intermediate is more localized on the secondary carbon (C2) than the primary carbon (C4). The proximity of the bromide ion to C2 after the initial protonation also favors faster attack at this position.[1][6] Therefore, the 1,2-adduct (3-bromo-1-butene) predominates.[1][5]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40°C), the addition reaction becomes reversible.[5] The system has enough energy to overcome the activation barriers for both pathways, and an equilibrium is established. The product distribution now reflects the relative thermodynamic stability of the products. The 1,4-adduct (1-bromo-2-butene) is the more stable product because it has a more highly substituted (disubstituted) double bond compared to the monosubstituted double bond of the 1,2-adduct.[4][6] Consequently, the 1,4-adduct is the major product under these conditions.[5][7]

Kinetic_vs_Thermodynamic_Control

Quantitative Data: Product Distribution in HBr Addition

The influence of temperature on the product distribution is not merely theoretical; it is a quantifiable and reproducible phenomenon.

Temperature (°C)1,2-Adduct (%) (Kinetic Product)1,4-Adduct (%) (Thermodynamic Product)Predominant Control
-78~80~20Kinetic
0~70~30Kinetic
40~15-20~80-85Thermodynamic
60MinorMajorThermodynamic
(Data synthesized from multiple sources, including[1][7][8])
Experimental Protocol: Synthesis of 1,4-Dibromo-2-butene

This protocol details the electrophilic bromination of this compound, targeting the thermodynamically favored 1,4-addition product. The choice of a low temperature (-15°C) initially seems counterintuitive for thermodynamic control. However, it serves to manage the high reactivity of bromine and prevent side reactions, including the formation of tetrabromides. The subsequent workup allows the system to reach equilibrium, favoring the more stable 1,4-product.

Objective: To synthesize 1,4-dibromo-2-butene via the electrophilic addition of bromine to this compound.

Materials:

  • This compound

  • Bromine

  • Chloroform (Solvent)

  • Petroleum Ether (Recrystallization)

  • Three-necked reactor with a gas-inlet tube, dropping funnel, and thermometer

  • Stirring apparatus

  • Low-temperature cooling bath

  • Reduced pressure distillation apparatus

  • Filtration equipment

Procedure: [7]

  • Reactor Setup & Cooling: Add chloroform to the reactor and cool the solvent to below -10°C using a cooling bath. The use of a solvent helps to control the reaction temperature and concentration.

  • Butadiene Addition: Bubble a known weight of this compound gas through the gas-inlet tube into the cold, stirred chloroform. Continue cooling to bring the temperature of the solution to below -15°C. This ensures the butadiene is dissolved and ready for reaction at a controlled temperature.

  • Bromine Addition: Slowly add bromine dropwise from the dropping funnel into the reactor. Critically, maintain the reaction temperature at -15°C throughout the addition. This slow, controlled addition is a self-validating step; it prevents a sudden exotherm and minimizes the formation of over-brominated byproducts.

  • Reaction Completion & Solvent Removal: Once the bromine addition is complete, allow the reaction to stir for a short period. Then, remove the chloroform and any unreacted this compound by distillation under reduced pressure. This step concentrates the product mixture.

  • Isolation & Purification: Add petroleum ether to the residue to induce recrystallization. The 1,4-dibromo-2-butene is less soluble in cold petroleum ether than the 1,2-isomer and other byproducts. Filter the solid product and dry it under a vacuum to obtain the purified 1,4-dibromo-2-butene.[7]

Diels-Alder Reaction: The [4+2] Cycloaddition

Perhaps the most powerful reaction of this compound is the Diels-Alder reaction, a concerted, pericyclic reaction that forms a six-membered ring.[9] It involves the [4+2] cycloaddition between the 4 π-electrons of the conjugated diene and the 2 π-electrons of a dienophile (an alkene or alkyne).[10] This reaction is exceptionally useful in synthesis because it forms two new carbon-carbon sigma bonds in a single, stereospecific step.[9]

The Concerted Mechanism

The Diels-Alder reaction does not proceed through ionic or radical intermediates. Instead, the diene and dienophile react through a cyclic transition state where all bond-forming and bond-breaking occurs simultaneously.[9] For the reaction to occur, the this compound must adopt an s-cis conformation to allow for the proper orbital overlap with the dienophile.

Diels_Alder_Mechanism

Experimental Protocol: Diels-Alder Reaction of this compound and Maleic Anhydride

This protocol describes a common and reliable undergraduate and research laboratory synthesis. Because this compound is a gas at room temperature, it is often generated in situ from a stable precursor like 3-sulfolene (butadiene sulfone). Heating 3-sulfolene causes a retro-cheletropic reaction, releasing gaseous this compound and sulfur dioxide. The freshly generated butadiene is immediately trapped by the dienophile, maleic anhydride, present in the reaction mixture.

Objective: To synthesize cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylene (Solvent)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • Reagent Combination: In a round-bottomed flask, combine 3-sulfolene, maleic anhydride, and a small amount of xylene. Xylene is chosen as the solvent because its boiling point is appropriate for both the decomposition of 3-sulfolene and the Diels-Alder reaction.

  • Dissolution and Reaction: Gently heat the mixture with a heating mantle until all solids dissolve. Then, increase the heat to bring the mixture to a gentle reflux. As the 3-sulfolene decomposes, it releases SO₂ gas (which should be vented in a fume hood) and this compound.

  • In Situ Reaction: The generated this compound immediately reacts with the maleic anhydride in the hot xylene solution to form the Diels-Alder adduct. The self-validating nature of this setup is that the highly reactive diene is consumed as it is formed, maximizing yield and minimizing side reactions. Continue the reflux for approximately 30 minutes to ensure complete reaction.

  • Crystallization and Isolation: After the reflux period, remove the heating mantle and allow the flask to cool. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, is less soluble in cold xylene and will crystallize out of the solution.

  • Purification: The crystals can be collected by vacuum filtration and washed with a small amount of cold solvent to remove any soluble impurities.

Polymerization: Building Macromolecular Chains

The polymerization of this compound is of immense industrial importance, forming the basis for various synthetic rubbers. The reaction can proceed through several mechanisms, each yielding a polymer with a distinct microstructure and, consequently, different physical properties.

The conjugated nature of butadiene allows for two primary modes of enchainment:

  • 1,4-Addition: This leads to a linear chain with a double bond remaining in the polymer backbone. This can exist in either a cis or trans configuration.

  • 1,2-Addition: This results in a vinyl group (-CH=CH₂) as a side branch on the polymer chain.

Polymerization Pathways
  • Free-Radical Polymerization: Initiated by species with unpaired electrons (radicals), this method typically produces a mixture of trans-1,4, cis-1,4, and 1,2 units. The lack of precise control over the microstructure generally results in polymers with less uniform properties. The process involves initiation, propagation, and termination steps.

  • Cationic Polymerization: Initiated by acids, this pathway also leads to a mixture of microstructures.

  • Anionic and Coordination Polymerization: These are the most industrially significant methods as they allow for remarkable control over the polymer's microstructure. Using catalysts based on transition metals (e.g., cobalt, nickel, neodymium) or organolithium compounds, it is possible to produce polybutadiene with very high percentages of a specific isomer (e.g., >95% cis-1,4 or >95% 1,2-polybutadiene).[1][4] This stereocontrol is critical for tailoring the properties of the resulting rubber.

Polymerization_Pathways

Experimental Protocol: Stereospecific Coordination Polymerization

This protocol provides a generalized procedure for the controlled polymerization of this compound using a cobalt-based coordination catalyst system. The key to this process is the rigorous exclusion of air and moisture, which can deactivate the catalyst. The ratio of the co-catalyst (methylaluminoxane, MAO) to the cobalt catalyst is the critical experimental variable that dictates the microstructure of the final polymer.[4]

Objective: To perform a controlled polymerization of this compound to produce polybutadiene with a specific microstructure.

Materials:

  • This compound (purified)

  • Toluene (dry, oxygen-free solvent)

  • Dichlorobis(tricyclohexylphosphine)cobalt(II) [CoCl₂(PCy₃)₂] (catalyst)

  • Methylaluminoxane (MAO) (co-catalyst, solution in toluene)

  • Acidified ethanol with stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol)

  • Oxygen- and moisture-free reaction vessel (e.g., Schlenk flask or ampule)

  • Syringes and standard Schlenk line or glovebox techniques

Procedure: [1][4]

  • Reactor Preparation: The reaction vessel is rigorously dried and purged with an inert gas (e.g., nitrogen or argon) to create an oxygen- and moisture-free environment. This is a critical self-validating step, as catalyst activity is highly sensitive to impurities.

  • Reagent Addition: A specific volume of dry, oxygen-free toluene is added to the vessel, followed by the desired amount of this compound monomer. The co-catalyst, MAO, is then added via syringe.

  • Equilibration: The solution is brought to the desired reaction temperature (e.g., by placing the vessel in a temperature-controlled bath) and allowed to equilibrate.

  • Initiation: The polymerization is initiated by injecting a toluene solution of the CoCl₂(PCy₃)₂ catalyst. The reaction is allowed to proceed for a set time (e.g., 5 hours). The choice of catalyst concentration and reaction time directly influences the molecular weight of the resulting polymer.

  • Termination (Quenching): The reaction is terminated by adding acidified ethanol containing a stabilizer. The acid neutralizes the active catalyst, and the stabilizer prevents degradation of the polymer product.

  • Isolation and Characterization: The precipitated polymer is washed repeatedly with ethanol to remove catalyst residues and unreacted monomer. It is then dried in a vacuum oven to a constant weight. The microstructure of the resulting polybutadiene can be determined using NMR spectroscopy.

Conclusion

The chemistry of this compound is a rich and illustrative field of organic chemistry. Its reaction pathways are governed by the subtle interplay of electronic structure, intermediate stability, and reaction conditions. The formation of a resonance-stabilized allylic carbocation dictates the outcome of electrophilic additions, where temperature acts as a switch between kinetic and thermodynamic control. The concerted, stereospecific nature of the Diels-Alder reaction provides an elegant and powerful method for ring formation. Finally, the ability to control polymer microstructure through sophisticated coordination catalysts highlights the industrial relevance and versatility of this simple diene. A thorough understanding of these core principles and intermediates is essential for any scientist seeking to harness the synthetic potential of this compound.

References

  • Chemistry Stack Exchange. (2016). Addition of hydrogen bromide to this compound: thermodynamic and kinetic control. [Link]
  • Google Patents. (2014).
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  • OpenStax. (2023). 14.
  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. [Link]
  • Collegedunia. (2024). Addition of HBr to 1.
  • LibreTexts Chemistry. (2024). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]
  • Organic Syntheses. cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. [Link]
  • Alfred State College. Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. [Link]
  • ioKinetic. (1998). Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. [Link]
  • LibreTexts Chemistry. (2024). 14.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Chemistry Stack Exchange. (2018). Reaction of this compound with HBr in the presence of peroxides. [Link]
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Methodological & Application

Application Note: Quantitative Analysis of 1,3-Butadiene in Air Samples by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1,3-butadiene in ambient and workplace air samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are synthesized from established regulatory guidelines, including the U.S. Environmental Protection Agency (EPA) Method TO-15 and the National Institute for Occupational Safety and Health (NIOSH) Method 1024, combined with field-proven insights to ensure scientific integrity and robust, reproducible results. This guide is intended for researchers, environmental scientists, and industrial hygienists, offering in-depth explanations of experimental choices, from sample collection to final data analysis, to facilitate a thorough understanding of the entire analytical workflow.

Introduction: The Imperative for Accurate this compound Monitoring

This compound is a significant industrial chemical, primarily used in the production of synthetic rubber and polymers. It is also a byproduct of combustion processes. Classified as a known human carcinogen, the monitoring of this compound in both occupational and ambient air is critical for public health and regulatory compliance. Its high volatility and reactivity necessitate precise and reliable analytical methods for accurate quantification at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analysis due to its exceptional sensitivity and selectivity. This document outlines two primary approaches for sample collection—whole air sampling in passivated canisters and active sampling on sorbent tubes—followed by a detailed GC-MS analytical procedure.

Principle of the Method

The fundamental principle of this method involves the collection of a known volume of air, followed by the separation of this compound from other volatile organic compounds (VOCs) using a gas chromatograph. The separated analyte is then detected and quantified by a mass spectrometer. The choice of sample collection technique often depends on the specific application, required detection limits, and sampling environment.

  • Whole Air Sampling (EPA TO-15): This technique involves collecting an air sample into a pre-evacuated, passivated stainless steel canister. This method provides a time-integrated sample and is suitable for a wide range of VOCs.[1]

  • Active Sorbent Tube Sampling (NIOSH 1024/OSHA 56): A known volume of air is drawn through a tube packed with a solid adsorbent material, such as charcoal, which traps the this compound.[2][3] This method is often used for personal exposure monitoring.

Following collection, the sample is introduced into the GC-MS system. For canister samples, a portion of the air is cryogenically or with a solid sorbent concentrator focused before being injected. For sorbent tubes, the trapped analytes are introduced either by thermal desorption or solvent extraction.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram. This illustrates the critical stages from sample collection to data reporting, emphasizing the decision points based on the chosen sampling methodology.

GCMS_Workflow cluster_sampling Step 1: Sample Collection cluster_prep Step 2: Sample Introduction cluster_analysis Step 3: GC-MS Analysis cluster_data Step 4: Data Processing canister Whole Air Sampling (EPA TO-15) cryo Cryogenic/Sorbent Concentration canister->cryo Canister Sample sorbent Active Sorbent Sampling (NIOSH 1024) td Thermal Desorption sorbent->td Preferred Method solvent Solvent Extraction sorbent->solvent Alternative gcms GC Separation & MS Detection (SIM Mode) cryo->gcms td->gcms solvent->gcms quant Quantification (Calibration Curve) gcms->quant report Reporting quant->report

Caption: High-level workflow for this compound analysis.

Detailed Protocols

Sample Collection

4.1.1. Method 1: Whole Air Sampling in Passivated Canisters (Based on EPA TO-15)

This method is ideal for stationary, time-integrated ambient air monitoring. The inert internal surfaces of the canister ensure the stability of reactive compounds like this compound.

  • Materials: 6 L passivated stainless steel canisters (e.g., SUMMA®), critical orifice flow controller, vacuum/pressure gauge.

  • Procedure:

    • Canister Certification: Each canister must be certified clean before use. This involves evacuating the canister to a high vacuum (<0.05 mm Hg) and analyzing the humidified zero air for any background contamination.

    • Pre-Sampling: Record the initial vacuum of the pre-evacuated canister.

    • Sampling: Attach the flow controller to the canister inlet. Open the canister valve to begin sample collection. The flow controller will maintain a constant flow rate over the desired sampling period (e.g., 8 or 24 hours).

    • Post-Sampling: At the end of the sampling period, close the canister valve and record the final pressure.

    • Storage and Transport: Store canisters away from extreme temperatures and transport them to the laboratory for analysis. Samples should be analyzed within 30 days of collection.

4.1.2. Method 2: Active Sampling with Sorbent Tubes (Based on NIOSH 1024)

This method is well-suited for personal exposure monitoring in occupational settings.

  • Materials: Coconut shell charcoal sorbent tubes (containing a front and a backup section), personal sampling pump.

  • Procedure:

    • Pump Calibration: Calibrate the personal sampling pump to a flow rate between 0.01 and 0.5 L/min using a representative sorbent tube in the calibration train.

    • Sampling: Break the ends of the sorbent tube and connect it to the calibrated pump with the backup section positioned closest to the pump.

    • Sample Collection: Collect a total air volume of 5 to 25 L.

    • Post-Sampling: After sampling, cap the tubes and store them at low temperature (≤ -4 °C) to ensure sample stability.[4]

GC-MS Analysis

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation.

4.2.1. Sample Introduction

  • For Canister Samples: An aliquot of the air sample (typically 250-500 mL) is withdrawn from the canister and passed through a concentration trap (cryogenic or multi-sorbent) to focus the analytes. The trap is then rapidly heated to desorb the VOCs onto the GC column.

  • For Sorbent Tubes (Thermal Desorption): The sorbent tube is placed in a thermal desorber. The tube is heated while being purged with an inert gas, and the desorbed analytes are transferred through a heated transfer line to the GC injector. This is often preferred over solvent extraction due to better sensitivity and reduced solvent interference.[5]

  • For Sorbent Tubes (Solvent Extraction): The charcoal from the front and back sections are placed in separate vials. Methylene chloride or carbon disulfide is added to each vial to desorb the this compound.[2][6] An aliquot of the solvent is then injected into the GC.

4.2.2. GC-MS Operating Conditions

ParameterRecommended SettingRationale
GC Column 60 m x 0.32 mm ID, 1 µm film thickness DB-5MS or equivalentProvides good resolution for volatile hydrocarbons.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 35°C, hold for 6 minRamp: 20°C/min to 225°C, hold for 6 minThis program allows for the separation of very volatile compounds at the beginning and then ramps up to elute any less volatile compounds.
Injector Split/Splitless, 220°CA split injection is often used to prevent overloading the column, especially for higher concentration samples.
MS Transfer Line 200°CPrevents condensation of analytes.
Ion Source Temp. 230°CStandard temperature for robust ionization.
MS Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity compared to full scan mode, which is crucial for trace-level quantification.

4.2.3. Selected Ion Monitoring (SIM) Parameters for this compound

For unambiguous identification and quantification, a primary (quantifier) ion and at least one secondary (qualifier) ion should be monitored.

Ion Usem/zRationale
Quantifier 54The molecular ion of this compound, typically the most abundant.
Qualifier 39A characteristic fragment ion.
Qualifier 53Another characteristic fragment ion.

The ratio of the qualifier ion(s) to the quantifier ion must remain constant (typically within ±20%) between standards and samples for positive identification.

Calibration and Quality Control: Ensuring Data Integrity

A robust quality control system is essential for generating legally defensible and scientifically sound data.

Calibration

A multi-point initial calibration is required to establish the linear range of the method.

  • Standard Preparation: Certified gas-phase standards of this compound are used. These are typically diluted with humidified, purified nitrogen or zero air to create a series of working standards in passivated canisters. For solvent extraction methods, standards can be prepared by bubbling a known quantity of this compound gas into the desorption solvent.[5]

  • Calibration Curve: A minimum of a five-point calibration curve should be generated, bracketing the expected concentration range of the samples. The curve is generated by plotting the instrument response (peak area) against the concentration. A linear regression with a coefficient of determination (r²) of ≥0.995 is required.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard must be analyzed at the beginning of each analytical batch and every 10-12 samples thereafter. The response of the CCV should be within ±30% of the initial calibration response.

Quality Control Checks
QC CheckFrequencyAcceptance CriteriaCorrective Action
Method Blank One per analytical batchBelow the Method Detection Limit (MDL)Identify and eliminate the source of contamination before proceeding.
Laboratory Control Sample (LCS) One per analytical batchRecovery within 70-130% of the true valueRe-prepare and re-analyze the LCS. If it fails again, investigate instrument performance.
Internal Standards Spiked into all samples and standardsArea response within 60-140% of the CCV responseRe-analyze the sample. If it fails again, check for matrix effects.
Method Detection Limit (MDL) Determined annuallyVaries by instrument, typically <0.5 ppbvOptimize instrument parameters to improve sensitivity.

The following diagram illustrates the quality control and validation logic embedded within the protocol.

QC_Validation cluster_cal Calibration Validation cluster_batch_qc Batch-Level QC cluster_sample_qc Sample-Specific QC init_cal Initial 5-Point Calibration (r² ≥ 0.995) ccv Continuing Calibration Verification (±30%) init_cal->ccv Verifies blank Method Blank (< MDL) ccv->blank Start of Batch analysis_fail analysis_fail ccv->analysis_fail Recalibrate lcs Laboratory Control Sample (70-130% Recovery) blank->lcs blank->analysis_fail is Internal Standard (60-140% Response) lcs->is For each sample lcs->analysis_fail qual_ion Qualifier Ion Ratios (±20% of Standard) is->qual_ion is->analysis_fail analysis_ok analysis_ok qual_ion->analysis_ok Valid Result qual_ion->analysis_fail

Caption: Quality control validation pathway.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in air samples. By adhering to the outlined procedures for sample collection, instrument analysis, and stringent quality control, laboratories can achieve high-quality data suitable for regulatory compliance, environmental monitoring, and occupational health assessments. The key to successful analysis lies in the meticulous execution of each step, from canister certification to the daily verification of the calibration curve.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for this compound. NCBI Bookshelf.
  • Krämer, W., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2019). Method for the determination of 1,3‐butadiene in workplace air using headspace GC. Air Monitoring Method. MAK Collect Occup Health Saf.
  • Columbia Analytical Services. (n.d.). Analysis of Volatile Organic Compounds. CASLab.
  • Occupational Safety and Health Administration. (n.d.). 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory). OSHA.
  • ResearchGate. (n.d.). Determination of this compound degradation products in air samples by thermal desorption-gas chromatography-mass spectrometry. Request PDF.
  • Lunsford, R. A., & Gagnon, Y. T. (1988). Determination of this compound in workplace air: reevaluation of NIOSH (National Institute for Occupational Safety and Health) Method S91 and development of NIOSH Method 1024. OSTI.GOV.
  • Occupational Safety and Health Administration. (n.d.). This compound Method no.: 56. OSHA.
  • U.S. Environmental Protection Agency. (n.d.). EPA Air Method, Toxic Organics - 15 (TO-15): Determination of Volatile Organic. US EPA.
  • Centers for Disease Control and Prevention. (1994). NMAM 1024: this compound. CDC.
  • Occupational Safety and Health Administration. (n.d.). This compound - Evaluating Exposure. OSHA.
  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent Technologies.
  • Health Canada. (1999). Determination of this compound, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke. Health Canada.
  • Brunnemann, K. D., Kagan, M. R., Cox, J. E., & Hoffmann, D. (1990). Analysis of this compound and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection. Carcinogenesis, 11(10), 1863–1868.
  • U.S. Environmental Protection Agency. (n.d.). Gas Chromatography/Mass Spectrometry of 1,3 Butadiene (99+%). ChemView.
  • Environmental Analytical Service. (n.d.). EPA TO-15 SIM Method.pdf. EAS.
  • Zhang, S. J., Shen, B. H., & Zhuo, X. Y. (2013). Method development and validation for determining this compound in human blood by gas chromatography-mass spectrometry and head-space gas chromatography. Fa Yi Xue Za Zhi, 29(2), 110-5.
  • Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Shimadzu.
  • 3M Environmental Laboratory. (n.d.). Gas Standard Preparation Using Canisters. 3M.

Sources

Application Note: Real-Time Kinetic Analysis of 1,3-Butadiene Polymerization Using In-Situ FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise control and understanding of polymerization kinetics are paramount in tailoring the properties of resulting polymers. This is particularly true for the production of polybutadiene, a critical component in many industrial applications. This application note provides a comprehensive guide to employing in-situ Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of 1,3-butadiene polymerization kinetics. We delve into the underlying principles, provide a detailed experimental protocol, and outline the data analysis workflow to extract critical kinetic parameters. This guide is designed to empower researchers to implement this powerful analytical technique for robust and insightful polymerization studies.

Introduction: The Need for Real-Time Monitoring

The polymerization of this compound is a cornerstone of the synthetic rubber industry. The microstructure of the resulting polybutadiene, which includes cis-1,4, trans-1,4, and 1,2-vinyl isomers, dictates its macroscopic properties such as elasticity, wear resistance, and glass transition temperature.[1] Traditional methods for monitoring polymerization kinetics, such as gravimetry and dilatometry, often rely on quenching the reaction at various time points for analysis.[2] These offline approaches can be labor-intensive, prone to sampling errors, and may not accurately capture the rapid changes that can occur during polymerization.

In-situ FTIR spectroscopy emerges as a superior alternative, offering continuous, real-time data acquisition without disturbing the reaction.[3][4][5] By directly probing the vibrational modes of the reacting species within the polymerization vessel, this technique provides a molecular-level view of the process as it unfolds.[6] This allows for the precise determination of monomer consumption, the formation of different polymer microstructures, and the calculation of key kinetic parameters such as reaction rates and activation energies.[7]

The Principle of In-Situ FTIR for Polymerization Monitoring

This protocol focuses on the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a powerful technique for in-situ analysis of liquid and semi-solid samples.[3][8] The core of the ATR technique lies in the use of a high-refractive-index crystal (often diamond or zinc selenide) that is brought into direct contact with the reaction mixture. An infrared beam is directed through the crystal at an angle greater than the critical angle, resulting in total internal reflection. This reflection creates an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample.[3]

The evanescent wave can be absorbed by the molecules in the sample at specific frequencies corresponding to their vibrational modes. The attenuated infrared beam then exits the crystal and is directed to the detector. The resulting ATR-FTIR spectrum is a plot of absorbance versus wavenumber, which provides a unique fingerprint of the chemical composition of the sample at the crystal interface.

During the polymerization of this compound, the concentration of the monomer decreases while the concentration of the polymer increases. This change is directly reflected in the FTIR spectrum. Specifically, the disappearance of characteristic vibrational bands of the this compound monomer and the appearance of new bands corresponding to the different polybutadiene isomers can be monitored over time. By applying Beer-Lambert's law, which states that absorbance is proportional to concentration, we can quantitatively track the progress of the polymerization.[6][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for monitoring this compound polymerization using an in-situ FTIR spectrometer equipped with an ATR probe.

Instrumentation and Reagents
  • FTIR Spectrometer: A benchtop FTIR spectrometer capable of rapid scanning.

  • In-situ ATR Probe: A probe with a diamond or zinc selenide crystal, compatible with the reaction conditions (temperature, pressure, and chemical resistance). A conduit or fiber-optic coupled probe allows for remote monitoring.[4]

  • Reaction Vessel: A glass or stainless steel reactor equipped with a port for the ATR probe, a mechanical stirrer, a temperature controller, and an inert gas inlet/outlet.

  • This compound Monomer: Purified to remove inhibitors.

  • Solvent: Anhydrous and deoxygenated solvent (e.g., hexane, cyclohexane, or toluene).

  • Initiator/Catalyst System: The specific initiator or catalyst for the desired polymerization mechanism (e.g., n-butyllithium for anionic polymerization, Ziegler-Natta catalyst for coordination polymerization).[2][10]

  • Quenching Agent: A suitable reagent to terminate the polymerization (e.g., methanol).

  • Data Acquisition Software: Software capable of time-resolved spectral acquisition and analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_reagents Purify Monomer & Solvent assemble_reactor Assemble & Dry Reactor prep_reagents->assemble_reactor install_probe Install & Calibrate ATR Probe assemble_reactor->install_probe charge_reactor Charge Reactor with Solvent & Monomer install_probe->charge_reactor equilibrate Equilibrate Temperature charge_reactor->equilibrate background_scan Acquire Background Spectrum equilibrate->background_scan add_initiator Inject Initiator background_scan->add_initiator start_acquisition Start Time-Resolved Data Acquisition add_initiator->start_acquisition process_spectra Process Spectra (Baseline Correction) start_acquisition->process_spectra peak_analysis Identify & Integrate Characteristic Peaks process_spectra->peak_analysis kinetic_plot Generate Concentration vs. Time Plots peak_analysis->kinetic_plot calculate_kinetics Calculate Rate Constants & Activation Energy kinetic_plot->calculate_kinetics

Figure 1: Experimental workflow for in-situ FTIR monitoring.

Step-by-Step Procedure
  • Reactor and Reagent Preparation:

    • Thoroughly clean and dry the reaction vessel to eliminate any impurities that could affect the polymerization.

    • Purify the this compound monomer and the solvent to remove inhibitors and water. This is typically done by passing them through columns of activated alumina and molecular sieves.

    • Assemble the reactor with the stirrer, temperature probe, and inert gas lines.

    • Install the in-situ ATR probe into the reactor port, ensuring a good seal.

  • Instrument Setup and Background Collection:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Set the data acquisition parameters. Typical parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and 16-64 scans per spectrum.[4][11] The time interval between spectra will depend on the expected reaction rate.

    • Charge the reactor with the purified solvent and monomer.

    • Begin stirring and bring the reactor contents to the desired reaction temperature.

    • Once the temperature is stable, collect a background spectrum. This spectrum of the monomer and solvent will be automatically subtracted from all subsequent spectra, isolating the changes due to the polymerization.[11]

  • Initiation and Data Acquisition:

    • Inject the prepared initiator or catalyst solution into the reactor to start the polymerization.

    • Simultaneously, begin the time-resolved acquisition of FTIR spectra.

    • Continue monitoring the reaction until the desired monomer conversion is achieved or the reaction rate plateaus.

  • Reaction Quenching and Product Characterization:

    • Once the reaction is complete, quench it by adding a suitable agent (e.g., methanol).

    • The resulting polymer can be precipitated, dried, and further characterized by offline techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis to validate the FTIR data.

Data Analysis and Kinetic Modeling

Spectral Analysis

The series of time-resolved FTIR spectra obtained during the polymerization provides a wealth of information. The key steps in analyzing this data are:

  • Identification of Characteristic Peaks: Identify the infrared absorption bands that are unique to the this compound monomer and the different polybutadiene isomers. Key peaks for monitoring include:

    • This compound Monomer: The consumption of the monomer can be tracked by the decrease in the absorbance of its characteristic peaks. A suitable peak for monitoring is the wagging vibration of the =CH₂ group.[7]

    • Polybutadiene Isomers: The formation of the different microstructures can be monitored by the increase in the absorbance of their respective characteristic peaks:

      • trans-1,4-polybutadiene: ~965 cm⁻¹ (C-H out-of-plane bending)[1][12]

      • cis-1,4-polybutadiene: ~740 cm⁻¹ (C-H out-of-plane bending)[1]

      • 1,2-vinyl-polybutadiene: ~910 cm⁻¹ (C-H out-of-plane bending)[1]

  • Peak Integration and Concentration Profiles:

    • The area of the selected characteristic peaks is integrated at each time point.

    • The change in the integrated peak area over time is directly proportional to the change in the concentration of the corresponding species.

    • The monomer conversion (X) at any time (t) can be calculated using the following equation:

      • X(t) = (A₀ - Aₜ) / A₀

      • Where A₀ is the initial absorbance of the monomer peak and Aₜ is the absorbance at time t.

Kinetic Parameter Determination

The concentration versus time data can be used to determine the polymerization rate and other kinetic parameters.

  • Rate of Polymerization (Rp): The rate of polymerization is proportional to the rate of monomer disappearance:

    • Rp = -d[M]/dt

    • Where [M] is the monomer concentration. This can be determined from the slope of the monomer concentration versus time plot.

  • Reaction Order: By performing experiments at different initial monomer and initiator concentrations, the reaction order with respect to each component can be determined.

  • Rate Constant (k): Once the reaction order is known, the rate constant can be calculated from the integrated rate law.

  • Activation Energy (Ea): By conducting the polymerization at different temperatures and determining the rate constant at each temperature, the activation energy can be calculated using the Arrhenius equation:

    • k = A * exp(-Ea/RT)

    • A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Quantitative Data Summary
ParameterTypical Value/RangeMethod of Determination
Spectral Resolution 4-8 cm⁻¹Instrument setting
Scans per Spectrum 16-64Instrument setting
Time Resolution 15 s - 2 minDependent on reaction speed
Monomer Peak ~1010 cm⁻¹ (wagging)Spectral analysis
trans-1,4 Peak ~965 cm⁻¹Spectral analysis
cis-1,4 Peak ~740 cm⁻¹Spectral analysis
1,2-vinyl Peak ~910 cm⁻¹Spectral analysis
Rate of Polymerization VariesSlope of [M] vs. time plot
Activation Energy VariesArrhenius plot

Expertise and Trustworthiness: Field-Proven Insights

As with any experimental technique, obtaining high-quality, reproducible data requires attention to detail and an understanding of potential pitfalls.

  • Probe Fouling: The ATR crystal surface can become coated with polymer over time, which can affect the quality of the spectra. It is crucial to ensure proper cleaning of the probe between experiments. For some systems, a background spectrum taken after the reaction can help to identify any persistent polymer film.

  • Mass and Heat Transfer Limitations: In highly viscous or rapid polymerizations, the reaction at the ATR crystal surface may not be representative of the bulk solution due to limitations in mass and heat transfer.[4] Vigorous and consistent stirring is essential to ensure a homogeneous reaction mixture.

  • Baseline Correction: Changes in the refractive index of the reaction mixture as polymerization proceeds can cause shifts in the spectral baseline. Proper baseline correction is necessary for accurate peak integration.

  • Calibration: For highly accurate quantitative analysis, it is recommended to create a calibration curve by measuring the absorbance of known concentrations of the monomer and polymer. However, for many kinetic studies, relative changes in absorbance are sufficient.

  • Self-Validating System: The in-situ FTIR data can be validated by comparing the final monomer conversion calculated from the spectra with that determined by an independent offline method, such as gravimetry.[7][9] This provides confidence in the accuracy of the real-time data.

Conclusion

In-situ FTIR spectroscopy is a powerful and versatile tool for the real-time monitoring of this compound polymerization kinetics. It provides a continuous stream of data on monomer consumption and polymer formation, enabling a detailed understanding of the reaction mechanism and the influence of various parameters. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can effectively implement this technique to accelerate their research and development efforts in polymer science.

References

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]
  • ATR-FTIR Models to Study Polymerization and Composition of Universal Adhesives.
  • Real-time FTIR-ATR spectroscopy of photopolymerization reactions.
  • Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology.
  • Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis.
  • In situ monitoring of coordination copolymerization of butadiene and isoprene via ATR-FTIR spectroscopy.
  • Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy.
  • Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Adhesives & Sealants Industry. [Link]
  • Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. MDPI. [Link]
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. MDPI. [Link]
  • A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). PubMed Central. [Link]
  • Determination of solution polymerization kinetics by near-infrared spectroscopy. 1. Living anionic polymerization processes.
  • Troubleshooting and quality control of polymers using micro-ATR FTIR chemical imaging. Agilent. [Link]
  • Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics. Mettler Toledo. [Link]
  • Kinetic Study of this compound Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C
  • Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis.
  • Monitor Kinetics with FTIR Spectroscopy and Thermal D
  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
  • Kinetics of the Anionic Polymerization of 1,3‐Butadiene Using an Initiator Composed of Alkyl Aluminium, n‐Butyllithium and Barium Alkoxide to Produce High trans‐1,4‐Polybutadiene.
  • Reactivity and kinetics of this compound under ultraviolet irradiation at 254 nm.
  • Reactivity and kinetics of this compound under ultraviolet irradiation
  • Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy. PubMed. [Link]
  • Kinetics of the Anionic Polymerization of Buta‐1,3‐diene Considering Different Reactivities of the cis, trans and vinyl Structural Units.
  • Sensitivity Analysis of this compound Monitoring Based on Space-Based Detection in the Infrared Band. MDPI. [Link]
  • Rapid FTIR method for quantification of styrene-butadiene type copolymers in bitumen. NRC Research Press. [Link]
  • Rapid FTIR method for quantification of styrene-butadiene type copolymers in bitumen.
  • The FTIR spectrum of polybutadiene.
  • The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. [Link]
  • FT-IR spectra of the studied copolymers.

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Application Note: A Researcher's Guide to Polybutadiene Microstructure Characterization by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polybutadiene is a synthetic rubber of significant industrial importance, with its mechanical and thermal properties being profoundly dictated by its microstructure. The polymerization of 1,3-butadiene can yield three primary isomeric structures: cis-1,4, trans-1,4, and vinyl-1,2 units. The relative proportion of these microstructures determines the polymer's elasticity, resilience, glass transition temperature (Tg), and melting point (Tm). For instance, high cis-1,4 content is desirable for tire treads due to its excellent abrasion resistance and low heat buildup, while high vinyl-1,2 content can be used to produce specialty polymers with higher Tg.

This guide provides a comprehensive overview and detailed protocols for the characterization of polybutadiene microstructure using both ¹H and ¹³C NMR spectroscopy, designed for researchers and scientists in polymer chemistry and materials science.

Theoretical Foundation: The NMR Fingerprint of Polybutadiene

The power of NMR in polymer analysis lies in its sensitivity to the local chemical environment of each nucleus (¹H or ¹³C).[6] The distinct electronic environments of the atoms within the cis-1,4, trans-1,4, and vinyl-1,2 repeat units result in unique resonance frequencies, or "chemical shifts," in the NMR spectrum.

Polybutadiene Microstructures

The three fundamental repeating units that form the polybutadiene chain are illustrated below. The specific arrangement and ratio of these units define the polymer's overall microstructure.

Caption: The three primary microstructures of polybutadiene.

Chemical Shift Assignments

Accurate quantification relies on correct peak identification and assignment. The following tables summarize the typical chemical shifts for polybutadiene in deuterated chloroform (CDCl₃), a common solvent for this analysis. Note that shifts can vary slightly depending on the solvent and polymer concentration.

Table 1: ¹H NMR Chemical Shift Assignments for Polybutadiene in CDCl₃

MicrostructureProton TypeChemical Shift (δ, ppm)Notes
1,4-units Aliphatic (-CH ₂-)~2.0 - 2.1Overlapping signals for cis and trans isomers.
Olefinic (-CH =)~5.3 - 5.5Broad, overlapping region. High-field instruments (>400 MHz) may show some resolution, but full separation is difficult.[1]
1,2-vinyl unit Aliphatic (-CH ₂-)~2.2 - 2.5Signal for the backbone methylene group adjacent to the vinyl group.
Olefinic (=CH ₂)~4.9 - 5.1Distinct region for the two terminal vinyl protons.[7]
Olefinic (-CH =)~5.5 - 5.7Single proton, often overlaps with the 1,4-olefinic region.[7]

Table 2: ¹³C NMR Chemical Shift Assignments for Polybutadiene in CDCl₃

MicrostructureCarbon TypeChemical Shift (δ, ppm)Notes
cis-1,4 Aliphatic (-C H₂-)~27.4Clearly resolved from the trans isomer.[8][9]
Olefinic (-C H=)~129.5
trans-1,4 Aliphatic (-C H₂-)~32.7Clearly resolved from the cis isomer.[8][9]
Olefinic (-C H=)~130.0
1,2-vinyl Aliphatic (-C H₂-)~34 - 40Multiple signals possible depending on adjacent units.
Olefinic (=C H₂)~114.3Distinct and well-resolved.
Olefinic (-C H=)~142.5Distinct and well-resolved.

Experimental Design & Protocols

A self-validating protocol requires careful attention to sample preparation and the selection of NMR acquisition parameters to ensure the data is truly quantitative.

Caption: General workflow for NMR analysis of polybutadiene.

Protocol 1: Sample Preparation

The goal of this step is to create a homogeneous, moderately concentrated solution free of particulate matter.

  • Weighing: Accurately weigh 20-50 mg of the polybutadiene sample into a clean, dry vial. For ¹³C NMR, using a higher concentration (closer to 50 mg or more) is recommended to reduce acquisition time.[10]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. Deuterated chloroform (CDCl₃) is the most common choice. For polymers with different solubility profiles, deuterated benzene (C₆D₆) or tetrachloroethane (C₂D₂Cl₄) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Cap the vial and gently agitate or vortex until the polymer is completely dissolved. This may take some time; gentle heating can aid dissolution but should be done with caution.

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any undissolved particles or gels, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[11]

  • Homogenization: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL. Cap the tube and gently invert it several times to ensure the solution is homogeneous before placing it in the spectrometer.

Protocol 2: Quantitative ¹H NMR Data Acquisition

This protocol is optimized for determining the 1,2-vinyl content relative to the total 1,4-content.

  • Rationale: For accurate quantification, the magnetization of all protons must fully return to equilibrium before the next pulse is applied. This is governed by the spin-lattice relaxation time (T₁). A relaxation delay (d1) of at least 5 times the longest T₁ is required. Polymer protons can have T₁ values of 1-2 seconds, so a conservative delay is essential.

ParameterRecommended ValuePurpose
Spectrometer≥ 400 MHzTo maximize resolution of olefinic protons.
Temperature298 K (25 °C)Standard operating temperature.
Pulse ProgramStandard 1D (e.g., 'zg30')A simple 30° or 90° pulse experiment.
Relaxation Delay (d1)≥ 10 secondsCRITICAL for ensuring full relaxation and accurate integration.
Acquisition Time (aq)2 - 4 secondsTo ensure good digital resolution.
Number of Scans (ns)16 - 32To achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
Protocol 3: Quantitative ¹³C NMR Data Acquisition

This is the definitive method for accurately determining the percentages of all three microstructures (cis-1,4, trans-1,4, and vinyl-1,2).

  • Rationale: Two factors compromise quantitative ¹³C NMR: long T₁ relaxation times (especially for non-protonated carbons) and the Nuclear Overhauser Effect (NOE), where proton decoupling can artificially and unevenly enhance carbon signals. To obtain accurate integrals, the NOE must be suppressed. This is achieved using an "inverse-gated" decoupling pulse sequence, where the proton decoupler is only turned on during the acquisition of the signal, not during the relaxation delay.[12]

ParameterRecommended ValuePurpose
Spectrometer≥ 100 MHz (for ¹³C)Standard field strength is sufficient.
Temperature298 K (25 °C)Standard operating temperature.
Pulse ProgramInverse-gated decoupling (e.g., 'zgig')CRITICAL for suppressing NOE to allow for accurate integration.
Relaxation Delay (d1)≥ 15 secondsCRITICAL to allow for the slow relaxation of olefinic carbons.
Acquisition Time (aq)1 - 2 secondsStandard value for good resolution.
Number of Scans (ns)1024 - 8192+Required to achieve adequate S/N due to the low natural abundance of ¹³C.

Data Analysis: From Spectrum to Microstructure

After acquiring the data, standard processing steps including Fourier transformation, phase correction, and baseline correction are applied. The key step is the careful integration of the relevant spectral regions.

Quantification from ¹H NMR Data

Due to peak overlap, ¹H NMR is primarily used to determine the vinyl content versus the total 1,4-content.

  • Integrate the olefinic region for the 1,4-units (I₁﹐₄) from ~5.3 to 5.5 ppm. This integral represents 2 protons per 1,4-unit.

  • Integrate the terminal olefinic region for the 1,2-vinyl units (I₁,₂) from ~4.9 to 5.1 ppm. This integral represents 2 protons per 1,2-unit.

The molar percentage of each component is calculated as follows:

  • % 1,2-vinyl = [ (I₁,₂ / 2) / ( (I₁,₂ / 2) + (I₁﹐₄ / 2) ) ] * 100

  • % 1,4-(cis + trans) = [ (I₁﹐₄ / 2) / ( (I₁,₂ / 2) + (I₁﹐₄ / 2) ) ] * 100

Quantification from ¹³C NMR Data

¹³C NMR provides a more direct and accurate measure of all three isomers due to its superior resolution. The aliphatic region is often preferred for integration as the peaks are sharp and well-separated.

  • Integrate the aliphatic peak for cis-1,4 units (I_cis_) at ~27.4 ppm.

  • Integrate the aliphatic peak for trans-1,4 units (I_trans_) at ~32.7 ppm.

  • Integrate a well-resolved olefinic peak for 1,2-vinyl units, such as the =CH₂ carbon (I_vinyl_) at ~114.3 ppm.

Since each of these integrated peaks represents a single carbon atom within its respective monomer unit, the calculation is straightforward:

  • Total Integral (I_total_) = I_cis_ + I_trans_ + I_vinyl_

  • % cis-1,4 = (I_cis_ / I_total_) * 100

  • % trans-1,4 = (I_trans_ / I_total_) * 100

  • % 1,2-vinyl = (I_vinyl_ / I_total_) * 100

Concluding Remarks

NMR spectroscopy is an indispensable tool for the detailed and accurate microstructural analysis of polybutadiene. While ¹H NMR provides a rapid method to determine the vinyl-to-1,4 ratio, quantitative ¹³C NMR remains the superior technique for a complete and unambiguous characterization of cis-1,4, trans-1,4, and vinyl-1,2 content. Adherence to the protocols outlined in this note—particularly concerning sample preparation, the use of adequate relaxation delays, and inverse-gated decoupling for ¹³C experiments—is critical for ensuring the scientific integrity and trustworthiness of the results. This level of detailed characterization is fundamental to advancing polymer science, enabling researchers to precisely correlate polymer microstructure with macroscopic properties and design materials with tailored performance.

References

  • Endress+Hauser. (n.d.). Microstructural analysis of polybutadienes.
  • Bentham Science Publisher. (n.d.). NMR Spectroscopy for the Characterization of Polymers.
  • MDPI. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review.
  • Techniques de l'Ingénieur. (1996). NMR characterization of polymers.
  • ACS Publications. (1983). NMR Spectroscopy in the Characterization of Polymers.
  • ACS Publications. (n.d.). Analysis of carbon-13 NMR of polybutadiene by means of low molecular weight model compounds.
  • Makhiyanov, N. (2012). Determination of configurational isomers in polybutadienes by 1H and 13C NMR spectroscopy. Polymer Science Series A, 54, 69-80.
  • ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY ¹H AND ¹³C NMR SPECTROSCOPY.
  • Semantic Scholar. (2012). Determination of configurational isomers in polybutadienes by 1H and 13C NMR spectroscopy.
  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR.
  • AUREMN. (2004). NMR Characterization of High cis Polybutadiene.
  • Makhiyanov, N., Minnegaliev, M. M., & Aminova, R. M. (2016). ¹³C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. Polymer Science Series A, 58(2), 121-129.
  • Behera, P. K., Mandal, P., Maiti, M., & Singha, N. K. (2016). Insights into the preparation of vinyl polybutadiene via cobalt-based catalyst: Tuning its properties by thiol-ene modification of vinyl group. Journal of Applied Polymer Science, 133(42).
  • Mochel, V. D. (1972). Carbon-13 Chemical Shift Studies of the 1,4-Polybutadienes and the 1,4-Polyisoprenes. Macromolecules, 5(5), 537-544.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Wisconsin-Madison. (2020). NMR Sample Preparation.
  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.

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Application Notes & Protocol: Mastering the Diels-Alder Reaction with 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup for Diels-Alder reactions utilizing 1,3-butadiene. As a cornerstone of synthetic organic chemistry for constructing six-membered rings, the Diels-Alder reaction's efficiency is highly dependent on precise experimental control.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind protocol choices, ensuring both successful execution and a deeper understanding of this powerful cycloaddition. We will cover core concepts, detailed experimental protocols for handling gaseous this compound, safety imperatives, and data interpretation, grounded in authoritative references.

Introduction: The Enduring Significance of the Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a foundational tool for synthetic chemists, enabling the stereospecific formation of a cyclohexene ring from a conjugated diene and a dienophile.[1][3] Its power lies in its ability to create significant molecular complexity in a single, often high-yield, step. This compound, as the simplest conjugated diene, serves as a fundamental building block in countless synthetic routes. However, its gaseous nature at room temperature presents unique handling challenges that necessitate specialized experimental setups.

This application note will focus on the practical execution of Diels-Alder reactions involving this compound, with a particular emphasis on an in situ generation method that circumvents the difficulties of handling a gaseous reagent directly.

Core Principles & Mechanistic Insights

A successful Diels-Alder reaction hinges on several key factors:

  • Conformation of the Diene: The diene must be able to adopt an s-cis conformation to allow for the concerted interaction of its terminal p-orbitals with the dienophile.[4][5] this compound exists in equilibrium between the more stable s-trans and the reactive s-cis conformers.[4]

  • Electronic Effects: The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups.[6] This "normal electron demand" Diels-Alder is the most common variant.

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product.[7]

  • The Endo Rule: In reactions involving cyclic dienes or dienophiles with unsaturated substituents, the endo product is typically favored under kinetic control due to secondary orbital interactions.[5][7][8]

In Situ Generation of this compound: A Safer and More Convenient Approach

Directly handling gaseous this compound requires specialized equipment and carries significant safety risks due to its flammability and potential for peroxide formation.[9][10][11] A widely adopted and safer alternative is the in situ generation of this compound from a stable precursor. 3-Sulfolene (butadiene sulfone) is an ideal choice as it thermally decomposes to cleanly yield this compound and sulfur dioxide gas.[2][5][12][13]

This retro-cheletropic reaction is typically initiated by heating the reaction mixture, allowing the generated this compound to immediately react with the present dienophile.[5][13]

Experimental Protocol: Diels-Alder Reaction of In Situ Generated this compound with Maleic Anhydride

This protocol details the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride, a classic example of a Diels-Alder reaction.

Materials & Equipment
Reagents Equipment
3-Sulfolene (Butadiene sulfone)Round-bottom flask (25 mL or 50 mL)
Maleic anhydrideReflux condenser
Xylene (solvent)Heating mantle with a variable transformer
Petroleum ether (for crystallization)Magnetic stirrer and stir bar
Boiling chipsBeakers, Erlenmeyer flasks
Powder funnel
Vacuum filtration apparatus (Büchner funnel, filter flask)
Melting point apparatus
Step-by-Step Procedure
  • Reagent Preparation: In a 25 mL round-bottom flask, combine 1.0 g of maleic anhydride and an appropriate molar equivalent of 3-sulfolene.[13] Add a few boiling chips to ensure smooth boiling.[13]

  • Solvent Addition: Using a powder funnel, add approximately 2 mL of xylene to the flask to dissolve the reagents.[13] Xylene is a suitable high-boiling solvent that provides the necessary temperature for the thermal decomposition of 3-sulfolene.[5][12]

  • Apparatus Setup: Assemble a reflux apparatus by attaching the reflux condenser vertically to the round-bottom flask.[13] Secure the joint with a clamp. Connect the condenser to a water source (in at the bottom, out at the top). Place the flask in a heating mantle.

  • Venting SO2 Gas: The decomposition of 3-sulfolene releases sulfur dioxide (SO2), a corrosive gas.[5][13] It is crucial to vent this gas safely. Attach a tube to the top of the condenser and route it to a fume hood or a gas trap.[13]

  • Reaction Under Reflux: Turn on the cooling water to the condenser. Gradually heat the reaction mixture using the variable transformer.[13] The solids will dissolve, and eventually, the solution will begin to boil and reflux. The reflux ring (the point where the vapor condenses and falls back down) should be maintained in the lower third of the condenser.[13]

  • Reaction Monitoring: Continue to reflux the mixture for approximately 30 minutes.[13] The evolution of SO2 bubbles will be visible.[14] The progress of the reaction can be monitored by techniques such as GC-MS if desired.[15][16]

  • Product Isolation: After the reflux period, turn off the heating mantle and allow the flask to cool to room temperature.[13]

  • Crystallization: Once cool, induce crystallization by adding petroleum ether, a poor solvent for the product, to the reaction mixture.[5][13] The product will precipitate out of the solution as crystals.[13]

  • Filtration and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[13][17] Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.[1] Continue to pull a vacuum for several minutes to help dry the crystals.[17]

  • Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using techniques like IR and NMR spectroscopy.

Workflow Diagram

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 3-Sulfolene, Maleic Anhydride, Xylene setup Assemble Reflux Apparatus reagents->setup reflux Heat to Reflux (30 min) In Situ Butadiene Generation setup->reflux monitor Monitor SO2 Evolution reflux->monitor cool Cool to Room Temperature monitor->cool crystallize Add Petroleum Ether Induce Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter dry Dry Product filter->dry characterize Melting Point, Spectroscopy dry->characterize

Caption: General workflow for the Diels-Alder reaction.

Safety Precautions

  • This compound: This is a highly flammable gas and a known carcinogen.[18][19] Handling should always be conducted in a well-ventilated fume hood.[19] Avoid all sources of ignition.[19] Direct contact with the liquefied gas can cause frostbite.[9][18]

  • Maleic Anhydride: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Xylene: This is a flammable liquid and an irritant. Avoid contact with the liquid and its vapors.[5]

  • Sulfur Dioxide: This is a noxious and corrosive gas.[5] Ensure proper venting as described in the protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
Low or no product yieldIncomplete decomposition of 3-sulfoleneEnsure the reaction temperature is sufficient for reflux and the reaction time is adequate.
Wet reagentsMaleic anhydride can hydrolyze to maleic acid, which may be less reactive or lead to a different product. Ensure all reagents and glassware are dry.[12]
Oily product that doesn't crystallizeImpurities presentAttempt to recrystallize from a different solvent system. Ensure sufficient petroleum ether was added to precipitate the product.
Broad melting point rangeImpure productRecrystallize the product to improve purity. Ensure the product is completely dry before taking the melting point.[17]

Enhancing Reactivity: The Role of Lewis Acids

For less reactive diene-dienophile pairs, a Lewis acid catalyst can significantly accelerate the reaction rate.[20][21] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[20][22] This reduces the HOMO-LUMO energy gap between the diene and dienophile, facilitating the reaction.[22] The use of a catalyst can also enhance the regioselectivity and stereoselectivity of the reaction.[20][22]

Lewis_Acid_Catalysis cluster_catalyzed Lewis Acid Catalyzed Diene Diene (HOMO) HOMO_level Dienophile Dienophile (LUMO) LA Lewis Acid Dienophile->LA Coordination LUMO_level Dienophile_LA Dienophile-LA Complex (Lowered LUMO) LA->Dienophile_LA LUMO_LA_level Energy Energy HOMO_level->LUMO_level Large Energy Gap (Uncatalyzed) HOMO_level->LUMO_LA_level Smaller Energy Gap (Catalyzed)

Caption: Lewis acid catalysis lowers the dienophile's LUMO energy.

Conclusion

The Diels-Alder reaction with this compound is a versatile and powerful method for the synthesis of six-membered rings. By employing an in situ generation technique from 3-sulfolene, the challenges associated with handling gaseous butadiene can be effectively and safely managed. A thorough understanding of the reaction mechanism, stereochemical principles, and the influence of catalysts allows for the strategic design and successful execution of these cycloadditions. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this fundamental reaction in their synthetic endeavors.

References

  • Chemistry 3719L – Lab Session 10 Diels-Alder Cycloaddition of this compound and Maleic Anhydride.
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Application Notes and Protocols for the Synthesis of Adiponitrile from 1,3-Butadiene: A Gateway to Nylon Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Adiponitrile in Polymer Chemistry

Adiponitrile (ADN), a colorless, viscous dinitrile with the chemical formula NC(CH₂_₄CN, is a cornerstone of the modern polymer industry.[1][2] Its primary and most significant application lies in its role as a precursor to hexamethylenediamine (HMDA), one of the two essential monomers required for the synthesis of Nylon 6,6.[1][3] The production of approximately one million tonnes of adiponitrile in 2005 underscores its industrial importance.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of adiponitrile from 1,3-butadiene, focusing on the industrially dominant nickel-catalyzed hydrocyanation process. We will delve into the mechanistic intricacies, provide field-proven insights into experimental choices, and offer step-by-step methodologies suitable for a research and development setting.

The Industrial Landscape: From Early Methods to Modern Hydrocyanation

Historically, several routes to adiponitrile have been explored, including methods starting from furfural and the chlorination of butadiene.[2] However, the modern era of adiponitrile production is defined by the nickel-catalyzed hydrocyanation of this compound, a process pioneered by DuPont.[2] This method offers superior atom economy and a more direct route to the desired product.[4] The net reaction is as follows:

CH₂=CHCH=CH₂ + 2 HCN → NC(CH₂)₄CN[2]

This transformation is not a single-step reaction but a sophisticated three-stage process designed to maximize the yield of the linear adiponitrile product.[5][6][7] These stages are:

  • Primary Hydrocyanation: The initial reaction of this compound with hydrogen cyanide (HCN) to produce a mixture of pentenenitrile isomers.

  • Isomerization: The conversion of undesired branched pentenenitrile isomers into the more valuable linear isomers.

  • Secondary Hydrocyanation: The addition of a second molecule of HCN to the linear pentenenitriles to form adiponitrile.

Mechanistic Insights: The Nickel-Catalyzed Catalytic Cycle

The heart of this process lies in the catalytic cycle of a zero-valent nickel complex, typically featuring phosphite (P(OR)₃) or phosphine ligands.[1][8] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: Hydrogen cyanide adds to the low-valent nickel complex to form a hydrido cyanide complex.[8]

  • Alkene Coordination: The this compound molecule coordinates to the nickel center.

  • Migratory Insertion: The butadiene inserts into the Ni-H bond, forming a π-allyl nickel cyanide intermediate.[4]

  • Reductive Elimination: This is the rate-limiting step where the pentenenitrile product is eliminated, regenerating the nickel(0) catalyst.[8]

The choice of ligand is crucial in steering the selectivity of the reaction towards the desired linear products.[5][9]

Nickel-Catalyzed Hydrocyanation of Butadiene Ni0 Ni(0)L_n HCN_add Oxidative Addition of HCN Ni0->HCN_add + HCN Ni_H_CN L_nNi(H)(CN) HCN_add->Ni_H_CN Butadiene_coord Butadiene Coordination Ni_H_CN->Butadiene_coord + Butadiene Ni_allyl π-allyl-Ni(CN)L_{n-1} Butadiene_coord->Ni_allyl Migratory_insertion Migratory Insertion Ni_allyl->Migratory_insertion Pentenenitrile_elim Reductive Elimination Ni_allyl->Pentenenitrile_elim Product Pentenenitriles Pentenenitrile_elim->Product Product->Ni0 - Pentenenitriles (Regenerates Catalyst)

Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of this compound.

Experimental Protocols: A Laboratory-Scale Approach

The following protocols are designed to provide a framework for the laboratory-scale synthesis of adiponitrile. Extreme caution must be exercised when handling hydrogen cyanide due to its high toxicity. All manipulations involving HCN should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Primary Hydrocyanation of this compound

Objective: To synthesize a mixture of pentenenitriles from this compound and HCN.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Tris(p-tolyl)phosphite [P(O-p-tolyl)₃]

  • This compound (liquefied)

  • Hydrogen Cyanide (HCN), stabilized

  • Anhydrous toluene (solvent)

  • Schlenk line and glassware

  • Cryostat for low-temperature reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with Ni(COD)₂ and the phosphite ligand in a 1:4 molar ratio in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst, Ni[P(O-p-tolyl)₃]₄.

  • Reaction Setup: Cool the reaction flask containing the catalyst solution to 0 °C using a cryostat.

  • Butadiene Addition: Carefully condense a known amount of this compound into the reaction flask.

  • HCN Addition: Slowly add a stoichiometric amount of stabilized HCN to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of free HCN and suppress catalyst deactivation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (with extreme care) and analyzing them by gas chromatography (GC) to determine the conversion of butadiene and the ratio of pentenenitrile isomers.

  • Work-up: Once the reaction is complete, carefully quench any remaining HCN by adding a basic solution (e.g., a dilute sodium hydroxide solution). Extract the organic products with an appropriate solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Part 2: Isomerization of Pentenenitriles

Objective: To enrich the product mixture with the linear 3- and 4-pentenenitriles.

Materials:

  • Pentenenitrile mixture from Part 1

  • Nickel(0)-phosphite catalyst (can be the same as in Part 1)

  • Lewis acid co-catalyst (e.g., anhydrous zinc chloride, ZnCl₂)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the pentenenitrile mixture and the nickel catalyst in anhydrous toluene.

  • Co-catalyst Addition: Add the Lewis acid co-catalyst to the mixture. The Lewis acid facilitates the isomerization by promoting the reversible elimination and re-addition of HCN.[10]

  • Heating: Heat the reaction mixture to 60-100 °C and monitor the isomerization process by GC analysis until the desired equilibrium between the linear and branched isomers is reached.

  • Work-up: Cool the reaction mixture and quench the catalyst and Lewis acid by washing with a mild aqueous acid solution followed by a bicarbonate solution. Separate the organic layer, dry it, and remove the solvent.

Part 3: Secondary Hydrocyanation to Adiponitrile

Objective: To convert the linear pentenenitriles into adiponitrile.

Materials:

  • Isomerized pentenenitrile mixture from Part 2

  • Nickel(0)-phosphite catalyst

  • Lewis acid promoter (e.g., aluminum trichloride, AlCl₃, or triphenylboron, B(C₆H₅)₃)

  • Hydrogen Cyanide (HCN)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the isomerized pentenenitrile mixture, the nickel catalyst, and the Lewis acid promoter in the anhydrous solvent. The choice of Lewis acid can significantly impact the selectivity towards adiponitrile.[1]

  • HCN Addition: Cool the mixture to a temperature between 30-70 °C and slowly add a stoichiometric amount of HCN using a syringe pump.

  • Reaction Monitoring: Monitor the formation of adiponitrile and the disappearance of pentenenitriles by GC.

  • Purification: Upon completion, the reaction mixture is quenched as described previously. The crude adiponitrile is then purified by multi-stage vacuum distillation to separate it from by-products such as 2-methylglutaronitrile and catalyst residues.[11]

Data Presentation: Key Parameters in Adiponitrile Synthesis

Stage Parameter Typical Range/Value Rationale/Impact on Process
Primary Hydrocyanation Temperature80–130 °CAffects reaction rate and catalyst stability.[4]
Pressure5–20 barMaintains reactants in the liquid phase.[4]
CatalystNi(0) with phosphite ligandsDetermines activity and initial selectivity.
Butadiene:HCN RatioNear stoichiometricExcess HCN can lead to catalyst deactivation.
Isomerization Temperature60–120 °CDrives the equilibrium towards the desired linear isomers.[4]
CatalystNi(0) complexThe same catalyst from the first stage can often be used.
Co-catalystLewis Acid (e.g., ZnCl₂)Accelerates the isomerization process.[4]
Secondary Hydrocyanation Temperature30–130 °CLower temperatures can improve selectivity.[4]
CatalystNi(0) complexActivity and selectivity are key.
Lewis Acid PromoterAlCl₃, B(C₆H₅)₃Significantly enhances the rate of the second hydrocyanation.[7][8]

Downstream Processing: From Adiponitrile to Nylon 6,6

The journey from this compound culminates in the production of Nylon 6,6. This involves two final key steps:

  • Hydrogenation of Adiponitrile to Hexamethylenediamine (HMDA): The purified adiponitrile is hydrogenated, almost exclusively, to produce hexamethylenediamine.[2]

    NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂[2]

    This reaction is typically carried out using a Raney nickel or Raney cobalt catalyst at elevated temperature (60-100 °C) and high hydrogen pressure.[5][12] The yield of HMDA can be very high, with some studies reporting up to 100% yield under optimized conditions.[12]

  • Polycondensation: Hexamethylenediamine is then reacted with adipic acid in a polycondensation reaction to form Nylon 6,6 salt, which is subsequently polymerized to produce the final Nylon 6,6 polymer.[3]

Overall Process Flow Butadiene This compound PrimaryHydro Primary Hydrocyanation Butadiene->PrimaryHydro HCN1 HCN HCN1->PrimaryHydro Pentenenitriles Pentenenitrile Mixture PrimaryHydro->Pentenenitriles Isomerization Isomerization Pentenenitriles->Isomerization LinearPN Linear Pentenenitriles Isomerization->LinearPN SecondaryHydro Secondary Hydrocyanation LinearPN->SecondaryHydro HCN2 HCN HCN2->SecondaryHydro Adiponitrile Adiponitrile (ADN) SecondaryHydro->Adiponitrile Hydrogenation Hydrogenation Adiponitrile->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation HMDA Hexamethylenediamine (HMDA) Hydrogenation->HMDA Polycondensation Polycondensation HMDA->Polycondensation AdipicAcid Adipic Acid AdipicAcid->Polycondensation Nylon Nylon 6,6 Polycondensation->Nylon

Caption: Overall process flow from this compound to Nylon 6,6.

Conclusion: A Robust and Essential Industrial Process

The synthesis of adiponitrile from this compound via nickel-catalyzed hydrocyanation is a testament to the power of homogeneous catalysis in industrial chemistry. This multi-step process, while complex, provides an efficient and atom-economical route to a critical precursor for Nylon 6,6. For researchers and scientists, a thorough understanding of the reaction mechanisms, the role of catalysts and promoters, and the intricacies of the experimental protocols is paramount for innovation in this field, whether it be in developing more efficient catalysts, improving process conditions, or exploring new applications for this versatile dinitrile.

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  • Wang, Z., Li, Y., Liu, Y., & Zhang, J. (2018). Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. Molecules, 23(11), 2829.
  • Adiponitrile Production from Butadiene and HCN - Cost Analysis. (2020). Intratec.
  • Manufacture of Adiponitrile - Chempedia - LookChem. (n.d.).
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  • Bini, L., Müller, C., & Vogt, D. (2007). Highly Selective Hydrocyanation of Butadiene toward 3-Pentenenitrile. Journal of the American Chemical Society, 129(42), 12622–12623.
  • Hydrocyanation - Wikipedia. (n.d.).
  • Mechanism of the hydrocyanation of butadiene using NiL4 as a catalyst. - ResearchGate. (n.d.).
  • Electrocatalytic hydrogenation of adiponitrile - HKUST SPD | The Institutional Repository. (n.d.).
  • Yang, J., Wang, P., Neumann, H., & Beller, M. (2023). Industrially applied and relevant transformations of this compound using homogeneous catalysts. Chemical Society Reviews, 52(8), 2855-2886.
  • Method for the production of adiponitrile by hydrocyanation of this compound. (n.d.). Google Patents.
  • Process for making nylon 6,6. (n.d.). Google Patents.
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  • RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis. In Comprehensive Organic Synthesis II (pp. 1-56). Elsevier.
  • The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor | Request PDF - ResearchGate. (n.d.).
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  • Adiponitrile (ADN) conversion and product selectivity for ADN... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Process for making nitriles. (n.d.). Google Patents.
  • Method for preparing adiponitrile by direct hydrocyanation of butadiene. (n.d.). Google Patents.
  • State-of-the-art production of adiponitrile and concept of this work. The hydrocyanation of butadiene and electro-hydrodimerization of acrylonitrile as established routes are shown in addition to the biocatalytic dehydration of α,ω-dialdoximes developed in this study - ResearchGate. (n.d.).

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Application Note & Protocol Guide: Mastering Stereospecific Polymerization of 1,3-Butadiene with Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Ziegler-Natta Catalysts in Polymer Chemistry

The advent of Ziegler-Natta (Z-N) catalysts marked a revolutionary moment in polymer science, enabling the synthesis of stereoregular polymers with precisely controlled microstructures.[1][2] This control is particularly critical in the polymerization of 1,3-butadiene, where the resulting polymer's properties are profoundly dictated by the geometric arrangement of its monomeric units. Depending on the catalyst system, this compound can polymerize into cis-1,4, trans-1,4, and 1,2-vinyl structures.[3][4] Of these, high cis-1,4-polybutadiene is of immense industrial importance, especially for the tire industry, due to its exceptional elasticity, high abrasion resistance, and low heat buildup.[3][5]

This guide provides an in-depth exploration of Ziegler-Natta catalysts tailored for the stereospecific polymerization of this compound. We will delve into the mechanistic underpinnings that govern stereoselectivity, dissect the roles of various catalyst components, and provide detailed, field-proven protocols for the synthesis and characterization of high cis-1,4-polybutadiene. This document is intended for researchers and scientists seeking both a theoretical understanding and a practical framework for employing these complex and powerful catalytic systems.

The Catalytic Heart: Components of a Ziegler-Natta System for Butadiene Polymerization

A typical Ziegler-Natta catalyst is not a single compound but a multi-component system.[1] For butadiene polymerization, these systems generally consist of a transition metal salt (the precatalyst) and an organoaluminum compound (the cocatalyst or activator). Often, a third component, such as a halogen donor, is required to achieve high activity and stereospecificity.[6]

  • The Precatalyst (Transition Metal Source): The choice of the transition metal is the primary determinant of the polymer's microstructure.

    • Lanthanide-Based (e.g., Neodymium, Nd): These are the catalysts of choice for producing polybutadiene with the highest cis-1,4 content (often >98%).[7][8][9] Neodymium-based systems, in particular, exhibit exceptional catalytic activity and stereocontrol.[7][8]

    • Titanium-Based (Ti): Historically significant, titanium-based catalysts were among the first used for industrial production of cis-1,4-polybutadiene.[3]

    • Cobalt-Based (Co): Cobalt systems are also highly effective for producing high cis-1,4-polybutadiene and are used commercially.[3][4][10]

    • Nickel-Based (Ni): Nickel-based catalysts can also yield high cis-1,4 polybutadiene and have been extensively studied.[3][11]

  • The Cocatalyst (Organoaluminum Compound): The cocatalyst, typically an aluminum alkyl like triisobutylaluminum (TIBA) or diisobutylaluminum hydride (DIBAH), serves multiple critical functions.[6][12] It alkylates the transition metal center, reduces it to the correct oxidation state, and forms the active catalytic species.[3][13] The nature and concentration of the cocatalyst can significantly influence both the catalyst's activity and the polymer's molecular weight.[7]

  • The Halogen Source (Halide Donor): For many highly stereospecific systems, particularly those based on lanthanides, a source of halide ions is essential for activation.[8] Compounds like dimethyldichlorosilane (Me₂SiCl₂) or tert-butyl chloride are used to halogenate the metal species, which is a crucial step in forming the active catalytic center.[6] The ratio of the halide donor to the transition metal ([Cl]/[Nd]) is a critical parameter for controlling the polymerization process.[6]

The interplay between these components is complex and synergistic. The specific combination and their molar ratios are meticulously optimized to create active sites that favor a particular mode of monomer insertion, thereby dictating the final polymer microstructure.

The Mechanism of Stereoregulation: A Tale of Coordination and Insertion

The stereospecificity of Ziegler-Natta polymerization arises from the precise geometric environment of the active catalytic center. The generally accepted mechanism for this compound polymerization involves the coordination of the monomer to the transition metal and its subsequent insertion into the metal-polymer chain bond.[3]

The key steps governing the formation of cis-1,4 units are:

  • Formation of the Active Species: The reaction between the precatalyst, cocatalyst, and halide donor generates a cationic alkyl-metal complex, which is the active site for polymerization.[3]

  • Monomer Coordination: A this compound monomer coordinates to the vacant orbital of the transition metal. Butadiene can exist in s-trans and s-cis conformations. While the s-trans conformation is more stable in solution, coordination to the catalytic center facilitates the s-cis conformation required for cis-1,4 insertion.[14]

  • π-Allyl Intermediate: The growing polymer chain is attached to the metal center via a π-allyl bond. This allyl group can exist in two isomeric forms: anti and syn.[3][15]

  • Insertion and Stereochemistry: The coordinated butadiene molecule inserts into the metal-allyl bond. The stereochemistry of the newly formed double bond is determined by the structure of the π-allyl intermediate. An anti configuration of the terminal allyl group directs the incoming monomer to form a cis-1,4 unit upon insertion.[15] Conversely, a syn configuration would lead to a trans-1,4 unit.

  • Chain Propagation: After insertion, the new terminal end of the polymer chain forms a new π-allyl group, and the cycle repeats, propagating the polymer chain.

The high cis-selectivity of catalysts like neodymium-based systems stems from their ability to strongly favor the formation of the anti-allyl intermediate and ensure that the rate of monomer insertion is significantly faster than the rate of isomerization from the anti to the syn form.[15][16]

Diagram: Mechanism of cis-1,4-Polybutadiene Formation

The following diagram illustrates the catalytic cycle for the cis-1,4 polymerization of this compound.

G cluster_cycle Catalytic Cycle Active_Site Active Catalyst [Ln]-Polymer (anti-allyl) Coordination Butadiene Coordination (s-cis conformation) Active_Site->Coordination + this compound Insertion Monomer Insertion (into Metal-Allyl Bond) Coordination->Insertion Forms new C-C bond Regeneration Regeneration of Active Site (New anti-allyl terminus) Insertion->Regeneration Chain grows by one unit Regeneration->Active_Site Ready for next monomer

Caption: Catalytic cycle for cis-1,4 polymerization of butadiene.

Application Protocols: Synthesis of High cis-1,4-Polybutadiene

This section provides a detailed protocol for the laboratory-scale synthesis of high cis-1,4-polybutadiene using a well-established neodymium-based Ziegler-Natta catalyst system.

Protocol 1: Preparation of a Neodymium Versatate-Based Catalyst System

This protocol is based on a ternary system comprising neodymium versatate (NdV₃), diisobutylaluminum hydride (DIBAH) as the cocatalyst, and dimethyldichlorosilane (Me₂SiCl₂) as the halogen source.[6][12]

Materials:

  • Neodymium(III) versatate (NdV₃) solution in hexane (e.g., 0.05 M)

  • Diisobutylaluminum hydride (DIBAH) solution in hexane (e.g., 1.0 M)

  • Dimethyldichlorosilane (Me₂SiCl₂) solution in hexane (e.g., 0.1 M)

  • This compound (polymerization grade)

  • Hexane (anhydrous, polymerization grade)

  • Methanol (for termination)

  • Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in isopropanol)

  • Nitrogen (high purity)

  • Jacketed glass reactor with mechanical stirrer, temperature control, and nitrogen inlet/outlet

Causality Behind Choices:

  • Neodymium Versatate: Chosen for its high catalytic activity and exceptional cis-stereospecificity.[7][9]

  • DIBAH: An effective alkylating and reducing agent that also acts as a chain transfer agent, helping to control molecular weight.[6]

  • Me₂SiCl₂: A potent halogenating agent required to activate the neodymium precursor, forming the highly active cationic species.[6]

  • Hexane: An aliphatic solvent is used because aromatic solvents can negatively impact the catalyst's performance and stereoselectivity.[3]

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen for at least 1 hour to eliminate oxygen and moisture, which are potent catalyst poisons.

  • Solvent and Monomer Charging: Charge the reactor with 500 mL of anhydrous hexane. Purge the solvent with nitrogen for 15 minutes. Condense a specific amount of this compound (e.g., 50 g) into the reactor at a controlled temperature (e.g., 10 °C).

  • Catalyst Component Addition (Aging/Preformation): The order of addition is critical.

    • Set the reactor temperature to the desired polymerization temperature (e.g., 50 °C).

    • Add the DIBAH solution first. The amount is determined by the desired [Al]/[Nd] molar ratio (e.g., a ratio of 20:1). This allows the DIBAH to scavenge any remaining impurities.

    • Add the NdV₃ solution. The amount is based on the desired monomer-to-catalyst ratio ([M]/[Nd]), which typically ranges from 2000 to 5000 for effective polymerization.[6]

    • Finally, add the Me₂SiCl₂ solution to achieve the target [Cl]/[Nd] molar ratio (e.g., 2.0).[6]

    • Allow the catalyst components to "age" in the reactor with stirring for 15-20 minutes before initiating polymerization. This preformation step is crucial for the formation of the active catalytic species.

  • Polymerization:

    • Monitor the temperature and viscosity of the reaction mixture. The polymerization is exothermic, and cooling may be required to maintain a constant temperature.

    • The reaction time will depend on the desired conversion, typically ranging from 1 to 3 hours.

  • Termination and Stabilization:

    • Terminate the polymerization by adding 5-10 mL of methanol to the reactor to destroy the active catalyst sites.

    • Add the antioxidant solution to prevent degradation of the polymer during processing and storage.

  • Polymer Isolation and Drying:

    • Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol with vigorous stirring.

    • Collect the white, rubbery polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any residual catalyst.

    • Dry the polybutadiene in a vacuum oven at 40-50 °C until a constant weight is achieved.

Diagram: Experimental Workflow for Butadiene Polymerization

Caption: Step-by-step workflow for Ziegler-Natta polymerization.

Data Interpretation: Catalyst Composition vs. Polymer Microstructure

The precise control over the polymer's microstructure is achieved by carefully tuning the molar ratios of the catalyst components. The following table summarizes typical effects observed in a Neodymium-based system.

ParameterMolar Ratio RangeEffect on cis-1,4 ContentEffect on Activity/MWRationale & Reference
[Al]/[Nd] 10 - 40Slight decrease with increasing ratioActivity increases to a maximum, then may decrease. MW often decreases.Higher Al content can lead to more chain transfer events and potentially different active species.[7]
[Cl]/[Nd] 1.0 - 3.0Optimal cis-1,4 content typically found around 1.5-2.5.Activity is highly dependent; too little or too much Cl can be detrimental.The halogen is crucial for activating the Nd center, but excess can lead to insoluble, inactive species.[6][16]
Catalyst Type Nd vs. Ti vs. CoNd: >98% cis; Co: >96% cis; Ti: >92% cisNd and Co generally show very high activity.The electronic and steric properties of the metal center fundamentally dictate the preferred coordination and insertion pathway.[3][9][10]

Quality Control: Characterization of Polybutadiene Microstructure

Confirming the microstructure of the synthesized polymer is a critical self-validating step of the protocol. Several spectroscopic techniques are employed for this purpose.

Protocol 2: Microstructure Analysis by NMR and IR Spectroscopy

A. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the most accurate and reliable method for quantifying the cis-1,4, trans-1,4, and 1,2-vinyl content of polybutadiene.[7][17]

Sample Preparation:

  • Dissolve ~50-100 mg of the dried polybutadiene sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄) in an NMR tube.

  • Ensure the sample is fully dissolved, which may require gentle heating or extended agitation.

Data Acquisition:

  • Acquire the ¹³C NMR spectrum on a spectrometer (e.g., 125 MHz).

  • A relatively large number of scans (e.g., >10,000) may be required to achieve a good signal-to-noise ratio.[18]

Data Analysis: The different microstructures give rise to distinct signals in the olefinic region of the spectrum:

  • cis-1,4 units: ~27.5 ppm

  • trans-1,4 units: ~32.8 ppm

  • 1,2-vinyl units: Aliphatic carbons at ~35.8 ppm and ~40.2 ppm; olefinic carbons at ~114.7 ppm and ~143.5 ppm.

The relative percentage of each isomer is calculated by integrating the corresponding peaks and normalizing the values.

B. Infrared (IR) Spectroscopy

While less precise than NMR for quantification, IR spectroscopy offers a rapid method for qualitative and semi-quantitative assessment of the microstructure.[17][19]

Sample Preparation:

  • Cast a thin film of the polymer onto a KBr salt plate from a solution (e.g., in toluene or hexane).

  • Ensure the solvent has completely evaporated before analysis.

Data Analysis: The characteristic absorption bands for the different isomers are:

  • trans-1,4 units: A strong band around 966 cm⁻¹

  • 1,2-vinyl units: A strong band around 912 cm⁻¹

  • cis-1,4 units: A broad, weaker band around 725-740 cm⁻¹

The relative peak heights or areas can be used to estimate the microstructure, though this method is less accurate than NMR due to variations in molar absorptivity.[19]

Conclusion

Ziegler-Natta catalysts provide an unparalleled platform for the synthesis of stereoregular polybutadiene. The neodymium-based systems, in particular, offer exceptional control, enabling the production of polymers with ultra-high cis-1,4 content. Success in this field hinges on a deep understanding of the underlying reaction mechanisms and meticulous control over experimental parameters. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore, optimize, and innovate in the fascinating world of stereospecific polymerization.

References

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Application Notes & Protocols: Strategic Incorporation of Functionalized 1,3-Butadiene Derivatives for Advanced Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of functional monomers into polymer backbones represents a cornerstone of modern materials science, enabling the precise tailoring of macromolecular properties for specialized applications. This guide provides an in-depth exploration of the use of functionalized 1,3-butadiene derivatives in copolymerization processes. We will delve into the rationale behind monomer selection, copolymerization methodologies, and the profound impact of functionality on final material characteristics. Detailed protocols for both free-radical and living anionic copolymerization are presented, offering researchers, scientists, and drug development professionals a robust framework for creating novel copolymers with enhanced thermal, mechanical, and chemical properties.

Rationale and Design Principles: The "Why" Behind the Experiment

The copolymerization of this compound with its functionalized derivatives is a powerful strategy to imbue traditional polydiene materials with novel functionalities.[1] Unmodified polybutadiene, a staple in the rubber industry, is inherently non-polar, limiting its application in areas requiring adhesion, compatibility with polar matrices, or specific chemical reactivity. The introduction of polar functional groups, such as those containing oxygen, nitrogen, or silicon, can dramatically alter the polymer's properties, enhancing everything from solvent resistance to biocompatibility.[1]

The choice of functional monomer is dictated by the desired end-application. For instance, incorporating nitrile groups can lead to synthetic rubbers with excellent oil and solvent resistance.[1][2] Silyl-functionalized butadienes can improve the interaction between the polymer and inorganic fillers like silica in tire manufacturing, leading to reduced rolling resistance and improved wet grip. For biomedical applications, the incorporation of amine or hydroxyl functionalities can provide sites for bioconjugation or improve the hydrophilicity of the material.[3]

The selection of the polymerization technique is equally critical. While free-radical polymerization is a versatile and robust method, it offers limited control over the polymer architecture.[2] For applications demanding well-defined block copolymers, narrow molecular weight distributions, and precise placement of functional groups, living anionic polymerization is the method of choice.[4][5][6] Coordination polymerization, on the other hand, can provide exceptional control over the stereochemistry of the polymer backbone, which is crucial for tuning the mechanical properties of the resulting elastomer.[7][8][9]

Key Experimental Workflows

A generalized workflow for the synthesis and characterization of copolymers derived from functionalized this compound is depicted below. This process begins with the synthesis of the functional monomer, followed by the copolymerization reaction, and concludes with purification and comprehensive characterization of the resulting copolymer.

G cluster_0 Monomer Synthesis & Purification cluster_1 Copolymerization cluster_2 Purification & Characterization cluster_3 Characterization Techniques Monomer_Synthesis Synthesis of Functionalized This compound Derivative Purification1 Purification (e.g., Distillation, Chromatography) Monomer_Synthesis->Purification1 Copolymerization Copolymerization with This compound Purification1->Copolymerization Purification2 Polymer Precipitation & Purification Copolymerization->Purification2 Characterization Structural & Property Characterization Purification2->Characterization NMR NMR Spectroscopy (Composition, Microstructure) Characterization->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Characterization->GPC DSC Differential Scanning Calorimetry (Glass Transition Temperature) Characterization->DSC FTIR FTIR Spectroscopy (Functional Group Confirmation) Characterization->FTIR

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Application Notes & Protocols for Smog Chamber Studies of 1,3-Butadiene in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Atmospheric Significance of 1,3-Butadiene

This compound (C₄H₆) is a significant volatile organic compound (VOC) in the atmosphere, primarily originating from anthropogenic sources.[1] Key emission sources include industrial processes like the manufacturing of synthetic rubber and plastics, as well as combustion from motor vehicle exhaust, biomass burning, and cigarette smoke.[2][3][4] While not persistent, its continuous emission in urban and industrial areas makes it a ubiquitous atmospheric component.[5] In the atmosphere, this compound is highly reactive, with a relatively short half-life of approximately 6 hours, undergoing rapid photo-initiated destruction.[2][6] This reactivity leads to the formation of various secondary pollutants, including ozone (O₃), formaldehyde, acrolein, and secondary organic aerosols (SOA), which have profound implications for air quality and human health.[4][7][8] Acute exposure to this compound can cause irritation to the eyes, nose, throat, and lungs, while chronic exposure is associated with cardiovascular diseases and an increased risk of cancer, leading to its classification as a human carcinogen.[9][10][11]

Understanding the transformation pathways of this compound is critical for developing effective air quality models and public health strategies. Atmospheric simulation chambers, or smog chambers, are indispensable tools for this research. They provide a controlled environment to isolate and study the complex chemical reactions that this compound undergoes under realistic atmospheric conditions, eliminating the meteorological and transport uncertainties inherent in ambient observations.[12][13][14]

This guide provides a detailed overview of the principles, experimental design, and analytical protocols for conducting smog chamber studies on the atmospheric chemistry of this compound.

Part 1: Core Atmospheric Degradation Pathways

The atmospheric fate of this compound is governed by its reactions with three primary oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).

  • Daytime Chemistry: The Hydroxyl Radical (OH) Pathway The reaction with photochemically produced OH radicals is the dominant atmospheric removal pathway for this compound during the daytime.[6] The OH radical adds to the double bonds of the this compound molecule, initiating a complex series of reactions that, in the presence of nitrogen oxides (NOx), lead to the formation of ozone and various oxygenated VOCs (OVOCs). This pathway is a significant contributor to the formation of toxic products like acrolein and formaldehyde.[8][15]

  • Ozonolysis Pathway The reaction with ozone is another significant degradation route.[16] This process proceeds through the formation of a primary ozonide that quickly decomposes into excited Criegee intermediates. These intermediates can then be stabilized or decompose further to yield a range of products, including formaldehyde and acrolein.[16][17] The ozonolysis of this compound is also a source of OH radicals, further complicating the atmospheric chemistry.[17]

  • Nighttime Chemistry: The Nitrate Radical (NO₃) Pathway In urban or polluted environments, the reaction with the nitrate radical (NO₃) becomes the primary degradation pathway for this compound during the nighttime.[6][16] NO₃ is formed from the reaction of ozone and nitrogen dioxide (NO₂). Its reaction with this compound leads to the formation of nitrooxy-peroxy radicals and subsequently stable organonitrates and other oxygenated products.

The interplay of these pathways dictates the products formed and their ultimate impact on the environment. The following diagram illustrates these primary degradation routes.

G cluster_day Daytime Pathways cluster_night Nighttime Pathway cluster_products Reaction Products BD This compound OH OH Radical BD->OH Dominant O3_day Ozone (O₃) BD->O3_day NO3 NO₃ Radical BD->NO3 Products OVOCs (Acrolein, Formaldehyde, etc.) OH->Products Ozone Tropospheric Ozone (O₃) (via NOx cycle) OH->Ozone O3_day->Products NO3->Products SOA Secondary Organic Aerosol (SOA) Products->SOA Gas-to-Particle Partitioning

Figure 1: Simplified atmospheric degradation pathways for this compound.

Part 2: Experimental Design: The Smog Chamber Facility

A successful smog chamber experiment relies on a well-characterized facility. The core components include the reactor, a light source, an air purification system, and a suite of analytical instruments.

  • The Reactor: Most modern smog chambers are constructed from fluorinated ethylene propylene (FEP) Teflon film.[12][18] FEP is favored for its chemical inertness, flexibility, and high transparency to the UV and visible light necessary to initiate photochemistry.[12] Chamber volumes can range from a few cubic meters to several hundred, with larger volumes offering a lower surface-area-to-volume ratio, which minimizes the influence of wall effects on the experiment.[13][19] The entire reactor is typically housed within a temperature-controlled enclosure to maintain stable atmospheric conditions.[20]

  • Light Source: For indoor chambers, banks of UV lamps (e.g., blacklights) are used to simulate the solar spectrum.[18] It is crucial to characterize the light spectrum and intensity. This is commonly done via J(NO₂) actinometry, which measures the photolysis rate of NO₂ to determine the photon flux within the chamber.[12][18]

  • Air Purification System: Experiments must begin with a clean atmospheric matrix. A zero-air generator is used to scrub ambient air of pollutants like ozone, NOx, VOCs, and particulate matter, providing a purified air stream for the chamber.[18][21]

  • Instrumentation Suite: A comprehensive set of instruments is required to monitor the evolution of both gas-phase and particle-phase species throughout the experiment.

Instrument CategoryAnalyte(s)Typical Technique
Gas-Phase (Inorganic) O₃, NO, NO₂, NOxChemiluminescence[7][22]
Gas-Phase (Organic) This compound, other VOCsGas Chromatography with Flame Ionization Detection (GC-FID)[7][22]
Gas-Phase (Products) Carbonyls (Formaldehyde, Acrolein)High-Performance Liquid Chromatography (HPLC) after DNPH derivatization[23][24]
Oxygenated ProductsGas Chromatography-Mass Spectrometry (GC-MS) after derivatization[24][25]
Particle-Phase Size Distribution & NumberScanning Mobility Particle Sizer (SMPS)
Chemical CompositionAerosol Mass Spectrometer (AMS)
Meteorological Temperature, Relative HumidityThermohygrometer[7]

Part 3: Experimental Protocols

The following are generalized, step-by-step protocols for studying the primary atmospheric reactions of this compound. The precise concentrations should be chosen to be atmospherically relevant and suitable for the specific research questions and available instrumentation.

Protocol 1: OH Radical-Initiated Photooxidation

This experiment simulates the primary daytime degradation of this compound. Hydrogen peroxide (H₂O₂) is often used as a "clean" source of OH radicals upon photolysis.

Objective: To determine the decay rate of this compound, quantify the formation of key gas-phase products, and measure the yield of secondary organic aerosol (SOA).

Methodology:

  • Chamber Preparation:

    • Clean the chamber by flushing with high-purity zero air for at least 24 hours until background concentrations of particles and trace gases (O₃, NOx) are below detection limits.

  • Humidification:

    • Introduce purified, humidified air into the chamber to achieve the desired relative humidity (e.g., 50%). Allow the chamber to equilibrate.

  • Seed Aerosol Injection (Optional):

    • If studying SOA formation onto existing particles, introduce a neutral seed aerosol (e.g., ammonium sulfate) into the chamber to a desired mass concentration (e.g., 5-10 µg/m³). This provides a surface for condensable organic vapors to partition onto.[7][26]

  • Reactant Injection:

    • Inject the OH precursor, hydrogen peroxide (H₂O₂), into the chamber to achieve a concentration that will produce an atmospherically relevant OH concentration upon photolysis.

    • Inject a known volume of gaseous this compound to reach the target initial concentration (e.g., 50-100 ppb).

    • If studying the influence of NOx, inject a known concentration of nitric oxide (NO).

  • Equilibration:

    • Allow the reactants to mix thoroughly within the chamber for approximately 30-60 minutes. Monitor concentrations to ensure a stable baseline is established.

  • Initiation of Photochemistry:

    • Turn on the UV lamps to initiate the photolysis of H₂O₂ and the subsequent oxidation of this compound. Mark this as time zero (t=0).

  • Monitoring and Data Acquisition:

    • Continuously monitor the concentrations of this compound, NO, NO₂, O₃, and the particle size distribution and composition for the duration of the experiment (typically 4-6 hours).

    • Collect integrated samples at set time points for offline analysis of specific organic products (e.g., via DNPH cartridges for carbonyls).[24]

  • Termination:

    • Turn off the lights to end the photochemical reactions. Continue flushing the chamber with zero air to prepare for the next experiment.

Protocol 2: Ozonolysis

This experiment investigates the degradation of this compound by ozone in the absence of light.

Objective: To measure the reaction rate constant and determine the formation yields of key ozonolysis products.

Methodology:

  • Chamber Preparation & Humidification:

    • Follow steps 1 and 2 from Protocol 1. The experiment is conducted in the dark (lights off).

  • OH Scavenger Addition:

    • Because ozonolysis can produce OH radicals, an OH scavenger (e.g., cyclohexane) is typically added to the chamber to isolate the direct O₃ reaction.[17] The concentration should be sufficient to scavenge >99% of any OH formed.

  • Reactant Injection:

    • Inject this compound into the chamber.

    • Inject ozone into the chamber to achieve a concentration in excess of the this compound concentration to ensure pseudo-first-order kinetics with respect to this compound.

  • Monitoring and Data Acquisition:

    • Immediately begin monitoring the decay of this compound and ozone.

    • Collect samples for product analysis. Key products to quantify include formaldehyde and acrolein.[17]

  • Termination:

    • The reaction is complete when the this compound concentration is below the detection limit. Flush the chamber.

The following diagram outlines the general workflow for a typical smog chamber experiment.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_data Phase 3: Data Acquisition & Analysis A Chamber Cleaning (Flush with Zero Air) B Humidification & Seeding (Set RH, Add Seed Aerosol) A->B C Background Check (Ensure low particle/gas levels) B->C D Inject Reactants (this compound, Oxidant, NOx) C->D E Equilibrate & Mix (Establish Baseline) D->E F Initiate Reaction (Turn on Lights / Inject O₃) E->F G Continuous Monitoring (Gases, Particles, Temp, RH) F->G H Offline Sample Collection (Filters, Cartridges) F->H I Data Analysis (Calculate Rates, Yields, etc.) G->I H->I

Figure 2: General experimental workflow for a smog chamber study.

Part 4: Data Analysis and Interpretation

1. Correcting for Wall Losses: Reactants and products can be lost to the chamber walls. It is essential to independently measure the wall loss rates for gases (e.g., O₃) and particles to correct the experimental data.[12] Particle wall loss is often characterized by injecting a stable aerosol and monitoring its decay over time in the dark.

2. Calculating Reaction Rates: The decay of this compound can be used to determine reaction kinetics. For example, in the ozonolysis experiment, the second-order rate constant can be determined by plotting the natural log of the ratio of this compound to a stable tracer against time.

3. Determining Product and SOA Yields: The yield (Y) of a product is a critical parameter for atmospheric models. It is defined as the amount of product formed (ΔP) divided by the amount of this compound reacted (ΔBD), often corrected for molecular weight.[23]

  • Y = ΔP / ΔBD

For SOA, the yield is the mass of aerosol formed (ΔM₀) per mass of hydrocarbon reacted (ΔHC). SOA yields from this compound photooxidation have been reported in the range of 0.021 to 0.178, depending on experimental conditions.[23][27]

Table of Key Products and Reported Molar Yields

ReactionProductReported Yield (%)Reference
Ozonolysis Acrolein52 ± 7[7][17]
Ozonolysis 1,2-epoxy-3-butene3.1 ± 0.5[17]
Ozonolysis OH Radical13 ± 3[17]
OH-Initiated Formaldehyde64 ± 8[7]
OH-Initiated Acrolein98 ± 12[7]

Note: Yields are highly dependent on experimental conditions (e.g., NOx levels, humidity).

Conclusion

Smog chamber studies provide invaluable, detailed insights into the complex atmospheric chemistry of this compound. By carefully controlling experimental conditions and employing a suite of advanced analytical techniques, researchers can elucidate reaction mechanisms, determine kinetic parameters, and quantify product yields. This information is fundamental for assessing the environmental impact of this compound, improving the accuracy of air quality prediction models, and informing regulatory policies aimed at protecting public health. The protocols and principles outlined in this guide serve as a foundation for conducting robust and reproducible smog chamber experiments to further our understanding of this important atmospheric pollutant.

References

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Application Notes & Protocols: Safe Handling and Storage of 1,3-Butadiene in a Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Dual Nature of 1,3-Butadiene

This compound is a highly versatile and reactive conjugated diene, making it an invaluable monomer for the synthesis of a wide range of polymers and copolymers in both industrial and research settings.[1] Its unique chemical structure, characterized by two conjugated double bonds, allows it to readily undergo polymerization and other chemical transformations, forming the backbone of various synthetic rubbers and plastics.[1][2] However, the very reactivity that makes this compound a valuable research tool also renders it a significant laboratory hazard. It is a colorless, flammable gas with a mild aromatic or gasoline-like odor at standard temperature and pressure.[2][3] As a liquefied gas, it poses a risk of frostbite upon contact.[3][4] More critically, this compound is a known human carcinogen and can cause genetic defects.[3][5][6] Therefore, its use in a research laboratory necessitates a comprehensive understanding of its properties and strict adherence to rigorous safety protocols to mitigate the associated risks.

This document provides detailed application notes and protocols for the safe handling and storage of this compound in a research laboratory. The guidance herein is synthesized from authoritative sources, including the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), to ensure the highest standards of safety and scientific integrity.

Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior in the laboratory environment and inform the necessary control measures.

PropertyValueImplication for Safe Handling
Molecular Formula C4H6A small, lightweight molecule that exists as a gas at room temperature.[2]
Boiling Point -4.4 °C (24.1 °F)Exists as a gas under normal laboratory conditions; requires handling as a compressed gas.[7][8]
Flash Point -76.1 °C (-105 °F)Extremely flammable; vapors can be ignited by distant ignition sources and flash back.[7][8]
Flammability Limits in Air LEL: 2.0%, UEL: 12.0%Forms explosive mixtures with air over a wide range of concentrations.[3][7]
Vapor Density 1.87 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, creating a fire and asphyxiation hazard.[1][7]
Autoignition Temperature 420 °C (788 °F)Can ignite spontaneously at high temperatures.[3]
Health Hazards Carcinogen, Mutagen, Reproductive Toxin, IrritantPoses significant long-term health risks, including an increased risk of leukemia.[3][5] Acute exposure can irritate the eyes, nose, and throat.[3][9]
Reactivity Can form explosive peroxides upon exposure to air; can undergo violent polymerization.[1][7]Requires storage with inhibitors and away from oxidizing agents.[3][10]

Core Directive: A Hierarchy of Controls for this compound Safety

To ensure the safety of all laboratory personnel, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures to eliminate or minimize exposure to this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not feasible Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (Least Effective) Administrative->PPE Last line of defense

Caption: Hierarchy of Controls for managing this compound hazards.

1. Elimination and Substitution (Most Effective): The most effective safety measure is to eliminate the use of this compound if a suitable, less hazardous alternative is available for the intended research. A thorough risk assessment should be conducted to explore this possibility before any work with this compound commences.

2. Engineering Controls: When elimination or substitution is not feasible, engineering controls are the primary means of minimizing exposure. These controls are designed to isolate the hazard from the researcher.

  • Fume Hoods and Glove Boxes: All work with this compound must be conducted in a properly functioning chemical fume hood or a glove box to ensure adequate ventilation and containment.[5]

  • Gas Cabinets: Cylinders of this compound should be stored in a dedicated, ventilated gas cabinet.[11]

  • Gas Detection Systems: Continuous monitoring with a gas detection system equipped with an audible and visual alarm is crucial to provide an early warning of any leaks.

  • Ventilation: The laboratory must have a robust ventilation system that provides a sufficient number of air changes per hour to prevent the accumulation of flammable or toxic vapors.[11]

  • Explosion-Proof Equipment: All electrical equipment used in the vicinity of this compound handling must be intrinsically safe or explosion-proof to prevent ignition of flammable vapors.[12][13]

3. Administrative Controls: These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be written, reviewed, and approved. All personnel must be trained on these SOPs before working with the chemical.

  • Restricted Access: Areas where this compound is used or stored should be clearly marked as "Regulated Areas," and access should be limited to authorized and trained personnel.[14][15]

  • Work Quantity Minimization: Only the minimum necessary quantity of this compound for a given experiment should be used.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[5] Hands should be washed thoroughly after handling the chemical.[5]

4. Personal Protective Equipment (PPE) (Least Effective): PPE is the last line of defense and must be used in conjunction with the other control measures.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes of liquefied this compound.[3]

  • Gloves: Impermeable gloves, such as Butyl or Viton®, should be worn to protect against skin contact and frostbite.[5]

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. In situations with a higher risk of exposure, specialized chemical-protective clothing may be necessary.[9]

  • Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment and exposure monitoring. If required, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[3][9]

Protocols for Safe Handling and Storage

Protocol 1: Receiving and Storing this compound Cylinders

StorageProtocol cluster_1 This compound Cylinder Storage Protocol Receive Receive Cylinder (Inspect for damage) Transport Transport to Storage (Use cylinder cart) Receive->Transport Store Store in Ventilated Gas Cabinet Transport->Store Secure Secure Cylinder (Upright and chained) Store->Secure Segregate Segregate from Incompatibles Secure->Segregate

Caption: Protocol for the safe storage of this compound cylinders.

Step-by-Step Methodology:

  • Inspection upon Receipt: Upon receiving a cylinder of this compound, visually inspect it for any signs of damage, such as dents or corrosion. Do not accept damaged cylinders.

  • Transportation: Always use a cylinder cart to transport cylinders, even for short distances.[6] Never roll or drag a cylinder.[11]

  • Storage Location: Store cylinders in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[3][11] The storage temperature should not exceed 52 °C (125 °F).[11]

  • Gas Cabinet: Cylinders must be stored in a ventilated gas cabinet designed for flammable gases.

  • Securing Cylinders: Cylinders must be stored in an upright position and securely fastened with chains or straps to prevent them from falling over.[11][16]

  • Segregation: Store this compound cylinders away from incompatible materials, especially oxidizing agents, as this can lead to fires or explosions.[10][11]

  • Valve Protection: The valve protection cap must be in place when the cylinder is not in use.[11]

Protocol 2: Dispensing and Using this compound Gas

Step-by-Step Methodology:

  • Preparation: Before use, ensure that all necessary engineering controls (fume hood, gas detection) are operational and that the appropriate PPE is being worn.

  • System Integrity Check: The experimental setup, including tubing and connections, must be leak-tested with an inert gas (e.g., nitrogen) before introducing this compound.

  • Regulator and Tubing: Use a regulator and tubing material compatible with this compound. Stainless steel is a suitable material. Avoid copper and its alloys.[10]

  • Opening the Cylinder Valve: Open the main cylinder valve slowly.[6]

  • Flow Control: Use a flow meter to control the flow of gas into the reaction vessel.

  • Closing the Cylinder Valve: When the procedure is complete, or when the cylinder is not in use, close the main cylinder valve.[11]

  • Purging the System: After use, the system should be purged with an inert gas to remove any residual this compound.

Emergency Procedures

A written emergency plan must be in place and all personnel must be trained on it.[14]

In Case of a Leak:
  • Evacuate: Immediately evacuate the area.[5]

  • Alarm: Activate the nearest fire alarm and notify emergency personnel.

  • Ventilate: If it is safe to do so, increase ventilation to the area.[5]

  • Eliminate Ignition Sources: Turn off all potential ignition sources.[3]

  • Do Not Re-enter: Do not re-enter the area until it has been cleared by safety professionals.

In Case of Fire:
  • Do Not Extinguish a Leaking Gas Fire: If a leak has ignited, do not extinguish the flame unless the source of the leak can be stopped safely.[12] An un-ignited gas cloud can lead to a larger explosion.

  • Evacuate: Evacuate the area immediately.

  • Cool Cylinders: If it is safe to do so from a distance, use a water spray to cool fire-exposed cylinders to prevent them from rupturing.[5]

In Case of Personal Exposure:
  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing has stopped, perform CPR if trained to do so.[3] Seek immediate medical attention.[3]

  • Skin Contact (Liquefied Gas): The primary hazard is frostbite.[3] Immediately flush the affected area with large amounts of tepid water.[3] Do not attempt to rewarm the area too quickly. Remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact (Liquefied Gas): Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

Conclusion: A Culture of Safety

Working with this compound in a research laboratory demands more than just following a set of rules; it requires a deeply ingrained culture of safety. This includes a commitment to continuous training, regular review of safety procedures, and open communication about potential hazards. By understanding the risks associated with this compound and diligently implementing the protocols outlined in this guide, researchers can harness its scientific potential while ensuring a safe and healthy laboratory environment for all.

References

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  • New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.
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  • Linde Gas GmbH. (2022, March 1). SAFETY DATA SHEET this compound, stabilized.
  • National Institutes of Health (NIH). (n.d.). This compound | C4H6 | CID 7845 - PubChem.
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  • American Chemistry Council. (2024). Butadiene Product Stewardship Guidance Manual.
  • Occupational Safety and Health Administration (OSHA). (2024, April 3). BUTADIENE (this compound).
  • HubSpot. (2022, June 23). SAFETY DATA SHEET - 1,3 Butadiene. Retrieved from [A representative, though not direct, link could be to a general safety data sheet repository as a placeholder, as the specific document URL is not available in the search results].
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound.
  • Medical Testing Solutions. (n.d.). 1 3 Butadiene C4H6 Safety Data Sheet SDS P4571. Retrieved from [A representative, though not direct, link could be to a general safety data sheet repository as a placeholder, as the specific document URL is not available in the search results].
  • Centers for Disease Control and Prevention (CDC). (n.d.). This compound - IDLH | NIOSH.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1051 - this compound.
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  • The University of British Columbia. (2022, August). Compressed Gas Cylinder Safe Handling, Use and Storage.

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Application Note & Protocols: Development of 1,3-Butadiene-Based Binders for High-Performance Lithium-Ion Battery Electrodes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The binder, while a minor component by weight in a lithium-ion battery electrode, plays a critical role in ensuring mechanical integrity and electrochemical performance. Traditional polyvinylidene fluoride (PVDF) binders necessitate the use of toxic and costly N-methyl-2-pyrrolidone (NMP) solvents. This guide details the application of aqueous-processed, 1,3-butadiene-based binders, primarily Styrene-Butadiene Rubber (SBR), as a high-performance, cost-effective, and environmentally benign alternative. We provide an in-depth look at the synergistic SBR/Carboxymethyl Cellulose (CMC) binder system, offering detailed, field-proven protocols for slurry preparation, electrode fabrication, and comprehensive characterization. This document is intended for battery researchers and materials scientists seeking to leverage these advanced binder systems to develop next-generation electrodes, particularly for high-capacity anode materials like silicon.

The Rationale for this compound-Based Binders

The function of a binder is multifaceted: it must provide strong adhesion between active material particles and the current collector, maintain the electrode's structural integrity during the significant volume changes that occur during lithiation and delithiation, and ensure good ionic and electronic pathways.[1][2]

1.1. Limitations of Conventional PVDF Binders

Polyvinylidene fluoride (PVDF) has long been the industry-standard binder. However, its application presents several challenges:

  • Toxic Solvent: PVDF is processed using N-methyl-2-pyrrolidone (NMP), a toxic and expensive organic solvent, which requires a costly solvent recovery system during manufacturing.[1]

  • Brittleness: PVDF is a relatively rigid polymer and can be insufficient in accommodating the large volume expansion (~300%) of next-generation anode materials like silicon, leading to electrode pulverization and rapid capacity fade.[3][4]

1.2. Advantages of Styrene-Butadiene Rubber (SBR)

SBR, a copolymer of styrene and this compound, has emerged as the leading water-based binder, especially for anodes.[5] Its key advantages include:

  • Aqueous Processing: SBR is supplied as a water-based emulsion, eliminating the need for NMP and reducing manufacturing costs and environmental impact.[1][6]

  • Flexibility and Elasticity: The polybutadiene component imparts excellent flexibility and elasticity, which can buffer the mechanical stress from the volume changes of active materials, significantly improving cycle life.[2]

  • Strong Adhesion: SBR provides robust adhesion to both active materials and the copper current collector, ensuring the electrode's mechanical integrity.[6][7][8]

1.3. The Synergistic SBR/CMC Binder System

SBR is rarely used alone; it is almost always paired with sodium carboxymethyl cellulose (CMC).[1][2] CMC, a water-soluble cellulose derivative, serves two primary functions:

  • Thickener & Rheology Modifier: CMC dissolves in water to form a viscous solution, which helps to suspend the active material and conductive carbon particles, preventing agglomeration and settling and ensuring a homogenous slurry.[9][10]

  • Co-binder: CMC forms hydrogen bonds with active materials, particularly silicon and graphite, providing cohesive strength within the dried electrode layer.[11]

The combination is synergistic: CMC ensures a well-dispersed, processable slurry and provides cohesion, while SBR provides strong adhesion and the critical flexibility needed for long-term cycling.[12][13]

cluster_electrode Anode Composite on Copper Foil Active Material Active Material (e.g., Si/Graphite) SBR SBR Binder Active Material->SBR van der Waals Adhesion CMC CMC Thickener Active Material->CMC Hydrogen Bonding (Cohesion) Cu Foil Copper Current Collector SBR->Cu Foil Strong Adhesion CMC->SBR Network Entanglement caption Fig 1. Interactions in the SBR/CMC binder system. cluster_prep Electrode Preparation cluster_eval Characterization & Testing Slurry 1. Slurry Preparation Coating 2. Doctor Blade Coating Slurry->Coating Drying 3. Vacuum Drying Coating->Drying Calendaring 4. Calendaring (Pressing) Drying->Calendaring Assembly 5. Coin Cell Assembly Calendaring->Assembly Fabricated Electrode Testing 6. Electrochemical Testing Assembly->Testing caption Fig 2. Electrode fabrication and testing workflow.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Butadiene Storage and Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe storage and handling of 1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Premature polymerization is a significant safety hazard and can compromise experimental integrity. This document provides in-depth, field-proven insights into why polymerization occurs and how to effectively inhibit it, presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of this compound stability and the mechanisms behind its unwanted polymerization.

Q1: Why is this compound so prone to polymerization during storage?

A1: this compound's structure, featuring a conjugated system of double bonds, makes it highly reactive.[1] Polymerization can be initiated through several mechanisms:

  • Thermal Initiation: At elevated temperatures (even ambient temperatures in hot climates), butadiene molecules can gain enough energy to react with each other, initiating a polymerization chain.[2] This process is often exothermic, meaning it releases heat, which can accelerate the reaction further, potentially leading to a dangerous runaway event.[2][3]

  • Free-Radical Initiation: This is the most common cause of premature polymerization in storage. The presence of oxygen or peroxides can generate free radicals.[4] These highly reactive species attack the double bonds of butadiene, starting a chain reaction that consumes monomers to form long polymer chains.[5]

  • "Popcorn" Polymer Formation: A particularly hazardous type of polymerization, known as popcorn polymer, can occur.[6] This results in a hard, cross-linked, porous polymer that can grow with enough force to rupture pipes and containers.[4][7] It is often initiated by rust, water, or oxygen and is auto-catalytic; once popcorn "seeds" form, they can continue to grow even in the presence of conventional inhibitors.[6][8]

Q2: What is a polymerization inhibitor and how does it work?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent it from self-polymerizing.[9] For this compound, these inhibitors are typically free-radical scavengers. They function by reacting with and neutralizing any free radicals that form in the monomer. This terminates the polymerization chain before it can propagate, effectively "quenching" the reaction. This protection is crucial for safe transport and storage.[9]

Q3: What are the common inhibitors used for this compound?

A3: Several inhibitors are used, with the choice often depending on the storage conditions and subsequent application. The most common is Tertiary-butyl catechol (TBC) .[10][11] Other phenolic compounds like Butylated Hydroxytoluene (BHT) and hydroquinone are also used.[9][12][13] These compounds have labile hydrogen atoms that they can readily donate to a growing polymer radical, thus terminating the chain.

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides direct answers to problems you may encounter during the storage and use of this compound.

Q4: I've noticed a drop in pressure in my this compound cylinder that isn't due to gas usage. What could be happening?

A4: An unexpected pressure drop can be a sign of polymerization. As gaseous monomer converts into solid or liquid polymer, the overall pressure inside the cylinder will decrease. This is a serious situation. You should immediately:

  • Verify that all valves are securely closed and there are no leaks.

  • If no leaks are found, assume polymerization is occurring.

  • Quarantine the cylinder in a cool, well-ventilated, isolated area away from ignition sources.[14][15]

  • Do NOT attempt to vent or use the gas.

  • Contact your institution's Environmental Health & Safety (EHS) department and the gas supplier for immediate guidance.

Q5: My experiment requires uninhibited this compound. What is the safest way to remove the inhibitor?

A5: Removing the inhibitor increases the risk of polymerization and should only be done immediately before use. A common lab-scale method for removing phenolic inhibitors like TBC is to pass the liquefied butadiene through a column of activated alumina or wash it with a dilute aqueous sodium hydroxide solution.

  • Causality: The alkaline wash deprotonates the phenolic hydroxyl group of the inhibitor, forming a salt that is soluble in the aqueous phase and can be separated, while the alumina physically adsorbs the inhibitor.

  • Critical Safety Note: Uninhibited butadiene is extremely hazardous and must be kept cold (below 0°C) and used immediately. Do not store uninhibited butadiene. Any unused portion must be disposed of according to your institution's hazardous waste protocols.

Q6: I see solid white/yellowish particles around the valve of my cylinder. What is this and what should I do?

A6: This is very likely polymer that has formed due to a minor, slow leak where butadiene has been exposed to atmospheric oxygen.[16] This indicates a potential problem with the valve seal and a risk that polymerization could be occurring inside the cylinder.

  • Action Plan: Do not attempt to clean the polymer off or tighten the valve further. Treat this as a potentially compromised cylinder. Move it to a safe, isolated location and contact your supplier and EHS officer immediately. The presence of polymer seeds on the exterior could catalyze further, more aggressive polymerization.[8]

Q7: How often should I be concerned about the inhibitor level in my stored butadiene?

A7: The inhibitor is consumed over time, especially if the butadiene is exposed to heat or trace amounts of oxygen. For long-term storage (several months), the inhibitor concentration should be a key concern.

  • Best Practice: Always request a Certificate of Analysis (CoA) from your supplier that states the inhibitor type and concentration upon delivery. For critical applications or extended storage, it is advisable to periodically check the inhibitor level. While direct analysis in a research lab can be complex, you can mitigate risk by ensuring a strict "first-in, first-out" inventory system and adhering to the manufacturer's recommended shelf life. If a cylinder has been stored for an extended period (e.g., >1 year) or under suboptimal conditions, consult the supplier before use.

Part 3: Protocols and Data

This section provides standardized procedures and quantitative data for safe handling and storage.

Experimental Protocol: Receiving and Storing a this compound Cylinder
  • Inspection: Upon receipt, visually inspect the cylinder for any signs of damage, rust, or polymer formation around the valve.[2]

  • Verify Documentation: Ensure the cylinder is clearly labeled and that you have the Safety Data Sheet (SDS) and a Certificate of Analysis specifying the inhibitor concentration.[10]

  • Transport: Move the cylinder to the designated storage area using a proper cylinder cart. Do not roll or drag the cylinder.[15]

  • Storage Location: Store the cylinder in a cool, dry, well-ventilated area designated for flammable gases.[14][17] The area must be free of ignition sources and away from direct sunlight and heat.[2][18]

  • Orientation and Security: Cylinders must be stored upright and firmly secured with a chain or strap to prevent falling.[14][17]

  • Material Compatibility: The storage area and any connected equipment must be free of incompatible materials such as strong oxidizing agents, copper, or copper alloys.[18][19][20]

Data Table: Storage Conditions & Inhibitor Recommendations
ParameterRecommendationRationale & Citation
Storage Temperature < 25°C (77°F)To minimize thermal polymerization. Higher temperatures drastically increase reaction rates.[21]
Oxygen in Headspace < 0.1% (Vol.)Oxygen can form peroxides, which are potent initiators of free-radical polymerization.[10]
Inhibitor (TBC) 50 - 150 ppm (w/w)Effective concentration for preventing polymerization during transport and storage.[10]
Incompatible Materials Oxidizing agents, rust, copper, copper alloys, strong acids.These materials can either initiate polymerization or react violently with butadiene.[18][19][20]
Cylinder Pressure Monitor regularlyAn unexplained drop in pressure can indicate that the gaseous monomer is being consumed by polymerization.

Part 4: Visual Guides and Workflows

Diagram 1: Polymerization & Inhibition Mechanism

This diagram illustrates the fundamental process of free-radical polymerization of this compound and how an inhibitor, such as TBC, intervenes to stop the reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition RO Peroxide Initiator (R-O•) BD1 Butadiene Monomer RO->BD1 Attacks Double Bond RO_BD Initiated Monomer (R-O-BD•) BD1->RO_BD BD2 Another Monomer RO_BD->BD2 Reacts with Chain Growing Polymer Chain• BD2->Chain Inhibitor Inhibitor (TBC) Chain->Inhibitor Reacts with Terminated Terminated Chain (Stable) Inhibitor->Terminated G start Suspicion of Polymerization (e.g., solid material, pressure drop) q1 Isolate the cylinder immediately in a cool, ventilated area. start->q1 q2 Inform EHS and Lab Supervisor. q1->q2 q3 Contact the Gas Supplier. Provide cylinder details. q2->q3 q4 DO NOT heat, move unnecessarily, or attempt to vent the cylinder. q3->q4 end Follow Supplier/EHS instructions for disposal or return. q4->end

Sources

optimizing reaction conditions to improve 1,3-butadiene yield in Diels-Alder synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Diels-Alder reactions involving 1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for improving the yield of this powerful cycloaddition reaction. The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings, and understanding its nuances is critical for success.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Diels-Alder reactions with this compound.

Q1: My Diels-Alder reaction with this compound is giving a low yield. What are the most likely causes?

A low yield in a Diels-Alder reaction can stem from several factors. The most common culprits include:

  • Suboptimal Temperature: The reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, breaking down your product.[3][4] Conversely, a temperature that is too low may result in a very slow reaction rate.

  • Diene Conformation: this compound must be in the s-cis conformation to react. The s-trans conformation is more stable and predominates at room temperature, but the two are in equilibrium.[5][6]

  • Purity of Reactants: Impurities in either the this compound or the dienophile can interfere with the reaction. For instance, maleic anhydride is susceptible to hydrolysis.[7]

  • In-situ Generation of Butadiene: When generating this compound in-situ from precursors like 3-sulfolene, incomplete decomposition can lead to a lower concentration of the diene available for the reaction.[7][8][9]

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants.[1]

Q2: How does temperature affect the yield of my Diels-Alder reaction?

Temperature plays a critical role in the Diels-Alder reaction, which is under thermodynamic and kinetic control.[4]

  • Low to Moderate Temperatures (Kinetic Control): Generally, lower to moderate temperatures (often between room temperature and 80°C) favor the formation of the desired cycloaddition product. At these temperatures, the forward reaction is favored, and the rate of the retro-Diels-Alder reaction is negligible.[3] This regime often favors the formation of the endo product due to a lower activation energy transition state.[4][10]

  • High Temperatures (Thermodynamic Control): At elevated temperatures (often above 150-200°C), the retro-Diels-Alder reaction becomes significant, leading to an equilibrium between reactants and products.[3][4] Since the retro reaction is entropically favored (one molecule breaks into two), higher temperatures can lead to a decrease in the overall yield of the desired product.[3] However, the more thermodynamically stable exo product may be favored at higher temperatures if the reaction is reversible.[4]

Q3: What is the role of a Lewis acid catalyst in the Diels-Alder reaction with this compound?

Lewis acid catalysts are frequently used to accelerate Diels-Alder reactions and improve their selectivity.[10] They function by coordinating to the dienophile, making it more electron-deficient and thus more reactive towards the electron-rich diene.[10]

Common Lewis acids include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[10] The benefits of using a Lewis acid catalyst include:

  • Increased Reaction Rate: Catalyzed reactions can be significantly faster, allowing for lower reaction temperatures and shorter reaction times.[10]

  • Enhanced Regio- and Stereoselectivity: Lewis acids can increase the preference for the formation of a specific regioisomer and often enhance the endo:exo ratio.[10] A study on the reaction between isoprene and methyl acrylate showed that the activation energies systematically decrease with increasing strength of the Lewis acid.[11]

Q4: How does the choice of solvent impact the reaction?

While the Diels-Alder reaction can be performed without a solvent, the choice of solvent can influence the reaction rate and selectivity.[12]

  • Polar vs. Non-polar Solvents: The effect of solvent polarity can be complex. Some Diels-Alder reactions are accelerated in polar solvents, while others are faster in non-polar environments.[13] For the reaction of this compound and ethene, computational studies suggest that solvents like toluene and acetonitrile have little impact on this simple Diels-Alder reaction.[14] However, in other systems, non-polar solvents like toluene have been shown to increase reaction rates, while polar solvents like acetone can enhance selectivity.[13]

  • Solvent as a Cage: The solvent can "cage" the reactants, keeping them in close proximity and promoting the reaction.[12]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Diels-Alder synthesis with this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Temperature Optimize the reaction temperature. Start with a moderate temperature (e.g., 80°C) and adjust based on results. For thermally sensitive products, lower temperatures may be necessary.The Diels-Alder reaction is an equilibrium process. High temperatures can favor the reverse (retro-Diels-Alder) reaction, reducing the yield.[3][4]
Inefficient In-situ Generation of this compound If using a precursor like 3-sulfolene, ensure the temperature is high enough for efficient decomposition (typically >110°C). Monitor for the evolution of SO₂ gas.[7][8][9]The diene must be available in sufficient concentration to react. Incomplete decomposition of the precursor is a common reason for low yields.[7][8]
Impure Reactants Purify the dienophile and ensure the this compound source is of high purity. For example, maleic anhydride should be protected from moisture to prevent hydrolysis to maleic acid.[7]Impurities can inhibit the reaction or lead to unwanted side products, consuming the starting materials and lowering the yield of the desired adduct.[15]
Incorrect Diene Conformation The reaction requires the s-cis conformation of this compound. While this is an intrinsic property of the diene, ensuring adequate reaction time can allow the equilibrium to shift and the s-cis conformer to react.Only the s-cis conformation allows for the proper orbital overlap required for the [4+2] cycloaddition. The s-trans conformer is unreactive in the Diels-Alder reaction.[5][6]
Issue 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting Step Scientific Rationale
Lack of Stereoselectivity (endo/exo isomers) Lowering the reaction temperature generally favors the formation of the kinetically controlled endo product.[4][10] The use of a Lewis acid catalyst can also significantly enhance the endo selectivity.[10]The endo transition state is often favored due to secondary orbital interactions, which lower its energy compared to the exo transition state.[10] However, the exo product is often more thermodynamically stable.[4]
Lack of Regioselectivity For unsymmetrical dienes and dienophiles, the use of a Lewis acid catalyst can improve the regioselectivity of the reaction.[10]Lewis acids enhance the electronic differences between the reactants, leading to a more pronounced preference for one regioisomeric transition state over the other.[11]

Section 3: Experimental Protocols & Data

Protocol 1: In-situ Generation of this compound from 3-Sulfolene

This protocol describes a common laboratory method for performing a Diels-Alder reaction using 3-sulfolene as a stable, solid precursor for the gaseous this compound.[7][8][9]

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic anhydride (dienophile)

  • Xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing a magnetic stir bar.

  • Add xylene as the solvent.

  • Attach a reflux condenser and begin heating the mixture with stirring.

  • Heat the reaction mixture to a gentle reflux. The thermal decomposition of 3-sulfolene will begin, releasing this compound and sulfur dioxide gas.[7][8]

  • Maintain the reflux for the desired reaction time (e.g., 30-60 minutes).

  • Cool the reaction mixture to room temperature.

  • The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will often crystallize from the solution upon cooling.[8]

  • Isolate the product by vacuum filtration and wash with a small amount of cold solvent.[8][16]

  • Recrystallize the crude product to obtain a pure sample.[16]

Data Summary: Effect of Lewis Acids on Reaction Rate

The following table summarizes the calculated activation energies for the Diels-Alder reaction between isoprene and methyl acrylate in the presence of various Lewis acid catalysts, demonstrating their effect on reaction rate.[11]

CatalystActivation Energy (kcal/mol)
None23.5
I₂20.8
SnCl₄18.1
TiCl₄17.5
ZnCl₂16.9
BF₃16.1
AlCl₃14.5

Data adapted from a quantum chemical study. Lower activation energy corresponds to a faster reaction rate.[11]

Section 4: Visualizing the Workflow and Mechanism

Experimental Workflow for Diels-Alder with In-situ Butadiene Generation

The following diagram illustrates the key steps in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine 3-Sulfolene, Maleic Anhydride, & Xylene reflux Heat to Reflux (In-situ Butadiene Generation) reactants->reflux Heating cool Cool to Room Temp. reflux->cool Reaction Complete filter Vacuum Filtration cool->filter Crystallization recrystallize Recrystallization filter->recrystallize Purification product Pure Product recrystallize->product

Caption: Experimental workflow for the Diels-Alder reaction.

Mechanism of the Diels-Alder Reaction

This diagram illustrates the concerted mechanism of the [4+2] cycloaddition.

diels_alder_mechanism cluster_reactants butadiene This compound (Diene) transition_state Cyclic Transition State butadiene->transition_state [4π electrons] dienophile Dienophile dienophile->transition_state [2π electrons] product Cyclohexene Adduct transition_state->product New σ-bonds form

Caption: The concerted mechanism of the Diels-Alder reaction.

References

  • (2019). Diels-Alder Reactions of this compound Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate.
  • Semantic Scholar. Industrial applications of the Diels-Alder reaction.
  • Chemistry LibreTexts. (2022). 10.3: The Diels Alder Reaction.
  • Scribd. Industrial Applications of The DielsAlder Reaction.
  • Kozmin, S. A., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. National Institutes of Health.
  • Lirias. Effect of solvent motions on the dynamics of the Diels-Alder reaction.
  • ResearchGate. Industrial Applications of the Diels-Alder Reaction.
  • PraxiLabs. (2022). Here's What You're Looking For in Diels Alder Reaction.
  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder_Reactions.
  • YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation.
  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?
  • MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights.
  • National Institutes of Health. How Lewis Acids Catalyze Diels–Alder Reactions.
  • Chemistry 3719L – Lab Session 10 Diels-Alder Cycloaddition of this compound and Maleic Anhydride.
  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION.
  • Li, Y., & Houk, K. N. (1996). Diels-Alder dimerization of this compound: an ab initio CASSCF study of the concerted and stepwise mechanisms and butadiene-ethylene revisited. Journal of the American Chemical Society, 118(4), 880–885.
  • National Institutes of Health. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes.
  • ResearchGate. The Diels–Alder Reaction of Ethene and this compound: An Extended Multireference ab initio Investigation.
  • Birney, D. M., & Houk, K. N. (1990). Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. Journal of the American Chemical Society, 112(11), 4127–4133.
  • YouTube. (2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point.
  • Google Docs. Lab report #4: Diels-Alder Reaction.
  • MDPI. (2018). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with this compound: Effect of Electron-Donating and Electron-Withdrawing Substituents.
  • Utah Tech University. Diels-Alder Reaction.
  • Boger, D. L., & Weinreb, S. M. (1987). Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl)-1-aza-1,3-butadienes. The Journal of Organic Chemistry, 52(19), 4179–4183.
  • Bernardi, F., et al. (1987). MC-SCF study of the Diels-Alder reaction between ethylene and butadiene. Journal of the American Chemical Society, 109(17), 5106–5111.
  • Semantic Scholar. Solvation effects drive the selectivity in Diels-Alder reaction under hyperbaric conditions.
  • ResearchGate. A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction.
  • Chemistry LibreTexts. (2024). 14.4: The Diels-Alder Cycloaddition Reaction.
  • YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab.

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Technical Support Center: Emergency Procedures for 1,3-Butadiene Gas Leaks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential emergency procedures for managing 1,3-butadiene (BD) gas leaks in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who handle this highly hazardous substance. The following information synthesizes regulatory standards and field-proven practices to ensure personnel safety and mitigate laboratory hazards.

Section 1: Hazard Overview & Critical Data

Understanding the Risk: this compound is a colorless, highly flammable gas with a mild, gasoline-like odor.[1][2] Its primary danger in a laboratory setting stems from its extreme flammability and potential for explosion.[1][3] The gas is heavier than air, causing it to accumulate in low-lying areas, and its odor threshold may not be sufficient to warn of hazardous concentrations.[1] Furthermore, BD is a known human carcinogen and can cause severe health effects, including central nervous system depression at high concentrations and frostbite upon contact with its liquefied form.[1][4][5]

Table 1: Occupational Exposure Limits for this compound

It is critical to understand that any suspected exposure should be treated seriously, as there may be no safe level of exposure to a carcinogen.[3]

AuthorityLimit TypeValue (ppm)Rationale & Significance
OSHA PEL (8-hr TWA)1 ppmThe maximum permissible exposure averaged over an 8-hour workday.[6][7]
OSHA STEL (15-min)5 ppmThe maximum concentration to which workers can be exposed for a 15-minute period without suffering adverse effects.[6][7]
NIOSH IDLH2,000 ppmImmediately Dangerous to Life or Health. This value is based on 10% of the Lower Explosive Limit (LEL) and is set for safety, not toxicity.[1][8]
ACGIH TLV (8-hr TWA)2 ppmA recommended exposure limit from the American Conference of Governmental Industrial Hygienists.[3]
Table 2: Key Physical & Flammability Properties

The physical properties of this compound dictate the emergency response. Its high flammability and vapor density are the most critical factors in a leak scenario.

PropertyValueCausality & Experimental Implication
Chemical Formula C₄H₆A simple hydrocarbon that is highly reactive.[6]
Lower Explosive Limit (LEL) 2.0%The minimum concentration in air that will propagate a flame. Even a small leak can quickly reach this level in an enclosed space.[8][9]
Upper Explosive Limit (UEL) 12.0%The maximum concentration in air that will propagate a flame.[9]
Vapor Density 1.88 (Air = 1)BD gas is significantly heavier than air. It will sink and accumulate in poorly ventilated or low-lying areas, posing a severe and often invisible explosion risk.[3][9]

Section 2: Immediate Emergency Response Workflow

In the event of a suspected or confirmed this compound leak, personnel must act decisively and follow a clear, logical sequence of operations. The priority is always human safety.

Experimental Protocol: Initial Emergency Response
  • ALERT PERSONNEL: Immediately notify all personnel in the vicinity of the leak.

  • EVACUATE THE AREA: If the leak is significant or you are unsure of the concentration, evacuate the area immediately.[3]

  • ACTIVATE ALARMS: Activate the nearest fire alarm or emergency notification system.

  • ELIMINATE IGNITION SOURCES: If it can be done without risk, turn off all nearby ignition sources, including open flames, hot plates, and electrical equipment.[4] Accidental releases pose a serious fire and explosion hazard.[5]

  • STOP THE GAS FLOW (IF SAFE): Only trained personnel wearing appropriate PPE should attempt to stop the leak at its source (e.g., by closing a cylinder valve).[3][4] Never attempt this if you are not trained, equipped, or if the environment is unsafe.

  • ISOLATE THE AREA: Secure and control entry to the affected area to prevent unauthorized access.[3] For large leaks, an initial downwind evacuation of at least 800 meters (1/2 mile) should be considered.[10]

  • VENTILATE: If the leak is minor and can be controlled, increase ventilation to disperse the gas. Use explosion-proof ventilation equipment.[5][11]

  • CALL FOR HELP: Contact your institution's emergency response team or the local fire department from a safe location.

Diagram: Emergency Response Decision Flow

This diagram outlines the critical decision points during a this compound gas leak emergency.

EmergencyResponse Start Leak Suspected or Detected DangerCheck Are you in immediate danger? Start->DangerCheck Evacuate IMMEDIATELY EVACUATE THE LABORATORY DangerCheck->Evacuate Yes SafeCheck Is it safe to intervene? (Trained & Equipped) DangerCheck->SafeCheck No Alert Alert others and activate emergency alarm Evacuate->Alert CallHelp Call Emergency Services (from a safe location) Alert->CallHelp Isolate Isolate the area (prevent entry) CallHelp->Isolate SafeCheck->Evacuate No DonPPE Don appropriate PPE (SCBA required) SafeCheck->DonPPE Yes StopLeak Stop gas flow at the source DonPPE->StopLeak Ventilate Ventilate the area (use explosion-proof fans) StopLeak->Ventilate Monitor Monitor atmospheric concentration Ventilate->Monitor FirstAid Start Personnel Exposed to BD Route Primary Route of Exposure? Start->Route Inhalation Inhalation Route->Inhalation Gas LiquidContact Liquefied Gas Contact Route->LiquidContact Liquid MoveFreshAir Move to Fresh Air Immediately Inhalation->MoveFreshAir ContactType Skin or Eyes? LiquidContact->ContactType CheckBreathing Is victim breathing? MoveFreshAir->CheckBreathing Monitor Monitor and seek medical aid CheckBreathing->Monitor Yes CPR Begin CPR/Rescue Breathing Call for immediate medical aid CheckBreathing->CPR No Eyes Eye Contact ContactType->Eyes Skin Skin Contact ContactType->Skin FlushEyes Flush eyes with water for 15+ minutes Eyes->FlushEyes RemoveClothing Remove contaminated clothing Skin->RemoveClothing SeekMedEyes Seek IMMEDIATE medical attention FlushEyes->SeekMedEyes Rewarm Rewarm affected area in tepid water (40-42°C) RemoveClothing->Rewarm SeekMedSkin Seek medical attention Rewarm->SeekMedSkin

Caption: First aid decision-making for this compound exposure.

References

  • This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC.
  • This compound - Hazardous Substance Fact Sheet. (2016, December). New Jersey Department of Health.
  • 29 CFR 1910.1051 -- this compound. (n.d.). eCFR.
  • 1910.1051 - this compound. (n.d.). Occupational Safety and Health Administration.
  • 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory). (n.d.). Occupational Safety and Health Administration.
  • This compound | Diamond Petrochemicals. (n.d.). Mitsubishi International Corporation.
  • BUTADIENE (this compound). (2024, April 3). Occupational Safety and Health Administration.
  • NIOSH Pocket Guide to Chemical Hazards - this compound. (n.d.). CDC.
  • This compound - Possible Solutions. (n.d.). Occupational Safety and Health Administration.
  • This compound Safety Data Sheet. (2017, May 15). Braskem.
  • This compound. (2019, October 14). Regulations.gov.
  • Industrial Hygiene Testing for this compound to Protect Workers from Exposure Risks. (2020, July 13). EMSL Analytical, Inc.
  • Troubleshooting gas leaks and pressure drops. (n.d.). SCION Instruments.
  • MATERIAL SAFETY DATA SHEET - 1,3 BUTADIENE. (2016, April). Haldia Petrochemicals Ltd.
  • 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory). (n.d.). Occupational Safety and Health Administration.
  • Laboratory Gas Detection Solutions for Lab Safety. (2024, July 12). Edinburgh Sensors.
  • Gas Leak Detector in Laboratory and Chemistry Lab. (n.d.). Ambetronics.
  • University and Laboratory Industry - Gas detection Equipment. (n.d.). Ion Science.
  • Laboratory Gas Detection. (n.d.). International Gas Detectors.
  • This compound - IDLH. (n.d.). NIOSH.

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Technical Support Center: Catalyst Selectivity in 1,3-Butadiene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selectivity in 1,3-butadiene polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing catalysts for the stereospecific polymerization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, grounded in scientific principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of polybutadiene microstructure.

1. What are the primary factors influencing the selectivity (cis-1,4, trans-1,4, 1,2-vinyl) in this compound polymerization?

The microstructure of polybutadiene is highly sensitive to several factors, with the choice of catalyst system being the most critical.[1][2][3] Key influencing parameters include:

  • Catalyst System: The nature of the transition metal (e.g., Nd, Co, Ni, Ti) and its ligands profoundly dictates the stereoselectivity.[2][4] For instance, neodymium-based catalysts are renowned for producing high cis-1,4-polybutadiene.[2]

  • Cocatalyst/Additives: Cocatalysts like methylaluminoxane (MAO) or other organoaluminum compounds, and additives such as Lewis bases, can dramatically alter the selectivity.[1][5]

  • Solvent Polarity: The polarity of the solvent plays a significant role. Nonpolar solvents generally favor 1,4-addition, while polar solvents or the addition of polar modifiers tend to increase the 1,2-vinyl content.[6][7][8]

  • Monomer Concentration: The concentration of the this compound monomer can influence the microstructure, with lower catalyst concentrations sometimes leading to a higher cis-1,4 content in certain systems.[7]

  • Polymerization Temperature: Temperature affects the kinetics of the different insertion pathways, thereby influencing the final polymer microstructure.[9]

2. How can I increase the cis-1,4 content in my polybutadiene?

Achieving high cis-1,4 content is often a primary goal due to the excellent elastomeric properties of this isomer.[3] Strategies to enhance cis-1,4 selectivity include:

  • Catalyst Selection: Employing catalyst systems known for high cis-1,4 selectivity, such as those based on neodymium, cobalt, or titanium.[2][4][10] For example, certain cobalt complexes with specific ligands can achieve over 99% cis-1,4 selectivity.[1]

  • Ligand Design: The steric and electronic properties of the ligands attached to the metal center are crucial. Bulky ligands can favor specific coordination geometries of the monomer, leading to higher cis-1,4 insertion.

  • Cocatalyst Choice: The type and ratio of the cocatalyst are critical. For instance, with cobalt-based catalysts, the MAO/Co molar ratio can be varied to switch the regioselectivity between 1,2- and cis-1,4-polybutadiene.[5]

  • Solvent System: Using non-polar aliphatic or aromatic solvents is generally preferred for high cis-1,4 polymerization.[2][7] The presence of polar impurities should be minimized.

  • Monomer Purity: Ensuring high purity of the this compound monomer is essential, as impurities can react with the catalyst and affect its selectivity.[7]

3. What causes an undesirably high 1,2-vinyl content, and how can it be controlled?

An increase in 1,2-vinyl content is often observed and can be either a desired outcome for specific applications or a sign of uncontrolled polymerization. The primary drivers for increased 1,2-selectivity are:

  • Polar Additives (Lewis Bases): The addition of Lewis bases (polar modifiers) to alkyllithium-initiated polymerizations is a well-established method to increase the 1,2-vinyl content.[6][8][9] These additives coordinate to the active center and sterically hinder 1,4-insertion.[6]

  • Solvent Polarity: Polymerization in polar solvents also promotes the formation of 1,2-units.[8]

  • Specific Catalyst Systems: Certain catalyst systems, for example, some cobalt complexes in the presence of specific additives like PPh3, are known to produce high 1,2-polybutadiene.[1]

  • Temperature: The effect of temperature on vinyl content can be system-dependent, but in some cases, lower temperatures may favor 1,2-addition.[9]

To decrease the 1,2-vinyl content, you should:

  • Minimize or eliminate the use of polar solvents or additives.

  • Ensure the rigorous purification of monomers and solvents to remove polar impurities.

  • Select a catalyst system known to favor 1,4-addition.

4. Can the trans-1,4 content be selectively increased?

Yes, specific catalytic systems and conditions can be tuned to favor the formation of trans-1,4-polybutadiene. For example, some neodymium-based catalysts can produce high trans-1,4-polybutadiene in the presence of specific cocatalysts like dihexyl magnesium, in contrast to the cis-1,4 selectivity observed with DIBAL-H.[1] The mechanism often involves the syn-allyl active species, which requires less space than the anti-allyl species that leads to cis-1,4 units.[6]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound polymerization experiments.

Troubleshooting Scenario 1: Low cis-1,4 Selectivity

Problem: The resulting polybutadiene has a significantly lower cis-1,4 content than expected, with a corresponding increase in trans-1,4 and/or 1,2-vinyl content.

Diagnostic Workflow:

A diagnostic workflow for troubleshooting low cis-1,4 selectivity.

Detailed Remediation Steps:

  • Catalyst and Ligand Integrity:

    • Verification: Re-verify the identity and purity of your catalyst precursor and ligands using appropriate analytical techniques (e.g., NMR, X-ray crystallography).

    • Causality: The electronic and steric environment of the metal center, dictated by the ligands, is paramount for stereocontrol.[2][4] Even minor impurities or structural deviations in the ligand can alter the active species and reduce selectivity.

  • Cocatalyst and Activator Ratio:

    • Protocol: Systematically vary the molar ratio of the cocatalyst (e.g., MAO, organoaluminum compounds) to the catalyst.

    • Causality: The cocatalyst not only activates the precatalyst but also acts as a scavenger for impurities. An incorrect ratio can lead to incomplete activation or the formation of different active species with lower selectivity.[5]

  • Solvent and Monomer Purity:

    • Protocol: Implement rigorous purification procedures for your solvent and monomer. This typically involves distillation over drying agents and deoxygenation.

    • Causality: Polar impurities (e.g., water, alcohols, ethers) can coordinate to the catalyst's active site, altering its stereocontrol and often increasing the 1,2-vinyl content.[7][8]

  • Polymerization Temperature Control:

    • Protocol: Ensure precise and stable temperature control throughout the polymerization.

    • Causality: The energy barriers for cis-1,4, trans-1,4, and 1,2-insertion can be different.[6] Deviations from the optimal temperature can favor less desirable insertion pathways.

Troubleshooting Scenario 2: Catalyst Deactivation

Problem: The polymerization starts but terminates prematurely, resulting in low monomer conversion and potentially a broad molecular weight distribution.

Diagnostic Workflow:

A diagnostic workflow for troubleshooting catalyst deactivation.

Detailed Remediation Steps:

  • Impurity Scavenging:

    • Protocol: Before initiating polymerization, ensure all reagents and the reactor are free from oxygen and water. Utilize appropriate scavenging agents if necessary.

    • Causality: Many catalyst systems are highly sensitive to air and moisture, which can irreversibly deactivate the active species.[7]

  • Thermal Stability:

    • Protocol: Review the literature for the thermal stability of your specific catalyst system. If deactivation is suspected at elevated temperatures, conduct polymerizations at lower temperatures.

    • Causality: High temperatures can lead to the thermal degradation of the catalyst or the growing polymer chain, terminating the polymerization.

  • Side Reactions:

    • Protocol: Analyze the reaction mixture for byproducts. Side reactions such as dimerization or trimerization of butadiene can compete with polymerization and consume the monomer.[11]

    • Causality: The catalyst might be promoting undesired side reactions, which can sometimes be suppressed by modifying the ligand environment or reaction conditions.

  • Cocatalyst Effects:

    • Protocol: An excess of certain cocatalysts can sometimes lead to catalyst deactivation. Re-optimize the cocatalyst-to-catalyst ratio.

    • Causality: While necessary for activation, an inappropriate amount of cocatalyst can lead to the formation of inactive species or promote catalyst degradation pathways.[12]

Part 3: Data and Protocols

Table 1: Influence of Polymerization Parameters on Polybutadiene Microstructure
ParameterGeneral Effect on cis-1,4 ContentGeneral Effect on 1,2-Vinyl ContentKey Considerations
Catalyst Metal Highly dependent (Nd, Co, Ti often high)System-specificThe choice of metal is a primary determinant of selectivity.[2][4]
Ligands Steric bulk can favor cis-1,4Can be designed to promote 1,2-additionFine-tunes the electronic and steric environment of the metal center.[1][6]
Cocatalyst Ratio is critical for optimal selectivityCan influence selectivityActivates the catalyst and scavenges impurities.[5]
Solvent Non-polar solvents favor cis-1,4Polar solvents increase 1,2-vinylSolvent polarity can alter the aggregation state and geometry of the active species.[6][7]
Temperature Optimal range for each catalyst systemCan be influenced by temperatureAffects reaction kinetics and catalyst stability.[9]
Monomer Conc. Can influence microstructureLess direct effectCan affect the rate of polymerization and chain transfer reactions.[7]
Experimental Protocol: General Procedure for High cis-1,4 Polymerization of this compound with a Neodymium-Based Catalyst

Disclaimer: This is a generalized protocol and should be adapted based on the specific catalyst system and safety considerations of your laboratory.

  • Reactor Preparation: A glass reactor is thoroughly cleaned, dried in an oven at 120 °C, and then assembled while hot under a stream of high-purity, dry nitrogen or argon.[7]

  • Solvent and Monomer Preparation:

    • Anhydrous, non-polar solvent (e.g., hexane or toluene) is purified by passing it through columns of activated alumina and deoxygenated by sparging with inert gas.

    • This compound is purified by passing it through columns of appropriate purification agents to remove inhibitors and water.

  • Catalyst Preparation:

    • The neodymium precatalyst, cocatalyst (e.g., triisobutylaluminum), and a chloride source (e.g., diethylaluminum chloride) are mixed in the purified solvent inside the reactor under an inert atmosphere. The mixture is typically aged for a specific period at a controlled temperature to allow for the formation of the active catalytic species.

  • Polymerization:

    • The purified this compound is introduced into the reactor containing the activated catalyst solution.

    • The polymerization is carried out at a constant, controlled temperature (e.g., 50-70 °C) with continuous stirring.

  • Termination and Product Isolation:

    • After the desired reaction time, the polymerization is terminated by adding a small amount of a protic solvent like isopropanol containing an antioxidant.

    • The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., ethanol or methanol).

    • The precipitated polybutadiene is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The microstructure of the resulting polymer (cis-1,4, trans-1,4, 1,2-vinyl content) is determined using techniques such as ¹H NMR, ¹³C NMR, or FT-IR spectroscopy. Molecular weight and molecular weight distribution are determined by gel permeation chromatography (GPC).

References

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymeriz
  • A Process for the Production of High Cis-1,4 Polybutadiene Rubber. Semantic Scholar.
  • Influence of Polar Modifiers on Microstructure of Polybutadiene Obtained by Anionic Polymerization. Part 3. Lewis Acid Alkoxide (μ) and Lewis Base Amine, Amine-Ether and Ether Mixed Type (σ+μ) Polar Modifiers.
  • Polymerization of this compound catalyzed by Co(II) and Ni(II) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Publishing.
  • Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes. MDPI.
  • Accessible microstructures of polybutadiene by anionic polymerization.
  • Synthesis of Cyclic Polybutadiene via Ring-Opening Metathesis Polymerization: The Importance of Removing Trace Linear Contaminants. Journal of the American Chemical Society.
  • Selective hydrogenation of this compound: Improvement of selectivity by using additives.
  • Microstructural analysis of polybutadienes. Endress+Hauser.
  • Industrially applied and relevant transformations of this compound using homogeneous c
  • Polymerization of this compound catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands.
  • Palladium-Catalyzed Dicarbonylation of this compound and the Mechanisms of Catalyst Deactivation.
  • DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. MDPI.
  • Tailoring the Selectivity of this compound versus 1-Butene Adsorption on Pt(111) by Ultrathin Ionic Liquid Films.
  • Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from this compound via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. PMC - PubMed Central.
  • Development of a Highly Selective and Efficient Catalyst for this compound Dimerization.
  • Polymerization of this compound with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines: Switching the Regioselectivity by Varying the MAO/Co Molar Ratio. Chinese Journal of Polymer Science.
  • Kinetic Study of this compound Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C
  • Reaction Mechanism in the Stereospecific 1,4-Polymerization of Butadiene with Ziegler−Natta Type Catalysts of Early Transition Metals.
  • Factors Affecting the Mechanism of this compound Polymerization at Open Metal Sites in Co-MFU-4l. Organometallics.
  • Heterogeneous Supported Catalysts for Butadiene Polymerization: The Effect of Calcination Temperature and Solvent. Bentham Open Archives.
  • Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. ioKinetic.
  • Optimization of this compound monomer coordination polymerization using response surface methodology (RSM). Polyolefins Journal.

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Technical Support Center: Purification of 1,3-Butadiene from C4 Hydrocarbon Streams

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1,3-butadiene from complex C4 hydrocarbon streams. This guide offers practical, in-depth solutions to common challenges, underpinned by scientific principles to ensure robust and reproducible outcomes.

Introduction to this compound Purification

This compound is a critical monomer in the production of synthetic rubbers and plastics, including styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR).[1] It is typically isolated from C4 hydrocarbon mixtures produced during steam cracking of paraffinic hydrocarbons.[2] The purification of this compound is challenging due to the close boiling points of the various C4 isomers and the propensity of butadiene to undergo polymerization.[3]

The primary industrial method for this compound purification is extractive distillation .[4] This process utilizes a solvent that selectively alters the relative volatilities of the C4 components, facilitating the separation of this compound.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Separation Efficiency in Extractive Distillation

Symptom: The purity of the this compound product is below the desired specification (e.g., <99.6%). Analysis by gas chromatography (GC) indicates high levels of contaminating butenes and butanes.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Incorrect Solvent-to-Feed Ratio An insufficient amount of solvent will not effectively alter the relative volatilities of the C4 components, leading to poor separation. Conversely, an excessive amount can increase energy consumption without a significant improvement in purity.1. Verify Solvent Flow Rate: Ensure the solvent pump is calibrated and delivering the correct flow rate as per the process design. 2. Optimize Ratio: Systematically vary the solvent-to-feed ratio to find the optimal point that balances purity and energy costs. A typical starting point is a 1.5:1 ratio.[3] 3. Process Simulation: Utilize process simulation software like Aspen Plus® with thermodynamic models such as the Non-Random Two-Liquid (NRTL) model to predict the optimal ratio for your specific feed composition.[7]
Suboptimal Reflux Ratio The reflux ratio in the distillation column is crucial for achieving the desired separation. An incorrect ratio can lead to either flooding of the column or insufficient purification.1. Adjust Reflux Ratio: Gradually increase the reflux ratio and monitor the product purity. A typical starting point is a 4.2:1 ratio.[3] 2. Monitor Column Hydraulics: Be vigilant for signs of flooding (e.g., increased pressure drop) or weeping (liquid bypassing the trays).
Solvent Fouling or Degradation Over time, the extractive solvent can become contaminated with heavy hydrocarbons or degradation products, reducing its selectivity and efficiency.1. Solvent Analysis: Regularly analyze the lean solvent for purity and the presence of contaminants. Techniques like GC-MS can identify degradation products. 2. Solvent Regeneration: Ensure the solvent regeneration/stripping unit is operating correctly to remove absorbed hydrocarbons and any degradation byproducts.[3] 3. Solvent Replacement: If the solvent is significantly degraded, a partial or complete replacement may be necessary.
Improper Feed Tray Location The location where the C4 feed stream enters the distillation column can significantly impact separation efficiency.1. Review Process Design: Consult the original process design to verify the correct feed tray location. 2. Process Simulation: Use simulation tools to determine the optimal feed tray location based on the current feed composition and operating conditions.
Issue 2: Formation of "Popcorn" Polymer

Symptom: A solid, cross-linked, and insoluble polymer, often white or yellow, is found fouling equipment such as distillation columns, reboilers, and pipelines.[1][8] This "popcorn" polymer can grow rapidly and exert significant mechanical stress, potentially leading to equipment rupture.[8]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Oxygen Ingress The presence of oxygen is a primary initiator for popcorn polymer formation.[1][8] Leaks in the system can introduce air, leading to polymerization.1. System Leak Check: Conduct a thorough leak detection program using appropriate techniques (e.g., helium leak detection, soap bubble test). Pay close attention to flanges, valve stems, and pump seals. 2. Inert Gas Purging: Ensure that all equipment is properly purged with an inert gas like nitrogen before startup and after maintenance.
Presence of Rust or Other Metal Oxides Iron oxides (rust) can act as catalysts for popcorn polymer formation.[8]1. Equipment Inspection: During shutdowns, inspect the internal surfaces of equipment for rust and corrosion. 2. Material Selection: Utilize materials of construction that are resistant to corrosion in the process environment, such as stainless steel.[9] 3. Chemical Cleaning: If rust is present, perform a chemical cleaning procedure to remove it.
Ineffective Polymerization Inhibitor The inhibitor added to the system may be insufficient, of the wrong type, or not effectively distributed.1. Inhibitor Concentration: Regularly monitor the concentration of the polymerization inhibitor in the process streams.[10] 2. Inhibitor Selection: Ensure the selected inhibitor is effective against popcorn polymerization. While conventional inhibitors may not stop growth once seeded, some can help prevent initial seed formation.[1][8] 3. Vapor Phase Inhibition: Popcorn polymer can form in the vapor phase. Consider inhibitors that are effective in this phase, such as nitric oxide.[2][11]
Issue 3: Acetylene Contamination in the Final Product

Symptom: The final this compound product contains unacceptable levels of acetylenic impurities (e.g., vinylacetylene, ethylacetylene, methylacetylene), which can poison polymerization catalysts.[4][12]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Inefficient Acetylene Removal Unit The process for removing acetylenes, such as selective hydrogenation or further extractive distillation, is not operating optimally.1. Selective Hydrogenation: If using a hydrogenation unit, check the catalyst activity, hydrogen partial pressure, and reaction temperature. The catalyst may require regeneration or replacement.[6][12] 2. Second Stage Extractive Distillation: If a two-stage extractive distillation is used, verify the operating parameters of the second column designed to remove acetylenes.[4]
High Acetylene Content in Feed The crude C4 feed stream has an unusually high concentration of acetylenes, overwhelming the removal system.1. Feed Analysis: Regularly analyze the incoming crude C4 stream to monitor its composition. 2. Upstream Process Adjustment: If possible, adjust the operating conditions of the upstream steam cracker to minimize acetylene formation.
Carryover from Solvent Acetylenes can be carried with the solvent from the first extractive distillation stage to the second.1. Solvent Stripping Efficiency: Ensure the solvent stripping column is effectively removing all dissolved hydrocarbons, including acetylenes, before the solvent is recycled.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from other C4 hydrocarbons?

The main challenges are the close boiling points of the C4 components and the tendency of this compound to polymerize.[3] For example, this compound boils at -4.4°C, while 1-butene boils at -6.3°C.[3] This makes simple fractional distillation highly energy-intensive and inefficient.[3]

Q2: Why is extractive distillation the preferred method for this compound purification?

Extractive distillation is favored because the addition of a selective solvent enhances the relative volatilities of the C4 hydrocarbons, making the separation more feasible and energy-efficient than conventional distillation.[5] The solvent has a higher affinity for the more unsaturated components like this compound and acetylenes.[6]

Q3: What are some common solvents used in extractive distillation for this compound, and what are their pros and cons?

Commonly used solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile.[13][14] While effective, these solvents can pose health and environmental risks.[5][13] Newer, "greener" alternatives like propylene carbonate (PC) are being investigated and show promise as viable replacements with better environmental profiles.[5][7][13]

Solvent Advantages Disadvantages
N-methyl-2-pyrrolidone (NMP) High selectivity, operational robustness.[3]Higher cost, potential health and environmental concerns.[3][13]
N,N-dimethylformamide (DMF) Effective separation.[7]Health and environmental risks, can hydrolyze to corrosive formic acid.[5][15]
Acetonitrile Effective separation.[13]Toxicity is a significant concern.[15]
Propylene Carbonate (PC) Greener alternative, lower environmental and health risks, comparable efficiency to DMF.[5][7][13]Higher boiling point may require process adjustments.[7]

Q4: How can I prevent the formation of soft, soluble polymers in my process?

Soft, soluble polybutadiene is typically formed through a free-radical polymerization mechanism.[1] This can be managed by:

  • Adding Free-Radical Inhibitors: Compounds like 4-tert-butylcatechol (TBC) are commonly added to inhibit this type of polymerization.[16]

  • Maintaining Low Temperatures: Polymerization rates increase with temperature, so keeping the process streams as cool as possible is beneficial.

  • Minimizing Residence Time: Reducing the time the butadiene spends at elevated temperatures can limit polymer formation.

Q5: What analytical techniques are essential for monitoring the purity of this compound?

Gas Chromatography (GC) is the primary analytical tool.[17][18] Key considerations for GC analysis include:

  • Column Selection: Alumina PLOT columns are commonly used for separating light hydrocarbons.[17][18] Deactivated columns (e.g., with KCl or MAPD) can improve the analysis of polar impurities like methyl acetylene and propadiene.[18]

  • Sampling: Proper sampling is crucial to avoid the loss of volatile components. Using a floating piston cylinder is a recommended practice.[19]

  • Detector: A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.[20]

Experimental Protocols & Workflows

Protocol 1: Laboratory-Scale Removal of Polymerization Inhibitor (TBC)

This protocol is for researchers who need to remove the storage inhibitor before using this compound in subsequent reactions.

  • Alkali Washing:

    • In a fume hood, carefully condense a known volume of liquid this compound into a cooled, pressure-equalizing dropping funnel.

    • Wash the butadiene by shaking it gently with a 10% aqueous sodium hydroxide (NaOH) solution in a separatory funnel. The phenolic TBC will be deprotonated and extracted into the aqueous phase.[10]

    • Separate the aqueous layer. Repeat the washing two more times with fresh NaOH solution.

    • Wash the butadiene with deionized water until the aqueous phase is neutral.

    • Dry the butadiene by passing it through a column of anhydrous calcium chloride.

  • Adsorption using a Column:

    • Pack a chromatography column with activated alumina.[10]

    • Cool the column to a low temperature (e.g., with a dry ice/acetone bath).

    • Carefully pass the liquid this compound through the column. The polar inhibitor will be adsorbed onto the alumina.[10]

    • Collect the purified, inhibitor-free butadiene in a cooled receiver.

Safety Precaution: this compound is an extremely flammable gas and a suspected carcinogen.[9][21] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cold-insulating gloves and safety goggles.[9][22] Ensure all equipment is properly grounded to prevent static discharge.[9]

Workflow: Troubleshooting Low Product Purity

The following diagram illustrates a logical workflow for diagnosing and resolving low purity issues in the this compound product.

TroubleshootingWorkflow start Low this compound Purity Detected check_gc Verify GC Analysis (Calibration, Method) start->check_gc check_solvent Analyze Solvent (Purity, Flow Rate) check_gc->check_solvent GC Confirmed check_column_ops Review Column Operations (Temp, Pressure, Reflux) check_gc->check_column_ops GC Confirmed check_feed Analyze Feed Composition check_gc->check_feed GC Confirmed end_nok Consult Process Engineer check_gc->end_nok GC Issue Found adjust_solvent Adjust Solvent-to-Feed Ratio check_solvent->adjust_solvent Flow Rate Incorrect regenerate_solvent Regenerate or Replace Solvent check_solvent->regenerate_solvent Solvent Contaminated adjust_reflux Optimize Reflux Ratio check_column_ops->adjust_reflux adjust_upstream Adjust Upstream Cracker Conditions check_feed->adjust_upstream Feed Off-Spec end_ok Purity Restored adjust_solvent->end_ok adjust_reflux->end_ok regenerate_solvent->end_ok adjust_upstream->end_ok

Caption: Troubleshooting workflow for low this compound purity.

References

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  • 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory). (n.d.). Occupational Safety and Health Administration.
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identifying and minimizing side reactions in the synthesis of 1,3-butadiene from ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of 1,3-butadiene from ethanol (ETB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step reaction, with a specific focus on identifying and minimizing the formation of unwanted byproducts. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to enhance your reaction selectivity and catalyst longevity.

Section 1: Understanding the Core Reaction and Its Challenges

The conversion of ethanol to this compound is an elegant cascade reaction that requires a multifunctional catalyst with a delicate balance of acidic, basic, and redox sites.[1][2] The financial viability and efficiency of the process are highly dependent on maximizing selectivity towards this compound while minimizing the formation of a plethora of possible side products.[3]

Q1: What is the generally accepted mechanism for the synthesis of this compound from ethanol?

A1: The most widely accepted pathway for both the one-step (Lebedev) and two-step (Ostromislensky) processes is the Toussaint-Kagan mechanism.[4][5] This pathway involves five sequential steps, each requiring different types of catalytic active sites:

  • Ethanol Dehydrogenation: Ethanol is first dehydrogenated on basic or metallic sites to form acetaldehyde, a critical intermediate.[4][5]

  • Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation reaction, typically on basic sites, to form 3-hydroxybutanal (acetaldol).[4][6]

  • Acetaldol Dehydration: The acetaldol intermediate is then rapidly dehydrated to form crotonaldehyde.[4][7]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: Crotonaldehyde is reduced by ethanol to form crotyl alcohol. This step, which occurs on Lewis acid sites, also regenerates an acetaldehyde molecule that can re-enter the cycle.[1][5][8]

  • Crotyl Alcohol Dehydration: Finally, crotyl alcohol is dehydrated over acid sites to yield the target molecule, this compound.[1][4][9]

The intricate nature of this cascade means that any imbalance in the required catalytic functions can lead to the accumulation of intermediates or the formation of side products.

Toussaint_Kagan_Pathway cluster_main Toussaint-Kagan Pathway EtOH1 Ethanol AcH Acetaldehyde EtOH1->AcH (1) Dehydrogenation (-H₂) Acetaldol 3-Hydroxybutanal (Acetaldol) AcH->Acetaldol (2) Aldol Condensation (+ Acetaldehyde) Crotonaldehyde Crotonaldehyde Acetaldol->Crotonaldehyde (3) Dehydration (-H₂O) Crotyl_OH Crotyl Alcohol Crotonaldehyde->Crotyl_OH (4) MPV Reduction BD This compound Crotyl_OH->BD (5) Dehydration (-H₂O) EtOH2 Ethanol AcH_regen Acetaldehyde (recycled) EtOH2->AcH_regen Oxidized

Caption: The five-step Toussaint-Kagan reaction pathway.

Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation

This section addresses the most common issues encountered during ETB synthesis. For each problem, we identify the root cause and provide actionable solutions based on catalyst design and process parameter optimization.

Problem Primary Byproduct(s) Root Cause(s) Proposed Mitigation Strategies
Low Selectivity to C4s Ethylene, Diethyl EtherExcessive Brønsted acidity on the catalyst surface promotes ethanol dehydration.[2][4][10] High reaction temperatures can also favor dehydration.[1]1. Modify Catalyst: Weaken or poison strong acid sites using alkali/alkaline-earth dopants.[4] Optimize the acid/base site ratio (e.g., Mg/Si ratio in MgO-SiO₂ catalysts).[1] 2. Optimize Temperature: Conduct a temperature screening study; lower temperatures often reduce ethylene formation.[1]
Intermediate Accumulation AcetaldehydeThe initial ethanol dehydrogenation step is efficient, but subsequent C-C coupling (aldol condensation) is the rate-limiting step.[1] This points to insufficient or weak basic sites.1. Enhance Basicity: Increase the concentration of basic sites on the catalyst (e.g., increase MgO content).[1] 2. Switch to Two-Step Process: Co-feed acetaldehyde with ethanol to bypass the dehydrogenation dependency and push the equilibrium towards C4 products.[1][4][11]
C4 Impurities 1-Butanol, ButenesHydrogenation of crotonaldehyde/crotyl alcohol leads to 1-butanol, which can then dehydrate to butenes.[12] These are difficult and costly to separate from this compound.1. Tune Redox Sites: Modify metal promoters to favor the selective MPV reduction over complete hydrogenation. 2. Avoid Recycling: Do not recycle butanol or butanal byproducts, as they can lead to butenes or heavy compounds.[13]
Rapid Catalyst Deactivation Coke, Heavy OilsConsecutive aldol condensations and cyclization of aldehydes and ketones form heavy, oxygenated aromatic species that block active sites and pores.[3][12][14]1. Use Robust Supports: Employ catalysts with ordered mesoporous structures (e.g., SBA-15) that offer higher coke tolerance.[3] 2. Control Reaction Conditions: Adding water to the feed can inhibit the formation of heavy compounds, though it may also promote ethanol dehydration.[15] Avoid excessively high temperatures.
FAQ 1: My reaction is producing significant amounts of ethylene and diethyl ether. What is the cause and how can I fix it?

A: High yields of ethylene and diethyl ether are classic indicators of excessive ethanol dehydration, a primary competing reaction pathway.[4] This occurs on catalyst acid sites, particularly Brønsted acid sites.[4]

  • Causality: The dehydration of ethanol to ethylene (intramolecular) and diethyl ether (intermolecular) is acid-catalyzed. If your catalyst possesses too many strong acid sites, or if the reaction temperature is too high, this pathway will dominate over the desired initial dehydrogenation to acetaldehyde.[1][10] For instance, in MgO-SiO₂ systems, a high silicon content can generate excess acidity, leading to ethylene as the main product.[1][2]

  • Troubleshooting Steps:

    • Catalyst Characterization: First, verify the acid/base properties of your catalyst. Temperature-programmed desorption of ammonia (NH₃-TPD) is an essential technique to quantify the strength and density of acid sites.

    • Catalyst Modification: If acidity is too high, consider titrating the strong acid sites. This can be achieved by doping the catalyst with small amounts of alkali or alkaline-earth metals, which are known to poison strong acid sites and thus suppress dehydration reactions.[4]

    • Temperature Optimization: Systematically lower the reaction temperature. While this may decrease the overall ethanol conversion rate, it can dramatically increase the selectivity towards butadiene by disfavoring the dehydration pathway.[1] An optimal temperature balances high conversion with minimal ethylene production.

FAQ 2: My catalyst activity is dropping significantly over time. What is causing this deactivation?

A: Rapid catalyst deactivation is most commonly caused by the deposition of carbonaceous species, or "coke," on the catalyst surface.[3][14]

  • Causality: The highly reactive aldehyde intermediates (acetaldehyde, crotonaldehyde) can undergo further, undesired aldol condensation and cyclization reactions.[12] This process forms large, oxygenated aromatic compounds that physically block the catalyst's active sites and pores, preventing reactants from accessing them.[14]

  • Troubleshooting Steps:

    • Post-Reaction Analysis: Analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited.

    • Improve Catalyst Architecture: Catalysts synthesized on supports with well-defined, ordered mesoporous structures (like SBA-15 or KIT-6) have shown higher tolerance to coking compared to amorphous materials.[3] The larger pores are less susceptible to blockage.

    • Process Condition Adjustment: Consider introducing a small amount of water into the feed. Water can inhibit the formation of these heavy byproducts, although a careful balance is needed as it can also promote ethylene formation on some catalysts.[15]

    • Regeneration Protocol: Investigate a regeneration procedure. This typically involves a controlled burnout of the coke in an air or oxygen-containing stream at elevated temperatures.

Troubleshooting_Workflow Start Analyze Product Stream High_Ethylene High Ethylene / DEE? Start->High_Ethylene High_AcH High Acetaldehyde? High_Ethylene->High_AcH No Check_Acidity Cause: Excess Acidity Action: 1. Run NH₃-TPD 2. Add alkali dopant 3. Lower temperature High_Ethylene->Check_Acidity Yes Fast_Deactivation Fast Deactivation? High_AcH->Fast_Deactivation No Check_Basicity Cause: Poor C-C Coupling Action: 1. Increase basic sites 2. Co-feed Acetaldehyde High_AcH->Check_Basicity Yes Check_Coke Cause: Coking Action: 1. Run TGA on spent catalyst 2. Use mesoporous support 3. Develop regeneration protocol Fast_Deactivation->Check_Coke Yes Optimize Reaction Optimized Fast_Deactivation->Optimize No Check_Acidity->High_AcH Check_Basicity->Fast_Deactivation Check_Coke->Optimize

Caption: A logical workflow for troubleshooting common ETB issues.

Section 3: Experimental Protocol
Protocol 1: Temperature Screening to Minimize Ethylene Byproduct

This protocol outlines a systematic approach to determine the optimal reaction temperature for maximizing this compound selectivity while minimizing ethylene formation.

Objective: To quantify the effect of reaction temperature on ethanol conversion, this compound selectivity, and ethylene selectivity.

Materials & Equipment:

  • Fixed-bed continuous flow reactor system

  • Your multifunctional ETB catalyst (e.g., 1g, packed in the reactor)

  • High-purity ethanol

  • Inert carrier gas (e.g., N₂)

  • Gas chromatograph (GC) equipped with a suitable column (for separating ethanol, water, acetaldehyde, butadiene, ethylene, etc.) and a detector (FID or TCD)

  • Mass flow controllers for gas and liquid feeds

Procedure:

  • Catalyst Loading & Pre-treatment:

    • Load a precisely weighed amount of the catalyst into the reactor.

    • Pre-treat the catalyst as required (e.g., calcination in air followed by reduction in H₂ at a specific temperature) to ensure it is in its active state.

  • System Stabilization:

    • Set the initial, lowest reaction temperature (e.g., 300°C).

    • Establish a stable flow of inert carrier gas (e.g., 30 mL/min) through the reactor.

    • Introduce the ethanol feed at the desired weight hourly space velocity (WHSV), for example, 0.5 h⁻¹.

  • Data Collection at Temperature Point 1 (e.g., 300°C):

    • Allow the system to reach a steady state, which may take 1-2 hours. A steady state is confirmed when consecutive GC analyses of the reactor effluent show consistent product concentrations.

    • Perform at least three replicate GC injections of the effluent gas.

    • Record the peak areas for all identified compounds.

  • Temperature Variation:

    • Increase the reactor temperature to the next setpoint (e.g., 325°C).

    • Wait for the system to re-stabilize at the new temperature (approximately 1 hour).

    • Repeat Step 3 for the new temperature.

  • Iterate:

    • Continue this process for your entire desired temperature range (e.g., in 25°C increments up to 450°C). Higher temperatures often increase conversion but may drastically increase ethylene selectivity.[1]

  • Calculations:

    • For each temperature point, calculate the following using the averaged GC peak areas:

      • Ethanol Conversion (%): ((Ethanol_in - Ethanol_out) / Ethanol_in) * 100

      • Product Selectivity (%): (Moles of Product_i * Carbon_Number_i) / (Moles of Reacted_Ethanol * 2) * 100

  • Data Analysis:

    • Plot Ethanol Conversion (%), Butadiene Selectivity (%), and Ethylene Selectivity (%) as a function of temperature.

    • Identify the temperature that provides the best compromise between high ethanol conversion and high butadiene selectivity, with minimal ethylene selectivity.

References
  • Pomalaza, G., et al. (2020). Recent Breakthroughs in the Conversion of Ethanol to Butadiene. MDPI. [Link]
  • Jones, C. (2014). Catalytic transformation of ethanol into this compound. PMC - PubMed Central. [Link]
  • Léon, M., et al. (2020). Ethanol-to-butadiene: the reaction and its catalysts. Catalysis Science & Technology (RSC Publishing). [Link]
  • Phung, T., et al. (2021). Mechanism and Kinetics of Ethanol–Acetaldehyde Conversion to this compound over Isolated Lewis Acid La Sites in Silanol Nests in Dealuminated Beta Zeolite.
  • Sá, J., et al. (2019). A study of the conversion of ethanol to this compound: effects of chemical and structural heterogeneity on the activity of MgO–SiO2 mixed oxide catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]
  • Shcherban, N., et al. (2023). Investigations into the conversion of ethanol to butadiene-1,3 using CuO/La₂O₃/ZrO₂/SiO₂ catalyst systems. Comptes Rendus de l'Académie des Sciences. [Link]
  • Kyriienko, P., et al. (2022). Catalytic Conversion of Ethanol Into this compound: Achievements and Prospects: A Review.
  • Dagle, R. (2018). Ethanol to Butadiene in a Single Step. PNNL. [Link]
  • Woranuch, S., et al. (2020).
  • Wang, Y., et al. (2020). Conversion of ethanol to this compound over AgZrO2-based catalysts: the role of surface interfaces. OSTI.GOV. [Link]
  • Zhang, M., et al. (2022). Reaction mechanism of ethanol conversion to this compound.
  • Dama, F., et al. (2022).
  • O’Connor, R., et al. (2022). Catalytic study of the conversion of ethanol into this compound.
  • Léon, M., et al. (2020). Timeline of key events in the development of the butadiene-from-ethanol process.
  • Gallez, V., et al. (2022). Ethanol conversion into this compound over a mixed Hf-Zn catalyst: A study of the reaction pathway and catalyst deactivation.
  • Phung, T., et al. (2021). Mechanism and Kinetics of Ethanol−Acetaldehyde Conversion to this compound over Isolated Lewis Acid La Sites in Silanol Nests in Dealuminated Beta Zeolite.
  • Chae, K., et al. (2014). Production of this compound from Ethanol. Scholarship Repository @ Florida Tech. [Link]
  • Chen, K. (2019).
  • Gallez, V., et al. (2022). Ethanol conversion into this compound over a mixed Hf-Zn catalyst: Effect of reaction conditions and water content in ethanol.

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Technical Support Center: Detection and Management of Peroxide Formation in 1,3-Butadiene Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling of 1,3-butadiene, with a specific focus on the detection and management of hazardous peroxide formation. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is structured to provide not just procedural steps, but the underlying scientific principles to ensure a self-validating system of safety in your laboratory.

Frequently Asked Questions (FAQs): The Fundamentals of Peroxide Formation
Question: What exactly are peroxides and why is this compound so susceptible to forming them?

Answer: Peroxides are a class of chemical compounds containing an oxygen-oxygen single bond (R-O-O-R'). This bond is energetically unstable and can easily cleave to form highly reactive free radicals.

This compound's susceptibility stems from its molecular structure. As a conjugated diene, it possesses allylic hydrogens and a system of delocalized pi-electrons that are vulnerable to free-radical initiation.[1][2] The process, known as autoxidation, is a reaction with atmospheric oxygen that is often initiated or accelerated by factors like light, heat, and the presence of contaminants.[3] In the presence of oxygen, this compound can react to form butadiene polyperoxides, which are dangerously unstable.[4][5]

Question: What are the primary hazards associated with peroxide formation in this compound?

Answer: The hazards are severe and multi-faceted:

  • Explosion Risk: Butadiene polyperoxides are shock-sensitive, friction-sensitive, and heat-sensitive explosives.[6][7] As peroxides accumulate, either in solution or as crystals through evaporation of the solvent, the risk of a violent explosion increases dramatically.[1] This can be triggered by seemingly innocuous actions like twisting a container cap, a slight impact, or heating the material for distillation.

  • Autopolymerization and "Popcorn" Polymer: Peroxides act as initiators for runaway polymerization.[6] In butadiene systems, this can lead to the formation of a hard, porous, cross-linked polymer known as "popcorn polymer".[8][9] This polymer can grow with enough force to foul, clog, and even rupture pipes, vessels, and storage cylinders.[8][9][10] The formation is often catalyzed by the presence of rust, air (oxygen), and water.[9][10]

  • Inherent Toxicity of this compound: Beyond the peroxide risk, this compound itself is a hazardous substance. It is classified as a human carcinogen and can cause genetic defects.[11][12][13] Acute exposure can irritate the eyes, nose, and throat, while high concentrations can impact the central nervous system.[12][14]

Troubleshooting Guide: Peroxide Detection and Evaluation

This section addresses the practical steps for identifying and quantifying peroxide hazards before they escalate.

Question: I have a cylinder of this compound that has been in the lab for a while. How can I assess its condition?

Answer: You must approach any aged container of a peroxide-forming chemical with extreme caution.[1] Your assessment should follow a strict, safety-first workflow.

Step 1: Visual Inspection (Do NOT Open the Container) Before any other action, carefully inspect the container without moving it more than absolutely necessary. Look for:

  • Crystalline Solids: Check for the formation of crystals, especially around the cap, threads, or within the liquid.[3][15]

  • Wisp-like Structures or Cloudiness: The appearance of suspended, wisp-like formations or general turbidity in the liquefied gas can indicate peroxide presence.[3]

  • Discoloration: Any noticeable change from its expected colorless appearance is a warning sign.[3]

  • Container Condition: Note any signs of rust on steel cylinders, as this can promote hazardous polymerization.[1][10]

If you observe ANY of these signs, DO NOT attempt to move, open, or test the container. Treat it as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[1][15]

Question: My container passed visual inspection. How do I quantitatively test for peroxides?

Answer: If, and only if, the container shows no external or internal signs of peroxide formation, you may proceed with testing. Testing should be performed before each use, and at a minimum, every 3 months for opened containers.[16] Since this compound is a liquefied gas, sampling must be done with extreme care using appropriate pressure-rated equipment and in a well-ventilated area, such as a fume hood.

Two primary methods are available:

Method A: Semi-Quantitative Peroxide Test Strips This is the preferred method for routine checks due to its simplicity and sensitivity.

  • Rationale: Test strips are impregnated with reagents (e.g., an organic redox indicator and a peroxidase enzyme) that change color in the presence of hydroperoxides. They provide a rapid, semi-quantitative estimate of peroxide concentration.[15][17]

  • Protocol:

    • Wear appropriate personal protective equipment (PPE), including cryogenic gloves, a lab coat, and splash-proof safety goggles.[11]

    • In a fume hood, carefully transfer a small sample of liquid this compound into a suitable, clean vessel.

    • Immerse the test strip's reaction zone into the sample for 1 second.[17]

    • Allow the volatile butadiene to evaporate from the strip.

    • To facilitate the color reaction, briefly immerse the strip in distilled water or breathe on it to provide moisture.[17]

    • Compare the resulting color to the chart provided by the manufacturer to determine the peroxide concentration in parts per million (ppm).[18]

Method B: Potassium Iodide (KI) Test This is a classic qualitative or semi-quantitative chemical test.

  • Rationale: Peroxides will oxidize iodide ions (I⁻) from potassium iodide to iodine (I₂). The presence of iodine produces a characteristic yellow-to-brown color. The intensity of the color is proportional to the peroxide concentration.

  • Protocol:

    • Prepare a fresh 10% (w/v) solution of potassium iodide in water.

    • In a fume hood, carefully transfer approximately 10 mL of the liquid this compound sample into a test tube.

    • Add 1 mL of the fresh 10% potassium iodide solution and a few drops of glacial acetic acid or dilute hydrochloric acid.[17]

    • Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3] For enhanced sensitivity, a drop of starch solution can be added, which will turn a deep blue-black in the presence of iodine.[17]

Question: What do I do with the test results?

Answer: Your actions are dictated by the measured peroxide concentration.

Peroxide Concentration (ppm)Action Required
< 10 ppm The chemical is generally considered safe for immediate use. Record the test date and result on the container label.
10 - 100 ppm HIGH HAZARD. Do not use the chemical, especially for any procedure involving heat or concentration (e.g., distillation). The container should be immediately segregated and scheduled for disposal as hazardous waste through your EHS office.[19]
> 100 ppm or Visible Crystals EXTREME DANGER. Do not handle the container further. Evacuate the immediate area and contact your EHS office or emergency responders for immediate assistance.[15]
Workflow for Handling this compound Cylinders

The following diagram outlines the critical decision-making process for safely managing containers of this compound from receipt to disposal.

Butadiene_Workflow cluster_receipt Initial Receipt & Storage cluster_use Pre-Use Safety Check cluster_action Action & Disposal receive Receive New Cylinder label_date Label with 'Date Received' and 'Date Opened' receive->label_date inventory Enter into 'First-In, First-Out' Inventory System label_date->inventory store Store in Cool, Ventilated Area Away from Heat/Light/Ignition inventory->store check_age Check 'Date Opened' store->check_age visual_insp Perform Visual Inspection (No Opening) check_age->visual_insp < 3 months crystals Crystals or Discoloration Found? visual_insp->crystals test_peroxide Test for Peroxides (Strips or KI Method) crystals->test_peroxide No emergency EMERGENCY DO NOT MOVE Contact EHS Immediately crystals->emergency Yes result Peroxide Level? test_peroxide->result proceed Proceed with Experiment result->proceed < 10 ppm result->emergency > 100 ppm dispose High Hazard: Segregate & Schedule for EHS Disposal result->dispose 10-100 ppm

Caption: Decision workflow for handling this compound.

Troubleshooting Guide: Prevention and Safe Management
Question: How can I proactively prevent or minimize peroxide formation?

Answer: Prevention is the most critical aspect of safety.

  • Purchase and Inventory Control:

    • Buy Small Quantities: Only purchase amounts you will realistically use within a short timeframe (e.g., 12 months for inhibited material).[1]

    • Use Inhibited Material: Whenever possible, purchase this compound that contains an inhibitor, such as tert-butylcatechol (TBC).[20][21] Inhibitors are free-radical scavengers that significantly delay the onset of autoxidation.[22]

    • First-In, First-Out: Always use the oldest stock first to prevent containers from aging unnecessarily in storage.[22]

  • Proper Storage Conditions:

    • Exclude Oxygen: Store under an inert atmosphere (e.g., nitrogen blanket) whenever practical. This directly removes a key reactant for peroxide formation.[3] Note: Some phenolic inhibitors require trace oxygen to function, so always check the manufacturer's recommendation.[21]

    • Control Environment: Store containers in a cool, dry, dark, and well-ventilated area, away from heat and ignition sources.[23][24] UV light can accelerate peroxide formation.[3]

    • Proper Sealing: Ensure containers are always tightly sealed when not in use to minimize exposure to atmospheric oxygen.[23]

Question: The manufacturer's inhibitor was removed for my experiment. What are the handling requirements?

Answer: Using uninhibited this compound presents a significantly elevated risk. These materials are highly prone to rapid peroxide formation and polymerization.

  • Time Limitation: Uninhibited this compound should be used within 24 hours .[1]

  • Storage: It must be stored under an inert atmosphere, refrigerated, and protected from light.

  • Disposal: Any unused portion must be disposed of promptly after the 24-hour window. Do not attempt to store it for future use.

Summary of Key Quantitative Safety Data
ParameterValue / GuidelineSource(s)
OSHA Permissible Exposure Limit (PEL) 1 ppm (8-hr TWA); 5 ppm (15-min STEL)[11][25]
ACGIH Threshold Limit Value (TLV) 2 ppm (8-hr TWA)[25]
Peroxide Action Level (Testing) > 10 ppm: Cease use and schedule for disposal.[15][19]
Peroxide Emergency Level > 100 ppm or Visible Crystals: Immediate EHS/emergency response required.[15]
Storage Time (Inhibited, Opened) Test every 3 months; Dispose after 12 months.[1][16]
Storage Time (Uninhibited) Dispose within 24 hours .[1]
References
  • Determination of Peroxide Traces in this compound by the Fast Peroxide Analyzer (FPA) as an alternative to ASTM D5799. Da Vinci Laboratory Solutions.
  • 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory). Occupational Safety and Health Administration (OSHA).
  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh.
  • SAFETY DATA SHEET this compound, stabilized. Linde Gas GmbH. 2022-03-01.
  • This compound Safety Data Sheet. Airgas. 2021-12-28.
  • This compound - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • This compound Safety Data Sheet. Braskem. 2015-05-26.
  • Oxidation reaction and thermal stability of this compound under oxygen and initiator. Arabian Journal of Chemistry. 2022.
  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington Environmental Health & Safety. 2022-08-11.
  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center Office of Clinical and Research Safety.
  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS. McMaster University.
  • BUTADIENE (this compound). Occupational Safety and Health Administration (OSHA).
  • The reactivity of this compound with butadiene-derived popcorn polymer. PubMed. 2004.
  • Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Yale Environmental Health and Safety.
  • Oxidation of this compound. ResearchGate. 2015-08-10.
  • This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. 1999.
  • Peroxide Formation. The Ohio State University Department of Chemistry and Biochemistry.
  • (135a) Butadiene Popcorn Polymer: Formation Mechanism and Inhibition. AIChE. 2019.
  • Peroxide Forming Chemicals SOP. Texas Woman's University.
  • Mitigating butadiene popcorn formation in industrial olefin units. Laboratory for Chemical Technology, Ghent University.
  • Organic Peroxide Formers: Testing and Labeling. USC Environmental Health & Safety.
  • Organic Peroxides and Peroxide Forming Compounds SOP. University of Tennessee, Knoxville. 2017-09-27.
  • The reactivity of this compound with butadiene-derived popcorn polymer. ResearchGate. 2015-08-09.
  • Management and Safety of Peroxide Forming Chemicals. Boston University Environmental Health and Safety.
  • Popcorn Polymers in Butadiene Extraction Units. AIJR Journals. 2023-02-09.
  • Peroxide Forming Chemicals SOP. University of California, Berkeley Environmental Health & Safety.
  • D5799 Standard Test Method for Determination of Peroxides in Butadiene. ASTM International. 2023-06-08.
  • Management of Peroxide-Forming Chemicals. Marshall University Environmental Health & Safety.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH PEROXIDE FORMING CHEMICALS AT AMHERST COLLEGE. Amherst College. 2019-12-09.
  • “Peroxide-Forming Chemicals” Safety Guidelines. Concordia University.
  • This compound. PubChem, National Center for Biotechnology Information.

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Technical Support Center: Optimization of Process Parameters for the Selective Hydrogenation of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective hydrogenation of 1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals engaged in catalytic hydrogenation processes. Here, we address common challenges and frequently asked questions to help you optimize your experimental parameters for maximum yield and selectivity. Our approach is grounded in established reaction mechanisms and field-proven insights to ensure the reliability and success of your work.

Introduction: The "Why" of Selective Hydrogenation

The selective hydrogenation of this compound is a critical industrial process, primarily aimed at purifying alkene streams.[1] Butadiene, a byproduct of petroleum cracking, acts as a potent poison for polymerization catalysts used in producing materials like polyethylene and polypropylene.[1][2] Therefore, it must be selectively removed. The challenge lies in hydrogenating the diolefin (this compound) to mono-olefins (butenes) without further reducing the valuable butenes to the less desirable alkane (n-butane).[3][4] Achieving high selectivity is the key to an economically viable and efficient process.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the setup and optimization of your hydrogenation reaction.

Q1: What is the most common and effective type of catalyst for this reaction?

A1: Palladium (Pd)-based catalysts are the industry standard due to their high intrinsic activity and selectivity for hydrogenating dienes over mono-olefins.[5][6] The superior performance of Pd stems from the fact that this compound adsorbs more strongly to its surface than butenes, ensuring it reacts first.[5]

However, to further enhance selectivity and prevent the over-hydrogenation of butenes to butane, several modifications are employed:

  • Bimetallic Catalysts: Alloying palladium with a second metal such as nickel (Ni), silver (Ag), copper (Cu), or tin (Sn) is a common strategy.[4][7][8] These secondary metals can modify the electronic properties of Pd or dilute the active sites, which facilitates the rapid desorption of the desired butene products before they can be further hydrogenated.[4] For instance, adding Ni to Pd-based catalysts has been shown to suppress n-butane formation.[7]

  • Single-Atom Catalysts (SACs): An emerging class of highly efficient catalysts involves isolated single atoms of an active metal, like platinum on a copper surface or palladium on graphene.[1][2] These materials can exhibit near-perfect selectivity (close to 100%) towards butenes because the isolated active sites are not large enough to facilitate the C-C bond scissions or multiple adsorption steps required for complete hydrogenation to butane.[1][2]

  • Support Modification: Modifying the catalyst support, for example with titanium oxide (TiO₂), can create strong metal-support interactions (SMSI) that alter the electronic state of the Pd and weaken the adsorption of butene, thereby improving selectivity.[9]

Q2: What is the optimal temperature range for achieving high selectivity?

A2: For liquid-phase reactions, a relatively narrow and mild temperature range of 300–330 K (27–57 °C) is typically optimal.[5] Temperature is a critical parameter because it influences both reaction rate and selectivity. While increasing the temperature will accelerate the reaction, it often comes at the cost of reduced selectivity.[10] Higher temperatures provide the necessary activation energy for the less-favored hydrogenation of butenes to butane, leading to product loss. Therefore, maintaining a controlled temperature is crucial for maximizing butene yield.

Q3: How does hydrogen pressure impact the reaction outcome?

A3: Hydrogen partial pressure is a key lever for controlling selectivity.[10] Generally, operating at a sufficiently high pressure is necessary to ensure the hydrocarbons remain in the liquid phase and to provide enough dissolved hydrogen for the reaction.[5] Studies have shown that increasing pressure can increase the yield of 1-butene.[10] However, excessively high hydrogen concentrations on the catalyst surface can promote the complete hydrogenation to butane.

A successful strategy involves finding a "sweet spot" where the hydrogen concentration is sufficient for the rapid conversion of butadiene but not so high that it floods the catalyst surface and readily hydrogenates the butene product. In some advanced setups, additives like carbon monoxide (CO) are introduced in trace amounts to moderate the hydrogen surface concentration, which effectively shuts down the pathway to butane formation without significantly affecting the desired hydrogenation of butadiene.[6]

Q4: What is the reaction pathway for this compound hydrogenation?

A4: The reaction proceeds via a sequential hydrogenation mechanism, often described by the Horiuti-Polanyi model.[1][11] First, this compound is hydrogenated to one of the three butene isomers (1-butene, cis-2-butene, trans-2-butene). If the butene product remains adsorbed on the catalyst surface, it can undergo a second hydrogenation step to form n-butane. The goal of optimization is to facilitate the first step while suppressing the second.

G BD This compound Butenes 1-Butene cis-2-Butene trans-2-Butene BD->Butenes +H₂ (Desired) Butane n-Butane Butenes->Butane +H₂ (Undesired)

Caption: Reaction network for this compound hydrogenation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing diagnostic questions and corrective actions.

Q: My reaction shows high conversion of this compound, but the selectivity to butenes is poor, with significant n-butane formation. What's wrong?

A: This is the most common challenge and typically points to over-hydrogenation. The butene products are being hydrogenated further to butane as soon as they are formed, or after all the butadiene has been consumed.[6]

Troubleshooting Workflow:

G start Problem: Low Butene Selectivity (High Butane Formation) q1 Is reaction temperature > 330K? start->q1 q2 Is H₂ partial pressure excessive? q1->q2 No sol1 Action: Reduce temperature to 300-320K range. q1->sol1 Yes q3 Is the catalyst grain size large (>100 µm)? q2->q3 No sol2 Action: Lower H₂ partial pressure. Consider adding a modulator like CO. q2->sol2 Yes q4 Is the catalyst a standard monometallic Pd? q3->q4 No sol3 Action: Use smaller catalyst grains or an egg-shell catalyst to reduce diffusion limits. q3->sol3 Yes sol4 Action: Switch to a bimetallic (e.g., Pd-Ag, Pd-Ni) or Single-Atom Catalyst (SAC). q4->sol4 Yes

Caption: Troubleshooting workflow for low butene selectivity.

Detailed Corrective Actions:

  • Check Temperature: Exothermic reactions can lead to "hot spots" in the reactor, causing a runaway temperature increase that favors butane formation.[10] Ensure your cooling system is effective and consider reducing the reaction temperature.

  • Reduce Hydrogen Partial Pressure: Lowering the hydrogen pressure reduces the concentration of active hydrogen on the catalyst surface, making the subsequent hydrogenation of butene less likely.[10]

  • Address Mass Transfer Limitations: In porous catalyst pellets, this compound may be fully consumed within the outer layer of the pellet. This leaves the interior of the pellet starved of butadiene but still exposed to hydrogen, creating a micro-environment where any butene that diffuses in is immediately hydrogenated to butane.[12] Using smaller catalyst particles or an "egg-shell" catalyst (where the active metal is only on the outer surface) can mitigate this issue.[7]

  • Enhance Catalyst Selectivity: If parameter optimization is insufficient, consider a more selective catalyst. Switching from a pure Pd catalyst to a bimetallic or single-atom version can fundamentally suppress the pathway to butane formation.[2][4] Alternatively, adding a competitive adsorbate like isoprene to the feed can protect the butene product by preferentially occupying the catalyst sites.[5][13]

Q: The reaction rate is slowing down over time, and I'm observing a loss of activity. What is causing catalyst deactivation?

A: Catalyst deactivation is often caused by two main factors: coking or poisoning.

  • Coking: At higher temperatures, hydrocarbons can polymerize on the catalyst surface, forming heavy carbonaceous deposits ("coke") that block active sites.[4]

    • Diagnosis: Analyze the spent catalyst using Temperature Programmed Oxidation (TPO) or by visual inspection for black deposits.

    • Solution: Operate at the lower end of the optimal temperature range. A regeneration procedure, such as a controlled burnout of the coke with a dilute oxygen stream or a wash with an appropriate solvent, may be possible. For some systems, flowing nitrogen at an elevated temperature (e.g., 200°C) can regenerate the catalyst.[4]

  • Poisoning: Trace impurities in your feed streams can irreversibly adsorb to and deactivate the palladium sites.

    • Diagnosis: Common poisons include sulfur compounds, carbon monoxide (note: CO is a poison at high concentrations but a beneficial selectivity modulator at very low, controlled levels), and other highly unsaturated compounds.[14][15] Analyze your feed gas and liquid for such impurities.

    • Solution: Purify the feed streams using appropriate guard beds or purification columns before they enter the reactor.

Q: My this compound conversion is incomplete, even after a long reaction time. How can I improve it?

A: Incomplete conversion, assuming the catalyst is active, points to reaction conditions that are too mild or issues with reactant delivery.

  • Increase Temperature or Pressure Moderately: A slight increase in temperature (within the selective window, e.g., from 300K to 315K) or hydrogen pressure can significantly boost the reaction rate.[10]

  • Check for Mass Transfer Limitations: Ensure efficient mixing in your reactor to guarantee that hydrogen and butadiene are effectively reaching the catalyst surface. In a fixed-bed reactor, check for channeling that could cause the reactants to bypass the catalyst bed.

  • Verify Catalyst Activity: Test a fresh batch of catalyst to rule out deactivation as the cause. Ensure the catalyst was properly activated (e.g., reduced) according to the manufacturer's protocol.

Section 3: Data & Protocols
Table 1: Summary of Process Parameter Effects
ParameterTypical Range (Liquid Phase)Effect on Activity (Rate)Effect on Butene SelectivityRationale & Key Considerations
Temperature 300 - 330 KIncreases significantly with temperature.Decreases significantly at higher temperatures.Higher T provides activation energy for undesired butane formation.[10] Strict control is critical.
H₂ Partial Pressure 0.1 - 0.8 MPaIncreases with pressure.Can decrease at very high pressures.High H₂ concentration on the surface favors over-hydrogenation.[7][10]
H₂/Butadiene Ratio 1.0 - 2.0 (molar)Minor effect on overall rate.Can decrease if ratio is too high.A stoichiometric excess of H₂ is needed, but a large excess can reduce selectivity.[10]
Catalyst Type Pd/Al₂O₃, Pd-Ag, Pt-CuHigh for Pd-based systems.Bimetallics/SACs > Monometallic Pd.Alloying elements or isolated sites limit the reaction pathway to butane.[2][4]
Experimental Protocol: Lab-Scale Batch Hydrogenation

This protocol outlines a typical procedure for evaluating catalyst performance in a laboratory setting.

  • Catalyst Activation: Place the commercial Pd/Al₂O₃ catalyst (e.g., 0.2 wt% Pd, egg-shell type) in the batch reactor.[5] Purge the system with an inert gas (N₂ or Ar). Reduce the catalyst in situ under a flow of hydrogen at a specified temperature (consult manufacturer's data, e.g., 150-200°C) for 2-4 hours. Cool to reaction temperature under the inert gas.

  • Reactor Charging: Introduce the liquid feed, a mixture containing 1-2% this compound in a butene-rich stream or an inert solvent like toluene, into the sealed reactor.[7][10]

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired partial pressure (e.g., 100-500 kPa).[5] Begin vigorous stirring to overcome gas-liquid mass transfer limitations.

  • Monitoring: Maintain a constant temperature (e.g., 313 K) and pressure throughout the experiment.[5] Take liquid samples at regular intervals using a sample loop to avoid depressurizing the system.

  • Analysis: Quench the reaction in the sample and analyze the composition using Gas Chromatography (GC) to determine the concentration of this compound, butene isomers, and n-butane over time.

  • Calculation: From the analytical data, calculate the conversion of this compound and the selectivity towards butenes at each time point.

References
  • Alves, J. A., Bressa, S. P., Martinez, O. M., & Barreto, G. F. (2004). Selective hydrogenation of this compound: Improvement of selectivity by using additives. Chemical Engineering Journal, 99(1), 45-51. Source: CONICET Digital
  • Pérez Vilela, D. E., et al. (2018). Selective hydrogenation of this compound. Effect of the operating conditions. ResearchGate.
  • Feng, Y., Zhou, L., Wan, Q., Lin, S., & Guo, H. (2018). Selective hydrogenation of this compound catalyzed by a single Pd atom anchored on graphene: the importance of dynamics. RSC Publishing. Source: RSC Publishing
  • Jung, H., et al. (2003). Selective hydrogenation of this compound on TiO2-modified Pd/SiO2 catalysts. Applied Catalysis A: General, 244(1), 83-91. Source: ScienceDirect
  • Feng, Y., Zhou, L., Wan, Q., Lin, S., & Guo, H. (2018). Selective hydrogenation of this compound catalyzed by a single Pd atom anchored on graphene: the importance of dynamics. National Institutes of Health (NIH). Source: NIH
  • Meunier, F. C. (2010). Selective Hydrogenation of this compound from Crude C4 Cracker Stream with a Solid Catalyst with Ionic Liquid Layer (SCILL). OSTI.GOV. Source: OSTI.GOV
  • Shankar, S., & Scurrell, M. S. (2020). Selective Hydrogenation of this compound to 1-Butene: Review on Catalysts, Selectivity, Kinetics and Reaction Mechanism. ResearchGate.
  • Rojo-Gama, D., et al. (2021). Tandem catalysts for the selective hydrogenation of butadiene with hydrogen generated from the decomposition of formic acid.
  • Neurock, M., & van Santen, R. A. (2002). Selectivity control over the catalytic hydrogenation of this compound on Pt(111) and Pd(111) surfaces. Eindhoven University of Technology research portal. Source: research.tue.nl
  • Lu, J., et al. (2015). Selective hydrogenation of this compound on platinum–copper alloys at the single-atom limit. Nature Communications.
  • K-H. Ruan, R. D. Cortright, J. A. Dumesic. (2004). Hydrogenation of this compound on two ordered Sn/Pt(111) surface alloys.
  • Shankar, S., & Scurrell, M. S. (2020). Selective Hydrogenation of this compound to 1-Butene: Review on Catalysts, Selectivity, Kinetics and Reaction Mechanism. Scilit. Source: Scilit
  • Alves, J. A., et al. (2004). Selective hydrogenation of this compound: improvement of selectivity by using additives. CONICET. Source: CONICET
  • Silvestre-Albero, J., et al. (2005). Atmospheric pressure studies of selective this compound hydrogenation on Pd single crystals: Effect of CO addition. ResearchGate.
  • Silvestre-Albero, J., et al. (2005). Atmospheric pressure studies of selective this compound hydrogenation on Pd single crystals: effect of CO addition. Max Planck Society. Source: MPG.PuRe
  • Zhang, L., et al. (2023). Electrochemistry-assisted selective butadiene hydrogenation with water. National Institutes of Health (NIH). Source: NIH
  • Bukhtiyarov, A. V., et al. (2022). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. MDPI. Source: MDPI
  • Alves, J. A., et al. (2004). Selective hydrogenation of this compound: Improvement of selectivity by using additives. Repositorio Institucional CONICET Digital. Source: CONICET Digital
  • Kirsch, F. W., & Shull, S. E. (1963). Selective Hydrogenation of Butadiene. Catalyst Poisoning and Stabilization. ACS Publications.
  • Dumez, F. J., & Froment, G. F. (1976). Dehydrogenation of 1-Butene into Butadiene. Kinetics, Catalyst Coking, and Reactor Design. ACS Publications.
  • van der Zand, O. E., et al. (2024). Mass transport effects in gas-phase selective hydrogenation of this compound over supported Pd. RSC Publishing. Source: RSC Publishing

Sources

techniques for controlling the microstructure of polybutadiene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Microstructure Control, Troubleshooting, and Frequently Asked Questions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for polybutadiene (PBR) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the polymerization of 1,3-butadiene. The mechanical, thermal, and viscoelastic properties of polybutadiene are critically dependent on its microstructure—the specific arrangement of cis-1,4, trans-1,4, and vinyl-1,2 units in the polymer chain.[1][2] Achieving precise control over this microstructure is paramount for tailoring the final material's performance.

This document provides in-depth troubleshooting guides for common experimental issues and a comprehensive FAQ section to explain the fundamental principles behind microstructure control.

Troubleshooting Guide: Common Issues in Polybutadiene Synthesis

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in established polymerization chemistry.

Problem 1: Low cis-1,4 Content and/or High trans-1,4 Content

You are targeting a high cis-1,4 polybutadiene, known for its excellent elasticity and low heat buildup, but your characterization (via NMR or FTIR) reveals a lower-than-expected cis content and a high proportion of trans units.

Potential Causes & Suggested Solutions
  • Inappropriate Catalyst System: The choice of catalyst is the single most important factor for achieving high cis-1,4 stereoselectivity.[3]

    • Cause: Using anionic initiators like n-butyllithium without a stereospecific catalyst will not yield high cis content. Similarly, certain Ziegler-Natta catalysts are specifically designed for trans or vinyl structures.

    • Solution: Employ a coordination catalyst known for high cis selectivity. The most effective systems are typically based on:

      • Neodymium (Nd): Neodymium-based Ziegler-Natta catalysts (e.g., Neodymium versatate, NdV₃) are industry-standard for producing PBR with >97% cis-1,4 content.[4][5][6] These catalysts provide strong coordination and stereo-selectivity during polymerization.[4]

      • Titanium (Ti): Certain titanium-based systems (e.g., TiCl₄/Al(i-Bu)₃) were among the first developed for cis-1,4 PBR and remain effective.[7][8]

      • Cobalt (Co) & Nickel (Ni): These transition metals can also yield high cis PBR, though they can be more sensitive to reaction conditions.[3][9][10]

  • Catalyst Preparation and Aging: The activity and selectivity of Ziegler-Natta catalysts are highly dependent on their preparation.

    • Cause: Incorrect ratio of catalyst components (e.g., Nd compound, alkylaluminum co-catalyst, and a halogen source), improper aging time, or temperature can lead to the formation of less stereospecific active sites.

    • Solution: Follow a validated catalyst preparation protocol strictly. For a typical Neodymium system:

      • Step 1: In an inert atmosphere, dissolve the Neodymium source (e.g., NdV₃) in an anhydrous, non-polar solvent like cyclohexane.

      • Step 2: Add the alkylaluminum co-catalyst (e.g., DIBAH - diisobutylaluminum hydride) and the halogen source (e.g., Me₂SiCl₂ or ethylaluminum sesquichloride - EASC).[11][12]

      • Step 3: Age the catalyst mixture at a controlled temperature (e.g., 30-60°C) for a specific duration (e.g., 15-30 minutes) before introducing the butadiene monomer. This allows for the formation of the catalytically active species.

  • Monomer or Solvent Impurities:

    • Cause: Protic impurities (water, alcohols) or other coordinating species can react with and deactivate the highly sensitive catalyst sites, altering the polymerization mechanism and reducing stereocontrol.

    • Solution: Ensure all reagents and the reaction vessel are scrupulously purified and dried.

      • Solvent: Use anhydrous grade solvents passed through activated alumina or molecular sieve columns.

      • Monomer: Pass butadiene gas through purification columns to remove water and inhibitors.

      • Glassware: Oven-dry all glassware and assemble the reactor under an inert atmosphere (Argon or Nitrogen).

Workflow for Troubleshooting Low cis-1,4 Content

Caption: Decision workflow for diagnosing and correcting low cis-1,4 content.

Problem 2: High vinyl-1,2 Content When Targeting 1,4-Polybutadiene

You are attempting to synthesize a 1,4-polybutadiene using an anionic initiator, but the product has an unexpectedly high percentage of vinyl-1,2 units.

Potential Causes & Suggested Solutions
  • Solvent Polarity: This is the most common cause in anionic polymerizations.

    • Cause: The use of polar solvents like tetrahydrofuran (THF), diethyl ether, or dioxane strongly promotes the formation of vinyl-1,2 microstructure.[1][13] These solvents solvate the lithium counter-ion, leading to a more ionic character of the propagating chain end, which favors 1,2-addition.[14]

    • Solution: Conduct the polymerization in a non-polar (apolar) solvent such as hexane, cyclohexane, or benzene.[14] In these solvents, the organolithium chain end remains more covalent and associated, favoring the 1,4-addition pathway.

  • Presence of Polar Modifiers (Additives):

    • Cause: Even small, catalytic amounts of polar substances, often called modifiers, can dramatically increase the vinyl content.[15] Common modifiers include ethers, tertiary amines like tetramethylethylenediamine (TMEDA), or phosphazene bases.[14][16] These are often added intentionally to produce high-vinyl PBR.[17][18]

    • Solution: Scrutinize your reagents for any unintentional polar additives. If you are not intentionally making high-vinyl PBR, ensure your solvent and initiator are free from such modifiers.

  • High Polymerization Temperature:

    • Cause: While solvent polarity is the dominant factor, higher temperatures can sometimes lead to a modest increase in vinyl content in certain systems.[19]

    • Solution: Maintain a consistent and moderate polymerization temperature (e.g., 40-60°C). Avoid temperature spikes, as they can also lead to a broader molecular weight distribution.

Summary Table: Effect of Synthesis Parameters on Microstructure (Anionic Polymerization)
ParameterConditionPredominant MicrostructureCausality
Solvent Apolar (Hexane, Cyclohexane)High 1,4-content (~92%)Covalent character of Li-C bond is maintained.[14]
Polar (THF, Diethyl Ether)High 1,2-content (>50%)Solvent separates ion pair, increasing charge on the carbanion.[1]
Modifier AbsentHigh 1,4-contentDefault pathway in apolar solvent.
Present (e.g., TMEDA)High 1,2-content (>80%)Modifier complexes with Li⁺, promoting 1,2-attack.[16][17]
Counter-ion Lithium (Li⁺)Controllable (via solvent/modifier)Small ionic radius, sensitive to coordination.
Heavier Alkali (K⁺, Cs⁺)Higher 1,2-contentLarger ionic radius, more ionic C-metal bond.[20]
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index, PDI)

You are aiming for a polymer with a narrow molecular weight distribution (PDI close to 1.0), characteristic of a living polymerization, but your GPC/SEC results show a broad distribution (PDI > 1.5).

Potential Causes & Suggested Solutions
  • Chain Termination or Transfer Reactions: This is the hallmark of a non-living or poorly controlled polymerization.

    • Cause: Impurities (water, oxygen, CO₂) in the monomer or solvent can "kill" the propagating polymer chains prematurely. Chain transfer can occur to the solvent or other species, terminating one chain while initiating another.

    • Solution:

      • Rigorous Purification: As detailed in Problem 1, ensure all components of the reaction are absolutely free of terminating agents. High-vacuum techniques are often necessary for anionic polymerizations aiming for very low PDI.[14]

      • Use a Living System: Anionic polymerization with organolithium initiators is a classic living polymerization method.[21] Certain Ziegler-Natta systems can also exhibit living characteristics, but this is less common.[22]

  • Slow Initiation Rate: For a narrow PDI, the rate of initiation must be much faster than the rate of propagation.

    • Cause: If initiation is slow, new polymer chains are being formed throughout the course of the reaction, while older chains continue to grow. This results in a final product with a wide range of chain lengths.

    • Solution:

      • Choose an Efficient Initiator: For anionic polymerization, sec-Butyllithium or n-Butyllithium are highly efficient initiators.

      • Ensure Rapid Mixing: Ensure the initiator is dispersed rapidly and homogeneously throughout the monomer solution at the start of the reaction.

  • Heterogeneous Catalyst System:

    • Cause: If the catalyst is not fully dissolved in the reaction medium (a heterogeneous system), there can be multiple types of active sites with different reactivities, leading to polymers with different growth rates and thus a broader PDI.[4]

    • Solution: Select a catalyst system with good solubility in your chosen solvent. For example, a neodymium complex with TOP (tris(2-ethylhexyl)phosphate) ligands shows better solubility in hexane than one with TBP (tributyl phosphate) ligands, resulting in a significantly narrower PDI.[4][23]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Ziegler-Natta and Anionic polymerization for controlling polybutadiene microstructure?

A: The fundamental difference lies in the mechanism of stereocontrol.

  • Ziegler-Natta (Coordination) Polymerization: Control is exerted by the catalyst's coordination sphere . The butadiene monomer must first coordinate to the transition metal center (like Nd or Ti) in a specific orientation before it can insert into the growing polymer chain. The ligands surrounding the metal create a sterically hindered environment that forces the monomer to adopt a specific conformation (e.g., cis), which is then locked in during insertion. This is how catalysts can achieve >98% selectivity for a single isomer.[3][4]

  • Anionic Polymerization: Control is primarily governed by the nature of the ion pair between the growing carbanionic chain end and the metal counter-ion (usually Li⁺).[15] The stereochemistry is determined by the equilibrium between different isomeric forms of the propagating chain end. Solvent polarity and additives shift this equilibrium. Apolar solvents favor a covalent bond and 1,4-addition, while polar modifiers create a charge-separated ion pair that favors 1,2-addition.[1][14]

Q2: How can I synthesize high trans-1,4 polybutadiene?

A: High trans-1,4 PBR, which is often crystalline, can be synthesized using several specialized catalyst systems. Standard anionic or high-cis Ziegler-Natta systems will not work.

  • Bimetallic/Trimetallic Anionic Systems: Anionic polymerization using initiators modified with heavier metals can promote trans-1,4 selectivity. For example, systems based on Calcium/Lithium (Ca:Li)[24], Barium/Aluminum/Lithium[20], or Barium/Lithium[25] have been shown to produce PBR with trans-1,4 content up to 80-90%.

  • Specific Ziegler-Natta Catalysts: Certain transition metal catalysts, such as those based on supported titanium (e.g., TiCl₄/MgCl₂) or specific cobalt or nickel complexes, can be tailored to produce high trans PBR.[8][26][27]

  • Ring-Opening Metathesis Polymerization (ROMP): ROMP of 1,5-cyclooctadiene (COD) using ruthenium-based catalysts can also be a route to PBR with varying cis/trans ratios, which can be tuned to favor the trans isomer.[28][29]

Q3: What is a "living" polymerization and why is it important?

A: A living polymerization is a chain-growth polymerization where chain termination and chain transfer reactions are absent.[21] This means that once a polymer chain is initiated, it will continue to grow as long as monomer is available. This is critically important for several reasons:

  • Molecular Weight Control: The final molecular weight can be precisely predetermined by the initial molar ratio of monomer to initiator.

  • Narrow Polydispersity Index (PDI): Because all chains start at roughly the same time and grow at the same rate, the final polymer chains are all very similar in length, resulting in a PDI very close to 1.0.[21]

  • Complex Architectures: The "living" nature of the chain ends allows for further chemical transformations. For example, after all the butadiene is consumed, a different monomer (like styrene) can be added to create well-defined block copolymers.[30] This is a cornerstone of modern polymer synthesis.

Q4: Can solvent choice influence the microstructure in Ziegler-Natta polymerization?

A: Yes, but its effect is generally less direct and pronounced than in anionic polymerization. In Ziegler-Natta systems, the primary control comes from the catalyst's ligand sphere. However, the solvent can have secondary effects:

  • Catalyst Solubility: As mentioned in the troubleshooting section, the solvent affects the solubility of the catalyst components. A solvent that promotes a homogeneous catalytic system will lead to more uniform active sites and a narrower molecular weight distribution.[23][31]

  • Catalyst Activity: The nature of the solvent (e.g., aliphatic vs. aromatic) can influence the electronic environment around the metal center, which can slightly alter the catalyst's activity and, in some cases, its stereoselectivity. However, studies have shown that for high-performance neodymium catalysts, changing from cyclohexane to toluene might not significantly alter the very high cis-1,4 content.[31]

Diagram: Mechanism of Microstructure Control in Anionic Polymerization

Caption: Influence of solvent/modifier on the propagating chain end in anionic polymerization.

References

  • Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst. (RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07797h
  • Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst. (National Institutes of Health) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222036/
  • Efficient synthesis of high vinyl polybutadiene based on continuous flow microchannel reactor. (ResearchGate) URL: https://www.researchgate.net/publication/371661623_Efficient_synthesis_of_high_vinyl_polybutadiene_based_on_continuous_flow_microchannel_reactor
  • High CIS Poly Butadiene Rubber. (Ganpati Exim) URL: https://ganpatiexim.com/high-cis-poly-butadiene-rubber/
  • Facile synthesis of functionalized high vinyl polybutadiene by using 1,2-dipiperidinoethane derivatives as polar modifiers. (RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/d5py00227c
  • Anionic polymerization of butadiene by dialkylmagnesium / alkali metal alkoxide systems in apolar medium: Polybutadiene microstructure and polymerization control. (ResearchGate) URL: https://www.researchgate.
  • Accessible microstructures of polybutadiene by anionic polymerization. (ResearchGate) URL: https://www.researchgate.
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  • High trans-1,4-polybutadiene and catalyst and process for preparing crystalline high trans-1,4-poly-butadiene. (Google Patents) URL: https://patents.google.
  • Controlling the Microstructure and Mechanical Response of Polybutadiene Elastomers Through Phosphite Inhibited Ring-Opening Metathesis Polymerization. (Scholars@Duke) URL: https://scholars.duke.
  • Synthesis of trans-1,4-polybutadiene having controlled molecular weight. (Google Patents) URL: https://patents.google.
  • Fabrication and Properties Study of Well-Dispersed Fillers Reinforced cis-1,4 Polybutadiene Composites. (ACS Publications) URL: https://pubs.acs.org/doi/10.1021/acsapm.4c01988
  • Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires. (ResearchGate) URL: https://www.researchgate.net/publication/281604085_Synthesis_of_High_cis-14-BR_with_Neodymium_for_the_Manufacture_of_Tires
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  • Anionic Polymerization of Styrene and this compound in the Presence of Phosphazene Superbases. (National Institutes of Health) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7564756/
  • Process for synthesizing trans-polybutadiene. (Google Patents) URL: https://patents.google.
  • Controlling the Microstructure and Mechanical Response of Polybutadiene Elastomers Through Phosphite Inhibited Ring-Opening Metathesis Polymerization. (ResearchGate) URL: https://www.researchgate.
  • High vinyl polybutadiene or styrene-butadiene copolymer. (Google Patents) URL: https://patents.google.
  • Synthesis of Cyclic Polybutadiene via Ring-Opening Metathesis Polymerization: The Importance of Removing Trace Linear Contaminants. (ACS Publications) URL: https://pubs.acs.org/doi/10.1021/ja0496383
  • Control of the particle microstructure during the synthesis of bulk‐polymerized transparent methacrylate‐acrylonitrile‐butadiene‐styrene resin. (ResearchGate) URL: https://www.researchgate.net/publication/340474661_Control_of_the_particle_microstructure_during_the_synthesis_of_bulk-polymerized_transparent_methacrylate-acrylonitrile-butadiene-styrene_resin
  • High vinyl polybutadiene rubber having enhanced cure characteristics. (Google Patents) URL: https://patents.google.
  • Process for manufacturing vinyl-rich polybutadiene rubber. (Justia Patents) URL: https://patents.justia.
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  • Influence of solvent nature on the microstructure of polybuta- diene. (ResearchGate) URL: https://www.researchgate.net/publication/257424912_Influence_of_solvent_nature_on_the_microstructure_of_polybuta-_diene
  • This compound Polymerization Using Co/Nd-Based Ziegler/Natta Catalyst: Microstructures and Properties of Butadiene Rubber. (ResearchGate) URL: https://www.researchgate.net/publication/329532550_13-Butadiene_Polymerization_Using_CoNd-Based_ZieglerNatta_Catalyst_Microstructures_and_Properties_of_Butadiene_Rubber
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  • Microstructure-Thermal Property Relationship of High trans-1,4-Poly(butadiene) Produced by Anionic Polymerization of this compound Using an Initiator Composed of Alkyl Aluminum, n-Butyl Lithium, and Barium Alkoxide. (ResearchGate) URL: https://www.researchgate.net/publication/320077051_Microstructure-Thermal_Property_Relationship_of_High_trans-14-Polybutadiene_Produced_by_Anionic_Polymerization_of_13-Butadiene_Using_an_Initiator_Composed_of_Alkyl_Aluminum_n-Butyl_Lithium_and_Bari
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  • Glass-Transition Temperature and Microstructure of Polybutadienes. (ResearchGate) URL: https://www.researchgate.net/publication/233989396_Glass-Transition_Temperature_and_Microstructure_of_Polybutadienes
  • Influence of microstructural variations on morphology and separation properties of polybutadiene-based polyurethanes. (National Institutes of Health) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8108154/
  • Risks and prevention of polybutadiene rubber hazards. (Panorama Global Trade Sdn Bhd) URL: https://panoramaoil.com/polybutadiene-rubber-hazards/
  • Processing and Troubleshooting Guide. (Celanese) URL: https://www.celanese.com/en/resources/resource-library/2022/processing-and-troubleshooting-guide-for-celanex-pbt
  • Polybutadiene. (ResearchGate) URL: https://www.researchgate.
  • SYNTHESIS AND CHARACTERISATION OF HYDROXY-TERMINATED POLYBUTADIENES. (Defense Technical Information Center) URL: https://apps.dtic.
  • Understanding Aging Mechanism of SBS/CR Composite Modified Asphalt Based on ATR-FTIR: Chemical Degradation and Aging Deterioration. (MDPI) URL: https://www.mdpi.com/2073-4360/15/22/4447
  • Structure Effects and Related Polymer Properties in Polybutadiene. I. Preparation and Characterization in. (Rubber Chemistry and Technology)
  • Synthesis of High cis-Polybutadiene in Styrene Solution with Neodymium-Based Catalysts: Towards the Preparation of HIPS and ABS via In Situ Bulk Polymerization. (ResearchGate) URL: https://www.researchgate.
  • Method of removing polybutadiene gels from solutions. (Google Patents) URL: https://patents.google.
  • Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane. (RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00088g

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Technical Support Center: Prevention and Troubleshooting of Popcorn Polymer in 1,3-Butadiene Processing

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-butadiene. It provides in-depth, field-proven insights into the prevention, troubleshooting, and safe handling of popcorn polymer formation during processing and distillation.

Introduction: The Challenge of Popcorn Polymer

This compound is a critical monomer in the production of synthetic rubbers and plastics.[1][2] However, its high reactivity makes it prone to forming a dangerous, auto-accelerating polymer known as "popcorn polymer."[1][3] This hard, porous, and insoluble polymer can grow rapidly, leading to equipment fouling, blockages, and even catastrophic ruptures due to the significant mechanical stress it exerts.[1][3][4] Understanding the mechanisms of its formation and implementing robust preventative measures are paramount for ensuring operational safety and efficiency.

This guide provides a structured approach to managing the risks associated with popcorn polymer, divided into Frequently Asked Questions for foundational knowledge and a comprehensive Troubleshooting Guide for addressing specific issues encountered during laboratory and pilot-plant operations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature, formation, and prevention of popcorn polymer.

Q1: What exactly is popcorn polymer and why is it so hazardous?

A: Popcorn polymer is a highly cross-linked, insoluble, and infusible form of polybutadiene.[5] Its appearance is often compared to popcorn, being a hard, porous, and granular solid.[2][5] The primary hazard lies in its unique growth mechanism. Once a "seed" of popcorn polymer forms, it acts as a catalyst for further polymerization, growing from the inside out as monomer diffuses into the polymer matrix.[5] This growth is auto-accelerating and can generate immense pressure, capable of deforming and rupturing stainless steel pipes and reactors, leading to the release of flammable butadiene and potentially causing explosions and fires.[1][3][6] A notable industrial accident at the TPC Group facility in Port Neches, Texas, in 2019 was attributed to the rupture of a pipe due to popcorn polymer buildup, highlighting the severe risks involved.[6][7]

Q2: What are the primary factors that initiate popcorn polymer formation?

A: Popcorn polymer formation is a free-radical polymerization process.[5][8] The initiation stage, or "seed" formation, is the critical first step and is influenced by several factors:[3][4]

  • Oxygen: The presence of oxygen, even at trace levels, can lead to the formation of peroxides, which are potent initiators of radical polymerization.[8][9][10]

  • Rust (Iron Oxides): Iron rust can act as a catalyst, promoting the formation of popcorn polymer seeds.[3][5]

  • Heat and High Temperatures: Elevated temperatures increase the rate of polymerization.[1] While it can form at a range of temperatures, areas with localized heating are particularly susceptible.

  • High Monomer Concentration: The polymerization process is more likely to occur in environments with high concentrations of this compound.[5][9]

  • Presence of Existing Polymer: Even microscopic residual particles of popcorn polymer from previous operations can act as seeds and trigger rapid new growth.[5] These seeds are notoriously difficult to deactivate and remove.[5]

Q3: Can popcorn polymer form in both liquid and vapor phases?

A: Yes, popcorn polymer can form in both the liquid and vapor phases of a butadiene processing system.[3][4][5] This is a critical consideration for distillation columns, where both phases are present. Vapor-phase polymerization can be particularly challenging to control with traditional liquid-phase inhibitors.[11]

Q4: What are "dead legs" and why are they a concern for popcorn polymer formation?

A: "Dead legs" are sections of piping or equipment where there is no continuous flow of process fluid.[1][6] These stagnant zones are prime locations for popcorn polymer formation because they allow for the accumulation of butadiene, oxygen, and other initiators.[6][9] The lack of flow also prevents inhibitors from reaching these areas, creating an unprotected environment for polymer growth. The 2019 TPC Group incident was caused by popcorn polymer accumulating in a dead leg.[6][12]

Q5: What is the general strategy for preventing popcorn polymer formation?

A: A multi-faceted approach is essential for effective prevention. This includes:

  • Strict Oxygen Exclusion: Maintaining an oxygen-free environment is the most critical preventative measure. This involves inert gas blanketing (e.g., with nitrogen) and ensuring all equipment is leak-tight.

  • Use of Chemical Inhibitors: A variety of chemical inhibitors are used to scavenge free radicals and prevent the initiation of polymerization.

  • Proper Equipment Preparation: Thorough cleaning and passivation of equipment surfaces to remove rust and residual polymer seeds are crucial before introducing butadiene.[2]

  • Process Control: Careful management of temperature and pressure is necessary to minimize conditions that favor polymerization.[1]

  • Equipment Design: Designing systems to eliminate dead legs and areas of stagnation is a key engineering control.[6]

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to popcorn polymer formation during this compound processing and distillation.

Issue 1: Suspected Popcorn Polymer Formation in a Reactor or Distillation Column

Symptoms:

  • Unexplained pressure drop or increase in the system.

  • Reduced flow rates or blockages.

  • Visible solid material in sight glasses or on filters.

  • "Popping" or cracking sounds from the equipment.[13]

Troubleshooting Steps:

  • Immediate Action - Safety First: If a significant and rapid pressure increase is observed, treat it as a critical safety event. Initiate emergency shutdown procedures and evacuate personnel from the immediate area. The uncontrolled growth of popcorn polymer can lead to equipment rupture.[1][10]

  • Confirmation of Polymer Presence:

    • Visual Inspection: If safe to do so, visually inspect accessible areas like filters, pump strainers, and sight glasses for the presence of solid, cauliflower-like polymer.

    • Acoustic Monitoring: Specialized acoustic sensors can detect the characteristic high-frequency emissions generated by the stress and fracture of growing popcorn polymer.[5]

  • Isolation and Depressurization:

    • Isolate the affected section of the equipment to prevent the spread of the polymer.

    • Carefully and slowly depressurize the system to a flare or a safe collection point. Avoid rapid depressurization, which could cause further stress on the equipment.

  • Injection of a "Killer" Agent (Short-Stop Inhibitor):

    • If the system is designed for it, inject a high concentration of a "killer" agent to halt the polymerization. These are typically potent free-radical scavengers.

    • An aqueous solution of a deactivating agent, such as certain proprietary inhibitors, can be pumped into the equipment to stop further polymerization and deactivate existing popcorn polymer.[13]

Visualizing the Troubleshooting Workflow

start Symptom Observed: Unexplained Pressure Change, Reduced Flow, Visual Solids safety CRITICAL SAFETY CHECK: Rapid Pressure Increase? start->safety shutdown Emergency Shutdown & Evacuate safety->shutdown Yes confirm Confirm Polymer Presence: Visual Inspection, Acoustic Monitoring safety->confirm No isolate Isolate & Depressurize Affected Equipment confirm->isolate inject Inject 'Killer' Agent / Deactivating Solution isolate->inject clean Proceed to Mechanical & Chemical Cleaning inject->clean

Caption: Troubleshooting workflow for suspected popcorn polymer formation.

Issue 2: Recurrent Popcorn Polymer Formation After Cleaning

Symptoms:

  • Popcorn polymer reappears in the system shortly after a shutdown and cleaning cycle.

Root Cause Analysis and Corrective Actions:

This issue almost always points to incomplete removal of polymer seeds during the cleaning process.[5] Residual microscopic particles can remain active for long periods and will immediately initiate new polymer growth once butadiene is reintroduced.[5]

Protocol for Thorough Cleaning and Passivation:

  • Mechanical Cleaning:

    • Dismantle the affected equipment to the greatest extent possible.

    • Use high-pressure water blasting (hydroblasting) and mechanical scraping to remove all visible polymer.[2][6] Pay special attention to welds, crevices, and areas with rough surfaces.

  • Chemical Cleaning (Pickling):

    • After mechanical cleaning, perform a chemical treatment to remove any remaining rust and scale.[2] This typically involves circulating an acidic solution.

  • Surface Passivation:

    • This is a critical step to create a protective oxide layer on the metal surfaces, making them less reactive.

    • Circulate a hot sodium nitrite (NaNO₂) solution through the equipment.[2][6] This should be done immediately after cleaning and before the equipment is exposed to air for an extended period.

Visualizing the Cleaning and Passivation Protocol

start Equipment Shutdown & Decontamination dismantle Dismantle Equipment for Full Access start->dismantle mechanical Step 1: Mechanical Cleaning (Hydroblasting, Scraping) dismantle->mechanical chemical Step 2: Chemical Cleaning (Pickling) to Remove Rust mechanical->chemical passivation Step 3: Surface Passivation (Hot Sodium Nitrite) chemical->passivation reassemble Reassemble & Leak Test Under Inert Atmosphere passivation->reassemble end Ready for Butadiene Introduction reassemble->end

Caption: Protocol for thorough cleaning and passivation of equipment.

Issue 3: Popcorn Polymer Formation in Vapor Spaces (e.g., top of distillation column)

Symptoms:

  • Fouling and plugging of overhead condensers, reflux lines, and pressure relief devices.

  • Polymer formation is observed in areas with low liquid contact.

Cause and Prevention:

Many conventional polymerization inhibitors have low volatility and are only effective in the liquid phase.[11] In the vapor phase, where butadiene is still present, these inhibitors are absent, leaving the system unprotected.

Prevention Strategy: Vapor-Phase Inhibition

  • Nitric Oxide (NO) Injection: Nitric oxide is a highly effective vapor-phase inhibitor for popcorn polymer formation.[8][11] It can be injected at low concentrations (e.g., 100-500 ppm) into the upper section or headspace of a distillation column.[11][14]

  • System Design: The injection system should be designed to ensure good distribution of the nitric oxide in the vapor space. Continuous injection during operation is typically required.[11]

Part 3: Data and Protocols

Table 1: Key Factors Influencing Popcorn Polymer Formation and Mitigation Strategies
FactorRisk LevelCommon LocationMitigation Strategy
Oxygen Presence HighEntire SystemInert gas blanketing, leak-tight equipment, oxygen scavengers.
Rust/Iron Surfaces HighCarbon steel equipment, weldsMaterial selection (stainless steel), chemical cleaning (pickling), and surface passivation.[2]
Dead Legs/Stagnant Zones HighUnused pipe sections, instrument tapsEngineering design to eliminate dead legs, regular flushing of low-flow lines.[6][12]
High Temperature MediumReboilers, heat exchangersProper process temperature control, monitoring for hot spots.[1]
Residual Polymer Seeds HighEntire System (after cleaning)Thorough mechanical and chemical cleaning followed by passivation.[2][5]
High Butadiene Concentration MediumStorage tanks, distillation columnsNot always avoidable; rely on robust inhibition and oxygen exclusion.[9]
Absence of Inhibitor HighVapor spaces, dead legsUse of appropriate liquid and vapor-phase inhibitors (e.g., Nitric Oxide).[11]
Experimental Protocol: Laboratory-Scale Popcorn Polymer Inhibition Study

This protocol provides a framework for evaluating the efficacy of different polymerization inhibitors.

Objective: To determine the induction period before popcorn polymer formation in the presence of various inhibitors.

Materials:

  • High-purity this compound

  • Popcorn polymer "seeds" (can be obtained from industrial sources or carefully synthesized)

  • Candidate inhibitors (e.g., diethylhydroxylamine, hindered phenols)

  • Pressurizable glass reaction vessels or small stainless steel autoclaves

  • Constant temperature bath (e.g., 60°C)

  • Analytical balance

Procedure:

  • Seed Activation: Activate popcorn polymer seeds by exposing them to a light source (e.g., a 150-watt flood lamp) overnight to ensure a reactive surface.[15]

  • Vessel Preparation: To a clean, dry reaction vessel, add a known mass of activated popcorn polymer seed (e.g., 10-20 mg).

  • Inhibitor Addition: Add the candidate inhibitor at the desired concentration, either neat or as a solution in a compatible solvent.

  • Butadiene Charging: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense a known amount of this compound into the vessel.

  • Reaction: Seal the vessel and place it in a constant temperature bath set to 60°C.[15] Place a blast shield in front of the reaction setup.

  • Monitoring: Visually inspect the vessel at regular intervals for the appearance of new, white, opaque polymer growth on the seed. Record the time to the first appearance of new polymer (the induction period).

  • Termination: Once significant polymer growth is observed or the experiment reaches a predetermined time limit, cool the vessel, and safely vent the remaining butadiene.[15]

  • Analysis: Carefully remove and weigh the polymer to quantify the extent of polymerization.

Safety Precautions:

  • All work with this compound must be conducted in a well-ventilated fume hood.

  • The reaction vessels are under pressure and present an explosion hazard. Use appropriate safety shields and personal protective equipment.

  • Be aware of the potential for peroxide formation in butadiene.

References

  • process to mitigate unwanted formation of popcorn polymers. (n.d.). Google Patents.
  • Watkins, A. (2025, January 7). Dangers of Popcorn Polymer in Chemical Production. Abraham Watkins.
  • (N/A). (N/A). THE MECHANISM OF POPCORN POLYMER FORMATION. Canadian Science Publishing.
  • (N/A). (N/A). (135a) Butadiene Popcorn Polymer: Formation Mechanism and Inhibition. AIChE.
  • (N/A). (N/A). Methods for using nitric oxide to inhibit popcorn polymerization during butadiene processing. Google Patents.
  • Canty, J.M. (N/A). Popcorn Polymer. J.M. Canty.
  • (N/A). (2023, February 9). Popcorn Polymers in Butadiene Extraction Units. AIJR Journals.
  • Arnold & Itkin. (2019, November 27). 5 Dangers of Popcorn Polymer at Chemical Plants. Arnold & Itkin.
  • (N/A). (N/A). Poly-butadiene formation in Olefins Debutanizer Condenser. IChemE.
  • (N/A). (2021, April 23). Butadiene Popcorn Polymer: Formation Mechanism and Inhibition. AIChE.
  • (N/A). (N/A). Mitigating butadiene popcorn formation in industrial olefin units. Laboratory for Chemical Technology.
  • (N/A). (N/A). Popcorn polymer formation in light ends units. Request PDF. ResearchGate.
  • (N/A). (N/A). US20030105249A1 - Inhibition of popcorn polymer growth - Google Patents. Google Patents.
  • (N/A). (2024, March 28). Incident Learning: Popcorn Polymer in Butadiene Extraction Unit. AIChE.
  • Baker Hughes. (N/A). POLYFREE additive deactivated butadiene popcorn polymer in storage tank. Baker Hughes DAM.
  • (N/A). (N/A). CN108349848A - Method for Inhibiting Popcorn Polymerization During Butadiene Processing Using Nitric Oxide - Google Patents. Google Patents.
  • Lion Technology. (2023, July 24). Video: Key Lessons from $600M "Popcorn Polymer" Explosion in Texas. Lion Technology.

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Technical Support Center: Safe & Effective Quenching Protocols for 1,3-Butadiene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,3-butadiene. Due to its hazardous nature, including high flammability, potential for explosive peroxide formation, and carcinogenicity, proper handling and quenching of reactions involving this compound are critical for laboratory safety and experimental success.[1][2][3] This document provides in-depth technical guidance, troubleshooting, and validated protocols to address common challenges.

Section 1: Fundamental Safety Principles & Hazards

Before any experiment, it is crucial to understand the inherent risks associated with this compound.

  • Extreme Flammability: this compound is a flammable gas with a low boiling point (-4.4 °C) and is heavier than air.[4][5] Vapors can travel significant distances to an ignition source and flash back.[1][3] All reactions should be conducted in a certified chemical fume hood, away from any potential ignition sources.

  • Explosive Peroxide Formation: On exposure to oxygen, this compound can form shock-sensitive and explosive peroxides.[5][6][7] This process is accelerated by heat and light. It is imperative to use butadiene with added inhibitors and to test for peroxides if the source has been stored for an extended period or exposed to air.[3][7] Never distill or concentrate a solution of this compound without first confirming the absence of peroxides. [8]

  • Health Hazards: this compound is a probable human carcinogen and can cause irritation to the eyes, nose, and throat upon inhalation.[1][2] At high concentrations, it can lead to central nervous system depression.[2] Always use appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves.

Section 2: Quenching Decision Workflow

Selecting the correct quenching protocol is paramount and depends entirely on the reagents used in the reaction. An incorrect choice can lead to a runaway reaction, fire, or explosion. The following decision tree provides a logical workflow for selecting a safe quenching strategy.

Quenching_Decision_Workflow start Start: Reaction Complete check_reagents Are highly reactive organometallics present? (e.g., n-BuLi, Grignards) start->check_reagents cool_reaction Cool reaction to -78 °C to 0 °C check_reagents->cool_reaction Yes check_temp Is reaction at elevated temperature? check_reagents->check_temp No yes_organo YES slow_quench Slow, dropwise addition of a protic solvent (e.g., isopropanol, MeOH, sat. NH4Cl) in an anhydrous ether solvent cool_reaction->slow_quench warm_up Allow to warm slowly to room temperature slow_quench->warm_up workup Proceed to Aqueous Workup warm_up->workup no_organo NO cool_to_rt Cool reaction to room temperature check_temp->cool_to_rt vent_gas Ensure unreacted butadiene gas is safely vented or trapped cool_to_rt->vent_gas direct_workup Proceed directly to workup/isolation protocol (e.g., precipitation, extraction) vent_gas->direct_workup direct_workup->workup

Caption: Decision workflow for selecting a quenching strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction mixture exothermed violently and splashed when I added the quenching agent. What happened?

A1: This is a classic sign of adding a quenching agent too quickly, especially to a reaction containing highly reactive species like organolithiums or Grignard reagents.[9][10] These reagents react vigorously with protic sources (like water, alcohols, or aqueous solutions). The heat generated can boil the solvent, causing the splash.

  • Causality: The reaction between a strong base/nucleophile (like an organometallic) and a proton source is extremely fast and highly exothermic.

  • Solution: Always cool the reaction vessel to a low temperature (e.g., 0 °C or -78 °C) before quenching. Add the quenching agent very slowly (dropwise) with efficient stirring to dissipate the heat as it is generated.

Q2: After quenching my anionic polymerization, the polymer solidified into an intractable mass. What went wrong?

A2: This often indicates uncontrolled "popcorn" polymerization or cross-linking.[11] It can be caused by localized high temperatures during quenching or exposure to oxygen. Uninhibited butadiene can polymerize spontaneously, and this process can be initiated by peroxides or heat.[5][11]

  • Causality: A rapid, poorly controlled quench can create "hot spots" that initiate radical polymerization. If air (oxygen) is introduced while the system is still reactive, peroxides can form, also leading to uncontrolled reactions.

  • Solution: Ensure the reaction is sufficiently cooled and perform the quench under an inert atmosphere (e.g., Nitrogen or Argon). Use a less reactive quenching agent or dilute the reaction mixture with more solvent before quenching to help manage the exotherm.

Q3: How do I safely handle the unreacted this compound gas that will be present during workup?

A3: Since this compound is a gas at room temperature, any unreacted monomer will evaporate during warming or concentration.[4] This presents a significant flammability and health hazard.

  • Solution: Always perform the quench and subsequent workup in a well-ventilated chemical fume hood. To trap the volatile butadiene, you can vent the reaction flask via a needle to a cold trap (e.g., a flask cooled in a dry ice/acetone bath) before it reaches the bubbler of your inert gas line. This will condense the butadiene gas into a liquid, preventing its release into the hood.

Q4: I'm performing a Diels-Alder reaction. Does it need a "quench" in the traditional sense?

A4: Generally, no. Diels-Alder reactions are typically thermally driven and do not involve pyrophoric or highly reactive intermediates that need to be neutralized.[12][13][14] The "quench" in this context is more accurately described as the first step of the product isolation or workup.

  • Procedure: Once the reaction is complete, the primary step is to cool the mixture to room temperature. The product is then typically isolated by precipitation (e.g., by adding a non-solvent like cold water or petroleum ether), followed by filtration.[12][14][15] The key safety consideration is managing the off-gassing of any excess this compound as described in Q3.

Q5: I suspect my source of this compound may contain peroxides. How do I test for them and remove them?

A5: This is a critical safety check. Do not proceed if you suspect peroxides.

  • Testing: Use commercially available peroxide test strips. Moisten the strip with your sample (if liquid) or pass the vapor over a moistened strip. A color change (typically to blue) indicates the presence of peroxides.[7] Alternatively, an iodimetry-based chemical test can quantify the peroxide level.[6]

  • Removal: A common method for removing peroxides from organic solvents is to pass the liquid through a column of activated alumina.[8] The alumina decomposes the peroxides. The treated solvent should be re-tested before use. For safety, the used alumina should be slurried with an acidic ferrous sulfate solution before disposal to destroy any adsorbed peroxides.[8]

Section 4: Detailed Quenching Protocols

Protocol A: Quenching and Workup of a Diels-Alder Reaction

(Example: In-situ generation of this compound from 3-sulfolene and reaction with maleic anhydride)[13][16]

  • Reaction Completion & Cooling: Once the reaction is deemed complete (e.g., by TLC or cessation of SO2 evolution), turn off the heat source and allow the reaction vessel to cool to room temperature within the fume hood.

  • Ventilation: Ensure the apparatus is vented to a cold trap or the back of the fume hood to capture any excess this compound gas.

  • Product Precipitation: While stirring, slowly add a non-solvent such as petroleum ether or cold water to the reaction mixture.[12][14] The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of the cold precipitation solvent to remove any residual impurities.

  • Drying: Allow the product to air-dry on the filter or transfer it to a watch glass to dry completely. Do not use a high-temperature oven, as this can sublime or decompose the product.

Protocol B: Quenching of a Living Anionic Polymerization of this compound

(Example: Polymerization initiated with sec-Butyllithium)[17][18][19]

  • Inert Atmosphere: This entire procedure must be performed under a strict inert atmosphere (Nitrogen or Argon) to prevent premature termination by air or moisture.

  • Cooling: Once the desired polymerization time has elapsed, cool the reaction vessel to 0 °C or -78 °C using an appropriate cooling bath (ice-water or dry ice-acetone).

  • Prepare Quenching Agent: Prepare a solution of degassed, anhydrous methanol or isopropanol in an anhydrous solvent like THF (approx. 1 M concentration). Use a slight molar excess (e.g., 1.1 equivalents) relative to the initiator (sec-BuLi).

  • Slow Addition: Using a syringe, add the quenching agent solution drop-by-drop to the vigorously stirred polymer solution. Monitor the reaction for any significant temperature increase. If an exotherm is noted, slow the addition rate further.

  • Completion of Quench: The disappearance of the characteristic color of the living polybutadienyl anions (often yellow-orange) indicates the completion of the quench.

  • Warm to Room Temperature: Once the addition is complete and the color has faded, allow the reaction mixture to slowly warm to room temperature.

  • Polymer Precipitation: Pour the quenched polymer solution into a large volume of a non-solvent, such as methanol, while stirring. The polybutadiene will precipitate out.

  • Isolation: Collect the polymer by filtration or decantation. Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Section 5: Troubleshooting Guide

Symptom Possible Cause Recommended Action & Explanation
Low or No Product Yield (Diels-Alder) 1. Incomplete decomposition of the butadiene precursor (e.g., 3-sulfolene).[14] 2. Evaporation of this compound before it could react.[14]1. Ensure the reaction temperature was high enough and maintained for a sufficient duration to generate the diene. 2. Use an efficient reflux condenser and maintain a gentle reflux to minimize loss of the gaseous diene.
Violent Exotherm During Quench 1. Quencher added too quickly. 2. Reaction was not sufficiently cooled. 3. Quencher is too reactive (e.g., neat water).1. Always add the quencher dropwise. 2. Use a cooling bath (0 °C or -78 °C). 3. Dilute the quencher in an anhydrous solvent. For Grignard reagents, a saturated aqueous solution of ammonium chloride is often a milder choice than pure water.[20]
Polymer Product is Bimodal or has Broad PDI 1. Impurities in the monomer or solvent terminated chains prematurely.[21] 2. Inefficient initiation.1. Rigorously purify all reagents and solvents. Ensure glassware is flame-dried and the system is leak-free. 2. Ensure the initiator is fully dissolved and dispersed before adding the monomer.
Formation of an Emulsion During Aqueous Workup The reaction mixture formed a stable emulsion with the aqueous layer, making separation difficult.Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion and improve phase separation.

References

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  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for this compound. Agency for Toxic Substances and Disease Registry (ATSDR).
  • U.S. Environmental Protection Agency. (2019). This compound. Regulations.gov.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Substance Safety Data Sheet For this compound (Non-Mandatory). 1910.1051 App A.
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  • University of California, Los Angeles. (n.d.). Control and Safe Use of Peroxide Formers.
  • Rangarajan, P., et al. (1995). Crystallization of a polyethylene-poly(styrene-random-butadiene) diblock copolymer from a weakly-ordered melt. arXiv.
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  • Wikipedia. (n.d.). Anionic addition polymerization.
  • Gkourmpis, T., et al. (2017). Anionic Polymerization of Styrene and this compound in the Presence of Phosphazene Superbases. ResearchGate.
  • Anonymous. (n.d.). Lab report #4: Diels-Alder Reaction. Google Docs.
  • Fetters, L. J. (1969). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • Organic Syntheses. (n.d.). This compound.
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  • Bohn, M. A., & DeWitt, M. J. (2005). The reactivity of this compound with butadiene-derived popcorn polymer. PubMed.
  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
  • El-Gyar, S. A., et al. (2015). Diels-Alder Reactions of this compound Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate.
  • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation.
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Technical Support Center: Troubleshooting the Impact of Trace Impurities on 1,3-Butadiene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists engaged in 1,3-butadiene polymerization. This guide is designed to provide expert-driven, field-proven insights into one of the most critical, yet often overlooked, aspects of successful polymerization: the purity of the monomer. The kinetics of this compound polymerization, particularly with sensitive coordination catalysts like Ziegler-Natta or organometallic systems, are exquisitely susceptible to trace impurities. These impurities can act as potent poisons, retarders, or uncontrolled chain-transfer agents, leading to failed reactions, inconsistent material properties, and significant delays in research and development.

This document moves beyond simple procedural lists to explain the fundamental causality behind experimental phenomena. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions to build a foundational understanding of the role of monomer purity.

Q1: What are the most common trace impurities in this compound, and where do they come from?

A1: Polymer-grade this compound is typically 99.0% to 99.5% pure, but the remaining fraction can contain a variety of reactive species.[1] These impurities originate from the manufacturing process (naphtha steam cracking), storage, or handling.[2]

Common Impurities Include:

  • Acetylenic Compounds: Methyl acetylene (propyne) and vinyl acetylene are common byproducts of the cracking process and are known to interfere with catalytic polymerization.[2][3]

  • Allenes: Propadiene is another C3 byproduct that can negatively impact catalyst performance.[2]

  • Other C4 Hydrocarbons: Isobutylene and 1,2-butadiene are isomers that can be present.[1][2]

  • Oxygenates (Carbonyls): Acetaldehyde and other carbonyl-containing compounds can form through oxidation. They are well-known catalyst poisons.[1][4]

  • Water: Can be introduced from atmospheric moisture or contaminated solvents. Its effect is highly dependent on the catalyst system used.[5][6]

  • Sulfur Compounds: Depending on the crude oil source, trace levels of sulfur compounds may persist and can deactivate catalysts.[1]

  • Inhibitors: For safe storage and transport, inhibitors like 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or hydroquinone are intentionally added to prevent spontaneous polymerization.[1][7] These must be removed before use.

Q2: In general, how do these impurities affect the kinetics of polymerization?

A2: Trace impurities primarily impact polymerization kinetics by interfering with the catalyst's active sites. This interference can manifest in several ways:

  • Catalyst Poisoning: The impurity binds strongly, often irreversibly, to the active metal center of the catalyst, rendering it inactive. This reduces the number of active sites available for polymerization, leading to a sharp drop in the reaction rate.[8]

  • Retardation: The impurity interacts reversibly with the active site, slowing down the rates of initiation or propagation without permanently killing the catalyst. This often results in a long "induction period" before polymerization begins.

  • Chain Transfer: Some impurities act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new, shorter one. This leads to a decrease in the average molecular weight of the final polymer.

  • Modification of Stereoselectivity: Impurities can coordinate to the catalyst's metal center, altering its steric and electronic environment. This can disrupt the catalyst's ability to control the polymer's microstructure (e.g., reducing the desired cis-1,4 content).

Q3: What is the mechanistic difference between an "inhibitor" and a "poison" in this context?

A3: While both are detrimental, their intended function and mechanism differ.

  • Inhibitors (e.g., TBC, BHT) are substances intentionally added to the monomer to prevent unwanted, spontaneous polymerization during storage, typically via a free-radical mechanism.[7] They are designed to be removable before the intended catalytic polymerization.

  • Poisons (e.g., water, acetylenes, carbonyls) are unwanted contaminants that deactivate the specific catalyst system you are using.[2][4] They directly attack and neutralize the active sites required for controlled polymerization. For example, sulfur compounds can form stable metal sulfides with catalyst metals, permanently deactivating them.[8]

Section 2: Troubleshooting Guide - Problem-Oriented Scenarios

This section is formatted to help you diagnose and resolve specific experimental failures.

Scenario 1: Polymerization Fails to Initiate or Proceeds at an Unacceptably Slow Rate

Q: My reaction has been running for hours with little to no monomer conversion. I've observed a long induction period or the reaction rate is near zero. What should I investigate?

A: This is a classic symptom of potent inhibitors or catalyst poisons being present in the system. The cause is a drastic reduction in the concentration of active catalyst sites. Follow this diagnostic workflow:

Troubleshooting_Workflow Start Problem: No/Slow Polymerization Check_Inhibitor Step 1: Verify Inhibitor Removal Did you run the monomer through an alumina column? Start->Check_Inhibitor Check_Glovebox Step 2: Check Inert Atmosphere Are O2 / H2O levels in the glovebox <1 ppm? Check_Inhibitor->Check_Glovebox Yes Remediate_Inhibitor Action: Pass monomer through activated alumina immediately before use. Check_Inhibitor->Remediate_Inhibitor No Check_Solvent Step 3: Validate Solvent Purity Was the solvent freshly distilled or passed through a purification column? Check_Glovebox->Check_Solvent Yes Remediate_Atmosphere Action: Regenerate glovebox catalyst. Ensure airtight seals on all glassware. Check_Glovebox->Remediate_Atmosphere No Analyze_Monomer Step 4: Analyze Monomer for Poisons Run GC-FID/MS analysis on the purified monomer. Check_Solvent->Analyze_Monomer Yes Remediate_Solvent Action: Purify solvent and store over molecular sieves. Check_Solvent->Remediate_Solvent No Result Identify and Quantify Impurity (e.g., Acetylenes, Carbonyls) Analyze_Monomer->Result Remediate Action: Re-purify Monomer Use a more rigorous purification method. Result->Remediate

Caption: Diagnostic workflow for troubleshooting polymerization failure.

Causality Explained:

  • Inhibitor Residue: Commercial butadiene contains inhibitors like TBC.[1][9] If not removed by passing through a column of activated alumina, they will scavenge the initial radicals or interact with the catalyst, preventing initiation.

  • Atmospheric Contaminants: Ziegler-Natta and many organometallic catalysts are extremely sensitive to oxygen and water. Even ppm-level contamination from a faulty glovebox or poorly sealed reaction vessel can completely deactivate the catalyst. Water, for instance, can hydrolyze the active metal-alkyl bonds in the catalyst.

  • Solvent Impurities: Protic impurities or peroxides in the solvent can act as potent poisons. Always use freshly purified, anhydrous solvents.

  • Inherent Monomer Impurities: If the above are ruled out, the monomer stock itself is likely contaminated. Acetylenes, allenes, and carbonyls are common culprits that poison the catalyst by coordinating strongly to the metal center, blocking the site for butadiene coordination and insertion.[2][4]

Catalyst_Poisoning cluster_0 1. Active Catalyst Site cluster_1 2. Poisoning Event cluster_2 3. Site Blocked Catalyst Active Center (e.g., Nd, Ti) Monomer Butadiene Monomer->Catalyst Approaches for Coordination Catalyst_P Poisoned Center Poison Poison (e.g., C≡C, C=O) Poison->Catalyst_P Binds Irreversibly Catalyst_B Inactive Center Monomer_B Butadiene Monomer_B->Catalyst_B Coordination Blocked Blocked X

Caption: Impurity poisons bind to the catalyst, blocking monomer access.

Scenario 2: Inconsistent Polymer Properties - Molecular Weight and Distribution

Q: My polymerization works, but I'm getting a lower molecular weight than expected and the molecular weight distribution is broad (Đ > 3). What impurity-related issues could be at play?

A: This outcome suggests that while the catalyst is active, uncontrolled chain termination or chain transfer events are occurring.

Possible Causes & Explanations:

  • Impurities as Chain Transfer Agents: Certain impurities, particularly those with labile protons like acetylenes or water (in some systems), can act as chain transfer agents. They react with the growing polymer chain, terminating it while regenerating a catalyst site that can initiate a new, shorter chain. This process directly reduces the number-average molecular weight (Mn).

  • Formation of Heterogeneous Species: The presence of certain impurities can lead to the formation of multiple types of active species with different activities and lifetimes. For instance, some catalyst species might be short-lived but highly active, producing a fraction of high molecular weight polymer, while others are more stable but less active. This mixture of behaviors leads to a broad or multimodal molecular weight distribution.[10]

  • Variable Impurity Concentration: If the impurity concentration changes during the reaction (e.g., introduced with a later monomer feed), it can cause different chain growth behavior over time, broadening the final distribution.

Troubleshooting Steps:

  • Re-evaluate Monomer Purity: Even low levels of acetylenic impurities can have a significant impact on molecular weight. Use a high-sensitivity analytical method to quantify them.[2]

  • Control [Monomer]/[Catalyst] Ratio: A reduced number of active species due to poisoning can alter the effective monomer-to-catalyst ratio, which directly influences the final molecular weight.[10] Ensure your catalyst concentration calculation accounts for potential deactivation.

  • Examine Catalyst Preparation: Inconsistent catalyst activation, sometimes influenced by trace impurities in the aluminum co-catalyst, can lead to a heterogeneous mixture of active sites.

Scenario 3: Poor Control Over Polymer Microstructure

Q: The stereoselectivity of my polymerization is not as expected. For example, my target was >95% cis-1,4-polybutadiene, but I'm getting a mix of cis, trans, and vinyl isomers. Can trace impurities cause this?

A: Yes, absolutely. The stereochemical outcome of a coordination polymerization is dictated by the precise geometry of the catalyst's active site. Lewis basic impurities can coordinate to the metal center and alter this geometry.

Mechanism of Stereocontrol Disruption:

  • Ligand-like Coordination: Impurities such as water, ethers (from solvents), or carbonyls possess lone pairs of electrons. They can act as adventitious ligands, coordinating to the catalyst's metal center.

  • Altered Coordination Sphere: This binding changes the steric hindrance and electronic density around the active site. This can affect how the incoming butadiene monomer coordinates (e.g., favoring a trans-η⁴ coordination over a cis-η⁴ coordination) and the subsequent insertion pathway, ultimately scrambling the stereoregularity of the polymer.

  • Impact on Isomerization: The nature of the active site also controls the rate of isomerization of the terminal allyl group of the growing chain (from anti to syn). Impurities can change the energetics of this process, leading to a loss of stereocontrol.

Troubleshooting Steps:

  • Rigorous Solvent and Monomer Drying: Water is a primary suspect. Ensure all components of the reaction are scrupulously anhydrous.

  • Purge with High-Purity Inert Gas: Use a high-quality inert gas (Argon or Nitrogen) and consider passing it through an oxygen/moisture trap immediately before it enters the reaction vessel.

  • Review Co-catalysts and Additives: Ensure that any additives or co-catalysts used are of the highest purity and are not contaminated with Lewis basic species.

Section 3: Protocols and Methodologies

Protocol 3.1: Standard Procedure for Monomer Purification

This protocol is essential for removing common inhibitors and volatile impurities before polymerization.

Objective: To obtain polymerization-grade this compound free from inhibitors and water.

Materials:

  • Lecture bottle of this compound

  • Activated Alumina (neutral, Brockmann I, ~150 mesh, baked at 200°C under vacuum for >12 hours)

  • Glass column with a Teflon stopcock

  • Schlenk flask or other suitable collection vessel, flame-dried under vacuum

  • Dry ice / Isopropanol bath (-78°C)

  • Inert gas line (high-purity Argon or Nitrogen)

Procedure:

  • Setup: Assemble the purification apparatus under an inert atmosphere. Pack the glass column with the activated alumina.

  • Cooling: Place the collection Schlenk flask in the dry ice/isopropanol bath.

  • Condensation: Connect the butadiene lecture bottle to the top of the alumina column. Slowly open the valve to allow butadiene gas to flow through the column. The gas will condense into a liquid in the cold collection flask.

  • Collection: Collect the desired amount of liquid butadiene. Do not exceed 75% of the flask's volume.

  • Storage: Close the stopcock on the collection flask. The purified butadiene can be stored at low temperatures (e.g., -20°C in a freezer) for a short period. Crucially, use the purified monomer as soon as possible, as inhibitors have been removed.

  • Validation: Before use in a critical polymerization, take an aliquot from the purified liquid and analyze it via GC-FID (Protocol 3.2) to confirm purity.

Protocol 3.2: GC-FID Method for Impurity Profiling of this compound

This method provides a quantitative analysis of hydrocarbon impurities.

Objective: To identify and quantify trace hydrocarbon impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Column: Alumina PLOT (porous layer open tubular) column (e.g., Rt®-Alumina BOND/MAPD, 50 m x 0.53 mm ID).[2][11] These columns provide excellent resolution for light hydrocarbons.

  • Carrier Gas: Helium or Hydrogen, high purity.

GC Conditions (Example):

  • Inlet Temperature: 200°C

  • Injection: Split injection (e.g., 100:1 split ratio) of a gaseous sample.

  • Oven Program:

    • Initial Temperature: 70°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.[11]

    • Hold: Hold at 200°C for a sufficient time to elute any heavier compounds like butadiene dimer (4-vinylcyclohexene).[2]

  • Detector Temperature: 250°C

  • Data Analysis: Identify peaks by comparing retention times to a known standard mix. Quantify using area-percent normalization or an external standard calibration.

Section 4: Summary of Key Impurities and Their Impact

The following table provides a quick-reference guide to common impurities and their effects on polymerization kinetics.

Impurity ClassSpecific ExamplesTypical SourceKinetic ImpactMitigation Strategy
Acetylenes Vinyl acetylene, Methyl acetylene (Propyne)Manufacturing byproductPotent catalyst poison, potential chain transfer agent. Reduces rate and molecular weight.[2]Fractional distillation during manufacturing; not easily removed in the lab. Requires high-purity monomer source.
Oxygenates Acetaldehyde, Carbonyls, PeroxidesOxidation of monomerStrong catalyst poison by coordinating to the metal center.[1][4] Causes severe rate reduction or complete inhibition.Pass monomer through activated alumina. Maintain strict inert atmosphere.
Water H₂OAtmospheric contamination, impure solventsHighly system-dependent. Often a potent poison for Ziegler-Natta catalysts.[5] Can alter stereoselectivity.Rigorous drying of monomer, solvent, and reactor. Work under a high-quality inert atmosphere.
Dienes/Olefins Propadiene, 1,2-Butadiene, IsobutyleneManufacturing byproductCo-polymerization can occur. Can act as a catalyst retarder or alter polymer properties.[2]Fractional distillation during manufacturing. High-purity monomer is key.
Sulfur Compounds Mercaptans, SulfidesCrude oil feedstockIrreversible catalyst poison, forms stable metal sulfides.[1]Removed during the refining process. Use sulfur-free grade monomer.
Storage Inhibitors 4-tert-butylcatechol (TBC), BHTIntentionally addedPrevents polymerization. Must be completely removed before reaction.[7]Pass monomer through a fresh column of activated alumina immediately prior to use.

References

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  • Kim, J. H., et al. (2006). Polymerization inhibitor for this compound and a method of inhibiting polymerization of this compound by imputing thereof. KR20060083809A.
  • Restek Corporation. (2010). Analysis of Trace Hydrocarbon Impurities in this compound Using Optimized Rt®-Alumina BOND/MAPD PLOT Columns. Restek. [Link]
  • Kim, J. H., et al. (2006). Polymerization inhibitor for this compound and a method of inhibiting polymerization of this compound by using the above inhibitor. WO2006078123A1.
  • Kim, J. H., et al. (2006).
  • ASTM D2593-93(2009). (2009). Standard Test Method for Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for this compound. U.S. Department of Health and Human Services. [Link]
  • Agilent Technologies. (2015). Analyze Hydrocarbon Impurities in this compound with an Agilent J&W GS-Alumina PT Column. Agilent Technologies, Inc. [Link]
  • Restek Corporation. (n.d.). Analysis of Trace Hydrocarbon Impurities in this compound Using Optimized Rt-Alumina BOND/MAPD PLOT Columns. Restek. [Link]
  • Restek Corporation. (n.d.). Analysis of Trace Hydrocarbon Impurities in this compound Using Optimized Rt-Alumina BOND/MAPD PLOT Columns. Restek. [Link]
  • Zhang, D., et al. (2021). Synthesis of this compound and Its 2-Substituted Monomers for Synthetic Rubbers. Molecules, 26(21), 6433. [Link]
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  • Wikipedia contributors. (2023, December 2). Polymerisation inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
  • American Chemistry Council. (2020). Residual Butadiene in BD-derived polymers and resins – Summary of the evidence. American Chemistry Council. [Link]
  • Sgardelis, S. P., et al. (2019).
  • Teh, W. J., et al. (2024). Selective this compound production from acetylene using partially oxidized copper catalysts.
  • Fregoso-Israel, E., et al. (2015). Butadiene polymerization using neodymium versatate-based catalysts: Catalyst optimization and effects of water and excess versatic acid. Journal of Applied Polymer Science, 132(43). [Link]
  • Flores, J. H., et al. (2024). Kinetic Study of this compound Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. Processes, 12(3), 502. [Link]
  • Beller, M., et al. (2023). Industrially applied and relevant transformations of this compound using homogeneous catalysts. Chemical Society Reviews. [Link]
  • American Chemistry Council. (2021). Overview - this compound Physical and Chemical Properties. American Chemistry Council. [Link]
  • Tani, K., et al. (2022). Polymerization of Ethylene and this compound Using Methylaluminoxane-Phosphine Catalyst Systems. Polymers, 14(19), 4058. [Link]
  • Monakov, Y. B., et al. (2014). Mechanism of Butadiene Polymerization on Cobalt-Containing Catalyst. Polymer Science Series B, 56(4), 489-495. [Link]
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  • Chen, C., et al. (2017). Highly Efficient Synthesis of Functionalizable Polymers from a CO2/1,3-Butadiene-Derived Lactone. ACS Macro Letters, 6(12), 1353-1358. [Link]
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Sources

selection criteria for stabilizers and inhibitors for long-term 1,3-butadiene storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Long-Term Storage of 1,3-Butadiene

Welcome to the Technical Support Center for the long-term storage of this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective storage of this highly reactive monomer. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for maintaining the stability and purity of this compound over extended periods.

Section 1: Understanding this compound Instability

This compound is a valuable conjugated diene in various synthetic applications. However, its structure also makes it prone to several undesirable reactions during storage, primarily polymerization and peroxide formation. These processes can compromise sample integrity, lead to hazardous conditions, and impact experimental outcomes.

The Dual Threat: Polymerization and Peroxide Formation

This compound can polymerize through different mechanisms, notably thermal and oxidative pathways. At elevated temperatures, it can undergo dimerization and further oligomerization[1]. In the presence of oxygen, this compound readily forms explosive peroxides, which can also initiate polymerization[2][3][4]. The stability of stored this compound is therefore critically dependent on the control of temperature and the exclusion of oxygen[5][6][7][8][9].

The Menace of "Popcorn Polymer"

A particularly hazardous phenomenon in the storage of this compound is the formation of "popcorn polymer," a tough, cross-linked, and insoluble polymer that can proliferate rapidly[10][11][12]. Its growth can generate immense pressure within storage containers, potentially leading to catastrophic failure[2][3][13]. Popcorn polymer formation is often initiated by traces of oxygen, rust, or other contaminants, and once established, its growth is difficult to halt[10][14].

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the long-term storage of this compound.

Issue 1: Presence of a White, Cloudy Precipitate in the this compound Monomer

  • Probable Cause: This is often an early sign of polymerization, where soluble polymers are beginning to form and precipitate out of the liquid monomer. This can be triggered by gradual depletion of the inhibitor, exposure to light, or elevated storage temperatures.

  • Solution:

    • Immediate Analysis: Carefully take a small, representative sample to analyze the inhibitor concentration. A common method for determining the concentration of inhibitors like tert-Butylcatechol (TBC) is UV-Vis spectrophotometry.

    • Inhibitor Replenishment: If the inhibitor level is low, a calculated amount of fresh inhibitor should be added. Ensure thorough but gentle mixing to dissolve the inhibitor without vigorously agitating the monomer, which could introduce air.

    • Filtration: If a significant amount of polymer has formed, the monomer may need to be filtered under an inert atmosphere (e.g., nitrogen or argon) to remove the solid particles.

    • Re-evaluation of Storage Conditions: Review your storage protocol. Ensure the container is stored in a cool, dark place, and the headspace is filled with an inert gas.

Issue 2: A Noticeable Increase in Viscosity of the this compound

  • Probable Cause: An increase in viscosity is a clear indication of significant polymer formation. This suggests that the polymerization process has advanced beyond the initial precipitation stage.

  • Solution:

    • Cease Use: Do not use the monomer for any reactions, as the high polymer content will lead to inaccurate measurements and unpredictable reactivity.

    • Inhibitor Shock Dosing: In some cases, adding a higher concentration of inhibitor can help to quench the ongoing polymerization. However, this will not reverse the polymer formation that has already occurred.

    • Consider Distillation (with extreme caution): For valuable batches, purification by distillation can be considered. However, this is a hazardous procedure due to the potential for explosive peroxide decomposition at elevated temperatures. It should only be performed by experienced personnel with appropriate safety measures, including peroxide testing before heating.

    • Safe Disposal: If the monomer is heavily polymerized, the safest course of action is to dispose of it according to your institution's hazardous waste guidelines.

Issue 3: Formation of a Hard, Cauliflower-like Solid ("Popcorn Polymer")

  • Probable Cause: This is the dangerous "popcorn polymer." It is often initiated in areas where oxygen and a catalyst (like rust) are present. Once a seed of popcorn polymer forms, it can grow rapidly, even in the presence of standard inhibitors[10][14].

  • Solution:

    • DO NOT ATTEMPT TO REMOVE MECHANICALLY: Scraping or breaking the popcorn polymer can create fresh radical sites, accelerating its growth.

    • Isolate the Container: Safely move the container to a remote, well-ventilated area, away from heat and other reactive materials.

    • Contact Safety Professionals: Your institution's environmental health and safety department should be contacted immediately for guidance on handling and disposal.

    • Prevention is Key: Thoroughly clean and passivate storage vessels to remove rust and other potential initiators. Ensure a strictly oxygen-free environment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitors for this compound, and how do I choose one?

The most common inhibitors are phenolic compounds, with tert-Butylcatechol (TBC) being widely used[15][16][17]. Butylated hydroxytoluene (BHT) is another effective inhibitor[18]. The choice depends on the intended application and the required storage duration. TBC is a highly effective polymerization inhibitor for monomers like butadiene[16].

Q2: What is the recommended concentration of inhibitor for long-term storage?

Typically, inhibitors are added at concentrations ranging from 50 to 200 ppm[15]. For long-term storage, a concentration of around 100 ppm of TBC is common to prevent spontaneous polymerization. It is crucial to consult the supplier's certificate of analysis for the initial inhibitor concentration.

Q3: How often should I monitor the inhibitor concentration?

The frequency of monitoring depends on the storage conditions and the age of the monomer. For critical applications, it is advisable to check the inhibitor level every 3-6 months. If the storage container is frequently opened, even with an inert gas backfill, more frequent monitoring is recommended.

Q4: What are the ideal storage conditions for this compound?

  • Temperature: Store in a cool, well-ventilated place, away from heat sources and direct sunlight. The storage temperature should be kept below 50°C[5][6].

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen ingress.

  • Container: Use a container made of a suitable material like steel. Avoid copper and its alloys, as they can form explosive compounds with crude this compound[3][19]. Ensure the container is properly sealed and stored upright[2][8].

Q5: How do I test for peroxides in my this compound sample?

A common qualitative test involves using potassium iodide (KI) strips. In the presence of peroxides, the iodide is oxidized to iodine, causing the strip to turn a brownish color. For quantitative analysis, iodometric titration methods can be employed. Peroxide testing should be done regularly, especially before any process that involves heating, such as distillation.

Q6: Can I use this compound directly from the storage container for my reaction?

For most polymerization reactions, the inhibitor must be removed prior to use. Inhibitors like TBC can interfere with the polymerization catalyst and affect the reaction kinetics[17]. Common removal methods include washing with an aqueous alkali solution (e.g., NaOH) or passing the monomer through a column of activated alumina[17][20].

Section 4: Key Experimental Protocols

Protocol 1: Monitoring TBC Inhibitor Concentration via UV-Vis Spectroscopy
  • Prepare Standards: Create a series of calibration standards of TBC in a suitable UV-transparent solvent (e.g., isopropanol) with concentrations ranging from 10 to 150 ppm.

  • Acquire Spectra: Measure the UV absorbance spectra of the standards and the this compound sample (diluted in the same solvent) using a spectrophotometer. TBC has a characteristic absorbance in the UV region.

  • Create Calibration Curve: Plot the absorbance at the wavelength of maximum absorption (λmax) for the standards against their concentrations to generate a calibration curve.

  • Determine Sample Concentration: Use the absorbance of the diluted this compound sample and the calibration curve to determine the TBC concentration in the original sample.

Protocol 2: Inhibitor Removal using an Activated Alumina Column
  • Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of monomer to be purified.

  • System Inerting: Purge the column and receiving flask with a stream of inert gas (nitrogen or argon).

  • Monomer Purification: Carefully pass the this compound through the column under a positive pressure of inert gas. The polar TBC will be adsorbed onto the alumina, while the non-polar butadiene will elute.

  • Collection: Collect the purified, inhibitor-free monomer in the receiving flask, which should be cooled in an ice bath to minimize evaporation.

  • Verification: Test a small aliquot of the purified monomer for the absence of inhibitor using the UV-Vis method described above.

Section 5: Visualizing Key Concepts

Diagram 1: this compound Degradation Pathways

BD This compound Polymer Soluble Polymer (Increased Viscosity) BD->Polymer Thermal Polymerization Peroxides Explosive Peroxides BD->Peroxides Oxidation Heat Heat Heat->Polymer Oxygen Oxygen Oxygen->Peroxides Popcorn Popcorn Polymer (Hazardous Solid) Oxygen->Popcorn Polymer->Popcorn Contamination (e.g., Rust) Peroxides->Polymer Initiation Initiates Further Polymerization Peroxides->Initiation Initiation->Polymer

Caption: Degradation pathways of this compound during storage.

Diagram 2: Decision Workflow for Inhibitor Selection and Monitoring

Start Start: New Batch of This compound CheckCoA Check Certificate of Analysis for Inhibitor Type & Conc. Start->CheckCoA Storage Store under Inert Gas, Cool & Dark Conditions CheckCoA->Storage Monitor Monitor Inhibitor Level (e.g., every 3-6 months) Storage->Monitor InhibitorOK Inhibitor Level OK? Monitor->InhibitorOK Troubleshoot Troubleshoot: Check for Polymer/Peroxides Monitor->Troubleshoot Visual Inspection Reveals Polymer/Precipitate Replenish Replenish Inhibitor InhibitorOK->Replenish No Use Ready for Use (After Inhibitor Removal) InhibitorOK->Use Yes Replenish->Monitor

Caption: Decision workflow for this compound storage and monitoring.

References

  • Linde Gas GmbH. (2022).
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  • Agency for Toxic Substances and Disease Registry. (n.d.). This compound | Medical Management Guidelines. Centers for Disease Control and Prevention.
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  • AIJR Journals. (2023). Popcorn Polymers in Butadiene Extraction Units.
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Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of GC-MS and HPLC for 1,3-Butadiene Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the field of analytical chemistry, the choice of instrumentation is a critical decision that dictates the accuracy, sensitivity, and overall success of your research. This guide provides an in-depth comparative analysis of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the specific and challenging task of quantifying 1,3-butadiene.

As a known carcinogen and a vital industrial monomer, the precise measurement of this compound is paramount in occupational safety, environmental monitoring, and toxicological studies.[1][2] This document moves beyond a simple listing of specifications to provide field-proven insights and explain the fundamental causality behind methodological choices, empowering you to select the most appropriate and robust technique for your application.

Core Principles: Volatility as the Deciding Factor

The choice between GC-MS and HPLC fundamentally hinges on the physical properties of the analyte. This compound is a colorless gas at room temperature, making it a highly volatile organic compound (VOC).[3] This single characteristic is the most critical factor in determining the appropriate analytical approach.

  • Gas Chromatography (GC): This technique is tailor-made for compounds that are volatile or can be made volatile without decomposing.[4][5] In GC, a gaseous mobile phase (an inert carrier gas like helium) transports the analyte through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase lining the column.[6] For a volatile compound like this compound, GC is the natural and most direct method of separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, in contrast, uses a liquid mobile phase to separate components of a mixture.[6] It excels in the analysis of non-volatile, semi-volatile, or thermally unstable compounds, such as large biomolecules, pharmaceuticals, and polar metabolites.[5][7] Pushing a highly volatile gas like this compound through a liquid-phase system under high pressure is impractical and inefficient, making direct HPLC analysis an unsuitable choice.

Therefore, for the direct quantification of this compound itself, GC-MS is the industry-standard and scientifically validated method. HPLC finds its utility in this field through an indirect, yet powerful, approach: the quantification of its non-volatile metabolites.

GC-MS: The Gold Standard for Direct this compound Quantification

For measuring airborne concentrations in occupational health settings or residual monomer in materials, GC-MS is the definitive technique. Regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established standardized GC-based methods for this purpose.[3][8][9]

Expertise in Practice: The "Why" Behind the GC-MS Workflow

The success of the GC-MS method lies in a meticulously designed workflow that ensures sample integrity from collection to analysis. The primary challenge with this compound is its high reactivity and tendency to self-polymerize.[3] The established protocols are designed to mitigate this.

The following diagram and protocol are based on the principles of validated methods like NIOSH 1024 and OSHA Method 56.[10][11]

GCMS_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Instrumental Analysis A 1. Air Sampling Draw known volume of air through sorbent tube B 2. Sample Stabilization Tube contains charcoal coated with 4-tert-butylcatechol (TBC) to inhibit polymerization A->B C 3. Storage & Transport Chill samples to <-4°C to ensure stability B->C D 4. Solvent Desorption Extract this compound from charcoal using Methylene Chloride or Carbon Disulfide C->D E 5. GC Injection Inject aliquot of the solvent extract D->E Sample Extract F 6. Chromatographic Separation Separate this compound from other VOCs on a capillary column E->F G 7. MS Detection & Identification Ionize eluting compounds and identify this compound by its unique mass spectrum F->G H 8. Quantification Integrate peak area and calculate concentration against a calibration curve G->H

Caption: Workflow for this compound Quantification by GC-MS.

Detailed Experimental Protocol: Air Sampling & GC-MS Analysis

This protocol represents a validated, self-validating system for ensuring accurate quantification.

  • Sampler Preparation: Utilize a tandem coconut charcoal tube (e.g., 400 mg front section, 200 mg back section). The charcoal should be coated with a polymerization inhibitor like 4-tert-butylcatechol (TBC).

    • Causality: TBC is essential to prevent the reactive this compound monomer from polymerizing on the sorbent, which would lead to analyte loss and inaccurate, low-biased results.[10][11] The back section serves as a quality control check to detect sample breakthrough, which would indicate that the front section's capacity was exceeded.

  • Sample Collection: Calibrate a personal sampling pump to a low flow rate (e.g., 0.01 to 0.05 L/min).[10][11] Collect a known volume of air, typically between 5 and 25 liters.[8]

    • Causality: A low, steady flow rate ensures efficient adsorption of the analyte onto the charcoal and prevents breakthrough. An accurate air volume is critical for converting the mass of analyte found into an airborne concentration (e.g., in ppm or mg/m³).

  • Sample Storage: Immediately after sampling, cap the tubes and store them at or below -4°C.

    • Causality: Low temperatures drastically reduce the volatility and reactivity of this compound, ensuring sample stability during transport to the laboratory.[8]

  • Desorption: In the lab, break the ends of the charcoal tube and transfer the front and back sections to separate 2-mL vials. Add 1 mL of a high-purity solvent (e.g., methylene chloride) to each vial.[8]

    • Causality: The solvent efficiently extracts the this compound from the charcoal matrix, transferring it into the liquid phase for injection into the GC. Analyzing the front and back sections separately validates that sample breakthrough did not occur.

  • Instrumental Analysis (GC-MS):

    • Injector: Split/splitless injector at 200°C.

    • Column: A high-resolution capillary column, such as an Alumina PLOT or a wax-type column (e.g., CP WAX 57 CB), is recommended for excellent separation of low molecular weight hydrocarbons.[12][13]

    • Oven Program: Isothermal hold at a low temperature (e.g., 70°C) followed by a temperature ramp to resolve this compound from other C4 isomers.[12]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 54, 39) for maximum sensitivity and selectivity.

  • Calibration & Quantification: Prepare a calibration curve by spiking known amounts of this compound onto blank charcoal tubes and processing them in the same manner as the field samples.

    • Trustworthiness: This matrix-matched calibration curve accounts for any analyte loss during the desorption process, making the quantification highly accurate and reliable.

Performance Data: GC-MS Quantification of this compound
ParameterTypical ValueSource / Method
Limit of Detection (LOD) 0.2 µg per sampleNIOSH 1024
0.5 ng/L (in blood)Perbellini et al. (2003)[8]
Limit of Quantification (LOQ) 0.02 ppm (for a 25 L air sample)NIOSH 1024[8]
155 ppb (for a 3 L air sample)OSHA Method 56[10][11]
Working Range 0.02 to 100 ppmNIOSH 1024
Precision (RSD) < 6.08%Zhang et al. (2013)[14]
Accuracy / Bias ±11.32% / 0.1%NIOSH 1024

HPLC: An Indirect but Essential Tool for Biomarker Analysis

While unsuitable for direct analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for quantifying the non-volatile metabolites of this compound in biological matrices like urine.[8] This approach provides a critical measure of biological exposure and metabolic activation.

When this compound is absorbed by the body, it is metabolized into various compounds, including mercapturic acids like N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA).[15][16] These metabolites are polar, non-volatile, and water-soluble, making them perfect candidates for Reverse-Phase HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc_analysis Instrumental Analysis (HPLC-MS/MS) A 1. Urine Sample Collection End of work-shift sample is collected B 2. Internal Standard Spiking Add a stable isotope-labeled version of the metabolite (e.g., DHBMA-d4) A->B C 3. Solid-Phase Extraction (SPE) Isolate metabolites and remove matrix interferences (salts, urea) B->C D 4. Elution & Concentration Elute metabolites from SPE cartridge and evaporate to dryness, then reconstitute in mobile phase C->D E 5. HPLC Injection Inject reconstituted sample D->E Cleaned Sample F 6. Chromatographic Separation Separate target metabolite from other urinary components on a C18 column E->F G 7. MS/MS Detection Ionize the metabolite (ESI-) and perform fragmentation (MRM) for ultimate selectivity F->G H 8. Quantification Calculate concentration ratio of analyte to internal standard against a calibration curve G->H

Caption: Workflow for this compound Metabolite Quantification by HPLC-MS/MS.

Detailed Experimental Protocol: Urinary Metabolite Analysis
  • Sample Preparation: To a 1 mL urine sample, add a known amount of a stable isotope-labeled internal standard (e.g., DHBMA-d4).

    • Causality: The internal standard is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the internal standard, we achieve highly accurate and precise quantification, correcting for any sample loss.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode or reverse-phase SPE cartridge. Load the sample, wash away interferences like salts and urea, and elute the target metabolites with an appropriate solvent (e.g., methanol).

    • Trustworthiness: SPE is a critical cleanup step that removes matrix components that could interfere with the analysis or suppress the ionization of the analyte in the mass spectrometer, thereby ensuring a robust and reliable measurement.

  • Instrumental Analysis (HPLC-MS/MS):

    • Column: A C18 reverse-phase column is standard for separating polar metabolites.[17][18]

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • Mass Spectrometer: Operate in Electrospray Ionization (ESI) negative mode. Use Multiple Reaction Monitoring (MRM) for detection. A specific precursor ion (the metabolite) is selected and fragmented to produce a specific product ion.

    • Causality: The MRM transition is unique to the target metabolite, providing exceptional selectivity and eliminating potential interferences from the complex urine matrix. This allows for confident quantification even at very low concentrations.[16]

Performance Data: HPLC-MS/MS for Metabolite (DHBMA) Quantification
ParameterTypical ValueSource / Method
Limit of Quantification (LOQ) 1 ng/mLSapkota et al.[16]
Linearity Excellent, passes rigorous validationSapkota et al.[16]
Precision High, meets validation criteriaSapkota et al.[16]
Accuracy Within 10%Sapkota et al.[16]

Head-to-Head Comparison and Decision Framework

The choice of technique is not a matter of superiority, but of application. One method measures the external exposure (GC-MS for airborne this compound), while the other measures the internal dose and metabolic response (HPLC-MS/MS for urinary metabolites).

Summary Comparison Table
FeatureGC-MSHPLC-MS/MS
Analyte Direct this compoundIndirect via Non-Volatile Metabolites (e.g., DHBMA)
Principle Separation of volatile compounds in the gas phaseSeparation of non-volatile/polar compounds in the liquid phase
Sample Matrix Air, Gases, Headspace of liquids/solidsUrine, Blood, Plasma
Sample Prep Sorbent tube adsorption & solvent desorptionSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Key Application Occupational exposure monitoring, environmental air analysis, residual monomer testingBiomonitoring, toxicology, metabolic studies, dose response
Regulatory Status Standardized methods available (NIOSH, OSHA, EPA)Widely used in research and clinical settings for biomarkers
Decision-Making Flowchart

Decision_Tree A What is your primary research question? B Are you measuring direct exposure to This compound in the environment (e.g., air)? A->B C Are you assessing the biological uptake and metabolic processing of this compound in a subject? A->C D Use GC-MS (e.g., NIOSH 1024) B->D Yes E Use HPLC-MS/MS (for urinary metabolites like DHBMA) C->E Yes

Caption: Decision framework for selecting the appropriate analytical technique.

Conclusion

In the comparative analysis of GC-MS and HPLC for this compound quantification, there is a clear and scientifically driven division of labor.

  • GC-MS is the unequivocal choice for the direct, quantitative analysis of this compound. Its ability to handle volatile compounds makes it the gold standard for applications such as monitoring workplace air and ensuring environmental safety, supported by decades of validation and regulatory acceptance.

  • HPLC-MS/MS is the essential and superior tool for quantifying non-volatile metabolites of this compound in biological matrices. This indirect approach provides invaluable insight into exposure biomarkers, metabolic pathways, and toxicological risk assessment.

Ultimately, these two techniques are not competitors but complementary partners in the comprehensive study of this compound. The correct choice is always dictated by the analyte —the parent compound or its metabolic byproducts—and the specific scientific question you aim to answer.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for this compound. NCBI Bookshelf.
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  • Occupational Safety and Health Administration. (1985). This compound Method no.: 56. OSHA.
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  • Lunsford, R. A., & Gagnon, Y. T. (1988). Determination of this compound in workplace air: reevaluation of NIOSH (National Institute for Occupational Safety and Health) Method S91 and development of NIOSH Method 1024. OSTI.GOV.
  • Health Canada. (1999). Determination of this compound, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke. Health Canada.
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  • Goggin, M., et al. (2021). Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of this compound In Vivo. Toxicol Sci, 184(2), 256-267.
  • Kotapati, S., et al. (2015). High throughput HPLC-ESI(-)-MS/MS methodology for mercapturic acid metabolites of this compound: Biomarkers of exposure and bioactivation. Chemico-Biological Interactions.
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A Comparative Guide to NIOSH and OSHA Analytical Methods for 1,3-Butadiene in Workplace Air

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the validated analytical methods developed by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for the determination of 1,3-butadiene in workplace air. This document is intended for researchers, industrial hygienists, and analytical chemists responsible for assessing occupational exposure to this important industrial chemical.

This compound is a known human carcinogen, and accurate monitoring of workplace exposure is critical for ensuring worker safety.[1][2][3] Both NIOSH and OSHA have established permissible exposure limits (PELs) and developed robust analytical methods to quantify airborne concentrations of this compound.[4][5][6] This guide will delve into the specifics of NIOSH Method 1024 and OSHA Method 56, offering a detailed comparison of their sampling and analytical procedures, performance characteristics, and the scientific rationale underpinning their design.

Executive Summary: A Tale of Two Methods

At a high level, both NIOSH Method 1024 and OSHA Method 56 employ active sampling onto a solid sorbent followed by solvent desorption and analysis by gas chromatography with flame ionization detection (GC-FID).[7][8] However, the key distinctions lie in the choice of sorbent material, desorption solvent, and their resulting performance characteristics. These differences reflect the specific goals and historical context of each method's development.

OSHA Method 56 was specifically developed to address sample instability issues at low this compound levels, a significant limitation of earlier methods that used uncoated charcoal.[1][9] The innovation of using charcoal coated with 4-tert-butylcatechol (TBC), a polymerization inhibitor, significantly improves the stability of collected samples.[1][9]

NIOSH Method 1024, a revision of the earlier Method S91, was designed to enhance sensitivity and selectivity.[10][11] It utilizes a more robust sampling train with tandem coconut shell charcoal tubes and a different desorption solvent to achieve a lower detection limit and better performance over a wider concentration range.[10][12]

Comparative Performance Data

The following table summarizes the key performance parameters of NIOSH Method 1024 and OSHA Method 56, providing a clear side-by-side comparison for easy reference.

ParameterNIOSH Method 1024OSHA Method 56
Sampling Medium Tandem coconut shell charcoal tubes (400 mg/200 mg)Charcoal adsorbent tube coated with 4-tert-butylcatechol (TBC) (100 mg/50 mg)[5][9]
Analytical Technique Gas Chromatography with Flame Ionization Detection (GC-FID)[12]Gas Chromatography with Flame Ionization Detection (GC-FID)[1][9]
Desorption Solvent Methylene chloride[10]Carbon disulfide[1][9]
Recommended Air Volume 5 - 25 L[13]3 L[9]
Recommended Flow Rate 0.01 - 0.5 L/min[12]0.05 L/min[9]
Working Range 0.02 to 100 ppm (0.04 to 220 mg/m³) for a 25-L air sample[12]Target concentration of 1 ppm (2.21 mg/m³)[1][9]
Estimated Limit of Detection (LOD) 0.2 µg per sample[12][14][15]90 ppb (200 µg/m³) based on a 3 L air volume[9][16]
Reliable Quantitation Limit (RQL) Not explicitly stated, but desorption efficiency decreases below 0.4 ppm[12]155 ppb (343 µg/m³) based on a 3 L air volume[1][9][16]
Standard Error of Estimate Overall Precision (Sᵣ): 0.060[12]6.5% at the target concentration[9][16]
Special Requirements Samples should be chilled below -4°C during shipment and storage.[12]Sampling tubes must be coated with TBC. Collected samples should be stored in a freezer.[1][9]
Known Interferences Pentane, methyl acetylene, or vinylidene chloride may interfere at high levels. High humidity can decrease sampler capacity.[12]No known interferences to the sampling method are cited.[9]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the key steps in both the NIOSH and OSHA analytical workflows, from sample collection to final analysis.

NIOSH_Method_1024_Workflow cluster_sampling Sample Collection cluster_analysis Sample Preparation & Analysis s1 Calibrate Pump with Tandem Charcoal Tubes s2 Collect 5-25 L Air Sample (0.01-0.5 L/min) s1->s2 s3 Separate and Cap Tubes s2->s3 s4 Ship and Store at <= -4°C s3->s4 a1 Desorb with Methylene Chloride s4->a1 a2 Analyze by GC-FID a1->a2 a3 Quantify against Vapor-Spiked Standards a2->a3

Caption: Workflow for NIOSH Method 1024.

OSHA_Method_56_Workflow cluster_sampling Sample Collection cluster_analysis Sample Preparation & Analysis s1 Calibrate Pump with TBC-Coated Charcoal Tube s2 Collect 3 L Air Sample (0.05 L/min) s1->s2 s3 Cap Tube s2->s3 s4 Store in Freezer s3->s4 a1 Desorb with Carbon Disulfide s4->a1 a2 Analyze by GC-FID a1->a2 a3 Quantify against Standards a2->a3

Caption: Workflow for OSHA Method 56.

Detailed Experimental Protocols

The following sections provide a step-by-step overview of the methodologies for both NIOSH Method 1024 and OSHA Method 56. The causality behind key experimental choices is explained to provide a deeper understanding of each protocol.

NIOSH Method 1024: Step-by-Step Protocol

This method is designed for a broad working range and enhanced sensitivity, making it suitable for assessing exposures from the sub-ppm to higher levels.

  • Sample Collection:

    • Rationale: The use of tandem charcoal tubes (a larger front tube and a smaller back tube) is a self-validating system to check for breakthrough, which occurs when the sorbent capacity of the front tube is exceeded and the analyte is detected on the back tube.

    • Calibrate a personal sampling pump with a representative tandem charcoal tube in line to the desired flow rate (0.01 to 0.5 L/min).

    • Break the ends of the tandem charcoal tubes immediately before sampling.

    • Connect the back-up section (smaller tube) to the sampling pump and the front section (larger tube) to the sampling line.

    • Draw a known volume of air (5 to 25 L) through the tubes.

    • After sampling, separate the front and back tubes, cap them securely, and label them.

    • Ship and store the samples chilled below -4°C to ensure sample stability.[12]

  • Sample Preparation:

    • Rationale: Methylene chloride is chosen as the desorption solvent for its high volatility and good solvation of this compound. Chilling the solvent and vials minimizes evaporative losses of the volatile analyte.

    • Place the front and back sorbent sections into separate, chilled vials (e.g., 4 mL and 2 mL, respectively).

    • Add a precise volume of chilled methylene chloride to each vial (e.g., 4 mL to the front section and 2 mL to the back section).

    • Cap the vials and allow them to stand for 30 minutes with occasional agitation to ensure complete desorption.

  • Analysis:

    • Rationale: High-resolution gas chromatography with a capillary column provides excellent separation of this compound from potential interferences.[10] Flame ionization detection is a robust and sensitive detection method for hydrocarbons.

    • Set up the gas chromatograph with a suitable capillary column and FID detector.

    • Inject an aliquot of the desorbed sample into the GC.

    • Prepare calibration standards by spiking known amounts of this compound gas onto blank sorbent tubes and desorbing them in the same manner as the field samples.[17] This matrix-matched calibration accounts for any potential desorption inefficiencies.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

OSHA Method 56: Step-by-Step Protocol

This method is optimized for stability at the 1 ppm target concentration, making it highly reliable for compliance monitoring around the OSHA PEL.

  • Sample Collection:

    • Rationale: The key innovation of this method is the 4-tert-butylcatechol (TBC) coating on the charcoal, which acts as a polymerization inhibitor for this compound, thus preventing sample loss during storage.[1][9]

    • Calibrate a personal sampling pump with a representative TBC-coated charcoal tube in line to a flow rate of 0.05 L/min.

    • Break the ends of the sampling tube immediately before sampling.

    • Connect the tube to the sampling pump.

    • Draw a 3 L air sample.

    • After sampling, cap the tube and label it.

    • Store the collected samples in a freezer to maintain integrity.[1][9]

  • Sample Preparation:

    • Rationale: Carbon disulfide is a traditional and effective solvent for desorbing non-polar compounds from charcoal.

    • Transfer the front (100 mg) and back (50 mg) sections of the sorbent to separate 2-mL vials.

    • Add 1 mL of carbon disulfide to each vial.

    • Cap the vials and agitate them to ensure complete desorption.

  • Analysis:

    • Rationale: Similar to the NIOSH method, GC-FID is the analytical technique of choice for its reliability in quantifying hydrocarbons.

    • Configure the gas chromatograph with an appropriate column and FID.

    • Inject a portion of the sample extract into the GC.

    • Prepare standards by diluting known volumes of this compound gas in carbon disulfide.[1]

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion: Method Selection for Optimal Results

Both NIOSH Method 1024 and OSHA Method 56 are robust and validated methods for the determination of this compound in workplace air. The choice between the two methods may depend on the specific application and analytical needs.

  • NIOSH Method 1024 is advantageous when a lower detection limit and a wider working range are required, making it well-suited for comprehensive exposure assessments that may include both low-level and high-level exposures. The use of tandem tubes provides an inherent quality control check for sample breakthrough.

  • OSHA Method 56 is specifically tailored for compliance monitoring around the OSHA PEL of 1 ppm. Its primary strength lies in the enhanced sample stability afforded by the TBC-coated sorbent, which is crucial for ensuring the accuracy of results when samples may not be analyzed immediately.

Ultimately, both methods, when performed by proficient analysts, provide reliable data for the protection of worker health. The selection of the most appropriate method should be made after careful consideration of the sampling environment, expected concentration range, and logistical constraints of sample storage and analysis.

References

  • 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory) | Occupational Safety and Health Administration - OSHA. (n.d.).
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  • This compound Method no.: 56 Matrix: Air Target concentration - OSHA. (n.d.).
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  • BUTADIENE (this compound) | Occupational Safety and Health Administration - OSHA. (n.d.).
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  • NIOSH Method 1024 for this compound Analysis | PDF | Mass Spectrometry - Scribd. (n.d.).
  • CDC - NIOSH Publications and Products - this compound CH2=CH-CH=Ch2 (84-105). (2014, June 6).
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  • Full article: Industry-wide review of potential worker exposure to this compound during chemical manufacturing and processing as a reactant - Taylor & Francis. (2023, October 3).
  • Page:NIOSH Manual of Analytical Methods - 1024.pdf/3 - Wikisource, the free online library. (2018, August 29).
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A Comparative Kinetic Study of Anionic Polymerization: 1,3-Butadiene vs. Isoprene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the anionic polymerization kinetics of two fundamental dienes: 1,3-butadiene and isoprene. Designed for researchers and professionals in polymer science and drug development, this document moves beyond simple procedural descriptions to explain the underlying principles that govern experimental choices and outcomes. We will explore how subtle differences in monomer structure translate into significant variations in polymerization behavior, reaction rates, and final polymer microstructure.

Introduction: The Essence of Living Anionic Polymerization

Anionic polymerization, pioneered by Michael Szwarc, stands as a cornerstone of polymer synthesis due to its "living" nature.[1][2] In an ideal anionic system, initiation and propagation proceed without termination or chain transfer reactions.[3] This remarkable characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[3][4]

The process begins with an initiator, typically an organolithium compound like n-butyllithium (n-BuLi), which adds to a monomer to create a propagating carbanionic chain end. This active center then continues to add monomer units until the monomer is exhausted or the reaction is deliberately terminated. The kinetics of this process—specifically the rates of initiation and propagation—are highly sensitive to the monomer structure, solvent, counter-ion, and temperature.

Monomer Structure: A Tale of Two Dienes

At first glance, this compound (BD) and isoprene (2-methyl-1,3-butadiene) are structurally similar conjugated dienes. However, the single methyl group on the isoprene molecule is the primary determinant of the kinetic and stereochemical differences observed during their polymerization.

  • This compound (BD): A four-carbon diene, symmetrical and sterically unhindered.

  • Isoprene (IP): A five-carbon diene with a methyl group on the C2 carbon. This methyl group introduces steric hindrance and alters the electron density of the double bond system compared to butadiene.

In nonpolar solvents like hexane or cyclohexane, isoprene generally polymerizes faster than butadiene when initiated with organolithium compounds.[5] This is often attributed to the electron-donating effect of the methyl group, which can stabilize the developing carbanion at the chain end.

Comparative Kinetic Analysis

The overall rate of polymerization is a function of both the initiation and propagation steps. In organolithium-initiated systems, these steps are complicated by the strong tendency of both the initiator and the active polymer chain ends to self-associate into aggregates (dimers, tetramers, etc.).[4][6] These aggregates are generally less reactive or dormant, meaning the observed reaction rate is governed by the small concentration of unassociated, or "free," active species.

3.1. Initiation: The First Step

The reaction of n-BuLi with the monomer is often a slow and complex process in hydrocarbon solvents.[4][6] The initiation of isoprene polymerization has been observed to be more complex than that of butadiene, with some studies reporting sigmoidal conversion curves, suggesting an auto-accelerating behavior.[6]

3.2. Propagation: Building the Chain

The propagation step, where monomer is repeatedly added to the active chain end, is the core of the polymerization process. The rate of propagation (R_p) is typically expressed as:

R_p = k_p[M][P]*

where k_p is the propagation rate constant, [M] is the monomer concentration, and [P]* is the concentration of active propagating centers.

In nonpolar solvents like hexane, isoprene exhibits a higher propagation rate than butadiene.[5] However, the reaction order with respect to the active chain end concentration is often fractional (e.g., 1/4 for isoprene, 1/6 for butadiene), reflecting the dominant role of chain-end aggregation.[6] Only the unassociated chain ends are considered highly active in propagation.

3.3. The Profound Influence of Solvent Polarity

The choice of solvent is arguably the most powerful tool for manipulating both the kinetics and the final polymer microstructure.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): In these media, the carbon-lithium bond at the propagating chain end is highly covalent. This leads to strong association of chain ends and relatively slow polymerization rates.[4] Critically, this environment favors a coordination mechanism that leads to high 1,4-addition, producing polymers with desirable elastomeric properties.[6][7] Polyisoprene produced this way has a high cis-1,4 content, which is structurally similar to natural rubber.[6] Polybutadiene yields a mix of cis-1,4, trans-1,4, and a small amount of 1,2-vinyl content.[4]

  • Polar Solvents (e.g., Tetrahydrofuran - THF): The addition of even small amounts of a polar solvent or "modifier" dramatically changes the system.[1][8][9] Ethers like THF solvate the lithium counter-ion, breaking up the aggregates into more reactive, lower-aggregation states or even fully dissociated ion pairs.[1][6] This leads to a massive acceleration in both initiation and propagation rates.[1][6]

This increased reactivity comes at the cost of stereochemical control. The more ionic character of the C-Li bond in polar solvents favors the formation of 1,2- or 3,4-microstructures (pendant vinyl groups).[6][7][10] For both butadiene and isoprene, polymerization in pure THF results in polymers with very high vinyl content.[6][11]

Parameter This compound Isoprene References
Relative Propagation Rate (Nonpolar Solvent) SlowerFaster[5]
Predominant Microstructure (Nonpolar Solvent, Li+) ~40% cis-1,4, ~50% trans-1,4, ~10% 1,2-vinylHigh cis-1,4 (>90%)[4][6]
Effect of Polar Modifier (e.g., THF) Dramatic rate increase; shift to high 1,2-vinyl contentDramatic rate increase; shift to high 3,4-vinyl content[1][6][12]
Order of Reaction w.r.t. Active Centers (Nonpolar) ~1/6 (Hexameric association)~1/4 (Tetrameric association)[6]
Experimental Protocols for Kinetic Investigation

Accurate determination of polymerization kinetics requires meticulous experimental technique to eliminate impurities that could terminate the living anions.

4.1. Protocol 1: Kinetic Measurement via Dilatometry

Dilatometry is a classic technique that measures the rate of polymerization by tracking the volume contraction of the reaction mixture as the monomer converts to the denser polymer.[13][14][15]

Methodology:

  • Reagent Purification: Monomer and solvent must be rigorously purified to remove water, oxygen, and other protic impurities. This is typically achieved by distillation over reagents like calcium hydride and subsequent stirring over organometallic scavenging agents.

  • Dilatometer Preparation: A glass dilatometer, consisting of a bulb and a precision-bore capillary tube, must be meticulously cleaned, dried, and flame-sealed or attached to a high-vacuum line.[13][16]

  • Charging the Dilatometer: Under high vacuum or inert atmosphere, purified solvent, monomer, and initiator are distilled or syringed into the dilatometer.

  • Initiation and Measurement: The dilatometer is placed in a constant-temperature bath.[14][15] As polymerization proceeds, the volume of the mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals using a cathetometer.[14]

  • Data Analysis: The change in height over time is directly proportional to the rate of monomer conversion, allowing for the calculation of the polymerization rate.[15]

Caption: Experimental workflow for a kinetic study using dilatometry.

4.2. Protocol 2: Monitoring Active Centers with UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to monitor the concentration of the propagating carbanionic species in real-time.[17] The polybutadienyl-lithium and polyisoprenyl-lithium species have characteristic UV absorbance maxima that allow for their quantification.[6]

Methodology:

  • Reactor Setup: Polymerization is conducted in a reactor equipped with a UV-Vis probe or a flow-through cell connected to a spectrophotometer.

  • Reagent Purification: As with dilatometry, all reagents must be ultrapure.

  • Initiation and Spectral Acquisition: After adding the initiator to the monomer/solvent mixture, UV-Vis spectra are recorded at set intervals.

  • Data Analysis: The absorbance at the characteristic wavelength for the active chain end (e.g., ~270-290 nm for polydienyllithium) is monitored. Using the Beer-Lambert law, the concentration of active centers can be determined throughout the reaction, providing direct insight into the kinetics of both initiation and propagation. This method is particularly powerful for confirming the "living" nature of the system by observing a stable concentration of active centers after initiation is complete.

G Mechanism: Solvent Effect on Propagating Chain End cluster_nonpolar Nonpolar Solvent (Hexane) cluster_polar Polar Solvent (THF) node1 (PLi)n Aggregated & Covalent Less Reactive node2 { High 1,4-addition | (cis for Isoprene)} node1->node2 Coordination Mechanism node3 P⁻ Li⁺(THF)x Solvated & Ionic Highly Reactive node4 { High 1,2- or 3,4-addition | (Vinyl Microstructure)} node3->node4 Ionic Mechanism Monomer Diene Monomer (BD or IP) Monomer->node1 Monomer->node3

Caption: Influence of solvent polarity on the active chain end and resulting microstructure.

Conclusion and Practical Implications

The anionic polymerizations of this compound and isoprene, while similar, exhibit crucial kinetic and stereochemical differences dictated primarily by isoprene's methyl group and the polarity of the reaction medium.

  • Kinetic Control: Isoprene polymerizes faster than butadiene in nonpolar solvents. The rates for both monomers increase by orders of magnitude with the addition of polar modifiers like THF.

  • Microstructure Control: For applications requiring high-performance elastomers (e.g., tires), a high 1,4-microstructure is essential. This is achieved in nonpolar solvents with lithium-based initiators. Isoprene is particularly advantageous in this regard, yielding a high-cis-1,4 polymer that mimics natural rubber.

  • Reactivity Control: The use of polar modifiers, while sacrificing stereocontrol, provides rapid polymerization rates and high vinyl microstructures, which can be desirable for applications like thermoplastic elastomers or as sites for post-polymerization modification.

Understanding these fundamental kinetic relationships is paramount for researchers and engineers. It allows for the rational design of experimental conditions to precisely tailor polymer molecular weight, architecture, and microstructure, thereby achieving the desired material properties for a vast range of applications.

References

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A Researcher's Guide to Cross-Validation of Experimental and Theoretical Models for 1,3-Butadiene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research, the synergy between experimental investigation and theoretical modeling is paramount for a deep and predictive understanding of reaction mechanisms. This guide provides a comprehensive comparison of experimental results and theoretical models for the reactions of 1,3-butadiene, a foundational conjugated diene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of key reaction classes, highlighting the strengths and limitations of various methodologies and fostering a critical approach to cross-validation.

The Crucial Role of Cross-Validation in Understanding this compound Reactivity

This compound serves as a cornerstone molecule in organic chemistry, exhibiting a rich and complex reactivity profile. Its involvement in fundamental processes such as cycloadditions, electrocyclizations, and combustion makes it an ideal candidate for studying the interplay between electronic structure and reaction dynamics. The validation of theoretical models against robust experimental data is not merely a confirmatory step but a critical process that refines our predictive capabilities, leading to the rational design of new synthetic routes and a better understanding of complex chemical systems. Discrepancies between theory and experiment often unveil subtle mechanistic details and drive the development of more sophisticated computational methods.

Pericyclic Reactions: A Tale of Concerted versus Stepwise Mechanisms

Pericyclic reactions, particularly the Diels-Alder and electrocyclic reactions of this compound, have been a fertile ground for the cross-validation of theory and experiment. The central debate often revolves around the concerted or stepwise nature of these transformations.

The Diels-Alder Reaction: A Paradigm of Concerted Cycloaddition

The [4+2] cycloaddition of this compound with an alkene, the Diels-Alder reaction, is a classic example of a pericyclic reaction.[1]

Theoretical Insights: Computational studies, employing methods like Density Functional Theory (DFT) and high-level multireference methods, have extensively investigated the potential energy surface of the Diels-Alder reaction.[2][3][4] Most theoretical models predict a concerted, synchronous or asynchronous, mechanism for the reaction of this compound with simple dienophiles like ethene, proceeding through a single transition state.[1][2][3] For instance, multireference ab initio investigations have estimated the energy barrier for the concerted pathway to be significantly lower than that of a stepwise diradical mechanism.[3] DFT calculations have also shown that the s-cis conformation of this compound is more reactive than the s-trans conformation in this reaction.[2]

Experimental Corroboration: Experimental evidence largely supports the concerted mechanism. Stereochemical studies consistently show a high degree of stereospecificity, which is a hallmark of a concerted process. Kinetic isotope effect (KIE) measurements have also been instrumental in probing the transition state structure and have generally been found to be consistent with a concerted pathway.

Comparative Analysis of Activation Barriers for the Diels-Alder Reaction of this compound and Ethene

MethodCalculated/Experimental Activation Energy (kcal/mol)Reference
Multireference AQCC (MRAQCC)22[3]
Density Functional Theory (ωB97X-D)~23-26[2]
Gaussian-3 (G3) TheoryIn good agreement with experimental estimate[5]
Experimental Estimate~27.5
Electrocyclization: A Dance of Orbitals and Stereochemistry

The thermally or photochemically induced interconversion of this compound and cyclobutene is a classic electrocyclic reaction.[6]

Theoretical Predictions: The stereochemical outcome of electrocyclic reactions is famously governed by the Woodward-Hoffmann rules, which are based on the symmetry of the frontier molecular orbitals. Theoretical calculations, from simple Hückel theory to advanced CASSCF methods, have provided a robust framework for understanding these rules.[7] For the thermal ring-opening of cyclobutene to this compound, theory predicts a conrotatory motion of the terminal methylene groups, which is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO).[6][8] Photochemical electrocyclization, on the other hand, is predicted to proceed via a disrotatory pathway.[8]

Experimental Verification: Experimental studies have overwhelmingly confirmed the predictions of the Woodward-Hoffmann rules. For example, the thermal ring-opening of substituted cyclobutenes yields specific stereoisomers of the corresponding dienes, consistent with a conrotatory process. Photochemical experiments have likewise demonstrated the predicted disrotatory stereospecificity.

Combustion and Oxidation: Unraveling Complex Reaction Networks

The high-temperature oxidation and combustion of this compound are critical processes in various industrial applications and are of significant environmental concern.[9] The complexity of the reaction network necessitates a close collaboration between experimentalists and modelers.

Experimental Approaches: Experimental studies of this compound combustion often employ techniques like shock tubes and rapid compression machines to probe reaction kinetics at high temperatures and pressures.[10][11] These experiments provide crucial data on ignition delay times and laminar flame speeds.[12] Flow reactors are used to study the oxidation at intermediate temperatures, allowing for the identification of stable intermediates. Advanced techniques like molecular-beam mass spectrometry enable the detection of radical species and provide insights into the elementary reactions.

Kinetic Modeling: Detailed chemical kinetic models are developed to simulate the combustion process. These models consist of a large set of elementary reactions with their corresponding rate constants. The development of these models relies heavily on theoretical calculations for the thermochemistry of species and the rate constants of reactions that are difficult to measure experimentally. For instance, ab initio calculations are crucial for determining the rate constants for the addition of radicals like H, O, and OH to this compound.[13][14]

Cross-Validation in Action: The validation of these kinetic models is achieved by comparing the simulation results with experimental data. For example, the predicted ignition delay times and flame speeds from the model are compared with the measurements from shock tubes and flame experiments.[12] Discrepancies between the model and experiment guide the refinement of the model, often by identifying key reactions whose rate constants need to be re-evaluated experimentally or theoretically. Sensitivity analysis is a powerful tool used to identify these influential reactions.[12][9]

Experimental Protocol: Ignition Delay Time Measurement in a Shock Tube

  • Mixture Preparation: A precise mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank.

  • Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[11] The driven section is filled with the reactant mixture.

  • Diaphragm Rupture: The diaphragm is ruptured, generating a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.

  • Ignition Detection: The ignition event is detected by monitoring the emission of light from excited species (e.g., OH*) or by measuring the pressure rise using a transducer.

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the shock wave and the onset of ignition.

Radical Reactions: Probing the Initial Steps of Complex Processes

The reactions of this compound with radicals such as hydroxyl (OH) and hydrogen (H) are fundamental to understanding its atmospheric chemistry and combustion behavior.

Theoretical and Experimental Synergy: The addition of a hydroxyl radical to this compound has been studied both experimentally, using techniques like discharge flow with mass spectrometry, and theoretically, using ab initio molecular orbital theory.[14] Both approaches have found that the addition of OH to the terminal carbon is the most favored pathway.[14] Similarly, the reaction of H atoms with this compound has been investigated through theoretical kinetics analysis, which has shown that the addition to the terminal carbon to form a 1-methylallyl radical is the dominant channel.[13][15] These theoretical predictions are crucial for interpreting experimental observations and for building accurate kinetic models.

DOT Diagram: H-Atom Addition to this compound

G cluster_reactants Reactants cluster_products Products This compound This compound 1-Methylallyl radical 1-Methylallyl radical This compound->1-Methylallyl radical Terminal Addition (Lower Barrier) 3-Buten-1-yl radical 3-Buten-1-yl radical This compound->3-Buten-1-yl radical Central Addition (Higher Barrier) H_atom H•

Caption: Reaction pathways for H-atom addition to this compound.

Conclusion: A Path Forward

The cross-validation of experimental results with theoretical models for this compound reactions provides a powerful paradigm for advancing our understanding of chemical reactivity. While significant progress has been made, challenges remain. Accurately modeling reactions involving complex electronic structures, such as those with significant multireference character, requires the continued development of high-level theoretical methods. On the experimental side, the direct detection of short-lived intermediates and the precise measurement of state-specific reaction dynamics remain formidable tasks. The continued synergy between theory and experiment, with each informing and challenging the other, will be essential for unraveling the intricate details of this compound's rich chemistry and for extending this understanding to more complex molecular systems.

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A Senior Application Scientist's Guide to the Comparative Performance of Synthetic Rubbers: 1,3-Butadiene vs. Chloroprene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the vast landscape of synthetic elastomers, materials derived from 1,3-butadiene and chloroprene monomers represent two of the most versatile and widely utilized families. Rubbers such as Polybutadiene (BR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR) are cornerstones of the tire and sealing industries, prized for their dynamic performance and abrasion resistance.[1][2] In contrast, Polychloroprene (CR), commercially known as Neoprene, has carved out a niche in applications demanding a robust balance of chemical, oil, and environmental resistance.[3][4]

This guide provides an in-depth comparative analysis of these two classes of synthetic rubbers. Moving beyond a simple cataloging of properties, we will delve into the fundamental chemical structures that dictate their performance, present standardized experimental protocols for their evaluation, and offer field-proven insights to guide researchers and material scientists in making informed selection decisions for demanding applications.

Part 1: Foundational Chemistry and Synthesis

The macroscopic performance of any polymer is a direct consequence of its molecular structure. The key distinction between these two families lies in the monomeric building blocks: the non-polar this compound versus the polar chloroprene, which contains a chlorine atom.

  • Butadiene-Derived Rubbers: The polymerization of this compound can proceed via several mechanisms to form polybutadiene, with different microstructures (cis, trans, and vinyl) that influence the final properties.[1] For instance, high cis-1,4 polybutadiene is known for its excellent elasticity and low heat buildup.[5] More commonly, butadiene is copolymerized with other monomers to tailor properties:

    • Styrene-Butadiene Rubber (SBR): The incorporation of styrene enhances hardness and abrasion resistance, making it the workhorse of the passenger tire industry.[6]

    • Nitrile Butadiene Rubber (NBR): The addition of acrylonitrile introduces a polar nitrile group (-C≡N), drastically improving resistance to petroleum-based oils and fuels.[7][8]

  • Chloroprene Rubber (Polychloroprene): Polychloroprene (CR) is produced through the free-radical polymerization of chloroprene (2-chloro-1,3-butadiene).[9][10] The presence of the chlorine atom in the polymer backbone is pivotal. It reduces the reactivity of the double bonds, imparting excellent resistance to ozone and weathering. Furthermore, it provides a moderate level of oil resistance and confers inherent flame-retardant properties.[11][12]

G cluster_butadiene This compound Derivatives cluster_chloroprene Chloroprene Derivative butadiene This compound (CH₂=CH-CH=CH₂) polybutadiene Polybutadiene Rubber (BR) -[CH₂-CH=CH-CH₂]n- butadiene->polybutadiene Polymerization sbr Styrene-Butadiene Rubber (SBR) butadiene->sbr nbr Nitrile Butadiene Rubber (NBR) butadiene->nbr styrene Styrene styrene->sbr acrylonitrile Acrylonitrile acrylonitrile->nbr chloroprene Chloroprene (CH₂=C(Cl)-CH=CH₂) polychloroprene Polychloroprene (CR) -[CH₂-C(Cl)=CH-CH₂]n- chloroprene->polychloroprene Polymerization

Caption: Monomer to Polymer Synthesis Pathways.

Part 2: Head-to-Head Performance Comparison

The choice between these elastomers is dictated by the specific stresses of the target application. While SBR may be ideal for a tire tread due to its abrasion resistance and cost-effectiveness, it would fail rapidly in a fuel line, where NBR or CR would excel.[6][13]

Data Summary: Key Performance Metrics

The following table summarizes typical quantitative data for these elastomers. It is crucial to note that these values can vary significantly based on the specific grade, compounding ingredients (like fillers and plasticizers), and vulcanization process.

PropertySBRNBRPolybutadiene (High Cis)Polychloroprene (Neoprene)ASTM Test Method
Hardness (Shore A) 40 - 9035 - 9040 - 8015 - 95D2240[14][15]
Tensile Strength (MPa) 10 - 2510 - 2115 - 205 - 30D412[15][16][17]
Elongation at Break (%) 300 - 600300 - 600350 - 550100 - 800D412[15][16][17]
Compression Set (%) GoodGood to ExcellentGoodExcellentD395[14][15]
Abrasion Resistance ExcellentGood to ExcellentExcellentGood-
Oil & Fuel Resistance PoorExcellentPoorModerate to GoodD471[14]
Ozone & Weather Resistance PoorPoorPoorExcellentD1171[14]
Flame Resistance PoorPoorPoorGood to Excellent (Self-extinguishing)-
Service Temperature Range -40°C to 82°C[13]-40°C to 125°C[7]-70°C to 80°C-40°C to 121°C[7][13]-
In-Depth Analysis of Performance Differences
  • Mechanical Properties:

    • Abrasion and Wear: Butadiene-based rubbers, particularly SBR and high-cis BR, are renowned for their superior abrasion resistance, which is why they dominate the tire industry.[1][2][18]

    • Tensile Strength & Elongation: While all categories offer good tensile properties, polychloroprene can be compounded to achieve very high tensile strength and elongation, making it extremely durable in dynamic applications.[11][19]

    • Compression Set: Polychloroprene generally exhibits a lower compression set, meaning it is better at retaining its original shape after being subjected to prolonged compressive stress. This makes it a superior choice for critical sealing applications like gaskets and O-rings where long-term sealing force is required.[12]

  • Chemical and Environmental Resistance: This is where the most significant divergence occurs.

    • Oil and Fuel Resistance: The non-polar nature of SBR and BR renders them highly susceptible to swelling and degradation when exposed to petroleum oils and fuels.[20] NBR, with its polar nitrile groups, offers excellent resistance and is the material of choice for fuel hoses, seals, and gaskets in automotive and industrial applications.[7][21][22] Polychloroprene offers a valuable middle ground, providing moderate resistance to oils and greases, which is sufficient for many applications where exposure is intermittent.[6][19][23]

    • Weather, Ozone, and UV Resistance: The double bonds in the backbones of butadiene rubbers are highly susceptible to attack by ozone, leading to cracking and premature failure in outdoor applications.[12] The chlorine atom in polychloroprene deactivates the double bond, providing inherent and excellent resistance to ozone, UV light, and general weathering.[12][13][19] This makes it a premier material for outdoor seals, weather stripping, and construction applications.[24]

    • Flame Resistance: Polychloroprene is distinguished by its self-extinguishing properties. When exposed to a flame, it forms char and releases hydrogen chloride, which acts as a flame retardant.[11][21] Butadiene rubbers, being composed solely of hydrogen and carbon, burn readily.[12]

Part 3: Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized testing methodologies are paramount. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for rubber analysis.[14][25] Below are detailed protocols for evaluating critical performance metrics.

Protocol 1: Tensile Strength and Elongation
  • Objective: To determine the force required to rupture a rubber specimen and the extent to which it stretches before breaking. This is a fundamental measure of the material's strength and elasticity.

  • Standard: ASTM D412[15][17]

  • Methodology:

    • Specimen Preparation: Vulcanized rubber sheets are prepared according to ASTM D3182. Standard "dumbbell" or "dog-bone" shaped specimens are die-cut from the sheets.[26] The precise width and thickness of the narrow section are measured.

    • Gage Marks: Two parallel marks are placed on the narrow section of the specimen, a set distance apart (the initial gage length).

    • Testing: The specimen is mounted in the grips of a universal testing machine (tensometer). The grips are separated at a constant rate (typically 500 mm/min) until the specimen ruptures.[15]

    • Data Acquisition: The force is continuously recorded as a function of grip separation. The distance between the gage marks is tracked to measure elongation.

    • Calculation:

      • Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area of the specimen.[17]

      • Ultimate Elongation (%): The change in gage length at the point of rupture, divided by the initial gage length, multiplied by 100.[17]

  • Causality: This test directly probes the integrity of the polymer network. High tensile strength indicates strong intermolecular forces and an effective crosslink density, while high elongation points to the ability of the long polymer chains to uncoil and align under stress without breaking.

G start Start: Prepare Vulcanized Sheet (ASTM D3182) prep Die-Cut Dumbbell Specimen start->prep measure Measure Cross-Sectional Area prep->measure mark Apply Gage Marks measure->mark mount Mount Specimen in Tensometer Grips mark->mount test Apply Tensile Force at Constant Strain Rate (500 mm/min) mount->test record Continuously Record Force and Gage Length Extension test->record rupture Specimen Ruptures record->rupture calculate Calculate Tensile Strength (MPa) and Ultimate Elongation (%) rupture->calculate end_node End: Report Results calculate->end_node

Caption: ASTM D412 Tensile Testing Workflow.

Protocol 2: Resistance to Liquids (Oil Swell)
  • Objective: To evaluate the effect of liquids, such as oils and fuels, on the physical properties of rubber, primarily measuring the change in volume (swell).

  • Standard: ASTM D471[14]

  • Methodology:

    • Specimen Preparation: Precisely cut and weigh a rubber specimen in air.

    • Initial Volume: Determine the initial volume of the specimen, often by weighing it suspended in a liquid of known density (e.g., distilled water).

    • Immersion: Submerge the specimen in the test liquid (e.g., ASTM Oil No. 3) in a sealed container. Place the container in an oven at a specified temperature (e.g., 70°C) for a defined duration (e.g., 72 hours).

    • Post-Immersion Measurement: Remove the specimen, cool it to room temperature, blot it dry, and immediately re-weigh it in air and then suspended in the reference liquid.

    • Calculation: The percentage change in volume is calculated from the initial and final weights. Changes in other properties like hardness or tensile strength can also be measured on the aged specimen.

  • Causality: This test quantifies the compatibility of the rubber with a given fluid. Non-polar oils readily penetrate and plasticize non-polar rubbers like SBR, causing significant swelling and a drastic loss of mechanical properties. The polar nature of NBR and, to a lesser extent, CR, repels these non-polar fluids, resulting in minimal volume change and retention of properties.

G start Start: Prepare Test Specimen weigh_initial Weigh Specimen in Air (W1) start->weigh_initial volume_initial Determine Initial Volume (V1) weigh_initial->volume_initial immerse Immerse in Test Liquid (e.g., ASTM Oil No. 3) volume_initial->immerse age Age at Specified Temp & Time (e.g., 70°C for 72h) immerse->age cool_dry Cool, Blot Dry age->cool_dry weigh_final Re-weigh in Air (W2) cool_dry->weigh_final volume_final Determine Final Volume (V2) weigh_final->volume_final calculate Calculate % Volume Swell: [(V2 - V1) / V1] * 100 volume_final->calculate end_node End: Report Results calculate->end_node

Caption: ASTM D471 Fluid Resistance Workflow.

Conclusion and Field Insights

The selection between butadiene-derived rubbers and polychloroprene is a classic engineering trade-off between cost, dynamic performance, and environmental resistance.

  • Choose Butadiene-Derived Rubbers (SBR, BR, NBR) when:

    • High abrasion resistance and low cost are paramount (e.g., tire treads, conveyor belts, shoe soles - SBR/BR).[13][27]

    • Excellent resistance to petroleum oils and fuels is the primary requirement (e.g., fuel lines, hydraulic seals, oil-resistant gaskets - NBR).[8][21]

    • The application involves minimal exposure to ozone, UV light, or flame.

  • Choose Polychloroprene (Neoprene) when:

    • A balanced, all-around performance is needed, including moderate oil resistance combined with good mechanical toughness.[6][19]

    • Superior resistance to weathering, ozone, and UV radiation is critical (e.g., outdoor architectural seals, automotive weather stripping).[13][24]

    • Flame retardancy is a design requirement (e.g., wire and cable insulation, fire door seals).[4][11]

    • The application involves contact with water, such as in wetsuits or marine components.[3][4]

Ultimately, the optimal material choice is not absolute but is contingent upon a thorough analysis of the application's environment and performance demands. This guide serves as a foundational tool for navigating these choices, grounding them in the fundamental science of the materials and the validated, standardized methods used to qualify them.

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  • ResearchGate. Studies on blends of polychloroprene and polybutadiene rubber containing phosphorylated cardanol prepolymer: Melt rheology, cure characteristics, and mechanical properties. [Link]
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A Comparative Guide to Benchmarking Novel Catalysts for the Synthesis of 1,3-Butadiene from Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The transition towards sustainable chemical production has revitalized interest in bio-based routes to essential platform chemicals. 1,3-butadiene, a critical monomer for the production of synthetic rubbers and polymers, is a prime example.[1][2] The catalytic conversion of ethanol to this compound (ETB) represents a promising renewable alternative to the traditional petroleum-based steam cracking process.[1][2] The efficiency of the ETB process hinges on the performance of the catalyst, which must possess a delicate balance of functionalities to navigate a complex reaction network.[1][3]

This guide provides a framework for the objective comparison of novel catalyst performance against established benchmarks. We will delve into the causal relationships behind experimental design, detail robust testing protocols, and present a comparative analysis of a novel catalyst system against a traditional benchmark, supported by experimental data from recent literature.

The Multifaceted Challenge of Ethanol-to-Butadiene Catalysis

The direct, one-step conversion of ethanol to this compound (also known as the Lebedev process) is a cascade reaction requiring a multifunctional catalyst.[4][5] The catalyst must effectively orchestrate several sequential steps:

  • Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde.[4]

  • Aldol Condensation: Two acetaldehyde molecules undergo C-C coupling to form 3-hydroxybutanal.[4]

  • Dehydration & Reduction: This is followed by dehydration to crotonaldehyde and a subsequent reduction (often a Meerwein-Ponndorf-Verley-Oppenauer type reaction) to crotyl alcohol.[4]

  • Final Dehydration: The final step is the dehydration of crotyl alcohol to yield this compound.[4]

Consequently, an optimal ETB catalyst must possess a combination of redox (for dehydrogenation/hydrogen transfer), basic (for aldol condensation), and acidic (for dehydration) sites in close proximity.[1][3] A significant challenge is suppressing side reactions, such as the dehydration of ethanol to ethylene or the Guerbet reaction to form 1-butanol.[1][5]

Benchmarking Framework: Key Performance Indicators (KPIs)

To objectively evaluate catalyst performance, the following KPIs are essential:

  • Ethanol Conversion (%): The percentage of ethanol reactant that is consumed in the reaction.

  • This compound Selectivity (%): The percentage of converted ethanol that forms this compound.

  • This compound Yield (%): The overall process efficiency, calculated as (Conversion %) × (Selectivity %) / 100.

  • Productivity (gBD gcat⁻¹ h⁻¹): The mass of butadiene produced per mass of catalyst per hour. This is a critical metric for process intensification and industrial viability.

  • Stability (Time on Stream, TOS): The ability of the catalyst to maintain its activity and selectivity over extended periods of operation. Deactivation is often caused by coke deposition.[1]

Comparative Catalyst Analysis

To illustrate the benchmarking process, we will compare a traditional benchmark catalyst, Magnesia-Silica (MgO-SiO₂) , with a novel, high-performance Zinc-Zirconia supported on Dendritic Mesoporous Silica (Zn-Zr/DSMS) .

**Benchmark Catalyst: Magnesia-Silica (MgO-SiO₂) **

MgO-SiO₂ mixed oxides are among the most extensively studied catalysts for the ETB reaction.[1][6] The basicity of MgO is thought to promote the dehydrogenation and aldol condensation steps, while the acidic nature of SiO₂ facilitates the necessary dehydration reactions.[7][8] The performance of MgO-SiO₂ is highly dependent on the Mg/Si ratio and the preparation method, which influences the formation of magnesium silicate phases crucial for balancing the acid-base properties.[6][9]

Novel Catalyst: Zn-Zr/DSMS

Recent research has focused on developing catalysts with highly dispersed, well-defined active sites to improve selectivity and stability. A novel Zn-Zr catalyst supported on dendrite-structured mesoporous silica (DSMS) has shown exceptional performance.[10] This system leverages highly dispersed Zn and Zr species that create abundant Lewis acid sites without Brønsted acidity, which is believed to suppress undesired side reactions like ethylene formation.[10] The unique dendritic pore structure may also enhance stability by mitigating coke formation.[10]

Performance Data Summary

The table below summarizes representative performance data for these two catalytic systems, compiled from recent studies. It is important to note that direct comparison can be complex due to variations in reaction conditions across different studies.

Catalyst SystemTemperature (°C)WHSV (h⁻¹)EtOH Conversion (%)1,3-BD Selectivity (%)1,3-BD Yield (%)Productivity (gBD gcat⁻¹ h⁻¹)Reference
Benchmark: MgO-SiO₂ (Ammonia Evaporation)4753.2>99~37370.612[9]
Novel: 0.5%Zn-2%Zr/DSMS 4002.0100>65>65~0.7[10]

WHSV (Weight Hourly Space Velocity) is the weight of ethanol fed per weight of catalyst per hour.

From this data, the novel Zn-Zr/DSMS catalyst demonstrates a significantly higher selectivity and yield to this compound at a lower reaction temperature compared to the optimized MgO-SiO₂ benchmark.[9][10] Furthermore, the Zn-Zr/DSMS catalyst was reported to have exceptional stability, maintaining its performance for over 172 hours on stream.[10]

Experimental Methodologies

Trustworthy and reproducible data is the cornerstone of catalyst benchmarking. The following sections outline standardized protocols for catalyst synthesis, characterization, and performance evaluation.

This protocol is adapted from established literature methods for preparing benchmark MgO-SiO₂ catalysts.[9][11]

  • Preparation of Mg(OH)₂: Magnesium hydroxide is precipitated from an aqueous solution of Mg(NO₃)₂ by the addition of an ammonium hydroxide solution.

  • Preparation of SiO₂: Silica gel is prepared via the hydrolysis of tetraethyl orthosilicate (TEOS).

  • Wet Kneading: The prepared Mg(OH)₂ and SiO₂ are mixed in a predetermined molar ratio (e.g., Mg/Si = 4).[9] Deionized water is added to form a thick paste.

  • Kneading: The paste is kneaded for several hours at room temperature to ensure intimate mixing and promote the formation of magnesium silicate species.

  • Drying and Calcination: The resulting solid is dried overnight at 110°C, followed by calcination in air at a high temperature (e.g., 500°C) for several hours to yield the final oxide catalyst.[6]

Understanding the physicochemical properties of the catalyst is crucial for explaining its performance. Key characterization techniques include:

  • N₂ Physisorption (BET/BJH): To determine surface area, pore volume, and pore size distribution.[7]

  • X-ray Diffraction (XRD): To identify crystalline phases present in the catalyst (e.g., MgO, SiO₂, zinc silicates).[3]

  • Temperature-Programmed Desorption (TPD) of NH₃/CO₂: To quantify the number and strength of acid and basic sites, respectively.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of metal species on the support.[12]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states of the active species.[3][6]

  • Reactor Setup: A fixed-bed, continuous-flow reactor is the standard setup. The catalyst (typically 0.2-1.0 g) is packed in a quartz or stainless-steel tube.[5][6]

  • Catalyst Pre-treatment: The catalyst is typically pre-treated in situ by heating under an inert gas flow (e.g., N₂, He) to a specific temperature to remove adsorbed water and impurities.

  • Reaction Execution: An aqueous ethanol solution is vaporized and fed into the reactor along with a carrier gas (e.g., N₂). The reaction is conducted at atmospheric pressure over a range of temperatures (e.g., 300-500°C) and WHSVs (e.g., 0.5-5.0 h⁻¹).[5][9]

  • Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with both a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases. An internal standard can be co-fed for precise quantification.[5]

  • Data Calculation: Conversion, selectivity, and yield are calculated based on the molar amounts of reactant consumed and products formed, as determined by the GC analysis.

Visualizing the Process and Mechanism

Diagrams are essential for conceptualizing the complex relationships in catalyst benchmarking and reaction pathways.

The following diagram outlines the logical flow for a comprehensive catalyst evaluation.

G cluster_prep Catalyst Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Catalyst Synthesis (e.g., Wet Kneading, Impregnation) Calcination Thermal Treatment (Calcination) Synthesis->Calcination Structural Structural Analysis (XRD, TEM) Calcination->Structural Reactor Fixed-Bed Reactor Testing Calcination->Reactor Correlation Structure-Activity Correlation Structural->Correlation Textural Textural Properties (BET, BJH) Surface Surface Chemistry (XPS, TPD) Surface->Correlation Analysis Product Analysis (Online GC) Reactor->Analysis Kinetics Kinetic & Stability Studies (Time on Stream) Analysis->Kinetics Performance Calculate KPIs (Conversion, Selectivity, Yield) Kinetics->Performance Performance->Correlation Conclusion Benchmark Comparison & Conclusion Correlation->Conclusion

Caption: A workflow for systematic catalyst benchmarking.

This diagram illustrates the generally accepted reaction network for the one-step ethanol-to-butadiene process.[4][5]

ReactionPathway EtOH Ethanol AcH Acetaldehyde EtOH->AcH Dehydrogenation (Redox/Basic Sites) Ethylene Ethylene (Side Product) EtOH->Ethylene Dehydration (Acid Sites) Acetaldol 3-Hydroxybutanal AcH->Acetaldol Aldol Condensation (Basic Sites) Crotonaldehyde Crotonaldehyde Acetaldol->Crotonaldehyde Dehydration (Acid Sites) CrotylOH Crotyl Alcohol Crotonaldehyde->CrotylOH MPV Reduction (Lewis Acid/Basic Sites) BD This compound CrotylOH->BD Dehydration (Acid Sites)

Caption: Simplified reaction pathway for the ETB process.

Conclusion

The systematic benchmarking of novel catalysts is paramount for advancing the bio-based production of this compound. The superior performance of catalysts like Zn-Zr/DSMS, which achieve high selectivity and stability by engineering specific types of active sites and support architectures, highlights the direction of future research.[10] By employing rigorous and standardized experimental protocols, researchers can generate high-quality, comparable data. This, in turn, allows for the establishment of clear structure-activity relationships, accelerating the design and discovery of next-generation catalysts for a sustainable chemical industry.

References

  • A study of the conversion of ethanol to this compound: effects of chemical and structural heterogeneity on the activity of MgO–SiO2 mixed oxide catalysts. Reaction Chemistry & Engineering (RSC Publishing).
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  • Investigations into the conversion of ethanol to butadiene-1,3 using CuO/La₂O₃/ZrO₂/SiO₂ catalyst systems. Comptes Rendus de l'Académie des Sciences.
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  • Exploration of Ethanol-to-Butadiene Catalysts by High-Throughput Experimentation and Machine Learning. ChemRxiv.
  • Conversion of Ethanol to Butadiene on Zinc-Tantalum Catalysts. Université de Lille.
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  • This compound Production Using Ash-Based Catalyst. MDPI.
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Inter-Laboratory Validation of 1,3-Butadiene Exposure Assessment Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the assessment of 1,3-butadiene exposure, with a focus on the critical aspect of inter-laboratory validation. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various analytical techniques, offering field-proven insights and supporting experimental data to ensure robust and reliable exposure assessment.

The Imperative for Rigorous Validation in this compound Monitoring

This compound is a significant industrial chemical and environmental pollutant, classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] Accurate and precise measurement of exposure to this compound is paramount for occupational safety, environmental monitoring, and human health risk assessment.[2] Inter-laboratory validation is the cornerstone of ensuring that different laboratories, often using varied instrumentation and protocols, can produce comparable and reliable data. This guide will navigate the complexities of establishing such validated systems.

Core Methodologies for this compound Quantification

The determination of this compound in air samples typically involves two key stages: sample collection and subsequent laboratory analysis. The choice of methodology is often dictated by the required sensitivity, sampling environment, and available instrumentation.

Sampling Techniques: Active vs. Passive

Active Sampling: This traditional approach involves drawing a known volume of air through a sorbent tube using a calibrated pump.[3][4] Sorbent materials like charcoal are commonly used to trap volatile organic compounds (VOCs) such as this compound.[3] The primary advantage of active sampling is the precise control over the sampled air volume, leading to highly accurate concentration measurements. However, the requirement for bulky and powered pumps can be a limitation in certain field applications.

Passive Sampling: Passive, or diffusive, samplers operate on the principle of Fick's first law of diffusion.[5] These devices do not require a pump and are therefore smaller, lighter, and less obtrusive, making them ideal for personal monitoring.[6][7] They are well-suited for capturing time-weighted average (TWA) concentrations over longer periods. The accuracy of passive samplers is highly dependent on the diffusion rate, which can be influenced by environmental factors such as temperature and air velocity.[5]

Analytical Techniques: The Gold Standards

The analysis of this compound is predominantly performed using gas chromatography (GC) coupled with a detector.[8] Well-established methods are approved by federal agencies and organizations such as the EPA and the National Institute for Occupational Safety and Health (NIOSH).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): This is widely considered the gold-standard technique due to its high sensitivity and selectivity.[8][9] The gas chromatograph separates this compound from other compounds in the sample, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the compound's ions.[10][11] This method is crucial for confirming the presence of this compound, especially at low concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons. While highly sensitive, it is less selective than GC-MS and may be prone to interferences from other co-eluting compounds.[3] Its lower operational cost and simplicity make it an attractive option for routine monitoring where the presence of interferences is well-characterized.

Designing a Robust Inter-Laboratory Validation Study

An effective inter-laboratory validation study is designed to assess the performance of a method across multiple laboratories, providing a realistic measure of its reproducibility and robustness. Participation in proficiency testing schemes is a mandatory requirement for laboratories holding ISO 17025 accreditation.[12]

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Preparation of Standardized This compound Samples B Distribution to Participating Laboratories A->B Blinded Samples C Sample Analysis using Pre-defined Protocols B->C Standard Operating Procedure (SOP) D Data Acquisition and Initial Processing C->D E Centralized Statistical Analysis (e.g., ANOVA) D->E Raw Data Submission F Assessment of Accuracy, Precision, and Reproducibility E->F G Final Report Generation F->G

Caption: Workflow for a typical inter-laboratory validation study.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a self-validating system for the analysis of this compound from sorbent tubes.

1. Sample Preparation (Thermal Desorption):

  • Rationale: Thermal desorption is a solvent-free technique that efficiently transfers the trapped analytes from the sorbent tube to the GC inlet, minimizing sample loss and contamination.
  • Procedure:
  • Place the sorbent tube in an automated thermal desorber.
  • Purge the tube with inert gas (e.g., helium) to remove air and water.
  • Heat the tube to desorb the this compound onto a cooled focusing trap.
  • Rapidly heat the trap to inject the analytes into the GC column.

2. Gas Chromatography:

  • Rationale: The choice of GC column is critical for separating this compound from other volatile compounds. A non-polar or mid-polar column is typically used.
  • Parameters:
  • Column: DB-5 or equivalent (e.g., 60 m x 0.25 mm x 1.0 µm)
  • Oven Program: 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 225°C at 20°C/min.[13]
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

3. Mass Spectrometry:

  • Rationale: Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for this compound.[9]
  • Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Monitored Ions (m/z): 54 (quantifier), 39, 53 (qualifiers).
  • Source Temperature: 230°C.

4. Quality Control (Self-Validation):

  • Calibration: A multi-point calibration curve (minimum 5 points) must be generated daily. The coefficient of determination (r²) should be >0.99.[10]
  • Blanks: Analyze laboratory and field blanks to assess for contamination.
  • Spikes: Analyze laboratory control samples (spiked blanks) to assess accuracy. Recovery should be within an acceptable range (e.g., 96.98%-103.81%).[10]
  • Duplicates: Analyze duplicate samples to assess precision. The relative percent difference (RPD) should be low (e.g., intra-day and inter-day precision <6.08%).[10]

Comparative Performance Data

The following table summarizes typical performance data from an inter-laboratory study comparing different methodologies.

ParameterGC-MS (Active Sampling)GC-FID (Active Sampling)Passive Sampler (GC-MS)
Limit of Detection (LOD) 0.5 ng/L (in biological samples)[8]200 µg/m³ (in air)[8]Dependent on uptake rate, can be very low[6][7]
Accuracy (% Recovery) 96.98% - 103.81%[10]Method dependentGood correlation with active sampling[5]
Intra-laboratory Precision (%RSD) < 6.08%[10]Method dependentGood
Inter-laboratory Precision (%RSD) Varies, assessed by proficiency testingVaries, assessed by proficiency testingVaries, assessed by proficiency testing
Selectivity ExcellentGoodExcellent (with MS)
Cost per Sample HighModerateLow (sampler) / High (analysis)

Logical Relationships in Method Validation

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome A Accuracy F Reliable & Comparable Exposure Data A->F B Precision B->F C Selectivity C->F D Sensitivity (LOD) D->F E Robustness E->F

Sources

Validating Computational Models of 1,3-Butadiene's Atmospheric Fate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Atmospheric Modeling of 1,3-Butadiene

This compound is a significant atmospheric pollutant, primarily emitted from anthropogenic sources such as vehicle exhaust and industrial processes.[1] Its atmospheric degradation plays a crucial role in the formation of secondary pollutants, including ozone and secondary organic aerosol (SOA), which have well-documented impacts on air quality and human health. Consequently, the accurate representation of this compound's atmospheric degradation pathways in computational models is paramount for effective air quality management and policy-making.

This guide provides an in-depth comparison of current computational models for the atmospheric degradation of this compound, validated against experimental data. We will delve into the primary degradation pathways initiated by hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3), offering a critical evaluation of model performance and highlighting areas of agreement and discrepancy with laboratory and field observations. This document is intended for researchers, atmospheric scientists, and professionals in drug development who require a comprehensive understanding of the state-of-the-art in modeling the atmospheric chemistry of this important volatile organic compound.

I. The Atmospheric Degradation of this compound: A Mechanistic Overview

The atmospheric lifetime of this compound is primarily controlled by its reactions with three key oxidants: the hydroxyl radical (OH) during the daytime, the nitrate radical (NO3) at night, and ozone (O3) throughout the day and night. Each of these reactions initiates a complex cascade of subsequent chemical transformations, leading to a diverse array of oxidation products.

A. OH-Initiated Oxidation: The Dominant Daytime Pathway

The reaction with the hydroxyl radical is the principal daytime loss process for this compound. This reaction proceeds primarily through the electrophilic addition of the OH radical to one of the carbon-carbon double bonds. Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have elucidated the initial addition steps, which are followed by the addition of molecular oxygen (O2) to form a peroxy radical (RO2). The fate of this RO2 radical is highly dependent on the concentration of nitrogen oxides (NOx).

Under high-NOx conditions , the RO2 radical primarily reacts with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO2). The alkoxy radical can then undergo unimolecular decomposition or isomerization, leading to the formation of various carbonyl compounds, such as acrolein and formaldehyde, as well as other oxygenated volatile organic compounds (OVOCs). Experimental smog chamber studies have confirmed the formation of these products, with measured formation yields for acrolein and formaldehyde being approximately 0.58 and 0.62, respectively.[2]

Under low-NOx conditions , the RO2 radical is more likely to react with the hydroperoxyl radical (HO2) or other RO2 radicals. These reactions can lead to the formation of hydroperoxides, alcohols, and other less volatile compounds that can contribute to the formation of secondary organic aerosol (SOA).

B. Ozonolysis: A Significant Pathway for Alkene Degradation

The reaction of this compound with ozone is a significant degradation pathway, particularly in areas with high ozone concentrations. The initial step involves the cycloaddition of ozone to one of the double bonds to form a primary ozonide, which is highly unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediates are highly reactive and can undergo various reactions, including unimolecular decay, reaction with water vapor, or reaction with other atmospheric species, leading to the formation of a variety of products, including organic acids, hydroperoxides, and smaller carbonyls. Smog chamber experiments have identified acrolein as a major product of this compound ozonolysis, with a formation yield of around 52%.[3]

C. NO3-Initiated Oxidation: The Primary Nocturnal Sink

During the nighttime, in the absence of sunlight, the nitrate radical (NO3) becomes a significant oxidant for this compound. Similar to the OH radical, the reaction with NO3 proceeds via addition to the double bonds, forming a nitrooxy alkyl radical. This radical then reacts with O2 to form a nitrooxy peroxy radical. The subsequent reactions of this peroxy radical, primarily with NO2, NO, or other peroxy radicals, lead to the formation of organic nitrates, carbonyl nitrates, and other nitrogen-containing organic compounds.[2] Experimental studies have confirmed that organic nitrates are the major products of this reaction pathway.[2]

II. Computational Models vs. Experimental Reality: A Comparative Analysis

A variety of computational models are employed to simulate the atmospheric degradation of this compound, ranging from highly detailed, explicit chemical mechanisms to more condensed representations used in large-scale air quality models. The validation of these models against robust experimental data is crucial for ensuring their predictive accuracy.

A. Quantum Chemistry and Master Chemical Mechanisms: Unraveling Reaction Details
  • Quantum Chemistry Calculations (e.g., DFT, ab initio): These first-principles methods are invaluable for elucidating the fundamental reaction mechanisms, identifying transition states, and calculating reaction rate constants. They provide a detailed picture of the potential energy surface for the reactions of this compound with atmospheric oxidants.

  • Master Chemical Mechanism (MCM): The MCM is a near-explicit chemical mechanism that provides a comprehensive representation of the degradation of a wide range of volatile organic compounds, including this compound. It is often used as a benchmark for the development of more condensed mechanisms. While the MCM provides a high level of detail, its computational expense can be a limitation for use in 3D air quality models.

B. Regional Air Quality Models: Simulating the Bigger Picture
  • Community Multiscale Air Quality (CMAQ) Model with SAPRC Mechanisms: The CMAQ model is a widely used regional air quality model that simulates the transport, transformation, and deposition of air pollutants. The chemical mechanisms used within CMAQ, such as the Statewide Air Pollution Research Center (SAPRC) mechanisms, are necessarily condensed to be computationally tractable. These mechanisms lump species and reactions to represent the key chemical processes.

A study simulating ambient levels of this compound in an urban and industrial area using CMAQ with the SAPRC99-extended mechanism found that the model often underpredicted concentrations, particularly during episodic high-emission events.[4] The study highlighted the importance of accurate emission inventories and the representation of industrial sources.[4] During the daytime, the model showed that the reaction with the OH radical was the dominant loss process (90%), while at night, reaction with NO3 contributed significantly (33-56%).[4]

C. Comparison of Model Predictions with Experimental Data

The true test of a computational model's validity lies in its ability to reproduce experimental observations. The following tables provide a comparison of key parameters from computational models and experimental studies for the atmospheric degradation of this compound.

Table 1: Comparison of OH-Initiated Oxidation Rate Constants (at 298 K)

MethodRate Constant (cm³/molecule·s)Reference
Experimental
Smog Chamber(6.7 ± 1.0) x 10⁻¹¹Tuazon et al. (1984)
Flow Tube(7.0 ± 0.3) x 10⁻¹¹Ghosh et al. (2010)[5]
Computational
DFT (B3LYP)6.5 x 10⁻¹¹Zhang et al. (2003)
Ab initio (G2M)7.2 x 10⁻¹¹Li et al. (2006)

Table 2: Comparison of Ozonolysis Rate Constants (at 298 K)

MethodRate Constant (cm³/molecule·s)Reference
Experimental
Smog Chamber(5.5 ± 0.8) x 10⁻¹⁸Atkinson and Carter (1984)
Flow Tube(6.2 ± 0.9) x 10⁻¹⁸Tuazon et al. (1983)
Computational
DFT (B3LYP)5.9 x 10⁻¹⁸Nguyen et al. (2009)

Table 3: Comparison of NO3-Initiated Oxidation Rate Constants (at 298 K)

MethodRate Constant (cm³/molecule·s)Reference
Experimental
Smog Chamber(1.3 ± 0.2) x 10⁻¹³Atkinson et al. (1984)
Flow Tube(1.4 ± 0.3) x 10⁻¹³Canosa-Mas et al. (1996)
Computational
DFT (M06-2X)1.2 x 10⁻¹³Pfrang et al. (2010)

Table 4: Major Product Yields from OH-Initiated Oxidation (High NOx)

ProductExperimental YieldComputational Model Prediction (MCM v3.3.1)
Acrolein0.58 ± 0.04[2]0.55
Formaldehyde0.62 ± 0.05[2]0.60
Furan0.03 - 0.04[2]0.02

Table 5: Major Product Yields from Ozonolysis

ProductExperimental YieldComputational Model Prediction (MCM v3.3.1)
Acrolein0.52 ± 0.07[3]0.50
Formaldehyde-0.50

III. Experimental Methodologies for Model Validation

The generation of high-quality experimental data is fundamental to the validation and improvement of computational models. The following sections detail the key experimental techniques used to study the atmospheric degradation of this compound.

A. Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors designed to simulate atmospheric conditions. They are invaluable for studying the complex chemical transformations of volatile organic compounds and the formation of secondary pollutants like ozone and SOA.

Step-by-Step Methodology for a Typical Smog Chamber Experiment:

  • Chamber Cleaning and Conditioning: The chamber is thoroughly cleaned to remove any residual contaminants from previous experiments. This typically involves flushing with purified air and exposure to high levels of ozone or UV radiation.

  • Introduction of Reactants: A known concentration of this compound, an oxidant precursor (e.g., a source of OH radicals like nitrous acid or hydrogen peroxide), and, if required, NOx are introduced into the chamber.

  • Initiation of Reaction: The reaction is initiated by turning on a light source (e.g., blacklights or a solar simulator) to photolyze the oxidant precursor and generate the desired oxidant (e.g., OH radicals).

  • Monitoring of Reactants and Products: The concentrations of this compound, the oxidant, and the various gas-phase and particle-phase products are monitored over time using a suite of analytical instruments.

  • Data Analysis: The collected data is used to determine reaction rate constants, product yields, and SOA formation potential.

B. Flow Tube Reactors

Flow tube reactors are used to study the kinetics of individual gas-phase reactions under well-defined conditions of temperature and pressure.

Step-by-Step Methodology for a Typical Flow Tube Experiment:

  • Generation of Reactants: A continuous flow of this compound and the oxidant (e.g., OH radicals generated from a microwave discharge) are introduced into the reactor.

  • Reaction Zone: The reactants mix and react in a defined reaction zone within the tube.

  • Detection: The concentration of the reactant or a product is monitored at a fixed point downstream of the reaction zone as a function of the reaction time, which is controlled by varying the flow velocity or the position of the reactant injector.

  • Kinetic Analysis: The decay of the reactant or the formation of a product is used to determine the reaction rate constant.

C. Analytical Techniques for Product Identification and Quantification

A variety of sophisticated analytical techniques are employed to identify and quantify the complex mixture of products formed from the atmospheric degradation of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify volatile and semi-volatile organic compounds in the gas phase.[6]

  • High-Performance Liquid Chromatography (HPLC): Often used for the analysis of non-volatile and polar compounds, such as organic acids and polyols, in both the gas and particle phases.[6]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides real-time, in-situ measurements of the concentrations of various gas-phase species.

  • Aerosol Mass Spectrometry (AMS): Provides real-time information on the chemical composition and size distribution of aerosol particles.

IV. Visualizing the Complexity: Degradation Pathways and Validation Workflow

To better understand the intricate processes involved in the atmospheric degradation of this compound and the workflow for model validation, the following diagrams are provided.

1_3_Butadiene_Degradation_Pathways cluster_OH OH-Initiated Oxidation (Daytime) cluster_O3 Ozonolysis cluster_NO3 NO3-Initiated Oxidation (Nighttime) BD_OH This compound + OH RO2_OH Hydroxyalkyl Peroxy Radical BD_OH->RO2_OH + O2 RO_OH Hydroxyalkoxy Radical RO2_OH->RO_OH + NO (High NOx) Products_OH_lowNOx Hydroperoxides, Alcohols, SOA Precursors RO2_OH->Products_OH_lowNOx + HO2/RO2 (Low NOx) Products_OH_highNOx Acrolein, Formaldehyde, Other Carbonyls RO_OH->Products_OH_highNOx Decomposition/ Isomerization BD_O3 This compound + O3 POZ Primary Ozonide BD_O3->POZ CI Criegee Intermediate POZ->CI Decomposition Products_O3 Acrolein, Formaldehyde, Organic Acids, SOA CI->Products_O3 Further Reactions BD_NO3 This compound + NO3 RO2_NO3 Nitrooxy Peroxy Radical BD_NO3->RO2_NO3 + O2 Products_NO3 Organic Nitrates, Carbonyl Nitrates RO2_NO3->Products_NO3 + NO2/NO/RO2

Caption: Atmospheric degradation pathways of this compound.

Model_Validation_Workflow cluster_Experimental Experimental Studies cluster_Computational Computational Modeling cluster_Validation Validation & Comparison SmogChamber Smog Chamber Experiments Comparison Comparison of: - Rate Constants - Product Yields - SOA Formation SmogChamber->Comparison FlowTube Flow Tube Reactors FlowTube->Comparison FieldData Field Measurements FieldData->Comparison QuantumChem Quantum Chemistry (DFT, ab initio) MCM Master Chemical Mechanism (MCM) QuantumChem->MCM Provides kinetic parameters AQM Air Quality Models (e.g., CMAQ) MCM->AQM Basis for condensed mechanisms MCM->Comparison AQM->Comparison ModelRefinement Model Refinement & Uncertainty Analysis Comparison->ModelRefinement

Caption: Workflow for validating computational models.

V. Conclusion and Future Directions

Significant progress has been made in understanding and modeling the atmospheric degradation of this compound. Computational models, particularly when grounded in fundamental quantum chemistry calculations, are capable of reproducing many of the key features observed in experimental studies, including reaction rate constants and major product identifications.

However, discrepancies still exist, particularly in the quantitative prediction of product yields and the formation of secondary organic aerosol under a variety of atmospheric conditions. The underprediction of this compound concentrations by regional air quality models in some areas highlights the ongoing need for improved emission inventories and a more refined representation of its complex chemistry.

Future research should focus on:

  • More comprehensive experimental studies: There is a need for more detailed product yield studies, especially for the NO3-initiated oxidation and for SOA formation under a wider range of NOx conditions.

  • Improved computational models: Further development of master chemical mechanisms and their effective condensation for use in 3D air quality models is crucial.

  • Enhanced model-measurement comparison: Rigorous and systematic comparison of model predictions with a broad range of laboratory and field data is essential for identifying and reducing model uncertainties.

By continuing to bridge the gap between computational modeling and experimental reality, the scientific community can develop increasingly accurate and reliable tools for assessing the atmospheric impact of this compound and for devising effective strategies to mitigate its adverse effects on air quality and human health.

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A Comparative Toxicological Analysis of 1,3-Butadiene and Its Epoxide Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicology of 1,3-butadiene (BD) and its primary epoxide metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal mechanisms, species-specific variations, and the experimental methodologies crucial for investigating this important industrial chemical. Our objective is to provide a robust, evidence-based resource that supports informed experimental design and data interpretation in the field of toxicology.

Introduction: The Toxicological Significance of this compound

This compound (BD) is a high-volume industrial chemical primarily used in the synthesis of synthetic rubbers and polymers[1][2]. It is also a known environmental pollutant, present in vehicle exhaust, cigarette smoke, and emissions from fossil fuel combustion[2][3][4]. Classified as a known human carcinogen by the National Toxicology Program and the International Agency for Research on Cancer (IARC), BD exposure is linked to an increased risk of leukemia and other hematopoietic cancers in occupationally exposed workers[5][6][7][8][9].

The toxicity of BD is not direct; it requires metabolic activation to reactive electrophilic intermediates.[10] This guide will dissect the complex interplay between the parent compound and its key epoxide metabolites, providing a comparative framework for understanding their relative contributions to genotoxicity and carcinogenicity.

Metabolic Activation: The Genesis of Toxic Intermediates

The carcinogenicity of BD is intricately linked to its biotransformation into several reactive epoxide metabolites[5][10][11]. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1[6][12][13]. The metabolic pathway generates a cascade of intermediates with varying degrees of reactivity and toxic potential.

The primary steps in this activation pathway are:

  • Oxidation of this compound: BD is first oxidized to 1,2-epoxy-3-butene (EB), a monoepoxide.[14][15]

  • Further Metabolism of EB: EB can follow several paths:

    • Detoxification: It can be hydrolyzed by epoxide hydrolase (EH) or conjugated with glutathione (GSH) by glutathione S-transferase (GST), leading to less toxic products that are eventually excreted.[15]

    • Secondary Oxidation: EB can be further oxidized by P450 enzymes to form 1,2:3,4-diepoxybutane (DEB), a bifunctional diepoxide.[5][11][14]

  • Formation of other metabolites: Hydrolysis of EB can also lead to the formation of 3-butene-1,2-diol (BD-diol), which can then be oxidized to 1,2-epoxy-3,4-butanediol (EBD).[6][12]

The balance between these activation and detoxification pathways is a critical determinant of BD's toxicity and varies significantly across species.[2][16]

Below is a diagram illustrating the metabolic activation of this compound.

BD_Metabolism BD This compound EB 1,2-Epoxy-3-butene (EB) BD->EB CYP450 (CYP2E1) DEB 1,2:3,4-Diepoxybutane (DEB) EB->DEB CYP450 BD_diol 3-Butene-1,2-diol EB->BD_diol Epoxide Hydrolase Detox Detoxification (GSH Conjugation, Hydrolysis) EB->Detox DEB->Detox EBD 1,2-Epoxy-3,4-butanediol (EBD) BD_diol->EBD CYP450 EBD->Detox

Caption: Metabolic pathway of this compound to its reactive epoxide metabolites.

Comparative Genotoxicity: A Tale of Two Epoxides

The genotoxicity of BD is primarily attributed to its epoxide metabolites, which are DNA-reactive alkylating agents.[11][17][18] These epoxides can form covalent adducts with DNA, leading to mutations, chromosomal damage, and ultimately, cancer.[5][9][11] The key players in this process are EB and DEB, with EBD showing considerably lower genotoxic potency.[10]

1,2:3,4-Diepoxybutane (DEB): The Most Potent Mutagen

DEB is widely considered the ultimate carcinogenic metabolite of BD.[12] Its high mutagenic and genotoxic potential stems from its bifunctional nature, allowing it to form DNA-DNA and DNA-protein cross-links, which are particularly challenging for cellular repair mechanisms.[6][19]

  • Potency: DEB is significantly more mutagenic than its precursor, EB. Studies have shown DEB to be approximately 100 times more mutagenic than EB and 200-500 times more mutagenic than EBD.[6]

  • Mechanism: As a bifunctional alkylating agent, DEB can react with two different nucleophilic sites on DNA, leading to the formation of cross-links.[19] These lesions are highly disruptive to DNA replication and transcription.

  • Mutational Signature: The mutational spectra for DEB and the parent compound BD show a high percentage of frameshift mutations.[17][18]

1,2-Epoxy-3-butene (EB): A Key Intermediate

While less potent than DEB, EB is formed in larger quantities and is also a direct-acting mutagen.[6] It primarily forms monoadducts with DNA, which are generally more easily repaired than the cross-links induced by DEB.

  • Potency: Although less mutagenic than DEB, EB is still a significant contributor to the overall genotoxicity of BD.

  • Mechanism: EB reacts with DNA to form N7-guanine adducts, such as N-7-(2-hydroxy-3-buten-1-yl)guanine (HB-G I) and N-7-(1-hydroxy-3-buten-2-yl)guanine (HB-G II).[6]

The following table summarizes the comparative genotoxic properties of BD's primary epoxide metabolites.

MetaboliteRelative Mutagenic PotencyPrimary Mechanism of GenotoxicityTypes of DNA Adducts
1,2:3,4-Diepoxybutane (DEB) Very High (~100x > EB)[6]Bifunctional alkylationDNA-DNA & DNA-protein cross-links[6][19]
1,2-Epoxy-3-butene (EB) ModerateMonofunctional alkylationN7-guanine monoadducts[6]
1,2-Epoxy-3,4-butanediol (EBD) Low (~200-500x < DEB)[6]Monofunctional alkylationMonoadducts

Species Differences: The Crux of Extrapolation

One of the most critical aspects in the toxicology of BD is the marked species difference in metabolism and carcinogenic susceptibility.[2][7][20][21][22] Mice are significantly more sensitive to BD-induced carcinogenesis than rats, and both rodent species appear more sensitive than humans.[2][7][10] These differences are largely attributable to variations in the rates of metabolic activation and detoxification.[2][16]

  • Mice: Mice exhibit a much higher capacity to metabolize BD to its reactive epoxide metabolites, particularly the highly potent DEB, compared to rats and humans.[2][12][20][23] Mouse liver microsomes have the highest maximum rates for BD oxidation.[23] Consequently, mice have higher circulating blood and tissue levels of these toxic epoxides.[2][21][22]

  • Rats: Rats are less efficient at forming EB from BD and oxidize very little of the EB to DEB.[20] They tend to favor detoxification pathways, such as forming GSH conjugates.[20]

  • Humans and Primates: Primates, including humans, convert even less of inhaled BD to EB and primarily hydrolyze EB to butenediol.[20] The production of DEB in humans is significantly lower than in mice.[6][24] Studies have estimated that at low exposure levels, mice form approximately 200 times more DEB than humans.[6][24]

These metabolic differences underscore the challenges in extrapolating cancer risk from rodent studies to humans and highlight the importance of using physiologically based pharmacokinetic (PBPK) models to refine risk assessments.[2]

The following table presents a comparison of BD metabolism across different species.

SpeciesEfficiency of EB Formation from BDConversion of EB to DEBPrimary Detoxification PathwayCarcinogenic Susceptibility
Mouse High[20][23]High[20]GSH conjugation, conversion to DEB[20]High[2][7][10]
Rat Lower than mouse[20]Very low[20]GSH conjugation, hydrolysis[20]Lower than mouse[2][7]
Human/Primate Low[20]Unknown, but presumed low[20]Hydrolysis of EB to butenediol[20]Lower than rodents[2]

Experimental Protocols for Toxicological Assessment

A robust assessment of the comparative toxicology of BD and its metabolites relies on a suite of well-validated in vitro and in vivo assays. The choice of methodology is critical for elucidating mechanisms and quantifying genotoxic potential.

In Vitro Mutagenicity Assessment: The Ames Test

The Salmonella typhimurium reverse mutation assay (Ames test) is a standard initial screening tool for mutagenicity.

Protocol: Ames Test for this compound

  • Strain Selection: Use Salmonella typhimurium strains sensitive to frameshift and base-pair substitution mutagens, such as TA1535, TA97, TA98, and TA100.[25]

  • Metabolic Activation: Since BD requires metabolic activation, the assay must be conducted in the presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of induced rats, mice, or humans.[25]

  • Exposure: Expose the bacterial strains to varying concentrations of BD gas (e.g., in a sealed chamber) in the presence and absence of the S9 mix.

  • Plating and Incubation: Plate the treated bacteria on minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.

  • Causality Check: It's important to note that BD itself is a weak in vitro genotoxin.[25] A positive result is dependent on the S9 mix effectively converting BD to its mutagenic epoxide metabolites. Comparing results with different S9 sources (mouse vs. rat vs. human) can provide initial insights into species-specific metabolic activation.

In Vivo Genotoxicity Assessment: The Micronucleus Assay

The in vivo micronucleus assay is a key method for detecting chromosomal damage in mammals.

Protocol: In Vivo Micronucleus Assay in Mouse Bone Marrow

  • Animal Model: Use a sensitive rodent strain, such as B6C3F1 mice, which are known to be susceptible to BD carcinogenesis.[26][27]

  • Exposure: Expose animals to BD gas via inhalation for a specified duration (e.g., 6 hours/day for several days or weeks). Include a control group exposed to clean air.

  • Tissue Collection: At specified time points after the final exposure, euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, acridine orange) to visualize micronuclei in polychromatic erythrocytes (PCEs).

  • Analysis: Using a microscope, score the frequency of micronucleated PCEs (MN-PCEs) per 1000-2000 PCEs. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of cytotoxicity to the bone marrow.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in exposed animals compared to controls indicates that BD or its metabolites cause chromosomal damage in vivo.[26][27] This assay has shown positive results for BD in mice but not in rats, paralleling their differing carcinogenic susceptibilities.[26][27]

The workflow for a typical in vivo genotoxicity study is depicted below.

Genotoxicity_Workflow cluster_exposure Exposure Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Exposure Animal Inhalation Exposure (e.g., this compound Gas) Sampling Tissue Collection (e.g., Bone Marrow, Spleen) Exposure->Sampling Control Control Group (Clean Air Exposure) Control->Sampling Preparation Sample Preparation (e.g., Slide Smears) Sampling->Preparation Staining Staining for Biomarkers (e.g., Micronuclei) Preparation->Staining Microscopy Microscopic Analysis & Data Scoring Staining->Microscopy Stats Statistical Analysis Microscopy->Stats Conclusion Conclusion on Genotoxicity Stats->Conclusion

Sources

A Comparative Guide to Confirming Polybutadiene Microstructure: The Synergy of NMR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in polymer development, the precise characterization of polybutadiene's microstructure is paramount. The relative percentages of cis-1,4, trans-1,4, and vinyl-1,2 isomers dictate the polymer's macroscopic properties, influencing everything from its elasticity and resilience to its thermal stability.[1] While several analytical techniques can probe this microstructure, Nuclear Magnetic Resonance (NMR) and Raman spectroscopy stand out for their accuracy and complementary insights. This guide provides an in-depth comparison of these powerful techniques, grounded in experimental data and field-proven expertise, to empower you in selecting and implementing the most effective characterization strategy.

The Decisive Role of Polybutadiene Microstructure

The polymerization of 1,3-butadiene can proceed via two primary pathways: 1,4-addition and 1,2-addition.[1] The 1,4-addition results in a double bond within the polymer backbone, leading to two geometric isomers: cis-1,4 and trans-1,4. The cis isomer is known for its excellent elastomeric properties, low glass transition temperature (Tg), and high resistance to cut growth, making it ideal for applications like tire treads.[1][2] In contrast, the trans isomer exhibits higher crystallinity.[1] The 1,2-addition pathway produces a pendant vinyl group on a polyethylene backbone, and polymers with high vinyl content tend to be less thermally stable.[1] Understanding and controlling the ratio of these microstructures is thus a critical aspect of polymer design and quality control.

At the Core of Analysis: NMR vs. Raman Spectroscopy

Both NMR and Raman spectroscopy are non-destructive techniques that provide detailed molecular "fingerprints," but they achieve this by probing different physical phenomena.[3][4][5] NMR spectroscopy observes the magnetic properties of atomic nuclei, providing a quantitative map of the chemical environment of each atom. Raman spectroscopy, a vibrational technique, measures the inelastic scattering of laser light by molecular bonds, offering insights into the specific vibrational modes of different structural units.[4][6]

A critical comparison has shown that while techniques like Infrared (IR) spectroscopy can be used, ¹³C NMR and Raman spectroscopy consistently yield the most accurate and reproducible results for polybutadiene microstructure determination.[1][2]

Nuclear Magnetic Resonance (NMR): The Quantitative Powerhouse

NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone of polymer characterization due to its inherent quantitative nature and high resolution.[7][8]

  • ¹H NMR Spectroscopy: This technique can distinguish between the protons in the 1,4- and 1,2-vinyl units. The olefinic protons of the 1,4-units typically appear around 5.4 ppm, while the vinyl protons are found near 4.9 ppm.[1][2] However, resolving the signals for cis-1,4 and trans-1,4 isomers in ¹H NMR can be challenging and often requires high-frequency instruments (e.g., 300 MHz or higher).[1][9] The quantification is achieved by integrating the respective peak areas.[10]

  • ¹³C NMR Spectroscopy: ¹³C NMR offers superior resolution and is capable of clearly distinguishing among all three microstructures: cis-1,4, trans-1,4, and vinyl-1,2.[1][2][11] This makes it an exceptionally accurate method for quantitative analysis.[11] The primary drawback of ¹³C NMR is its lower sensitivity, which necessitates longer acquisition times, sometimes up to 12 hours, making it less suitable for high-throughput quality control directly on a process line.[1][2]

Causality in Experimental Choice: The choice between ¹H and ¹³C NMR often depends on the required level of detail and time constraints. For rapid determination of total 1,4- versus 1,2-vinyl content, ¹H NMR is sufficient.[1] For precise, unambiguous quantification of all three isomers, ¹³C NMR is the gold standard, despite the longer experiment time.[11]

Raman Spectroscopy: Rapid, In-Situ Analysis

Raman spectroscopy is highly effective for characterizing polybutadienes because the carbon-carbon double bond (C=C) stretching vibrations of the three isomers are strong Raman scatterers.[1] This technique offers several advantages, including speed, minimal to no sample preparation, and the potential for in-situ process monitoring.[2][3][12]

The distinct vibrational frequencies for each isomer allow for their identification and quantification:

  • vinyl-1,2: ~1639 cm⁻¹[1][2][13]

  • cis-1,4: ~1650 cm⁻¹[1][13][14]

  • trans-1,4: ~1664 cm⁻¹[1][2][13]

Since the intensity of the Raman scattering is directly proportional to the concentration of the scattering species, the integrated areas of these characteristic peaks can be used for quantitative analysis.[1][2] Because the bands often overlap, curve-fitting algorithms or multivariate analysis techniques are typically employed to accurately determine the area of each peak.[1]

Causality in Experimental Choice: Raman spectroscopy is the preferred method for process applications where speed and ease of use are critical.[1][2] Its non-destructive nature and lack of sample preparation make it ideal for rapid quality control and online reaction monitoring.[3]

Comparative Performance: A Data-Driven Overview

To illustrate the comparative performance, consider the following hypothetical data for three different polybutadiene samples, analyzed by both ¹³C NMR and Raman spectroscopy.

Sample IDTechnique% cis-1,4% trans-1,4% vinyl-1,2Analysis Time
PB-A ¹³C NMR97.41.80.8~12 hours
Raman97.12.00.9~5 minutes
PB-B ¹³C NMR45.244.110.7~12 hours
Raman45.843.510.7~5 minutes
PB-C ¹³C NMR10.155.334.6~12 hours
Raman10.554.734.8~5 minutes

As the data demonstrates, there is excellent agreement between the quantitative results obtained from both techniques. Raman spectroscopy provides results that are reproducible to within ±1%, closely mirroring the high accuracy of ¹³C NMR but with a dramatically shorter analysis time.[1]

Experimental Workflows & Protocols

A robust analytical method requires a well-defined, self-validating workflow. Below are step-by-step protocols for each technique.

Logical Workflow for Microstructure Confirmation

The diagram below illustrates the synergistic workflow, where Raman can be used for rapid screening and process control, while NMR serves as the primary method for in-depth structural validation and calibration.

G cluster_0 Sample Preparation cluster_1 Rapid Analysis & Process Control cluster_2 In-Depth Structural Validation cluster_3 Data Analysis & Reporting Prep Polybutadiene Sample Raman Raman Spectroscopy Prep->Raman NMR NMR Spectroscopy Prep->NMR Analysis Quantitative Analysis (Integration / Curve Fitting) Raman->Analysis NMR->Analysis Report Comparative Report Analysis->Report

Caption: Combined workflow for polybutadiene analysis.

Protocol 1: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polybutadiene sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the ¹³C probe.

    • Set the sample temperature (e.g., 25 °C).

  • Data Acquisition:

    • Acquire a standard quantitative ¹³C spectrum using a 90° pulse and an appropriate relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons being analyzed to ensure full relaxation.

    • Use proton-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several thousand to tens of thousands, contributing to the long experiment time).

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the distinct peaks corresponding to the olefinic carbons of the cis-1,4, trans-1,4, and vinyl-1,2 units.

    • Calculate the percentage of each isomer based on the relative integral areas.

Protocol 2: Raman Spectroscopy
  • Sample Preparation: Typically, no sample preparation is required.[1][3] The polymer can be analyzed directly as a solid or liquid.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).[1]

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over the relevant range (e.g., 1600-1700 cm⁻¹).

    • Optimize acquisition parameters (laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio. An acquisition might involve averaging three 5-second scans.[1]

  • Data Processing & Analysis:

    • Perform baseline correction on the acquired spectrum.

    • Use a curve-fitting software package (e.g., assuming Gaussian or Lorentzian peak shapes) to deconvolve the overlapping peaks at ~1639, ~1650, and ~1664 cm⁻¹.[1]

    • Calculate the percentage of each isomer based on the relative integrated areas of the fitted peaks.

Conclusion: A Synergistic Approach for Complete Confidence

Both NMR and Raman spectroscopy are powerful, reliable techniques for the quantitative analysis of polybutadiene microstructure.[2] The choice between them is dictated by the specific requirements of the analysis.

  • ¹³C NMR stands as the definitive method for unambiguous structural assignment and high-accuracy quantification , making it ideal for fundamental research, method development, and establishing primary reference standards.

  • Raman Spectroscopy excels in speed, simplicity, and applicability to in-situ measurements , positioning it as the clear choice for routine quality control and real-time process monitoring.[1][2]

For a comprehensive and self-validating characterization strategy, a combined approach is recommended. Use the high-throughput capabilities of Raman spectroscopy for routine analysis and process control, and validate these results periodically against the robust, high-resolution data provided by ¹³C NMR. This synergistic methodology ensures both efficiency and analytical certainty, empowering researchers and developers to precisely control polymer properties and accelerate innovation.

References

  • Endress+Hauser. (n.d.). Microstructural analysis of polybutadienes.
  • Sadeghi, G. M. M., et al. (n.d.). Determination of the Microstructure of Polybutadiene-ol Backbone by FTIR and NMR Spectroscopy. ResearchGate.
  • Semantic Scholar. (n.d.). Determination of the Microstructure of Polybutadiene-ol Back-bone by FTIR and.
  • AUREMN. (n.d.). NMR Characterization of High cis Polybutadiene.
  • Edwards, H. G. M., et al. (1993). Raman spectroscopic characterization of microstructure of polybutadienes during hydrogenation and hydrobromination reactions. Polymer.
  • AZoM. (2024). Raman Spectroscopy: A Guide to Polymer Analysis.
  • AZoM. (2014). Using RamanRxn1™ from Kaiser Optical Systems for Microstructural Analysis of Polybutadienes.
  • Scribd. (n.d.). Determination of The Microstructure of Polybutadie.
  • De Oliveira, D., et al. (2007). Determination of polybutadiene microstructures and styrene–butadiene copolymers composition by vibrational techniques combined with chemometric treatment. ResearchGate.
  • ResearchGate. (n.d.). Raman spectral region used to identify micro-structure of polybutadienes.
  • Edinburgh Instruments. (2020). Raman Spectroscopy of Polymers - webinar. YouTube.
  • ASTM International. (n.d.). Standard Test Methods for Rubber-Evaluation of Solution BR (Polybutadiene Rubber).
  • Chen, Y.-C., et al. (2025). Introducing Raman Spectroscopy through Analysis of Microplastic Pollutants: A Polymer Characterization Practical for Chemical Engineering Undergraduates. Journal of Chemical Education.
  • ResearchGate. (n.d.). Determination of configurational isomers in polybutadienes by 1H and 13C NMR spectroscopy.
  • ASTM International. (2016). ASTM Volume 09.01, July 2016 Rubber, Natural and Synthetic -- General Test Methods; Carbon Black.
  • Intertek Inform. (2009). ASTM D 5670 : 1995 : R2009 Standard Test Method for Rubber-Determination of Residual Unsaturation in Hydrogenated Nitrile Rubber (HNBR) by Infrared Spectrophotometry.
  • Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. ISMAR.
  • International Journal of Innovations in Scientific Engineering. (2017). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA.
  • Cheng, H. N., et al. (2022). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. MDPI.
  • Wiley Analytical Science. (1989). NMR Spectroscopy and Polymer Microstructure: The Conformational Connection.
  • ResearchGate. (n.d.). ¹H NMR spectra of polybutadiene obtained using the Co4/MAO system (run 18).
  • ResearchGate. (n.d.). 1 H-NMR spectra of cis polybutadiene (1A), epoxidized cis polybutadiene....
  • Polco. (n.d.). The Benefits of Raman Spectroscopy for the Identification and Characterization of Polymers.
  • Scribd. (n.d.). ASTM Rubber Standards.
  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
  • Delta Lab. (n.d.). Polymers & Rubbers Testing.
  • ResearchGate. (n.d.). Statistical Models and NMR Analysis of Polymer Microstructure.
  • MDPI. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes.
  • Clague, A. D. H., et al. (1979). A new method for the microstructure determination of polybutadiene with cis-1,4, trans-1,4, and vinyl-1,2 units by carbon-13 NMR. Macromolecules.
  • Chen, H. Y. (1962). Determination of cis-1,4 and trans-1,4 Contents of Polyisoprenes by High Resolution Nuclear Magnetic Resonance. Analytical Chemistry.
  • University of Tabriz. (n.d.). Raman Spectroscopy in Characterization of Polymers.

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A Head-to-Head Comparison: 1,3-Butadiene vs. Divinylbenzene as Crosslinking Agents in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer synthesis, the choice of a crosslinking agent is a critical decision that profoundly influences the final material's properties and performance.[1][2] These agents create a three-dimensional network by forming covalent bonds between polymer chains, transforming them from linear or branched structures into a robust, interconnected matrix.[1] This structural evolution imparts enhanced mechanical strength, thermal stability, and chemical resistance.[1][2][3] Among the myriad of crosslinking agents available, 1,3-butadiene and divinylbenzene (DVB) are two prominent options, each presenting a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance, supported by experimental insights, to aid researchers in making an informed selection for their specific application.

The Contenders: Chemical Structure and Reactivity

At the heart of their differing behaviors lies their distinct chemical structures. Divinylbenzene, a benzene ring with two vinyl groups, offers a rigid aromatic core. This rigidity is imparted to the resulting polymer network. In contrast, this compound is a flexible four-carbon diene. This inherent flexibility translates to a more elastic polymer network.

The reactivity of their vinyl groups also plays a crucial role. Divinylbenzene's vinyl groups are attached to an aromatic ring, which influences their reactivity in polymerization reactions. This compound, a conjugated diene, can polymerize through 1,2- or 1,4-addition, leading to different microstructures within the polymer chain and affecting the final properties.[4]

Performance Showdown: A Comparative Analysis of Polymer Properties

The selection between this compound and divinylbenzene hinges on the desired end-properties of the crosslinked polymer. The following sections delve into a comparative analysis of key performance metrics.

Mechanical Properties: Strength vs. Flexibility

Crosslinking, in general, enhances the tensile strength and toughness of polymers by creating a 3D network that resists deformation under stress.[2] However, the nature of the crosslinking agent dictates the balance between strength and flexibility.

  • Divinylbenzene: The rigid aromatic structure of DVB leads to polymers with high modulus and hardness, making them more resistant to abrasion and wear.[2][5] This makes DVB an excellent choice for applications requiring high structural integrity and dimensional stability.[6] However, high concentrations of DVB can lead to increased brittleness.[2]

  • This compound: The flexible aliphatic chain of this compound results in polymers with greater elasticity and impact resistance.[7] This is particularly advantageous in applications where the material needs to withstand repeated stress or deformation without fracturing.

PropertyDivinylbenzeneThis compound
Tensile Strength HighModerate to High
Modulus (Stiffness) HighLower
Hardness HighLower
Elasticity/Flexibility LowerHigh
Impact Resistance ModerateHigh
Thermal Stability: Withstanding the Heat

The thermal stability of a crosslinked polymer is a critical factor in applications involving high temperatures.[3][8] The interconnected network restricts the movement of polymer chains, increasing resistance to thermal deformation.[3]

  • Divinylbenzene: The aromatic rings within the DVB crosslinks contribute to excellent thermal stability.[9] Polymers crosslinked with DVB generally exhibit higher glass transition temperatures (Tg) and decomposition temperatures.[9]

  • This compound: While crosslinking with this compound improves thermal stability compared to its linear counterpart, it is generally lower than that achieved with DVB due to the absence of the stabilizing aromatic structure.

PropertyDivinylbenzeneThis compound
Glass Transition Temp. (Tg) HigherLower
Thermal Decomposition Temp. HigherLower
Swelling Behavior and Chemical Resistance: The Network's Integrity

The degree of crosslinking directly impacts a polymer's resistance to solvents and chemicals.[2][6] A denser crosslink network restricts the penetration of solvent molecules, leading to lower swelling and improved chemical resistance.[2][10]

  • Divinylbenzene: DVB is known for creating highly crosslinked, dense networks, resulting in polymers with excellent resistance to a wide range of solvents.[5] The degree of swelling can be precisely controlled by varying the concentration of DVB.[5][9]

  • This compound: The crosslinking efficiency of this compound can be more variable, potentially leading to a less uniform network structure compared to DVB. This can result in a higher degree of swelling in certain solvents.

PropertyDivinylbenzeneThis compound
Solvent Resistance ExcellentGood
Swelling Degree Lower, more controllableHigher, can be less uniform

Experimental Protocols: A Practical Guide

To provide a tangible understanding of how these crosslinking agents are employed and their effects evaluated, the following are detailed experimental protocols for the synthesis and characterization of crosslinked polymers.

Protocol 1: Synthesis of Crosslinked Polystyrene Microspheres via Suspension Polymerization

This protocol describes the synthesis of crosslinked polystyrene microspheres using either divinylbenzene or this compound as the crosslinking agent.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB) or this compound (crosslinking agent)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving poly(vinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Prepare the organic phase by mixing styrene, the chosen crosslinking agent (DVB or this compound), and benzoyl peroxide.

  • Slowly add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.

  • Heat the reaction mixture to 80-90°C under a nitrogen atmosphere and maintain for 6-8 hours to ensure complete polymerization.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting polymer beads and wash thoroughly with water and then methanol to remove any unreacted monomers and initiator.

  • Dry the crosslinked polystyrene microspheres in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Crosslinked Polymers

The following techniques are essential for evaluating the properties of the synthesized crosslinked polymers.[11][12]

1. Gel Content Determination:

  • Accurately weigh a dried sample of the crosslinked polymer.

  • Place the sample in a Soxhlet extractor and extract with a suitable solvent (e.g., toluene for polystyrene) for 24 hours to remove any soluble, uncrosslinked polymer.

  • Dry the remaining insoluble gel to a constant weight.

  • Calculate the gel content as the percentage of the weight of the dried gel to the initial weight of the sample.

2. Swelling Ratio Measurement:

  • Immerse a known weight of the dried crosslinked polymer in a specific solvent at a constant temperature.

  • Allow the sample to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen sample, blot the surface to remove excess solvent, and weigh it.

  • The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.

3. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • TGA: Heat a small sample of the polymer at a controlled rate in an inert atmosphere to determine the decomposition temperature.

  • DSC: Heat a small sample at a controlled rate to determine the glass transition temperature (Tg).

4. Mechanical Testing (Tensile Testing):

  • Prepare dumbbell-shaped specimens of the crosslinked polymer.

  • Use a universal testing machine to measure the tensile strength, modulus, and elongation at break.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the crosslinking mechanisms and the experimental workflow.

CrosslinkingMechanisms cluster_DVB Divinylbenzene (DVB) Crosslinking cluster_Butadiene This compound Crosslinking DVB Divinylbenzene CrosslinkedNetwork_DVB Rigid, Crosslinked Network DVB->CrosslinkedNetwork_DVB Polymerization PolymerChains_DVB Linear Polymer Chains PolymerChains_DVB->CrosslinkedNetwork_DVB Butadiene This compound CrosslinkedNetwork_Butadiene Flexible, Crosslinked Network Butadiene->CrosslinkedNetwork_Butadiene Polymerization PolymerChains_Butadiene Linear Polymer Chains PolymerChains_Butadiene->CrosslinkedNetwork_Butadiene

Caption: Crosslinking mechanisms of Divinylbenzene and this compound.

ExperimentalWorkflow Synthesis Polymer Synthesis (Suspension Polymerization) Purification Purification (Filtering and Washing) Synthesis->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization GelContent Gel Content Swelling Swelling Ratio Thermal Thermal Analysis (TGA/DSC) Mechanical Mechanical Testing

Caption: Experimental workflow for synthesis and characterization.

Conclusion: Making the Right Choice

The decision between this compound and divinylbenzene as a crosslinking agent is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the final application.

  • Choose Divinylbenzene when:

    • High mechanical strength, stiffness, and hardness are paramount.

    • Excellent thermal stability and a high glass transition temperature are required.

    • Minimal swelling and superior solvent resistance are critical.

  • Choose this compound when:

    • Flexibility, elasticity, and high impact resistance are the primary needs.

    • A lower modulus is acceptable or desired.

    • The application demands a more cost-effective solution.

By carefully considering the trade-offs between rigidity and flexibility, thermal performance, and chemical resistance, researchers can confidently select the crosslinking agent that will best enable them to achieve their desired polymer properties and advance their scientific and developmental goals.

References

  • Educational series: characterizing crosslinked polymer networks - RSC Publishing.
  • What is a Crosslinking Agent?
  • Educational series: characterizing crosslinked polymer networks - Research Collection.
  • Crosslinking Polymers: Types, Effects, Applic
  • How Crosslinking Improves Thermal and Mechanical Stability - P
  • The Thermo-Mechanical Behavior of Cross-linked Polymers - rMix.
  • CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS - DTIC.
  • Divinylbenzene – Knowledge and References - Taylor & Francis.
  • Effect of Chemical Crosslinking on Properties of Polymer Microbeads: A Review | Request PDF - ResearchG
  • Effects of percent weight of divinylbenzene as crosslinking agent on the properties of eugenol–divinylbenzene copolymers - ResearchG
  • Reactivity of butadiene (MO concept)
  • Polymerization of this compound catalyzed by Co(II) and Ni(II) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands - RSC Publishing.

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A Researcher's Guide to Ab Initio Accuracy: Deconstructing the Conformational Energy Barriers of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate computational modeling of molecular conformations is paramount. The subtle interplay of steric and electronic effects that govern the three-dimensional structure of a molecule can dictate its reactivity, spectroscopic properties, and biological activity. 1,3-butadiene, as the simplest conjugated diene, presents a fundamental case study for assessing the accuracy of computational methods in determining conformational energy barriers. This guide provides an in-depth comparison of various ab initio and density functional theory (DFT) methods for calculating the conformational energies of this compound, supported by experimental data.

The conformational landscape of this compound is primarily defined by the rotation around the central C2-C3 single bond. This rotation gives rise to two key conformers: the planar s-trans form, which is the global energy minimum, and a non-planar s-gauche conformer.[1][2] The planar s-cis conformation, in which the double bonds are on the same side of the single bond, is not a minimum but rather a transition state for the interconversion of the two equivalent s-gauche enantiomers.[2][3] The energy differences between these conformers and the rotational barriers that separate them are sensitive probes of the balance between π-electron delocalization, which favors planarity, and steric hindrance, which can lead to non-planar structures.[3]

The Experimental Benchmark

A critical evaluation of computational methods requires a reliable experimental benchmark. For this compound, various spectroscopic techniques have been employed to determine the energy difference between the s-trans and s-gauche conformers (ΔEgauche-trans) and the rotational barrier from s-trans to the transition state (ΔE‡trans→gauche). Experimental studies using Raman, microwave, and UV spectroscopy have established the energy difference between the gauche and the more stable trans conformer to be approximately 2.5 to 2.94 kcal/mol.[4][5] High-level theoretical calculations that are in excellent agreement with experimental findings place the gauche conformer at about 3.0 kcal/mol (12.6 kJ/mol) above the trans conformer.[3][6] The transition state separating the trans and gauche rotamers has been calculated to be about 6.4 kcal/mol (26.8 kJ/mol) above the trans minimum.[3][6]

Performance of Ab Initio and DFT Methods

The accurate calculation of the conformational energies of this compound is a challenging task for theoretical methods due to the need to correctly describe electron correlation and the subtle balance of forces.

Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for computational chemistry.[7] When combined with large basis sets and corrections for core-valence correlation and relativistic effects, CCSD(T) provides results in excellent agreement with experimental data. For this compound, high-level CCSD(T) calculations predict the s-gauche conformer to be about 3.0 kcal/mol higher in energy than the s-trans conformer, and the rotational barrier to be around 6.4 kcal/mol.[6] These values are consistent with the experimental findings.

Second-order Møller-Plesset perturbation theory (MP2) is a more computationally affordable method that includes electron correlation. For this compound, MP2 with a moderately sized basis set, such as aug-cc-pVTZ, yields a ΔEgauche-trans of approximately 3.01 kcal/mol, which is in very good agreement with experimental and CCSD(T) values.[4] However, the performance of MP2 can be sensitive to the choice of basis set.

DFT methods are widely used in computational chemistry due to their favorable balance of accuracy and computational cost. However, the accuracy of DFT for conformational energies can be highly dependent on the choice of the exchange-correlation functional. For this compound, some DFT functionals have been shown to perform well, while others are less reliable. For instance, the B3LYP functional, a popular hybrid functional, has been reported to give a ΔEgauche-trans of around 4.0 kcal/mol, which is a noticeable overestimation compared to experimental and high-level ab initio results.[5] The performance of various computational methods is summarized in the table below.

MethodBasis SetΔEgauche-trans (kcal/mol)ΔE‡trans→gauche (kcal/mol)Reference(s)
Experimental -2.5 - 2.94~5.9 - 6.5[4][5]
CCSD(T) aug-cc-pVQZ3.016.40[6]
MP2 aug-cc-pVTZ3.01-[4]
MP2 cc-pVTZ2.896.50[5]
B3LYP cc-pVTZ4.047.22[5]
optB86b-vdW -3.46 (0.15 eV)-[6]

Note: The values presented are approximate and can vary depending on the specific computational details.

Experimental Protocol: High-Accuracy Calculation of Conformational Energies

The following protocol outlines a general workflow for obtaining high-accuracy conformational energies for this compound using the CCSD(T) method.

  • Geometry Optimization:

    • Perform geometry optimizations for the s-trans and s-gauche conformers and the transition state connecting them.

    • A robust method and basis set, such as MP2/aug-cc-pVTZ, is suitable for the initial geometry optimizations.

    • For the transition state search, a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method can be employed.

  • Frequency Calculation:

    • Perform frequency calculations at the same level of theory as the geometry optimization to confirm the nature of the stationary points.

    • The s-trans and s-gauche conformers should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the rotation around the C2-C3 bond.

    • The zero-point vibrational energies (ZPVE) obtained from these calculations should be used to correct the electronic energies.

  • Single-Point Energy Calculation:

    • Perform single-point energy calculations at the optimized geometries using a higher level of theory, such as CCSD(T) with a large basis set (e.g., aug-cc-pVQZ or larger).

    • To achieve even higher accuracy, extrapolate the energies to the complete basis set (CBS) limit.

  • Corrections:

    • Include corrections for core-valence electron correlation and scalar relativistic effects for the highest accuracy.

  • Energy Calculation:

    • Calculate the relative energies (ΔE) by taking the difference in the ZPVE-corrected electronic energies of the conformers and the transition state relative to the s-trans global minimum.

Workflow for Assessing Ab Initio Accuracy

The following diagram illustrates the logical workflow for assessing the accuracy of ab initio calculations for conformational energy barriers.

G cluster_0 Computational Workflow cluster_1 Validation Select Methods Select Methods Select Basis Sets Select Basis Sets Select Methods->Select Basis Sets Perform Calculations Perform Calculations Select Basis Sets->Perform Calculations Analyze Results Analyze Results Perform Calculations->Analyze Results Compare and Assess Compare and Assess Analyze Results->Compare and Assess Experimental Data Experimental Data Experimental Data->Compare and Assess Conclusion Conclusion Compare and Assess->Conclusion Draw Conclusions

Caption: Workflow for assessing ab initio calculation accuracy.

Conclusion and Recommendations

The accurate determination of the conformational energy barriers of this compound is a testament to the power of modern computational chemistry. High-level ab initio methods, particularly CCSD(T) with large basis sets and appropriate corrections, can provide results that are in excellent agreement with experimental data.[6] While more computationally expensive, these methods serve as a crucial benchmark for the development and validation of more efficient approaches.

For routine calculations, MP2 with a triple-zeta basis set offers a good compromise between accuracy and computational cost.[4] DFT methods, while widely applicable, require careful selection of the exchange-correlation functional, as their performance can be inconsistent for this type of problem. Researchers should be cautious and validate their chosen DFT functional against experimental data or higher-level ab initio results.

Ultimately, the choice of computational method will depend on the specific research question and the available computational resources. By understanding the strengths and limitations of different theoretical approaches, researchers can confidently apply these tools to elucidate the conformational preferences of complex molecules, a critical step in modern chemical research and drug development.

References

  • Feller, D., & Craig, N. C. (2009). High Level ab Initio Energies and Structures for the Rotamers of this compound. The Journal of Physical Chemistry A, 113(8), 1601–1607. [Link]
  • Papadopoulos, A., et al. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 35, 873–906. [Link]
  • Chemistry Stack Exchange. (2019).
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  • Breulet, J., & Schaefer, H. F. (1984). Comparison between the s-cis and gauche conformers of this compound. Journal of the American Chemical Society, 106(25), 7928-7932. [Link]
  • Chen, F., et al. (2005). Coexistence of this compound conformers in ionization energies and Dyson orbitals. The Journal of Chemical Physics, 123(12), 124315. [Link]
  • Master Organic Chemistry. (2017).
  • Baraban, J. H., et al. (2018). The Molecular Structure of gauche-1,3-Butadiene: Experimental Establishment of Non-planarity. Angewandte Chemie International Edition, 57(7), 1821-1825. [Link]
  • PubMed. (2018). The Molecular Structure of gauche-1,3-Butadiene: Experimental Establishment of Non-planarity. [Link]
  • ResearchGate. (2020). The structure of this compound clusters. [Link]
  • Leon, S. O., et al. (2024). Reaction dynamics of S( 3 P) with this compound and isoprene: crossed-beam scattering, low-temperature flow experiments, and high-level electronic structure calculations. Physical Chemistry Chemical Physics, 26(6), 4991-5003. [Link]
  • Baraban, J. H., et al. (2018). The Molecular Structure of gauche-1,3-Butadiene: Experimental Establishment of Non-planarity. Angewandte Chemie International Edition, 57(7), 1821-1825. [Link]

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A Comparative Guide to Polymerization Inhibitors for 1,3-Butadiene: Performance, Mechanisms, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the effectiveness of different polymerization inhibitors for 1,3-butadiene. As a volatile and highly reactive monomer, preventing the premature and uncontrolled polymerization of this compound is critical for safe storage, transportation, and processing. This document delves into the mechanisms of action of common inhibitors, presents a framework for their comparative evaluation, and offers insights into their industrial applications.

The Challenge of this compound Polymerization

This compound is a conjugated diene that can undergo spontaneous polymerization via a free-radical mechanism. This process is often initiated by heat, light, or the presence of peroxides, which can form when butadiene is exposed to oxygen. The uncontrolled polymerization can lead to several hazardous situations, including:

  • Fouling of Equipment: Polymer can deposit on the surfaces of storage tanks, distillation columns, and pipelines, leading to reduced efficiency and operational disruptions.

  • "Popcorn" Polymer Formation: A particularly dangerous phenomenon is the formation of "popcorn" polymer, a hard, cross-linked, and porous material that can grow rapidly and exert immense pressure, potentially leading to equipment rupture and explosions.[1][2] Popcorn polymer seeds, once formed, are notoriously difficult to deactivate and can remain dormant for extended periods before initiating rapid polymerization upon contact with the monomer.[2]

  • Runaway Reactions: The polymerization of butadiene is an exothermic process. If not properly controlled, the heat generated can accelerate the reaction rate, leading to a thermal runaway, a rapid increase in temperature and pressure, and potentially catastrophic failure of containment.

To mitigate these risks, polymerization inhibitors are added to this compound. These chemical compounds are designed to scavenge the free radicals that initiate and propagate the polymerization chain reaction.

Key Polymerization Inhibitors for this compound: A Comparative Overview

The selection of an appropriate polymerization inhibitor depends on various factors, including the desired storage duration, processing temperatures, and the presence of potential contaminants. The most commonly used inhibitors for this compound are phenolic compounds and nitrophenolic compounds.

Phenolic Inhibitors: The Industry Standard

4-tert-Butylcatechol (TBC) is the most widely used polymerization inhibitor for this compound and other vinyl monomers like styrene.[3] It is a highly effective free-radical scavenger.

  • Mechanism of Action: TBC inhibits polymerization by donating a hydrogen atom from one of its hydroxyl groups to a growing polymer radical (P•) or an initiating radical (R•). This transfer neutralizes the radical and forms a stable phenoxyl radical from the TBC molecule. This phenoxyl radical is significantly less reactive than the initial radical and is unable to initiate further polymerization. It can also react with another radical to terminate the chain reaction. The presence of oxygen is often required to activate phenolic inhibitors, which are oxidized to the corresponding quinones that can also act as radical scavengers.

Butylated Hydroxytoluene (BHT) is another phenolic antioxidant that can be used as a polymerization inhibitor, often in combination with other inhibitors. Its mechanism is similar to that of TBC, involving the donation of a hydrogen atom from its hydroxyl group to a radical species.

Nitrophenolic Inhibitors: High-Efficiency Alternatives

2-sec-Butyl-4,6-dinitrophenol (DNBP) , also known as Dinoseb, is a highly effective polymerization inhibitor.[4] Historically used as a herbicide, its use is now restricted in many regions due to its toxicity.[4] However, it is still employed in industrial settings where its high efficiency is required.

  • Mechanism of Action: DNBP is a potent free-radical scavenger. The nitro groups on the aromatic ring enhance the radical-scavenging ability of the phenolic hydroxyl group. The mechanism involves the donation of a hydrogen atom to a radical, forming a stable phenoxyl radical. The presence of two nitro groups withdraws electron density from the ring, making the O-H bond weaker and facilitating hydrogen donation.

Synergistic Blends

In many industrial applications, a combination of inhibitors is used to achieve broader protection across different conditions (e.g., liquid and vapor phases) and to take advantage of synergistic effects. A common and effective combination for this compound is a blend of a phenolic inhibitor (like TBC) and an amine-based inhibitor.[5][6]

  • N,N-diethylhydroxylamine (DEHA): DEHA is a volatile inhibitor that is effective in the vapor phase.[5][7] It functions as a radical scavenger and an oxygen scavenger, which helps to prevent the formation of peroxides that can initiate polymerization.

  • Synergy: When TBC and DEHA are used together, they provide comprehensive protection. TBC is more effective in the liquid phase, while DEHA protects the vapor phase.[5][7] This dual-phase inhibition is crucial in storage tanks and distillation columns where both liquid and vapor are present.

Quantitative Comparison of Inhibitor Performance

Direct, publicly available comparative studies on the performance of different inhibitors for this compound under identical conditions are scarce. However, based on their chemical structures and mechanisms of action, a qualitative comparison can be made.

InhibitorChemical StructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key AdvantagesKey Disadvantages
4-tert-Butylcatechol (TBC) C₁₀H₁₄O₂166.22[8]52-55[8]285[8]Industry standard, effective, good solubility in organic monomers.[3]Less effective in the vapor phase, requires oxygen for optimal activity.
2-sec-Butyl-4,6-dinitrophenol (DNBP) C₁₀H₁₂N₂O₅240.21[9]38-42[4]>100[10]Highly effective, potent free-radical scavenger.High toxicity, environmental concerns, banned in many applications.[4]
N,N-diethylhydroxylamine (DEHA) C₄H₁₁NO89.14-25125-130Effective in the vapor phase, also an oxygen scavenger.[5]Less effective as a primary inhibitor in the liquid phase compared to phenolic inhibitors.
Butylated Hydroxytoluene (BHT) C₁₅H₂₄O220.3570-73265Readily available, often used as a co-inhibitor.Generally less effective than TBC or DNBP as a primary inhibitor for butadiene.

Experimental Protocols for Evaluating Inhibitor Effectiveness

Due to the lack of a single standardized test method for evaluating polymerization inhibitors for monomers, this guide proposes a set of experimental protocols based on established principles of chemical kinetics and analytical chemistry.

Determination of Induction Period

The induction period is the time during which polymerization is effectively suppressed by the inhibitor. A longer induction period indicates a more effective inhibitor at a given concentration.

Experimental Workflow: Isothermal Gravimetric Analysis

Induction_Period_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare solutions of this compound with known concentrations of each inhibitor. prep2 Prepare a control sample of uninhibited this compound. prep1->prep2 exp1 Place a known mass of each sample in a sealed, high-pressure vial. prep2->exp1 exp2 Heat the vials to a constant, elevated temperature (e.g., 60°C or 100°C) in a controlled environment. exp1->exp2 exp3 Periodically remove vials and quench the reaction (e.g., by rapid cooling and addition of a shortstop). exp2->exp3 an1 Isolate the polymer by precipitating in a non-solvent (e.g., methanol). exp3->an1 an2 Dry the polymer to a constant weight. an1->an2 an3 Plot the mass of polymer formed versus time for each inhibitor and the control. an2->an3 an4 Determine the induction period as the time at which a significant increase in polymer formation is observed. an3->an4

Caption: Workflow for determining the induction period of polymerization inhibitors.

Measurement of Polymerization Rate

After the induction period, the rate of polymerization will increase. A lower polymerization rate in the presence of an inhibitor (after the induction period) indicates a retarding effect.

Experimental Workflow: Dilatometry

Dilatometry is a classic technique for monitoring the progress of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.

Polymerization_Rate_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation setup1 Prepare inhibited and uninhibited this compound samples. setup2 Place a known volume of each sample in a dilatometer. setup1->setup2 setup3 Immerse the dilatometer in a constant temperature bath. setup2->setup3 meas1 Record the change in the height of the liquid in the capillary of the dilatometer over time. setup3->meas1 meas2 The change in height is proportional to the change in volume. meas1->meas2 calc1 Calculate the percentage conversion of monomer to polymer as a function of time. meas2->calc1 calc2 The rate of polymerization is the slope of the conversion vs. time plot. calc1->calc2

Caption: Workflow for measuring the rate of polymerization using dilatometry.

Analytical Methods for Inhibitor Concentration

Monitoring the concentration of the inhibitor over time is crucial for understanding its depletion rate and ensuring adequate protection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the quantitative analysis of inhibitors like TBC in butadiene.[11] A reversed-phase column can be used to separate the inhibitor from other components in the sample.

  • Gas Chromatography (GC): GC can also be used, particularly for more volatile inhibitors. A method using a liquefied gas injector can directly analyze the butadiene sample, which is safer and more accurate than methods requiring evaporation of the monomer.[12]

  • UV-Visible Spectroscopy: This method can be used for online monitoring of inhibitor concentration. TBC has a distinct UV absorbance that can be measured to determine its concentration in real-time.

Safety and Handling Considerations

Polymerization inhibitors, while essential for safety, also have their own handling requirements and potential hazards.

  • 4-tert-Butylcatechol (TBC): TBC is harmful if it comes into contact with the skin and can cause burns.[7][13] It may also cause an allergic skin reaction.[7] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn when handling TBC.

  • 2-sec-Butyl-4,6-dinitrophenol (DNBP): DNBP is highly toxic and its use is strictly regulated.[4][14] It is fatal if swallowed or in contact with the skin and may damage fertility or the unborn child.[14] Extreme caution and specialized handling procedures are required when working with DNBP.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each inhibitor before use.[5][7][13][14][15][16][17][18][19][20] Ensure adequate ventilation and avoid creating dusts. Store inhibitors in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion and Recommendations

The effective inhibition of this compound polymerization is paramount for the safe operation of numerous chemical processes.

  • For general-purpose inhibition , 4-tert-Butylcatechol (TBC) remains the industry standard due to its proven effectiveness and relatively lower toxicity compared to alternatives.

  • For applications requiring the highest level of inhibition , 2-sec-Butyl-4,6-dinitrophenol (DNBP) offers superior performance, but its use must be carefully managed due to its significant health and environmental hazards.

  • For comprehensive protection in both liquid and vapor phases , a synergistic blend of TBC and a vapor-phase inhibitor like N,N-diethylhydroxylamine (DEHA) is highly recommended.

The selection of an inhibitor system should be based on a thorough risk assessment that considers the specific operating conditions, regulatory requirements, and safety protocols. The experimental workflows outlined in this guide provide a robust framework for the in-house evaluation and comparison of different inhibitor candidates, enabling researchers and process chemists to make data-driven decisions to ensure the safety and efficiency of their operations.

References

  • Butadiene Popcorn Polymer: Formation Mechanism and Inhibition - AIChE. (2021).
  • Process to mitigate unwanted formation of popcorn polymers. (n.d.).
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  • 4-tert-Butylcatechol | C10H14O2 | CID 7381 - PubChem. (n.d.).
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  • WO2006078123A1 - Polymerization inhibitor for this compound and a method of inhibiting ... - Google Patents. (n.d.).
  • material safety data sheet - 4-tert-butyl catechol - oxfordlabchem.com. (n.d.).
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  • 4-tert-butylcatechol (CAS 98-29-3) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.).
  • Butadiene Chemical Analysis - Applied Analytics. (n.d.).
  • The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector - CliniChrom. (n.d.).
  • Application Note AN-001: Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor - Applied Analytics. (n.d.).
  • 2,4-Dinitro-3-methyl-6-sec-butylphenol Safety Data Sheets(SDS) lookchem. (n.d.).
  • Dinoseb | C10H12N2O5 | CID 6950 - PubChem. (n.d.).
  • Measuring TBC (Polymerization Inhibitor) - Applied Analytics. (n.d.).
  • Dinoseb | C10H12N2O5 | CID 6950 - PubChem - NIH. (n.d.).
  • KR20060083809A - Polymerization inhibitor of this compound and method for preventing ... - Google Patents. (n.d.).
  • Chemical Properties of Dinoseb (CAS 88-85-7) - Cheméo. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2014).
  • SAFETY DATA SHEET - Chem Service. (2014).
  • 2,4-Dinitro-3-methyl-6-sec-butylphenol Safety Data Sheets(SDS) lookchem. (n.d.).
  • Dinoseb - Wikipedia. (n.d.).
  • WO2006078123A1 - Polymerization inhibitor for this compound and a method of inhibiting ... - Google Patents. (n.d.).
  • Dinoseb - Wikipedia. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

For the professional researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This is particularly true for highly reactive and hazardous substances like 1,3-Butadiene. This guide provides an in-depth, procedural framework for its proper disposal, grounded in the principles of chemical causality and regulatory adherence, to ensure the safety of personnel and the protection of our environment.

The Critical Nature of this compound: Understanding the "Why" Behind the Precautions

This compound (CAS No. 106-99-0) is an invaluable monomer in the production of synthetic rubbers and polymers. However, its physical and chemical properties demand the utmost respect in a laboratory setting. It exists as a colorless gas at room temperature and is typically handled as a liquefied compressed gas.[1][2] The imperative for stringent disposal protocols stems from its trifecta of hazards:

  • Extreme Flammability: this compound has a low flash point of -105°F (-76°C) and a broad explosive range in air (2% to 11.5%).[3][4] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel considerable distances to an ignition source, leading to a dangerous flashback.[1][4][5]

  • Explosive Polymerization: The molecule contains a conjugated double bond system that makes it highly susceptible to polymerization. This reaction is exothermic and can be initiated by oxygen (forming explosive peroxides), heat, or contaminants.[1][4][6] If polymerization occurs within a sealed container like a gas cylinder, the rapid increase in pressure can lead to a violent, catastrophic rupture.[3][4] For this reason, this compound is shipped with an inhibitor, such as tertiary-butyl catechol (TBC), to prevent spontaneous polymerization.[1][2]

  • Health Hazards: Acute exposure can irritate the eyes, nose, and throat, while high concentrations can cause central nervous system damage, leading to symptoms like dizziness, fatigue, and vertigo.[1][7] Critically, this compound is classified as a known human carcinogen by the EPA and a probable carcinogen by other agencies, linked to lymph and blood cancers.[5][7] Contact with the liquefied gas can cause severe frostbite.[1][3]

Understanding these intrinsic properties is the foundation of safe disposal; every procedural step is designed to mitigate these specific risks.

The Regulatory Mandate: Compliance is Non-Negotiable

The disposal of this compound is not merely a matter of best practice; it is strictly regulated by federal law. The U.S. Environmental Protection Agency (EPA) governs its disposal under the Resource Conservation and Recovery Act (RCRA).

Regulation Details Citation
EPA Hazardous Waste Code D001: Ignitability[3][8][9]
Governing Federal Regulations 40 CFR Parts 262, 263, 264, 268, and 270[3][8]
Status Hazardous Air Pollutant (HAP)[7][10]

This classification mandates that this compound waste, including empty cylinders that are not returned to the supplier and contaminated materials, must be managed exclusively by a licensed hazardous waste disposal facility.[3][5][11] State and local regulations may impose even more restrictive requirements.[3][8]

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins long before the waste is generated. Adherence to correct handling and storage protocols for compressed gas cylinders is the primary defense against creating an emergency disposal situation.[12]

  • Storage: Cylinders must be stored upright in a cool, dry, well-ventilated, and fire-resistant area, secured with straps or chains to prevent falling.[3][13][14] Storage locations should be detached or outside if possible and kept away from all potential ignition sources, direct sunlight, and incompatible materials, particularly oxidizing agents.[3][6][12]

  • Ventilation: Use this compound only in well-ventilated areas or under a chemical fume hood to prevent the accumulation of flammable or toxic concentrations.[15][16]

  • Equipment: All equipment, including piping and regulators, must be grounded to prevent the buildup of static electricity.[6][15] Use regulators and piping specifically designed for flammable gases.[13]

Personal Protective Equipment (PPE)

The required PPE is dictated by the potential for exposure. The table below summarizes the recommendations from OSHA and the CDC.

Exposure Scenario Required PPE Citation
Gas-only exposure, controlled environment Safety goggles, flame-retardant lab coat, appropriate gloves.[17]
Potential for liquid contact or escaping gas Impervious, thermally-insulating clothing, insulated gloves, and a face shield (minimum 8-inch).[3][8]
Emergency response or high-concentration risk Positive-pressure, self-contained breathing apparatus (SCBA) is required.[1]

The Disposal Decision Workflow

The path to proper disposal depends on the state of the gas cylinder and its contents. The following workflow provides a logical decision-making process for laboratory personnel.

G This compound Cylinder Disposal Workflow start Cylinder identified for disposal (empty, partially used, expired) check_returnable Is the cylinder returnable to the supplier? start->check_returnable return_to_supplier Follow Standard Operating Procedure (SOP) for Supplier Return. check_returnable->return_to_supplier Yes non_returnable Cylinder cannot be returned to supplier. check_returnable->non_returnable No end_return Disposal Complete return_to_supplier->end_return check_leak Is the cylinder leaking? emergency_protocol Follow Emergency Disposal Protocol for Leaking Cylinders. check_leak->emergency_protocol Yes hazardous_waste Manage as Hazardous Waste. Contact institutional EHS. check_leak->hazardous_waste No non_returnable->check_leak end_waste Disposal Complete emergency_protocol->end_waste hazardous_waste->end_waste

Caption: Decision workflow for this compound cylinder disposal.

Standard Operating Procedure: Non-Leaking Cylinder Disposal

This protocol applies to cylinders that are empty, partially used, or expired but are structurally sound and not leaking.

Objective: To prepare a this compound cylinder for safe pickup by a licensed hazardous waste contractor or for return to the supplier.

Materials:

  • Appropriate PPE (safety glasses, gloves)

  • Cylinder cap

  • Cylinder cart

  • Hazardous waste tags (if applicable)

Procedure:

  • Work in a Ventilated Area: Move the cylinder to a designated, well-ventilated area.

  • Close the Valve: Ensure the cylinder valve is tightly closed. Do not overtighten.

  • Disconnect Equipment: Disconnect the regulator and any tubing.

  • Inspect for Leaks: Briefly check the valve outlet for any signs of leakage using a soapy water solution. If bubbles form, the valve is not fully seated; proceed to the emergency protocol.

  • Secure the Cylinder Cap: Replace the protective valve cap. This is a critical step to protect the valve assembly from physical damage during transport.[12]

  • Label the Cylinder:

    • For Supplier Return: Ensure the original supplier label is intact and legible.[13][14]

    • For Waste Disposal: Mark the cylinder clearly as "EMPTY" (even if it contains residual pressure). Attach a properly completed hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.[17] Never empty a cylinder to a pressure lower than 25 psi, as this can lead to backflow and contamination.[14]

  • Segregate for Pickup: Move the cylinder using a proper cart to the designated hazardous waste accumulation area.[13] Ensure it is segregated from incompatible materials, especially oxidizers.[12]

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal firm.[5][17]

Emergency Protocol: Leaking Cylinder Disposal

A leaking this compound cylinder constitutes a high-risk emergency. The primary goal is to safely mitigate the immediate fire and explosion hazard.

Objective: To safely manage a leaking this compound cylinder to prevent ignition and personnel exposure.

CAUTION: This procedure should only be performed by trained personnel with appropriate PPE, including SCBA.

Procedure:

  • Assess and Alert: Assess the severity of the leak. Immediately alert all personnel in the vicinity and evacuate the area. Activate the fire alarm if the leak is significant.[18]

  • Eliminate Ignition Sources: This is the most critical immediate action. Extinguish all open flames, turn off hot plates, and de-energize any non-explosion-proof electrical equipment in the area.[3][8][19]

  • Ventilate the Area: Increase ventilation to the maximum extent possible to disperse the gas and prevent concentrations from reaching the lower explosive limit.[3][5]

  • Attempt to Stop the Leak (If Safe): If the leak is from the valve packing nut and you are trained to do so, you may attempt to tighten it. Do not attempt to repair the cylinder body or the valve seat.

  • Relocate the Cylinder: If the leak cannot be stopped safely and immediately, the mandated procedure is to move the leaking cylinder to a safe, isolated, outdoor location away from buildings and ignition sources.[3][5][8][9] Use a cylinder cart for transport.

  • Allow the Cylinder to Empty: Position the cylinder so that gas, not liquid, is escaping. Allow the cylinder to vent completely to the atmosphere in this secure, open-air location.[5][8][11] Post signs and restrict access to the area until the cylinder is fully empty.[16]

  • Manage as Waste: Once the cylinder is completely empty and no longer releasing gas, close the valve, cap it, and manage it as hazardous waste according to the standard operating procedure in Section 5.

  • Report the Incident: Report the incident to your supervisor and EHS department immediately.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as spill absorbents, contaminated PPE, or cleaning materials, are also considered hazardous waste.

Procedure:

  • Containment: Place all contaminated solid materials (e.g., absorbent pads, gloves, wipes) into a designated, labeled, sealable waste container.[15]

  • Labeling: Label the container clearly as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Manage the container through your institution's EHS hazardous waste disposal program.

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure research environment.

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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of research and development, the safe handling of hazardous materials is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with 1,3-Butadiene, a highly flammable and carcinogenic gas.[1][2][3] Moving beyond a simple checklist, we will delve into the causality behind each safety measure, empowering you to create a self-validating system of protection within your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a colorless gas with a mild, gasoline-like odor.[3][4] It is primarily used in the production of synthetic rubber and plastics.[5] The acute health effects of exposure can range from irritation of the eyes, nose, and throat to more severe consequences at high concentrations, including central nervous system depression, blurred vision, nausea, fatigue, and unconsciousness.[3][4][6] Direct contact with liquefied this compound can cause frostbite.[1][3][5]

The chronic risks associated with this compound are of significant concern. It is classified as a known human carcinogen by the Environmental Protection Agency (EPA) and is linked to an increased risk of cancers of the lymphohematopoietic system.[3][6] The Occupational Safety and Health Administration (OSHA) has established stringent regulations to protect workers from the hazards of this chemical.[6][7]

Key Regulatory Thresholds:

Exposure LimitConcentrationDurationRegulatory Body
Permissible Exposure Limit (PEL)1 ppm8-hour time-weighted averageOSHA[6][7]
Short-Term Exposure Limit (STEL)5 ppm15-minute periodOSHA[6][7]
Action Level0.5 ppm8-hour time-weighted averageOSHA[6]
Immediately Dangerous to Life or Health (IDLH)2,000 ppmNot specifiedNIOSH[4]

A Hierarchical Approach to Safety: The PPE Selection Workflow

The selection of appropriate PPE is not a one-size-fits-all process. It is a systematic evaluation of the potential for exposure in your specific experimental context. Engineering controls, such as fume hoods and closed systems, are the primary line of defense.[8] When these controls are not sufficient to reduce exposure below the PEL, PPE becomes essential.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use A Identify Task & Potential for Exposure B Assess Concentration of Airborne this compound A->B C Evaluate Potential for Skin/Eye Contact with Liquid B->C D Select Respiratory Protection based on Concentration C->D E Select Appropriate Gloves and Protective Clothing C->E F Select Eye and Face Protection C->F G Conduct Fit Testing for Respirators D->G E->G F->G H Follow Donning, Doffing, and Disposal Procedures G->H I Perform Regular Maintenance and Inspection of PPE H->I

Caption: PPE Selection Workflow for this compound Handling.

Respiratory Protection: A Critical Barrier

Given that the primary route of exposure to this compound is inhalation, respiratory protection is a cornerstone of safe handling.[4] The type of respirator required is directly correlated with the airborne concentration of this compound.

OSHA Minimum Respiratory Protection Requirements for this compound: [6][7]

Airborne Concentration or Condition of UseMinimum Required RespiratorCartridge/Canister Change Schedule
≤ 5 ppmAir-purifying half mask or full facepiece respirator with approved BD or organic vapor cartridges/canisters.Every 4 hours
≤ 10 ppmAir-purifying half mask or full facepiece respirator with approved BD or organic vapor cartridges/canisters.Every 3 hours
≤ 25 ppm- Air-purifying full facepiece respirator with approved BD or organic vapor cartridges/canisters.- Any powered air-purifying respirator (PAPR) with approved BD or organic vapor cartridges.Every 2 hours
≤ 50 ppm- Air-purifying full facepiece respirator with approved BD or organic vapor cartridges/canisters.- PAPR with a tight-fitting facepiece and approved BD or organic vapor cartridges.Every 1 hour
> 1000 ppm, unknown concentration, or firefightingSelf-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive pressure mode.Not Applicable

Important Considerations for Respirator Use:

  • NIOSH Approval: All respirators must be approved by the National Institute for Occupational Safety and Health (NIOSH).[6]

  • Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. OSHA requires initial and annual fit testing.[1]

  • Cartridge Replacement: Adherence to the specified cartridge change schedule is mandatory.[7] If an employee detects the odor of this compound, the cartridge must be replaced immediately.[7]

Skin and Eye Protection: Guarding Against Direct Contact

Contact with liquefied this compound can cause severe frostbite.[1][5] Therefore, appropriate skin and eye protection is essential when there is a potential for splashing or direct contact.

Gloves:

The choice of glove material is critical for providing an effective barrier. Safety equipment manufacturers recommend Butyl or Viton® for gloves when handling this compound.[1] Nitrile gloves may offer some resistance, but their suitability should be verified against the specific operational conditions and duration of exposure.[9][10] Always consult the glove manufacturer's chemical resistance data.

Protective Clothing:

For operations with a higher risk of splashes, impervious clothing is necessary.[11] DuPont Tychem® and Kappler Zytron® are examples of protective materials recommended for clothing.[1] All protective clothing should be clean, readily available, and donned before work begins.[1]

Eye and Face Protection:

At a minimum, chemical splash goggles are required. When there is a significant splash hazard, a face shield should be worn in conjunction with goggles.[1][11]

Procedural Guidance: From Donning to Disposal

A robust safety protocol extends beyond simply having the right PPE. It encompasses the entire lifecycle of its use, from proper donning and doffing to safe disposal.

Step-by-Step PPE Donning and Doffing Procedure:

Donning_Doffing_Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Hand Hygiene D2 2. Put on Inner Gloves D1->D2 D3 3. Put on Protective Suit D2->D3 D4 4. Put on Respirator D3->D4 D5 5. Put on Goggles/Face Shield D4->D5 D6 6. Put on Outer Gloves D5->D6 F1 1. Remove Outer Gloves F2 2. Remove Protective Suit F1->F2 F3 3. Hand Hygiene F2->F3 F4 4. Remove Goggles/Face Shield F3->F4 F5 5. Remove Respirator F4->F5 F6 6. Remove Inner Gloves F5->F6 F7 7. Hand Hygiene F6->F7

Caption: Standardized Donning and Doffing Procedure for this compound PPE.

Operational Plan for Handling this compound:

  • Preparation:

    • Ensure all engineering controls (e.g., fume hood) are operational.

    • Designate a regulated area where this compound will be handled.[1][7]

    • Verify that all necessary PPE is available, inspected, and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound.

  • Execution:

    • Don the appropriate PPE following the established procedure.

    • Handle this compound within the designated regulated area.

    • Be mindful of potential ignition sources, as this compound is extremely flammable.[2][5]

  • Post-Procedure:

    • Safely shut down the experimental setup.

    • Doff PPE in the designated area, taking care to avoid self-contamination.

    • Properly dispose of all contaminated materials.

Disposal Plan:

This compound and any materials contaminated with it are considered hazardous waste.[1][11]

  • Contaminated PPE: All disposable PPE, including gloves, suits, and respirator cartridges, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Containers: Use containers that are compatible with this compound.

  • Regulatory Compliance: Disposal must be conducted in accordance with all federal, state, and local regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Preparedness: Responding to Spills and Exposures

In the event of a spill or leak, immediate and decisive action is critical.

Spill Response: [1][11]

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Increase ventilation to the area to disperse the gas.

  • Eliminate Ignition Sources: Remove all potential sources of ignition.

  • Control the Leak (if safe to do so): If the source of the leak can be stopped without risk, do so.

  • Containment: Prevent the gas from entering confined spaces like sewers.

Exposure Response: [11]

  • Inhalation: Move the exposed individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact (Liquefied): Remove contaminated clothing. Flush the affected area with large amounts of tepid water. Do not rub the affected area. Seek immediate medical attention for frostbite.

  • Eye Contact (Liquefied): Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Regulation Upd
  • 1910.1051 - this compound.
  • This compound - Hazardous Substance Fact Sheet. | New Jersey Department of Health. (URL: [Link])
  • This compound | Medical Management Guidelines | Toxic Substance Portal |
  • This compound | Diamond Petrochemicals. (URL: [Link])
  • This compound - Health Effects | Occupational Safety and Health Administr
  • This compound - Standards | Occupational Safety and Health Administr
  • 1910.
  • OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (URL: [Link])
  • Cal. Code Regs. Tit.
  • TITLE: this compound - Federal Register. (URL: [Link])
  • NI - this compound, (19 Component Range). (URL: [Link])
  • 3M Respir
  • Copperhead 8 Mil Heavy-Duty Grade Orange Nitrile Gloves w/Diamond Texture. (URL: [Link])
  • This compound - Braskem. (URL: [Link])
  • This compound - Possible Solutions | Occupational Safety and Health Administr
  • NIOSH Pocket Guide to Chemical Hazards - this compound - CDC. (URL: [Link])
  • This compound - IDLH | NIOSH | CDC. (URL: [Link])
  • Occupational exposure of workers to this compound - PubMed. (URL: [Link])
  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. (URL: [Link])
  • Chemical Resistant Gloves – Scandia Gear | Superior Protection. (URL: [Link])
  • Chemical Gloves: Safety-Tested for Industrial Use. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.